molecular formula C6H6N2O3 B1300889 Methyl 2-hydroxy-3-pyrazinecarboxylate CAS No. 27825-20-3

Methyl 2-hydroxy-3-pyrazinecarboxylate

Cat. No.: B1300889
CAS No.: 27825-20-3
M. Wt: 154.12 g/mol
InChI Key: YVUBNSIFWJGXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-3-pyrazinecarboxylate (CAS Registry Number: 27825-20-3) is a high-purity chemical intermediate with the molecular formula C 6 H 6 N 2 O 3 and a molecular weight of 154.12 g/mol [ ]. This compound is a solid with a melting point of 154 °C and should be stored at 2-8°C for optimal stability [ ]. As a versatile pyrazine derivative , this compound serves as a critical synthetic building block in medicinal chemistry and drug discovery. The pyrazine scaffold is a valuable heterocyclic pharmacophore known for its favorable membrane permeability and good gastrointestinal absorption properties, making it a prime candidate for the development of novel therapeutic agents [ ]. Research into pyrazine derivatives has demonstrated a wide spectrum of pharmacological activities, with significant focus on their antitumor properties [ ]. Furthermore, specific pyrazine-carboxamide derivatives have been identified as intermediates in the synthesis of compounds with potent antiviral activity , particularly against influenza virus [ ]. Researchers utilize this methyl ester in various synthetic pathways, including as a precursor for more complex molecules. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) [ ]. Handling and Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ]. Specifications • CAS Number: 27825-20-3 • Molecular Formula: C 6 H 6 N 2 O 3 • Molecular Weight: 154.12 g/mol • Purity: ≥95% [ ] • Physical Form: Solid • Melting Point: 154 °C [ ] • Storage: 2-8°C [ ]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUBNSIFWJGXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363833
Record name Methyl 2-hydroxy-3-pyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27825-20-3
Record name Methyl 2-hydroxy-3-pyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of Methyl 2-hydroxy-3-pyrazinecarboxylate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Methodologies for a Key Heterocyclic Intermediate

Methyl 2-hydroxy-3-pyrazinecarboxylate is a vital heterocyclic compound, serving as a crucial building block in the development of novel pharmaceuticals and agrochemicals. Its unique electronic and structural features make it an attractive scaffold for medicinal chemists. This technical guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, offering detailed experimental protocols and exploring the underlying chemical principles that govern these transformations. The methodologies presented are designed to be robust and scalable, providing a solid foundation for researchers in organic synthesis and drug discovery.

Strategic Approaches to the Pyrazine Core

The synthesis of substituted pyrazines can be broadly categorized into two strategic approaches: the construction of the pyrazine ring system from acyclic precursors (cyclocondensation) and the functional group interconversion of a pre-existing pyrazine scaffold. This guide will detail two primary, validated pathways to this compound that exemplify these strategies.

Pathway I: Cyclocondensation Followed by Esterification

This pathway builds the pyrazine ring from simple, commercially available starting materials, offering a convergent and efficient route to the target molecule. The key steps involve the formation of a pyrazine carboxamide, followed by hydrolysis and subsequent esterification.

Logical Flow of Pathway I

Pathway I A 2-Aminomalonamide C 3-Hydroxypyrazine-2-carboxamide A->C Cyclocondensation B Glyoxal B->C D 3-Hydroxypyrazine-2-carboxylic Acid C->D Hydrolysis E This compound D->E Esterification

Caption: Cyclocondensation and subsequent functional group modification.

Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

The initial and pivotal step in this pathway is the cyclocondensation reaction between 2-aminomalonamide and glyoxal. This reaction proceeds under basic conditions to form the pyrazine ring.

Experimental Protocol:

  • In a reaction vessel, prepare a solution of 2-aminomalonamide in an aqueous sodium hydroxide solution, and cool the mixture to -10°C.

  • To this cooled suspension, add a 40% aqueous solution of glyoxal dropwise, maintaining the temperature below -5°C.

  • After the addition is complete, allow the reaction mixture to stir at -5°C for 1 hour, then warm to room temperature and continue stirring for an additional 3 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate of 3-hydroxypyrazine-2-carboxamide is collected by filtration, washed with cold water and ethanol, and dried under vacuum.[1]

Causality and Insights: The use of low temperatures is crucial to control the exothermic nature of the reaction and to minimize the formation of side products from the self-condensation of glyoxal. The basic medium facilitates the deprotonation of the amine and methylene groups of 2-aminomalonamide, promoting the nucleophilic attack on the carbonyl carbons of glyoxal.

Step 2: Hydrolysis to 3-Hydroxypyrazine-2-carboxylic Acid

The carboxamide is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, though acidic hydrolysis is commonly employed.

Experimental Protocol:

  • Suspend 3-hydroxypyrazine-2-carboxamide in an aqueous solution of a strong acid, such as hydrochloric acid.

  • Heat the mixture to reflux and maintain this temperature until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of 3-hydroxypyrazine-2-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Causality and Insights: The acidic conditions protonate the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent elimination of ammonia drives the reaction to completion.

Step 3: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol, a classic Fischer esterification.

Experimental Protocol:

  • Dissolve 3-hydroxypyrazine-2-carboxylic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a mild base, such as sodium bicarbonate solution, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality and Insights: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, leading to the formation of a tetrahedral intermediate, which subsequently eliminates water to form the ester. The use of excess methanol shifts the equilibrium towards the product side.

Pathway II: Synthesis via an Amino Precursor and Diazotization

This alternative pathway leverages a pre-functionalized pyrazine ring, specifically an amino-substituted pyrazine ester, and converts the amino group to a hydroxyl group via a diazotization-hydrolysis sequence.

Logical Flow of Pathway II

Pathway II A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B Esterification C Pyrazine Diazonium Salt Intermediate B->C Diazotization D This compound C->D Hydrolysis

Caption: Functional group interconversion on a pre-formed pyrazine ring.

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

The starting material for this pathway is 3-aminopyrazine-2-carboxylic acid, which is first converted to its methyl ester.

Experimental Protocol:

  • Suspend 3-aminopyrazine-2-carboxylic acid in anhydrous methanol.[2]

  • Add a catalytic amount of concentrated sulfuric acid.[2]

  • Stir the mixture at room temperature for an extended period (e.g., 48 hours) or gently reflux to expedite the reaction.[2]

  • Upon completion, pour the reaction mixture into ice water and neutralize with a base like sodium bicarbonate.[2]

  • The resulting precipitate of Methyl 3-aminopyrazine-2-carboxylate is collected by filtration, washed with water, and dried.[2][3]

Causality and Insights: This is another example of a Fischer esterification. The reaction conditions are similar to those in Pathway I, Step 3.

Step 2: Diazotization of Methyl 3-aminopyrazine-2-carboxylate

The amino group of the pyrazine ester is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Experimental Protocol:

  • Dissolve Methyl 3-aminopyrazine-2-carboxylate in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at a low temperature (0-5°C).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • Stir the mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

Causality and Insights: The diazotization of heteroaromatic amines is a well-established transformation.[4][5] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The strong acid is necessary for the formation of nitrous acid from sodium nitrite.

Step 3: Hydrolysis of the Diazonium Salt

The diazonium salt intermediate is then hydrolyzed to the desired hydroxyl group by warming the reaction mixture.

Experimental Protocol:

  • Gently warm the solution containing the pyrazine diazonium salt. The evolution of nitrogen gas will be observed.

  • Continue warming until the gas evolution ceases, indicating the completion of the hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Causality and Insights: The pyrazine diazonium salt is a good leaving group, and upon gentle heating, it decomposes to liberate nitrogen gas and a pyrazine cation. This cation is then quenched by water to form the hydroxyl group.

Quantitative Data Summary

PathwayStepStarting Material(s)ProductTypical Yield
I 12-Aminomalonamide, Glyoxal3-Hydroxypyrazine-2-carboxamide~60-70%[1]
23-Hydroxypyrazine-2-carboxamide3-Hydroxypyrazine-2-carboxylic AcidHigh
33-Hydroxypyrazine-2-carboxylic AcidThis compoundGood to High
II 13-Aminopyrazine-2-carboxylic AcidMethyl 3-aminopyrazine-2-carboxylate~70-80%[3]
2 & 3Methyl 3-aminopyrazine-2-carboxylateThis compoundModerate to Good

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of this compound. Pathway I, which involves the initial construction of the pyrazine ring, is advantageous when the starting materials are readily available and a convergent synthesis is desired. Pathway II, which relies on the functional group modification of a pre-existing pyrazine, is a valuable alternative, particularly if the amino-substituted precursor is accessible. The choice of pathway will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the equipment at hand. Both routes provide a solid foundation for the synthesis of this important heterocyclic building block and can be adapted and optimized for various research and development applications.

References

  • MDPI. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • Heterocyclic Chemistry. (2007). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
  • Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • ChemBK. (n.d.). METHYL 3-AMINOPYRAZINE-2-CARBOXYLATE. Retrieved from [Link]

  • Google Patents. (n.d.). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • Journal of the Chemical Society B: Physical Organic. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-hydroxypyrazine-2-carboxylic acid, min 97%, 100 grams. Retrieved from [Link]

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • HETEROCYCLES. (2022). FACILE SYNTHESIS OF FULLY CONJUGATED AMINOPYRAZINE BASED DIAZOBENZENES AND DIAZOAMINOBENZENES WITH ARYLDIAZONIUM SALTS. Retrieved from [Link]

  • Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypyrazine-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-hydroxy-3-pyrazinecarboxylate (CAS: 27825-20-3)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-hydroxy-3-pyrazinecarboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry, materials science, and flavor chemistry. Its pyrazine core, adorned with both a hydroxyl and a methyl carboxylate group, presents a unique electronic and structural landscape, making it a valuable scaffold for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, analytical characterization, and its burgeoning role in drug discovery and development. The content herein is curated for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights.

Introduction: The Pyrazine Scaffold in Modern Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2] The electron-withdrawing nature of the nitrogen atoms renders the pyrazine ring electron-deficient, influencing its reactivity and its ability to participate in non-covalent interactions with biological targets.[1] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][[“]] this compound (CAS: 27825-20-3) serves as a key building block in the synthesis of more elaborate pyrazine-containing molecules, leveraging its reactive functional groups for further chemical modification.[4]

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of a molecule is paramount for its effective application. This compound is a solid at room temperature with the key properties summarized in the table below.

PropertyValueSource(s)
CAS Number 27825-20-3N/A
Molecular Formula C₆H₆N₂O₃N/A
Molecular Weight 154.12 g/mol N/A
Melting Point 154 °C[4]
Boiling Point 417.9 °C at 760 mmHg[4]
Density 1.39 g/cm³[4]
Tautomerism: A Critical Consideration

A crucial aspect of the structure of this compound is the potential for keto-enol tautomerism. The "hydroxy" nomenclature suggests the enol form, but it can exist in equilibrium with its keto tautomer, methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.[5][6] While the enol form is often depicted, the keto form may be the more stable tautomer in certain conditions, a phenomenon observed in related heterocyclic systems.[7] This equilibrium has significant implications for its reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and electronic distributions.

synthesis_workflow reagents1 Glyoxal Derivative + 2-Aminomalonamide step1 Condensation/ Cyclization reagents1->step1 intermediate 3-Hydroxypyrazine-2-carboxamide step1->intermediate step2 Hydrolysis (e.g., NaOH, H₂O) intermediate->step2 carboxylic_acid 3-Hydroxypyrazine-2-carboxylic Acid step2->carboxylic_acid step3 Esterification (Methanol, Acid Catalyst) carboxylic_acid->step3 product This compound step3->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established methods for the synthesis of related pyrazine derivatives. [8] Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

  • In a reaction vessel, a solution of 2-aminomalonamide is prepared in an aqueous alkaline medium (e.g., 20% sodium hydroxide) and cooled to low temperatures (e.g., -10 to 0 °C). [8]2. An aqueous solution of a glyoxal derivative (e.g., 40% glyoxal) is added dropwise to the cooled solution while maintaining the low temperature. [8]3. The reaction mixture is stirred for several hours, allowing for the condensation and cyclization to form the pyrazine ring. [8]4. The pH of the reaction mixture is adjusted to induce precipitation of the 3-hydroxypyrazine-2-carboxamide product, which is then collected by filtration. [8] Step 2: Hydrolysis to 3-Hydroxypyrazine-2-carboxylic Acid

  • The 3-hydroxypyrazine-2-carboxamide is suspended in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • The mixture is heated to reflux for a sufficient period to ensure complete hydrolysis of the amide to the corresponding carboxylic acid.

  • Upon cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 3-hydroxypyrazine-2-carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Esterification to this compound

  • 3-Hydroxypyrazine-2-carboxylic acid is suspended in an excess of methanol. [4]2. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added.

  • The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

  • The excess methanol is removed under reduced pressure.

  • The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization: A Spectroscopic Approach

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on data from structurally similar compounds, the following spectral characteristics are predicted. [9] ¹H NMR (Proton NMR):

  • Pyrazine Ring Protons: The protons on the pyrazine ring are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.

  • Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated around δ 3.8-4.0 ppm.

  • Hydroxyl Proton (-OH): The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but could be in the range of δ 10.0-12.0 ppm in a solvent like DMSO-d₆. [9] ¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the most downfield position, typically in the range of δ 160-170 ppm.

  • Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring will appear in the aromatic region (δ 120-160 ppm). The carbon atom attached to the hydroxyl group (C-2) would be the most deshielded among the ring carbons. [9]* Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear in the upfield region, around δ 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. [10]* C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyrazine ring.

  • C-H Stretch (Aliphatic): C-H stretching vibrations of the methyl group will appear just below 3000 cm⁻¹.

  • C=O Stretch (Ester): A very strong and sharp absorption band in the range of 1700-1730 cm⁻¹ is a clear indicator of the ester carbonyl group. [10]* C=N and C=C Stretches (Aromatic Ring): Multiple sharp absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the pyrazine ring.

  • C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (154.12 g/mol ).

  • Key Fragmentation Pathways: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59). [11][12]The pyrazine ring itself is relatively stable, but fragmentation can occur, providing further structural information.

fragmentation parent Molecular Ion (M⁺) m/z = 154 loss_OCH3 Loss of -OCH₃ (m/z = 123) parent->loss_OCH3 - CH₃O• loss_COOCH3 Loss of -COOCH₃ (m/z = 95) parent->loss_COOCH3 - •COOCH₃ fragment1 Fragment [M-OCH₃]⁺ loss_OCH3->fragment1 fragment2 Fragment [M-COOCH₃]⁺ loss_COOCH_3 loss_COOCH_3 loss_COOCH_3->fragment2

Caption: Plausible mass spectrometry fragmentation pathways.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine nucleus is a cornerstone in the design of novel therapeutic agents. [13][14]this compound, with its versatile functional groups, serves as a valuable starting material for the synthesis of a wide array of biologically active compounds. The hydroxyl and ester functionalities provide convenient handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

A Scaffold for Bioactive Molecules

The pyrazine ring system is present in several clinically used drugs and numerous investigational compounds. [2][15]The incorporation of the this compound moiety into larger molecules can impart favorable pharmacokinetic and pharmacodynamic properties. For instance, the pyrazine nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to biological targets such as enzymes and receptors. [1]

Potential Therapeutic Areas

Derivatives synthesized from this compound have the potential to be explored for a variety of therapeutic applications, including:

  • Anticancer Agents: Many pyrazine-containing compounds exhibit potent anticancer activity through various mechanisms. [1][2]* Antiviral Agents: The pyrazine scaffold is found in antiviral drugs like Favipiravir. [16][17]* Antibacterial and Antifungal Agents: Pyrazine derivatives have shown promising activity against a range of microbial pathogens. [18][19]* Anti-inflammatory Drugs: The anti-inflammatory potential of pyrazine-based compounds is an active area of research. [2]

Conclusion

This compound is a heterocyclic compound with significant potential in both academic research and industrial applications, particularly in the realm of drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. A thorough understanding of its physicochemical properties, including the nuances of tautomerism, is critical for its effective utilization. The spectroscopic techniques of NMR, IR, and MS provide a robust framework for its characterization and quality control. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its role as a key player in the future of medicinal chemistry.

References

  • PrepChem. (n.d.). Synthesis of 3-hydroxy-2-hydroxymethylpyrazine. Retrieved from [Link]

  • Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 15(2), 164–168.
  • Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Li, S., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering.
  • De, S. K. (2017). Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC) Intermediates. Organic Letters, 19(19), 5158–5161.
  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6874.
  • YMER. (2023).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012).
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Rzepa, H. (2017, June 1). Tautomeric polymorphism. Henry Rzepa's Blog. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

  • Semantic Scholar. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • Shi, F., Li, Z., Zhou, J., Du, P., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120.
  • Semantic Scholar. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

  • Ivanova, Y., & Stoyanov, N. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6271.
  • PubChem. (n.d.). 3-Hydroxypyrazine-2-carboxylic acid. Retrieved from [Link]

  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6874.
  • Kráľová, K., et al. (2006).
  • El-Sayed, N. N. E., et al. (2018).
  • Chemistry LibreTexts. (2019, June 5). 9.4.2. Tautomers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

  • Deshmukh, S. R., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences, 6(S1), 8435–8453.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • Google Patents. (n.d.). Preparation method of methyl hydrazinocarboxylate.
  • Das, S., et al. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. Crystal Growth & Design, 19(10), 5855–5866.
  • ResearchGate. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Retrieved from [Link]

Sources

"Methyl 2-hydroxy-3-pyrazinecarboxylate" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-hydroxy-3-pyrazinecarboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in flavor chemistry and as a scaffold in medicinal chemistry. This document delves into the molecule's structural nuances, particularly its pronounced tautomerism, and offers a detailed exploration of its physicochemical properties, a robust synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. The guide is intended for researchers and professionals in organic synthesis, analytical chemistry, and drug discovery, providing the foundational knowledge required for the effective study and utilization of this compound.

Introduction and Structural Elucidation

This compound (CAS No: 27825-20-3) is an aromatic heterocyclic compound.[1] Its nomenclature can be ambiguous due to a significant chemical property: keto-enol tautomerism. The "hydroxy" designation points to the enol-like form, while synonyms such as "Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate" or "methyl 2-oxo-1H-pyrazine-3-carboxylate" refer to its keto-like tautomer.[1] This dynamic equilibrium is a defining characteristic of the molecule and influences its reactivity and spectroscopic properties. For clarity, this guide will refer to the compound by its common name, while acknowledging the presence and importance of both tautomeric forms.

Keto-Enol Tautomerism

Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton.[2][3] In the case of this compound, the equilibrium lies between the aromatic 2-hydroxy-pyrazine (enol-like) form and the 3-oxo-3,4-dihydropyrazine (keto-like) form. The keto form is often more stable in many heterocyclic systems due to the strength of the carbon-oxygen double bond.[2] However, the enol-like form benefits from the aromaticity of the pyrazine ring. The exact ratio of these tautomers can be influenced by factors such as the solvent, temperature, and pH.[4][5] Understanding this equilibrium is critical for interpreting spectroscopic data and predicting chemical reactivity.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for handling, storage, and designing experimental conditions.

PropertyValueSource
CAS Number 27825-20-3[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
Melting Point 154 °C[1]
Boiling Point 417.9 °C at 760 mmHg (Predicted)[1]
Appearance Solid[N/A]
Storage 2-8°C, in a tightly sealed container away from light and moisture.[N/A]

Synthesis Protocol

Proposed Synthetic Workflow

synthesis_workflow start Glyoxal + Diaminomalonamide intermediate1 3-Hydroxypyrazine-2-carboxamide start->intermediate1 Cyclocondensation (Base catalysis) intermediate2 3-Hydroxypyrazine-2-carboxylic acid intermediate1->intermediate2 Hydrolysis (e.g., H2SO4, heat) product This compound intermediate2->product Esterification (Methanol, Acid catalyst)

Caption: Proposed synthesis workflow for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

  • Rationale: This step involves a cyclocondensation reaction, a common method for forming the pyrazine ring. The reaction of a 1,2-dicarbonyl compound (glyoxal) with a 1,2-diamine (diaminomalonamide) in a basic medium leads to the formation of the heterocyclic core.[6]

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diaminomalonamide in an aqueous solution of sodium hydroxide at 5-10°C.

    • Slowly add an aqueous solution of glyoxal dropwise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 6-8 hours.

    • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 6 to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield crude 3-hydroxypyrazine-2-carboxamide.

Step 2: Hydrolysis to 3-Hydroxypyrazine-2-carboxylic acid

  • Rationale: The amide functional group is hydrolyzed to a carboxylic acid under acidic conditions, which is a standard organic transformation.[6]

  • Procedure:

    • Suspend the crude 3-hydroxypyrazine-2-carboxamide in a solution of sulfuric acid (e.g., 50%).

    • Heat the mixture under reflux for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain 3-hydroxypyrazine-2-carboxylic acid.

Step 3: Esterification to this compound

  • Rationale: Fischer esterification is a classic and effective method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol in the presence of an acid catalyst.

  • Procedure:

    • Suspend 3-hydroxypyrazine-2-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Analysis (Predicted)

As experimental spectra are not widely published, this section provides a detailed prediction of the key spectroscopic features based on the known tautomeric forms and data from analogous compounds.[7][8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for both the keto and enol-like tautomers, with the ratio depending on the solvent used (e.g., DMSO-d₆).

  • -OH Proton (Enol form): A broad singlet is anticipated in the downfield region (δ 10.0 - 12.0 ppm), characteristic of an acidic proton involved in hydrogen bonding or chemical exchange.[7]

  • -NH Proton (Keto form): A broad singlet may appear in a similar downfield region (δ 11.0 - 13.0 ppm).

  • Pyrazine Ring Protons: Two doublets are expected in the aromatic region (δ 7.5 - 8.5 ppm), corresponding to the two coupled protons on the pyrazine ring. The exact chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the ester group.

  • Methyl Ester Protons (-OCH₃): A sharp singlet will be present in the upfield region (δ 3.8 - 4.0 ppm), integrating to three protons.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the tautomeric equilibrium.

  • Carbonyl Carbon (C=O, Keto form): A signal is expected in the range of δ 160 - 165 ppm.

  • Ester Carbonyl Carbon (C=O): A signal is expected further downfield, around δ 165 - 170 ppm.

  • C-OH Carbon (Enol form): The carbon attached to the hydroxyl group (C2) is expected to be significantly deshielded, appearing around δ 155 - 160 ppm.[7]

  • Pyrazine Ring Carbons: Other carbons in the pyrazine ring are expected to resonate in the δ 125 - 150 ppm region.

  • Methyl Ester Carbon (-OCH₃): A signal will be observed in the upfield region, typically around δ 50 - 55 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

  • O-H/N-H Stretching: A broad absorption band is expected in the region of 3400-3100 cm⁻¹ due to the O-H (enol) and N-H (keto) stretching vibrations, likely broadened by hydrogen bonding.[11]

  • C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[12]

  • C=O Stretching: This will be a prominent feature. A strong, sharp absorption band between 1720-1740 cm⁻¹ is expected for the ester carbonyl. A second strong band, likely between 1650-1680 cm⁻¹, would correspond to the keto-carbonyl of the pyrazinone ring.[11]

  • C=N and C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region will be due to the stretching vibrations of the C=N and C=C bonds within the pyrazine ring.[12]

  • C-O Stretching: A strong band in the 1300-1100 cm⁻¹ region will be indicative of the C-O stretching of the ester group.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

  • Molecular Ion (M⁺): A peak at m/z = 154, corresponding to the molecular weight of the compound.

  • Loss of -OCH₃: A fragment at m/z = 123, resulting from the loss of the methoxy radical from the ester group.

  • Loss of -COOCH₃: A fragment at m/z = 95, corresponding to the loss of the entire carbomethoxy group.

  • Further Fragmentation: Subsequent fragmentation of the pyrazine ring would lead to smaller fragments characteristic of nitrogen-containing heterocycles.

Applications and Future Directions

Flavor and Fragrance Industry

This compound is known for its characteristic earthy, nutty, and roasted coffee-like aroma.[1] This makes it a valuable component in the food and beverage industry as a flavoring agent and in the cosmetics industry as a fragrance ingredient.[1]

Potential in Medicinal Chemistry

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[13] Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including antimycobacterial, antifungal, and anticancer effects.[13][14][15]

  • Antimicrobial Potential: Esters and amides of pyrazine-2-carboxylic acid have been investigated for their activity against various microbial strains, including Mycobacterium tuberculosis.[14][16] The structural similarity of the title compound to these active molecules suggests it could be a valuable starting point or intermediate for the development of new antimicrobial agents.

  • Enzyme Inhibition: Pyrazole and pyrazine derivatives have been explored as inhibitors of various enzymes.[17] Given its structure, this compound could be investigated as a potential inhibitor of kinases, polymerases, or other enzymes relevant to disease pathways.

  • Synthetic Building Block: The functional groups present (ester, hydroxy/keto, and the pyrazine ring itself) make this molecule a versatile building block for the synthesis of more complex, biologically active molecules.[18]

Conclusion

This compound is a fascinating molecule defined by its keto-enol tautomerism. This guide has provided a detailed framework for its synthesis, predicted its key spectroscopic features, and outlined its current and potential applications. While its primary use to date has been in the flavor and fragrance industry, its structural features hold significant promise for its application as a scaffold in the design and synthesis of novel therapeutic agents. Further research into its specific biological activities is warranted and could unveil new opportunities in drug discovery.

References

  • J. Kráľová, J. Imrich, P. Kristian, and K. Špirková, "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity," Molecules, vol. 7, no. 4, pp. 364-373, 2002.

  • J. Kráľová, J. Imrich, P. Kristian, and K. Špirková, "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity," ResearchGate, 2002.

  • J. Kráľová, J. Imrich, P. Kristian, and K. Špirková, "Substituted pyrazinecarboxamides: synthesis and biological evaluation," ResearchGate, 2006.

  • "Organic Syntheses Procedure," Organic Syntheses.

  • M. J. Ahsan, "Current status of pyrazole and its biological activities," PMC, 2015.

  • "this compound," LookChem.

  • "Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine," BenchChem.

  • "Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives," ResearchGate, 2001.

  • "Synthesis process of 2-methyl-5-pyrazine formate," Google Patents, CN109369545B.

  • "6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide," BLDpharm.

  • "Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate," BenchChem.

  • H. M. T. B. Herath, J. P. Richard, "Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen," Journal of the Chemical Society, Perkin Transactions 2, 2002.

  • M. Hesse, H. Meier, B. Zeeh, "Combination of 1H and 13C NMR Spectroscopy," Thieme, 2002.

  • J. Ashenhurst, "Keto-Enol Tautomerism: Key Points," Master Organic Chemistry, 2022.

  • "METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum," ChemicalBook.

  • "this compound," Santa Cruz Biotechnology.

  • "Methyl 2-pyrazinecarboxylate," Sigma-Aldrich.

  • "Methylpyrazine-2-carboxylate," NIST WebBook.

  • "Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid," Google Patents, CN113135862A.

  • N. Prabavathi, et al., "The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate," Journal of Environmental Nanotechnology, 2013.

  • A. M. El-Sayed, et al., "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19," ResearchGate, 2022.

  • Y. Zhang, et al., "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry," MDPI, 2023.

  • "Tautomerization Explained: Keto-Enol and Other Common Types," Patsnap Eureka, 2025.

  • "Keto-Enol Tautomerism," Chemistry LibreTexts.

  • "Keto-Enol Tautomerism," Chemistry LibreTexts, 2023.

  • "1H and 13C NMR spectra of the catalytic synthesized compounds," The Royal Society of Chemistry.

  • S. A. G. R. Naidu, et al., "Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][14][15][16][17]tetrazine-8-carboxylates and -carboxamides," PMC, 2012.

  • "Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts, 2025.

  • "Preparation method of methyl hydrazinocarboxylate," Google Patents, CN103130687A.

  • "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra," Master Organic Chemistry, 2016.

  • "methyl 3-oxo-6-phenyl-3,4-dihydropyrazine-2-carboxylate," ChemicalBook.

  • "VI. 1H and 13C NMR Spectra," The Royal Society of Chemistry.

  • "Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives," Google Patents, DE1238478B.

  • "infrared spectrum of methyl 2-hydroxybenzoate," Doc Brown's Chemistry.

  • J. F. Duan, et al., "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide," PubMed, 2007.

  • "SYNTHESIS OF 7-HYDROXY-3-[(4-METHYL-2-OXO-2H-1-BENZOPYRAN-7-YL OXY) METHYL]-8-UNDECYL-6H-4, 1,2-BENZOXADIAZIN-6-ONE," ResearchGate, 1996.

  • "Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine," PrepChem.com.

  • "Mass Spectrometry of Some Common Functional Groups," Chemistry LibreTexts, 2023.

  • S. Periandy, et al., "Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations," ChemRxiv, 2022.

  • "mass spectrum of methyl 2-hydroxybenzoate," Doc Brown's Chemistry.

  • "methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide," PubChem.

Sources

"Methyl 2-hydroxy-3-pyrazinecarboxylate" physical properties (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 2-hydroxy-3-pyrazinecarboxylate

This compound (CAS No: 27825-20-3; Molecular Formula: C₆H₆N₂O₃) is a significant heterocyclic compound belonging to the pyrazine class. Pyrazine derivatives are found in nature and are synthetically important, contributing to the flavor and aroma of many roasted or baked foods.[1] This specific ester is noted for its utility as a flavoring agent, imparting earthy, nutty, and roasted coffee-like aromas. Beyond its application in the food and beverage industry, the pyrazine scaffold is of great interest in pharmaceutical and materials science due to the wide range of biological activities exhibited by its derivatives.[2][3]

Accurate characterization of the physicochemical properties of molecules like this compound is a cornerstone of drug development and materials science. Properties such as melting point and solubility govern a compound's purity, stability, formulation feasibility, and bioavailability. This guide provides a detailed overview of the known physical properties of this compound and presents robust, field-proven methodologies for their experimental determination, offering both data and the causal logic behind the protocols for researchers and scientists.

Part 1: Compendium of Physical Properties

The fundamental physical characteristics of a compound provide the first data points for its identity and purity. For this compound, these properties are summarized below.

Data Presentation: Physicochemical Characteristics
PropertyValueSource(s)
CAS Number 27825-20-3[Santa Cruz Biotechnology]
Molecular Formula C₆H₆N₂O₃[Santa Cruz Biotechnology]
Molecular Weight 154.12 g/mol [Santa Cruz Biotechnology]
Appearance Solid (Typical)[Bouling Chemical Co.]
Melting Point 154 °C[LookChem]
Boiling Point 417.9 °C at 760 mmHg (Predicted)[LookChem]
Density 1.39 g/cm³ (Predicted)[LookChem]
Solubility Data Not Experimentally Determined[LookChem]
Expert Analysis: Tautomerism and Its Impact on Solubility

A critical structural feature of this compound is its potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 2-hydroxy-pyrazine form and the 2-oxo-1H-pyrazine form. This phenomenon is common in heterocyclic systems containing a hydroxyl group adjacent to a ring nitrogen.[4][5][6] The dominant tautomeric form can significantly influence physical properties, particularly solubility, by affecting intermolecular forces like hydrogen bonding.

While specific experimental solubility data is not widely published, we can predict its behavior based on the "like dissolves like" principle.[7]

  • Polarity: The molecule possesses multiple polar functional groups: a hydroxyl (-OH) group, an ester group (-COOCH₃), and two nitrogen atoms within the aromatic ring. These groups make the molecule polar. The electron-withdrawing nature of the nitrogen atoms and substituents enhances this polarity.[1][2]

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the nitrogen atoms, the carbonyl oxygen of the ester, and the hydroxyl oxygen can all act as hydrogen bond acceptors. This capability is crucial for solubility in protic solvents.

  • Predicted Solubility:

    • In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to form strong hydrogen bonds suggests that this compound should exhibit moderate to good solubility in these solvents. The parent compound, pyrazine, is soluble in water.[8][9]

    • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The molecule's polarity indicates it should be soluble in these solvents through dipole-dipole interactions.

    • In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the significant mismatch in polarity.

The lack of empirical data necessitates a robust experimental protocol to definitively characterize the solubility profile, which is detailed in the following section.

Part 2: Experimental Determination of Physical Properties

To ensure scientific integrity, every protocol must be a self-validating system. This involves careful calibration, precise execution, and replicate measurements to establish confidence in the results.

Protocol for Melting Point Determination

The melting point provides a quick, reliable measure of a crystalline solid's purity. Impurities typically depress and broaden the melting range. The capillary method using a digital melting point apparatus is a standard and precise technique.

Methodology: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle if necessary.

    • Take a glass capillary tube (sealed at one end) and dip the open end into the powdered sample.[10]

    • Gently tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. A sample height of 1-2 mm is optimal.[11][12]

    • Causality: A finely packed, small sample ensures uniform heat transfer, leading to a sharp, accurate melting point reading. Large samples result in a broader melting range due to thermal gradients.[11]

  • Instrument Setup and Measurement:

    • Place the packed capillary into the heating block of the melting point apparatus.[10]

    • Set an initial rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point of 154 °C.[10]

    • Causality: A preliminary fast run saves time and identifies the approximate melting temperature.

    • When the temperature is ~15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.

    • Causality: A slow heating rate is critical for allowing the system to reach thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.[11]

  • Data Recording and Validation:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts into a clear liquid. The melting point is reported as the range T₁ – T₂.

    • Perform the measurement in triplicate with fresh samples and new capillaries for each run. The results should be consistent within 1-2 °C.

    • Trustworthiness: Repeating the measurement ensures the result is reproducible and not an artifact of improper technique or a faulty instrument.

Protocol for Thermodynamic Solubility Assessment

The equilibrium or thermodynamic solubility is the concentration of a compound in a saturated solution when excess solid is present and the system is at equilibrium.[13] The Saturation Shake-Flask method is the gold standard for this determination.[14]

Methodology: Shake-Flask Equilibrium Solubility Determination

  • Preparation of Saturated Solutions:

    • Select a panel of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

    • To a series of glass vials, add a measured volume of a single solvent (e.g., 5 mL).

    • Add an excess amount of solid this compound to each vial. The key is to ensure undissolved solid remains visible after equilibration.[13]

    • Causality: The presence of excess solid is the definition of a saturated solution and ensures that the equilibrium concentration is achieved.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C) for a defined period (typically 24 to 72 hours).[14][15]

    • Causality: Prolonged agitation at a constant temperature is necessary for the dissolution process to reach a true equilibrium state. Insufficient time will lead to an underestimation of solubility.

  • Sample Separation and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) to remove all undissolved solid particles.[15]

    • Causality: Filtration is a critical step. Failure to remove microscopic solid particles will lead to a significant overestimation of the amount of dissolved solute.

    • Immediately dilute the clear filtrate with a known volume of an appropriate solvent to bring the concentration into the linear range of the analytical method.

  • Quantification and Validation:

    • Quantify the concentration of the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the original solubility in mg/mL or mol/L by back-calculating from the dilution factor.

    • Trustworthiness: An HPLC-based quantification with a proper calibration curve is highly specific and accurate. The entire experiment should be performed in triplicate for each solvent to ensure the results are statistically reliable.

Part 3: Workflow Visualization

The logical flow for the comprehensive characterization of the physical properties of a novel or poorly characterized compound is depicted below. This workflow ensures that both identity/purity and solubility are assessed using robust, sequential methodologies.

Physical_Properties_Workflow cluster_start Start: Sample Acquisition cluster_mp Melting Point Determination cluster_sol Solubility Assessment Sample Pure, Dry Sample of This compound MP_Prep Prepare Capillary (1-2 mm packed sample) Sample->MP_Prep Sol_Prep Add Excess Solid to Known Volume of Solvent Sample->Sol_Prep MP_Run Run on Apparatus (Slow heating: 1-2 °C/min) MP_Prep->MP_Run MP_Record Record T₁ (start) & T₂ (end) MP_Run->MP_Record MP_Result Result: Melting Point Range (°C) MP_Record->MP_Result Sol_Equil Equilibrate (Shake-Flask, 24-72h, 25°C) Sol_Prep->Sol_Equil Sol_Filter Filter Supernatant (0.22 µm syringe filter) Sol_Equil->Sol_Filter Sol_Quant Quantify via HPLC Sol_Filter->Sol_Quant Sol_Result Result: Solubility (mg/mL or M) Sol_Quant->Sol_Result

Caption: Workflow for Physical Property Characterization.

Conclusion

This compound has a well-defined melting point of 154 °C, a key indicator for its identification and purity assessment. While its solubility has not been extensively documented, its molecular structure strongly suggests solubility in polar solvents, a hypothesis that can be confirmed using the rigorous shake-flask protocol detailed herein. The methodologies and causal explanations provided in this guide equip researchers and drug development professionals with the necessary tools and understanding to accurately characterize this and other novel chemical entities, ensuring a foundation of high-quality data for subsequent research and development efforts.

References

  • LookChem. Cas 27825-20-3, this compound.[Link]

  • University of Colorado Boulder, Department of Chemistry. Melting point determination.[Link]

  • SlidePlayer. experiment (1) determination of melting points.[Link]

  • Chemistry For Everyone (YouTube). How To Predict Solubility Of Organic Compounds?[Link]

  • Bouling Chemical Co., Limited. this compound Supplier & Manufacturer China.[Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound.[Link]

  • JoVE (Journal of Visualized Experiments). Melting Point Determination of Solid Organic Compounds.[Link]

  • UCHEM. A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica.[Link]

  • ResearchGate. Physical properties of pyrazine.[Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.[Link]

  • Wikipedia. Pyrazine.[Link]

  • NanoValid. Procedure for solubility testing of NM suspension.[Link]

  • Britannica. Pyrazine.[Link]

  • IJBPAS. Pyrazine and its derivatives- synthesis and activity-a review.[Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]

  • National Center for Biotechnology Information (PMC). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[Link]

  • PubMed. Keto-enol tautomerism in crystals...[Link]

  • ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.[Link]

Sources

A Technical Guide to Methyl 2-hydroxy-3-pyrazinecarboxylate: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-hydroxy-3-pyrazinecarboxylate is a heterocyclic compound of significant interest, bridging the fields of flavor chemistry and pharmaceutical drug development. Initially recognized for its distinct sensory properties, its structural motifs have proven valuable as a scaffold in medicinal chemistry. This guide provides an in-depth exploration of the compound's history, from its foundational synthesis to its contemporary applications. We will detail the seminal synthetic methodologies, provide validated experimental protocols, and discuss the evolution of its role as both a key flavor component and a versatile building block in the synthesis of complex bioactive molecules. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and food science, offering expert insights into the causality behind experimental designs and the practical applications of this versatile pyrazine derivative.

Introduction: The Dual Identity of a Pyrazine Derivative

Pyrazines are a class of 1,4-dinitrogen-substituted benzene analogues that are ubiquitous in nature and are well-known for their potent aromatic properties.[1][2] Many are formed during the Maillard reaction in heat-processed foods, contributing significantly to the flavor profiles of coffee, roasted nuts, and cocoa.[1][3] this compound, with its characteristic earthy, nutty, and roasted coffee-like aroma, is a prime example of a synthetic pyrazine widely employed as a flavoring agent in the food, beverage, and cosmetics industries.[4]

Beyond its sensory contributions, the pyrazine ring is a privileged scaffold in medicinal chemistry.[5] The arrangement of its nitrogen atoms allows for multiple hydrogen bonding interactions, a critical feature for molecular recognition and binding to biological targets.[2] Consequently, this compound has emerged as an important organic chemical intermediate, particularly in the synthesis of novel therapeutic agents.[6] This guide will dissect the history and chemistry of this compound, providing a comprehensive technical resource for its synthesis, characterization, and application.

Historical Perspective and Discovery

The synthesis of hydroxypyrazines was significantly advanced by the work of Reuben G. Jones in 1949.[7] His method, involving the double condensation of a 1,2-dicarbonyl compound (like glyoxal) with an α-aminoamide in the presence of a base, became a foundational route for accessing this class of heterocycles.[1][7] This approach laid the groundwork for the synthesis of various substituted hydroxypyrazines, including the parent acid of the topic compound, 2-hydroxy-3-pyrazinecarboxylic acid.

While a specific "discovery" paper for this compound is not prominently documented, its synthesis is a logical extension of these early methods, involving the esterification of the corresponding carboxylic acid. The general synthetic strategy relies on the cyclization of aminomalonamide (or its derivatives) with glyoxal, a reaction that has been refined over the decades to improve yields and purity.[8][9] This core reaction remains a cornerstone for the laboratory and industrial preparation of this and related pyrazine structures.

Synthesis Methodologies: A Validated Protocol

The preparation of this compound typically involves a two-step process: the synthesis of the parent 3-hydroxypyrazine-2-carboxylic acid followed by its esterification. The most common and reliable route for the acid is the condensation of 2-aminomalonamide with glyoxal.

Synthesis of 3-Hydroxypyrazine-2-carboxamide

The initial step involves the formation of the amide intermediate. This reaction leverages the nucleophilic nature of the amino groups in 2-aminomalonamide attacking the electrophilic carbonyl carbons of glyoxal, followed by cyclization and oxidation.

Rationale: The use of an alkaline solution is critical to deprotonate the amino groups of 2-aminomalonamide, increasing their nucleophilicity. The reaction is typically run at low temperatures to control the exothermic condensation and minimize side reactions. Subsequent oxidation, often with hydrogen peroxide, aromatizes the dihydropyrazine intermediate to the stable pyrazine ring.[8]

Detailed Experimental Protocol: Synthesis of 3-Hydroxypyrazine-2-carboxamide[8]
  • In a suitable reaction vessel, suspend 100 g of 2-aminomalonamide in 220 ml of a 20% aqueous sodium hydroxide solution.

  • Cool the suspension to -10°C with vigorous stirring.

  • Add 149.4 g of a 40% aqueous glyoxal solution dropwise over approximately 40 minutes, ensuring the temperature is maintained at or below -5°C.

  • After the addition is complete, continue stirring at -5°C for 1 hour.

  • Allow the reaction mixture to warm to 22°C and stir for an additional 3 hours.

  • Upon reaction completion (monitored by TLC), cool the mixture to below 5°C.

  • Adjust the pH to 2 by the slow addition of 6 mol/l hydrochloric acid, which will precipitate the product.

  • Filter the solid product, wash with cold water, and dry to yield 3-hydroxypyrazine-2-carboxamide.

Hydrolysis to 3-Hydroxypyrazine-2-carboxylic Acid

The amide is then hydrolyzed under acidic conditions to yield the carboxylic acid.

Rationale: Acid-catalyzed hydrolysis provides a direct and efficient conversion of the amide to the carboxylic acid. Refluxing in a strong acid like sulfuric acid ensures complete reaction.[9]

Esterification to this compound

The final step is a standard Fischer esterification.

Rationale: The reaction is catalyzed by a strong acid (e.g., H₂SO₄) and driven to completion by using an excess of methanol, which also serves as the solvent.

Workflow Diagram: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 2-Aminomalonamide C 3-Hydroxypyrazine-2-carboxamide A->C NaOH, H₂O -10°C to 22°C B Glyoxal B->C NaOH, H₂O -10°C to 22°C D 3-Hydroxypyrazine-2-carboxylic Acid C->D H₂SO₄ (aq) Reflux E This compound D->E Methanol (excess) H₂SO₄ (cat.), Reflux

Caption: Synthetic pathway from starting materials to the final product.

Physicochemical Properties and Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[4]
Molecular Weight 154.12 g/mol [4]
Appearance Solid[10]
Melting Point 154 °C[4]
Boiling Point 417.9 °C at 760 mmHg[4][11]
Density 1.39 g/cm³[4][11]
pKa 10.55 ± 0.40 (Predicted)[4]
CAS Number 27825-20-3[4]
Spectroscopic Analysis

Spectroscopic methods provide the structural confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the ester group, and the electron-donating character of the hydroxyl group.[12]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester and the carbon bearing the hydroxyl group (C-2) will be the most downfield signals due to the direct attachment of electronegative oxygen atoms.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks include a broad O-H stretch for the hydroxyl group (around 3200 cm⁻¹), C-H stretches for the aromatic ring and methyl group, and a strong C=O stretch for the ester carbonyl group (around 1680-1700 cm⁻¹).[13][14]

Diagram: Key Functional Groups and Their Expected IR Absorptions

IR_Spectroscopy cluster_peaks Characteristic IR Peaks compound This compound Structure p1 O-H Stretch (broad) ~3200 cm⁻¹ p2 C-H Stretch (aromatic/aliphatic) ~2950-3100 cm⁻¹ p3 C=O Stretch (ester) ~1680-1700 cm⁻¹ p4 C=N / C=C Stretch (aromatic ring) ~1400-1600 cm⁻¹

Caption: Expected IR absorption regions for key functional groups.

Applications in Research and Industry

Flavor and Fragrance Industry

The primary industrial application of this compound is as a flavor and fragrance ingredient.[4] Its potent nutty, roasted, and coffee-like notes make it a valuable component in creating complex flavor profiles for a wide array of food products, including snacks, sauces, and beverages.[4] Its pleasant scent also leads to its use in perfumes and cosmetics.[4]

Drug Discovery and Development

In the pharmaceutical sector, the pyrazine heterocycle is a key structural element in many approved drugs.[5] this compound serves as a versatile starting material or intermediate for the synthesis of more complex, biologically active molecules. The methyl ester can be readily converted to other functional groups like amides or hydrazides, providing a chemical handle for building molecular diversity.[15] The introduction of a methyl group can also modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics, which is a key strategy in lead compound optimization.[16]

The pyrazine scaffold is found in drugs with diverse activities, including diuretics, anti-cancer agents, and kinase inhibitors.[5][17] The ability of the pyrazine nitrogen atoms to act as hydrogen bond acceptors is crucial for binding to enzyme active sites. For example, derivatives of pyrazole-carboxamides, which share structural similarities, have been developed as potent inhibitors of kinases like FLT3 and CDK, which are targets in acute myeloid leukemia.[17] The core structure of this compound provides a rigid framework and specific electronic properties that are advantageous for designing targeted inhibitors.[18]

Conclusion and Future Outlook

This compound is a compound with a rich history rooted in the fundamental principles of heterocyclic chemistry. From its origins as a synthetic target for flavor science, it has evolved into a valuable tool for medicinal chemists. Its straightforward, scalable synthesis and its versatile chemical functionality ensure its continued relevance. Future research will likely focus on developing greener and more efficient synthetic routes and exploring its potential as a scaffold for new classes of therapeutic agents, particularly in the areas of oncology and infectious diseases where novel heterocyclic compounds are in high demand. The dual nature of this molecule—a potent flavorant and a privileged pharmaceutical intermediate—perfectly illustrates how fundamental chemical research can bridge seemingly disparate industries.

References

  • This compound | CAS 27825-20-3. LookChem. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journals. Available from: [Link]

  • methyl 2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazine-1-carboxylate. MolPort. Available from: [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available from: [Link]

  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate. Google Patents.
  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. PubMed Central. Available from: [Link]

  • CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Google Patents.
  • [Application of methyl in drug design]. PubMed. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available from: [Link]

  • Synthesis of (B) Methyl 2-phenylamino-3-pyrazine carboxylate. PrepChem.com. Available from: [Link]

  • This compound, CAS No. 27825-20-3. iChemical. Available from: [Link]

  • This compound Supplier & Manufacturer China. Bouling Chemical Co., Limited. Available from: [Link]

  • methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. PubChem. Available from: [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available from: [Link]

  • 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]

  • Secondary organic aerosol-forming reactions of glyoxal with amino acids. PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences - ScienceScholar. Available from: [Link]

  • Mono- and Bis-Alkylation of Glyoxal-Bridged Tetraazamacrocycles Using Mechanochemistry. PubMed. Available from: [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. ResearchGate. Available from: [Link]

  • o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. ResearchGate. Available from: [Link]

  • infrared spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Available from: [Link]

  • 2-Methylpyrazine. PubChem. Available from: [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Available from: [Link]

Sources

Methyl 2-hydroxy-3-pyrazinecarboxylate: A Technical Guide on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-hydroxy-3-pyrazinecarboxylate is a heterocyclic compound belonging to the pyrazine class of molecules. Pyrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives, drawing insights from the broader family of pyrazine-containing compounds. The guide explores potential applications in oncology, infectious diseases, and inflammatory conditions, and details experimental protocols for investigating these activities. The inherent structural features of the pyrazine scaffold, including its nitrogen-containing aromatic ring, make it a valuable framework for the development of novel therapeutic agents.[3][4]

Introduction to Pyrazine Derivatives in Medicinal Chemistry

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This structural motif is present in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[3][4] The unique electronic characteristics of the pyrazine ring enable it to interact with a variety of biological targets, including enzymes and receptors.[3][5] Consequently, pyrazine derivatives have been extensively investigated for their therapeutic potential. Marketed drugs containing the pyrazine scaffold, such as the anti-tuberculosis agent pyrazinamide, underscore the clinical significance of this class of compounds.[6]

The versatility of the pyrazine ring allows for the synthesis of a vast library of derivatives with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][6][7] This guide focuses on this compound, a specific derivative with potential for further exploration and development in various therapeutic areas.

Potential Biological Activities of this compound

While specific biological activity data for this compound is not extensively documented in publicly available literature, the known activities of structurally related pyrazine derivatives provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Pyrazine derivatives have emerged as promising candidates in the development of novel anticancer agents.[1][2][8] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: Many pyrazine-based compounds act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[9][10] The pyrazine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[5]

  • Enzyme Inhibition: Pyrazine derivatives have been shown to inhibit other enzymes critical for cancer cell survival, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[4][11]

  • Induction of Apoptosis: Some pyrazine compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[4]

Experimental Workflow for Anticancer Activity Screening:

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, HCT116, HepG-2) Cytotoxicity_Assay MTT or SRB Assay (Determine IC50 values) Cell_Line_Selection->Cytotoxicity_Assay Treat cells with compound Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Cytotoxicity_Assay->Apoptosis_Assay Investigate mechanism of cell death Kinase_Inhibition_Assay Biochemical Kinase Assays (e.g., against EGFR, VEGFR) Cytotoxicity_Assay->Kinase_Inhibition_Assay Identify molecular targets Xenograft_Model Establish Tumor Xenograft Model in Mice Cytotoxicity_Assay->Xenograft_Model Promising compounds Treatment Administer Compound (e.g., oral, IP) Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth and Body Weight Treatment->Tumor_Measurement Toxicity_Assessment Histopathological Analysis of Organs Tumor_Measurement->Toxicity_Assessment

Caption: Workflow for evaluating the anticancer potential of a pyrazine derivative.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrazine derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[7][12][13]

Hypothesized Mechanisms of Action:

  • Enzyme Inhibition: Pyrazine compounds may inhibit essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth.[14][15] Molecular docking studies have suggested that pyrazine derivatives can bind to the active site of enzymes like GlcN-6-P synthase.[6]

  • Cell Wall Disruption: Some volatile pyrazine compounds are thought to exert their antimicrobial effect by disrupting the bacterial cell envelope.[16]

  • DNA Interaction: Certain pyrazine derivatives may interact with microbial DNA, interfering with replication and transcription.[17]

Experimental Protocol for Antimicrobial Susceptibility Testing:

A standard method to determine the minimum inhibitory concentration (MIC) of a compound is the broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer.[18] Pyrazine-containing hybrids have been explored for their potential as anti-inflammatory agents.[3][19]

Hypothesized Mechanisms of Action:

  • COX Inhibition: Pyrazine derivatives may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins.[3]

  • Nitric Oxide (NO) Production Inhibition: Some pyrazine compounds can suppress the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.[4]

  • Cytokine Modulation: Pyrazine derivatives may modulate the production of pro-inflammatory cytokines.

Data on Anti-inflammatory Activity of Pyrazine Derivatives:

Compound ClassTarget/AssayActivityReference
Paeonol-pyrazine hybridLPS-induced NO production in RAW264.7 cells56.32% inhibition at 20 µM[4]
Pyrazolo[3,4-b]pyrazinesCarrageenan-induced paw edema in ratsSignificant anti-inflammatory activity[20]

Synthesis of this compound and its Derivatives

General Synthetic Workflow:

G Starting_Materials Appropriate Starting Materials (e.g., α-dicarbonyls, diamines) Cyclization Cyclization Reaction (to form pyrazine ring) Starting_Materials->Cyclization Functional_Group_Interconversion Functional Group Interconversions Cyclization->Functional_Group_Interconversion Final_Product This compound or Derivative Functional_Group_Interconversion->Final_Product

Caption: A generalized synthetic pathway for pyrazine derivatives.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

For example, in a series of substituted amides of pyrazine-2-carboxylic acids, the lipophilicity of the compounds was found to correlate with their antituberculotic activity.[23][24] Similarly, for triazolo[4,3-a]pyrazine derivatives, the substituents on the phenyl ring significantly influenced their antibacterial activity.[25]

Future research on this compound should focus on:

  • Synthesis of a diverse library of derivatives: Modifying the hydroxyl and carboxylate groups, as well as introducing various substituents onto the pyrazine ring.

  • Comprehensive biological screening: Evaluating the synthesized compounds against a wide range of biological targets, including cancer cell lines, microbial strains, and inflammatory pathways.

  • In-depth mechanistic studies: Elucidating the precise mechanisms of action for the most promising compounds.

  • Computational modeling: Employing molecular docking and other computational tools to guide the design of new derivatives with improved activity and selectivity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related pyrazine derivatives, this compound and its future analogs hold significant potential in the fields of oncology, infectious diseases, and inflammation. A systematic approach involving chemical synthesis, comprehensive biological evaluation, and detailed mechanistic studies will be essential to fully realize the therapeutic potential of this intriguing class of molecules.

References

[1] Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-cancer agents in medicinal chemistry, 25(3), 151–163. [Link]

[2] Bentham Science Publishers. (2024, September 24). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). [Link]

[7] Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

[26] Doležal, M., et al. (n.d.). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. PubMed. [Link]

[3] Baladha, J. S., & Kher, S. (2025). DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL. International Educational Applied Scientific Research Journal, 10(5). [Link]

[12] Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Asian Journal of Chemistry. [Link]

[23] Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 364. [Link]

[24] Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

[8] Alshahrani, M. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). CardioSomatics. [Link]

[18] Semantic Scholar. (2024, January 12). Harnessing the Pyrazine Moiety for Potent Anti-Inflammatory Activity: A Comprehensive Review. [Link]

[4] Wang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7040. [Link]

[6] Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2016_7(2)/[27].pdf]([Link]27].pdf)

[20] Gomha, S. M., et al. (2017). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 22(10), 1673. [Link]

[11] Wang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7040. [Link]

[13] ResearchGate. (2025, August 9). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

[9] Al-Salahi, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2313019. [Link]

[25] Zhang, Y., et al. (2018). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 23(11), 2990. [Link]

[10] Al-Salahi, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

[19] Baladha, J. S., & Kher, D. S. (2025). DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL. International Educational Applied Scientific Research Journal, 10(5). [Link]

[28] ResearchGate. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

[29] Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

[14] ScienceScholar. (2022, March 18). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. [Link]

[30] LookChem. (n.d.). Cas 27825-20-3,this compound. [Link]

[21] Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.

[31] Al-Ostoot, F. H., et al. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 28(20), 7119. [Link]

[32] Petruš, L., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(20), 6961. [Link]

[17] DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [Link]

[33] Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone derivatives. [Link]

[22] PrepChem.com. (n.d.). Synthesis of (B) Methyl 2-phenylamino-3-pyrazine carboxylate. [Link]

[34] Kumar, A., et al. (2024). Synthesis, characterization, and biological activities of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15. [Link]

[35] Summary of medicinal applications and biological activities of hydroxytriazenes. (n.d.). ResearchGate. [Link]

Galkin, A. A., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(20), 7119. [Link]

[15] ResearchGate. (2025, August 6). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. [Link]

[16] Request PDF. (n.d.). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Pyrazine-2-carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine-2-carboxylic acid, a pyrazine derivative with a carboxylic acid substituent, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of these compounds, with a particular focus on their role in combating infectious diseases.

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is found in numerous natural and synthetic compounds of biological importance.[1][2] The introduction of a carboxylic acid group at the 2-position of the pyrazine ring provides a key handle for chemical modification, allowing for the generation of diverse libraries of derivatives with tailored properties. One of the most notable derivatives is pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis (TB).[3][4][5][6] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), within Mycobacterium tuberculosis.[4][7] This guide will delve into the structure-activity relationships of PZA analogs and other pyrazine-2-carboxylic acid derivatives, offering insights for the rational design of new therapeutic agents.

Synthesis of Pyrazine-2-carboxylic Acid Derivatives

The synthesis of pyrazine-2-carboxylic acid derivatives typically involves the modification of the carboxylic acid group to form esters, amides, hydrazides, and other functional groups. These reactions are often straightforward and can be accomplished using standard organic chemistry techniques.

Esterification

Ester derivatives of pyrazine-2-carboxylic acid can be prepared through various esterification methods. A common approach is the Yamaguchi esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of 2,4,6-trichlorobenzoyl chloride and a stoichiometric amount of a base like 4-dimethylaminopyridine (DMAP).[8] This method is advantageous as it avoids the use of harsh reagents like thionyl chloride.[8] Another method involves the initial conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride, followed by reaction with an alcohol.[9]

Amide Synthesis

Amide derivatives are frequently synthesized by coupling the pyrazine-2-carboxylic acid with a desired amine. This can be achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with the amine in the presence of a base such as pyridine.[3][9][10] Alternatively, coupling reagents like propyl phosphonic anhydride (T3P) can be used to directly form the amide bond between the carboxylic acid and the amine.[11]

Hydrazide and Hydrazone Synthesis

Pyrazine-2-carboxylic acid hydrazide is a key intermediate for the synthesis of various derivatives. It is typically prepared by the hydrazinolysis of an ester of pyrazine-2-carboxylic acid.[5][12] The resulting hydrazide can then be condensed with a variety of aldehydes or ketones to form the corresponding hydrazones.[12][13]

Below is a generalized workflow for the synthesis of these derivatives:

Synthesis_Workflow P2CA Pyrazine-2-carboxylic Acid Ester Ester Derivatives P2CA->Ester Esterification (e.g., Yamaguchi) Amide Amide Derivatives P2CA->Amide Amidation (e.g., Acyl Chloride or Coupling Agent) Hydrazide Hydrazide Ester->Hydrazide Hydrazinolysis Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone Condensation with Aldehyde/Ketone

Caption: General synthetic routes to pyrazine-2-carboxylic acid derivatives.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of pyrazine-2-carboxylic acid have demonstrated a remarkable range of biological activities, including antitubercular, antifungal, antiviral, and anticancer properties. The following sections will explore these applications in detail, with a focus on the relationship between their chemical structure and biological activity.

Antitubercular Activity

The most well-established therapeutic application of pyrazine-2-carboxylic acid derivatives is in the treatment of tuberculosis. Pyrazinamide (PZA) is a cornerstone of modern TB therapy, valued for its ability to sterilize tuberculous lesions and shorten the duration of treatment.[4][5][6]

Mechanism of Action: PZA is a prodrug that is activated by the bacterial enzyme pyrazinamidase to form pyrazinoic acid (POA).[4][7] POA disrupts the membrane potential and interferes with energy production in M. tuberculosis, particularly in the acidic environment of caseous necrosis.[1] Recent studies have also shown that POA targets the PanD enzyme, which is essential for coenzyme A biosynthesis.[4][7]

Structure-Activity Relationship (SAR): The SAR of PZA analogs has been extensively studied to develop more potent and less toxic antitubercular agents. Key findings include:

  • The Pyrazine Ring is Essential: The pyrazine ring is a critical component for antimycobacterial activity.[1]

  • Modifications at the 3 and 5 Positions: Alkylamino substitutions at the 3 and 5 positions of the pyrazine ring have been shown to increase the potency against M. tuberculosis by 5 to 10-fold compared to POA.[4][7]

  • Amide and Hydrazide Modifications: While some N-phenylpyrazine-2-carboxamides have shown significant activity against M. tuberculosis, many hydrazide-hydrazone derivatives have been found to be less active than PZA.[13][14] For instance, 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide has demonstrated high activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL.[15]

  • Lipophilicity: There is a correlation between the lipophilicity of pyrazine-2-carboxylic acid amides and their antitubercular activity.[3][10] For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which has a high lipophilicity (log P = 6.85), showed the highest antituberculotic activity (72% inhibition) in one study.[3][10]

The following diagram illustrates the key structural features influencing the antitubercular activity of pyrazine-2-carboxylic acid derivatives:

SAR_Antitubercular Pyrazine_Ring Pyrazine Ring (Essential for Activity) Carboxamide Carboxamide Group (Modifications impact activity) Pyrazine_Ring->Carboxamide R1 Position 5 (e.g., tert-Butyl, Cl) Pyrazine_Ring->R1 R2 Position 6 (e.g., Cl) Pyrazine_Ring->R2 R3 Amide Substituent (Lipophilicity is important) Carboxamide->R3

Caption: Key structural determinants for antitubercular activity.

Antifungal Activity

Several derivatives of pyrazine-2-carboxylic acid have been investigated for their antifungal properties. For instance, some N-phenylpyrazine-2-carboxamides have shown activity against various fungal strains.[3][10] The 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited a poor in vitro antifungal effect against several tested strains.[3][10] However, N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide showed the highest antifungal effect against Trichophyton mentagrophytes.[15] Pyrazine esters have also been evaluated for their antifungal activities against various plant pathogenic fungi, with some compounds showing significant inhibitory rates.[16]

Antiviral Activity

The pyrazine scaffold is also present in antiviral drugs, such as Favipiravir, which has been investigated for the treatment of various RNA virus infections. This has spurred interest in exploring other pyrazine-2-carboxylic acid derivatives as potential antiviral agents. Recent research has focused on synthesizing pyrazine-based conjugates, such as pyrazine-triazole and pyrazine-benzothiazole hybrids, as potential inhibitors of SARS-CoV-2.[17] Pyrido[2,3‐b]pyrazine derivatives have also been identified as potent inhibitors of human cytomegalovirus (HCMV) polymerase.[18]

Other Biological Activities

Beyond infectious diseases, derivatives of pyrazine-2-carboxylic acid have shown potential in other therapeutic areas. For instance, some compounds have been found to inhibit photosynthesis, suggesting potential applications as herbicides.[3][10][15] Additionally, some pyrazine derivatives have been investigated for their anticancer, anti-inflammatory, and antidiabetic properties.[2][11]

Quantitative Data Summary

The following table summarizes the biological activity of selected pyrazine-2-carboxylic acid derivatives.

CompoundTarget Organism/EnzymeActivity MetricValueReference
5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37RvMIC3.13 µg/mL[15]
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidMycobacterium tuberculosis% Inhibition72%[3][10]
N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC62.5 µmol/mL[15]
(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acidSpinach chloroplasts (Photosynthesis inhibition)IC500.026 mmol·dm⁻³[3][10]
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosisMIC1.56 µg/mL[14]
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidMycobacterium tuberculosis H37RvMIC1.56 µg·mL⁻¹[19]
N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazideM. tuberculosis H(37)RvIC9016.87 µg/mL[13]

Experimental Protocols

General Procedure for the Synthesis of N-Phenylpyrazine-2-carboxamides

This protocol is adapted from the work of Doležal et al.[9]

Materials:

  • Substituted pyrazine-2-carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid)

  • Thionyl chloride

  • Dry benzene

  • Substituted aniline

  • Dry pyridine

  • Dry acetone

Procedure:

  • A mixture of the substituted pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.

  • Excess thionyl chloride is removed by repeated evaporation with dry benzene under vacuum.

  • The crude acyl chloride is dissolved in dry acetone (50 mL).

  • This solution is added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.

  • The reaction mixture is stirred for a specified time, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

Protocol for In Vitro Antimycobacterial Susceptibility Testing

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H10 agar or 7H9 broth supplemented with OADC

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in the culture medium in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Conclusion and Future Directions

Derivatives of pyrazine-2-carboxylic acid represent a versatile and promising class of compounds with a wide range of therapeutic applications. The extensive research on pyrazinamide and its analogs has provided a solid foundation for the rational design of new antitubercular agents. The exploration of these derivatives for other indications, such as antifungal and antiviral therapies, is an active and fruitful area of research. Future work in this field will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic properties. The use of computational tools, such as molecular docking, will continue to play a crucial role in identifying novel targets and designing next-generation pyrazine-2-carboxylic acid-based drugs.

References

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • El-Sayed, N. N. E., et al. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(9), 4443-4448. [Link]

  • Kumar, N., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Fall 2022. [Link]

  • El-Sayed, N. N. E., et al. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(9), 4443-4448. [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Kumar, N., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Journal of Medicinal Chemistry, 65(23), 15836-15851. [Link]

  • SMRČKOVÁ, P., et al. (2019). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Molecules, 24(18), 3356. [Link]

  • G, S., et al. (2021). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 11(52), 32867-32879. [Link]

  • Miletin, M., et al. (2008). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Bioorganic & Medicinal Chemistry, 16(13), 6436-6444. [Link]

  • SMRČKOVÁ, P., et al. (2018). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Molecules, 23(10), 2657. [Link]

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Scilit. [Link]

  • V, R. M., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 4(3), 151-156. [Link]

  • Unknown. (2024). STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. DocSity. [Link]

  • Wahan, S. K., Sharma, S., & Chawla, P. A. (2023). Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Mini-Reviews in Medicinal Chemistry, 23(6), 700-718. [Link]

  • Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926. [Link]

  • Singh, S., & Srivastava, P. (2022). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Preparative Biochemistry & Biotechnology, 52(10), 1109-1119. [Link]

  • Unknown. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Unknown. (2016). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Scientia Pharmaceutica, 84(4), 629-642. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(15), 5786. [Link]

  • Wang, Z., et al. (2022). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 17(22), e202200424. [Link]

  • Unknown. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOSR Journal of Applied Chemistry. [Link]

  • Wang, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(43), 28213-28222. [Link]

  • Tanim, F. A., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemistryOpen, 10(7), 756-763. [Link]

  • Palek, L., et al. (2007). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 15(18), 6195-6202. [Link]

Sources

Methyl 2-hydroxy-3-pyrazinecarboxylate: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the safety and hazards associated with Methyl 2-hydroxy-3-pyrazinecarboxylate (CAS No. 27825-20-3). It is intended for researchers, scientists, and professionals in the field of drug development who may be working with this compound. This guide synthesizes available data to facilitate safe handling, storage, and emergency response protocols.

Chemical and Physical Identity

This compound is a pyrazine derivative with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol .[1][2] It is a solid at room temperature.[3] While primarily used in research and development, it is also noted for its aromatic properties, described as earthy, nutty, and coffee-like, leading to its use as a flavoring agent in the food and beverage industry and as a fragrance ingredient in cosmetics.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 27825-20-3[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
Appearance Solid[3]
Melting Point 152-155 °C[3]
Boiling Point 417.9 °C at 760 mmHg[1]
Flash Point 206.5 °C[1]
Density 1.39 g/cm³[1]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.

Table 2: GHS Classification of this compound

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

The GHS label for this compound includes the following elements:

  • Pictogram:

  • Signal Word: Warning [3]

  • Hazard Statements: [3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the detailed protocols below.

GHS_Label pictogram {GHS07 | Exclamation Mark} info Signal Word: Warning Hazard Statements: H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Caption: GHS Label Elements for this compound.

Toxicological Profile: An Area for Further Investigation

In the absence of specific data, a precautionary approach is mandated. The known hazards are based on its irritant properties. Chronic exposure effects have not been well-documented. It is not classified as a carcinogen, mutagen, or reproductive toxin based on available information. However, the lack of data necessitates handling this compound with the assumption that it may have other, as-yet-unidentified hazardous properties.

Safe Handling and Experimental Protocols

Given its irritant nature, meticulous handling procedures are essential to minimize exposure risk. The following protocols are designed to provide a self-validating system of safety.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical to determine the appropriate level of PPE. The following represents the minimum required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of potential dust generation or inadequate ventilation, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling larger quantities or when there is a potential for aerosolization.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that the workspace (preferably a fume hood) is clean and uncluttered.

  • Weighing and Transfer: When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula for transfers and avoid pouring the powder.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.

Safe_Handling_Workflow start Start: Prepare to Handle Chemical risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe engineering_controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) ppe->engineering_controls weighing Weigh Solid Carefully to Minimize Dust engineering_controls->weighing transfer Transfer Using Spatula weighing->transfer dissolving Add Slowly to Solvent transfer->dissolving post_handling Post-Handling Decontamination dissolving->post_handling wash_hands Wash Hands and Exposed Skin post_handling->wash_hands end End: Safe Handling Complete wash_hands->end Spill_Response_Flowchart spill Chemical Spill Occurs assess Assess Spill Severity spill->assess minor_spill Minor Spill assess->minor_spill Safe to handle major_spill Major Spill assess->major_spill Unsafe to handle don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area major_spill->evacuate contain Contain Spill (Sweep Solid) don_ppe->contain collect Collect in Labeled Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end notify Notify Emergency Services evacuate->notify notify->end

Caption: Decision-making workflow for a chemical spill of this compound.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including oxides of carbon and nitrogen.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Ecotoxicological Information

Specific ecotoxicological data for this compound is limited. However, it is prudent to prevent this compound from entering the environment. Do not allow it to enter drains or waterways. While data for the target compound is scarce, a related compound, Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate, is noted as being very toxic to aquatic life. [4]This suggests that caution should be exercised with all pyrazine carboxylate derivatives regarding environmental release.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance on proper disposal procedures.

References

  • LookChem. (n.d.). Cas 27825-20-3, this compound. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 27825-20-3. Retrieved from [Link]

  • iChemical. (n.d.). This compound, CAS No. 27825-20-3. Retrieved from [Link]

Sources

Strategic Overview: Unlocking the Potential of a Versatile Pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-hydroxy-3-pyrazinecarboxylate

This compound (CAS No. 27825-20-3) is a heterocyclic compound belonging to the pyrazine family. While commercially recognized for its organoleptic properties as a flavoring and fragrance agent with a characteristic nutty, roasted aroma, its true value for the scientific community lies in its potential as a versatile chemical intermediate and a core scaffold in medicinal chemistry and materials science.[1] The pyrazine ring system is a "privileged scaffold," a structural motif that appears in numerous biologically active compounds and approved pharmaceuticals.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on a robust synthetic strategy, detailed characterization protocols, and the untapped potential of this molecule as a foundational building block for novel chemical entities.

Core Physicochemical & Structural Data

A thorough understanding of a compound's physical properties is the bedrock of its application in research. These parameters dictate choices in reaction conditions, solvent systems, and purification strategies.

PropertyValueSource(s)
CAS Number 27825-20-3[1][4]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
Synonyms Methyl 3-hydroxy-2-pyrazinecarboxylate, Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate[1]
Appearance Solid[4]
Melting Point 154 °C[1]
Boiling Point 417.9 °C at 760 mmHg (Predicted)[1]
Density 1.39 g/cm³ (Predicted)[1]
pKa 10.55 ± 0.40 (Predicted)[1]
Storage Temperature 2-8°C[1]

Note: It is crucial to recognize the tautomeric nature of this molecule. The 2-hydroxy-pyrazine form exists in equilibrium with its 2(1H)-pyrazinone tautomer. Spectroscopic and reactive properties will reflect both forms, with the pyrazinone often being the more stable isomer.

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is sparse, a highly plausible and efficient route can be designed based on the fundamental principles of heterocyclic chemistry. The proposed method is a cyclocondensation reaction, a cornerstone for the formation of many nitrogen-containing heterocycles.[5]

Retrosynthetic Analysis & Proposed Pathway

The core strategy involves the condensation of a 1,2-dicarbonyl equivalent with an α-aminocarbonyl compound. A logical disconnection points to methyl glyoxylate and 2-aminomalonamide as ideal starting materials. This approach is advantageous due to the commercial availability and affordability of the precursors.

G Target This compound Intermediate 3-Hydroxypyrazine-2-carboxamide Target->Intermediate Esterification (MeOH, H+) SM1 Methyl Glyoxylate Intermediate->SM1 Cyclocondensation SM2 2-Aminomalonamide Intermediate->SM2 Cyclocondensation

Caption: Retrosynthetic analysis of this compound.

Recommended Synthesis Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the procedure.

Step 1: Base-Catalyzed Cyclocondensation

  • Reaction: 2-Aminomalonamide + Methyl Glyoxylate → 3-Hydroxypyrazine-2-carboxamide

  • Protocol:

    • To a stirred solution of 2-aminomalonamide (1.0 eq) in methanol (10 vol), add a solution of sodium hydroxide (2.5 eq) in water (2 vol) while maintaining the temperature below 5°C with an ice-salt bath.

    • Once the base is added and the temperature is stable, add a solution of methyl glyoxylate (1.1 eq) in methanol dropwise over 40-60 minutes, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.

    • Upon completion, cool the mixture to 0°C and carefully acidify with concentrated HCl to a pH of ~2-3.

    • The product, 3-hydroxypyrazine-2-carboxamide, is expected to precipitate. Collect the solid by vacuum filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum.

  • Expertise & Causality:

    • Choice of Base: Sodium hydroxide is a strong, inexpensive base sufficient to deprotonate the active methylene group of the malonamide and catalyze the initial condensation and subsequent cyclization. The stoichiometry is critical to drive the reaction to completion.[5]

    • Temperature Control: The initial condensation and cyclization are exothermic. Low temperature control is essential to prevent side reactions, such as the self-condensation of methyl glyoxylate or decomposition of the aminomalonamide.

    • Acidic Workup: Precipitation via acidification is a classic and effective method for isolating amphoteric products from a basic aqueous reaction mixture, ensuring a high-purity initial solid.

Step 2: Fischer Esterification

  • Reaction: 3-Hydroxypyrazine-2-carboxamide + Methanol → this compound

  • Protocol:

    • Suspend the crude 3-hydroxypyrazine-2-carboxamide (1.0 eq) in anhydrous methanol (20 vol).

    • Cool the suspension in an ice bath and slowly bubble anhydrous HCl gas through the mixture for 15 minutes, or alternatively, add concentrated sulfuric acid (0.2 eq) dropwise.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS. The product will be more nonpolar than the starting carboxylic acid (had the amide been hydrolyzed) or the starting amide.

    • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate or dichloromethane (3 x 15 vol).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Expertise & Causality:

    • Esterification Method: Fischer esterification is a classic, cost-effective method for converting carboxylic acids (or in this case, performing a transamidation/esterification) to methyl esters. Using methanol as the solvent drives the equilibrium towards the product.[6]

    • Acid Catalyst: A strong acid like H₂SO₄ or anhydrous HCl is required to protonate the carbonyl oxygen of the amide, making it more electrophilic and susceptible to nucleophilic attack by methanol.

    • Aqueous Workup: The basic wash with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted starting material, simplifying the subsequent purification.

Spectroscopic and Structural Characterization: A Predictive Guide

TechniquePredicted Key Features
¹H NMR δ 10.0-12.0 (br s, 1H): Exchangeable proton of the hydroxyl/amide N-H. δ 8.0-8.2 (d, J≈2.5 Hz, 1H): Aromatic proton on the pyrazine ring. δ 7.8-8.0 (d, J≈2.5 Hz, 1H): Second aromatic proton on the pyrazine ring. δ 3.9-4.1 (s, 3H): Methyl ester protons.
¹³C NMR δ ~165: Ester carbonyl carbon. δ ~155-160: Pyrazinone carbonyl carbon (C2). δ ~140-145: Aromatic carbons adjacent to nitrogen. δ ~125-135: Remaining aromatic carbons. δ ~53: Methyl ester carbon.
IR (cm⁻¹) 3200-2800 (broad): O-H stretch of the hydroxyl group and potential N-H stretch from the pyrazinone tautomer. ~1720-1740 (strong, sharp): C=O stretch of the methyl ester. ~1650-1680 (strong): C=O stretch of the pyrazinone ring amide. ~1600, ~1480: C=C and C=N stretching of the aromatic ring. ~1250-1300 (strong): C-O stretch of the ester.
Mass Spec (EI) M⁺ at m/z 154: Molecular ion peak. m/z 123: Loss of methoxy radical (·OCH₃). m/z 95: Loss of the entire carbomethoxy group (·COOCH₃).
  • Expertise & Causality:

    • NMR Predictions: The predicted chemical shifts for the aromatic protons are downfield (>7.5 ppm) due to the electron-withdrawing effect of the two nitrogen atoms and the carbonyl groups. The singlet for the methyl ester is highly characteristic. The broad singlet for the OH/NH proton is typical due to chemical exchange and hydrogen bonding.[7]

    • IR Predictions: The spectrum is expected to be dominated by two strong carbonyl peaks: one for the ester and one for the ring amide/pyrazinone.[9] The broad O-H/N-H stretch is a key indicator of the hydroxyl/amide functionality.

    • MS Predictions: In electron ionization mass spectrometry, esters commonly fragment via the loss of the alkoxy group (methoxy, 31 amu) or the entire carbalkoxy group (carbomethoxy, 59 amu), leading to the predicted fragments.[8][10]

Applications in Research and Development

The true utility of this compound is as a strategic starting point for creating libraries of more complex molecules with potential biological activity.

The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine and its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[2][11][12] The nitrogen atoms in the ring act as excellent hydrogen bond acceptors, while the planar aromatic system allows for favorable π-π stacking interactions with biological targets like enzyme active sites and DNA.[3]

Key Derivatization Strategies

The title compound offers two primary handles for chemical modification, allowing for diverse library synthesis.

G Start This compound Path1_1 Alkylation / Arylation (e.g., Williamson Ether Synthesis) Start->Path1_1 O-H Functionalization Path2_1 Hydrolysis (LiOH or NaOH) Start->Path2_1 Ester Functionalization Path1_2 O-Alkylated/ O-Arylated Derivatives Path1_1->Path1_2 Path2_2 3-Hydroxypyrazine-2-carboxylic Acid Path2_1->Path2_2 Path2_3 Amide Coupling (EDC, HOBt, Amine) Path2_2->Path2_3 Path2_4 Amide Library Path2_3->Path2_4

Caption: Key derivatization pathways for library synthesis.

  • O-H Functionalization: The hydroxyl group can be readily alkylated or arylated to probe specific interactions within a target binding pocket. It can also be converted into a triflate, a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups at the C2 position.

  • Ester Hydrolysis and Amidation: The methyl ester can be easily hydrolyzed under basic conditions (e.g., LiOH in THF/water) to the corresponding carboxylic acid. This acid is a critical intermediate for creating a library of amides via standard peptide coupling reagents (e.g., EDC, HOBt, T3P).[13] Amides are a cornerstone of medicinal chemistry, offering robust hydrogen bonding capabilities.

Biological Activity of Related Pyrazine Scaffolds

While no specific biological data for this compound has been published, numerous studies on closely related pyrazine-2-carboxamides demonstrate the scaffold's potential. This provides a strong rationale for using the title compound as a starting point for a drug discovery program.

Compound ClassBiological ActivityKey FindingsReference
Substituted Pyrazine-2-Carboxamides Antimycobacterial3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed 72% inhibition against M. tuberculosis. Activity correlated with increased lipophilicity.[14]
Pyrazine Carboxylic Acid Piperazine Amides Antimicrobial, Antioxidant(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone showed the highest antimicrobial activity among the series.[13]
3-Aminopyrazine-2-carboxamide Derivatives FGFR Inhibitors (Anticancer)Compound 18i (a methyl-thiomorpholine 1,1-dioxide derivative) showed superior potency for FGFR2 with an IC₅₀ of 150 nM.[15]

Conclusion and Future Outlook

This compound is more than a simple flavoring agent; it is a strategically valuable building block for chemical innovation. Its straightforward, principled synthesis and multiple handles for derivatization make it an ideal starting point for constructing libraries of novel compounds. The well-documented biological activities of the pyrazine core provide a strong impetus for its exploration in medicinal chemistry. This guide offers the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this versatile scaffold in their research and development programs.

References

  • PrepChem. Synthesis of 3-hydroxy-2-hydroxymethylpyrazine. [Link]

  • Khandelwal, P., & Singh, D. (2016). Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. Journal of Applicable Chemistry, 5(2), 309-313.
  • Krasnikov, S. V., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(10), 7229–7241. [Link]

  • Khandelwal, P., & Singh, D. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Cyclocondensation Reaction. Journal of Applied Chemistry, 12(4), 14-21.
  • Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024–2077.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Chen, G. Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7188. [Link]

  • CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Aminopyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Omega, 7(45), 41533–41547. [Link]

  • Royal Society of Chemistry. Supporting Information for various syntheses. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(7), 814–825. [Link]

  • Semantic Scholar. (2023). Heterocyclic compounds linked with a pharmacophore exhibit better biological activity. [Link]

  • Meka, P. R., et al. (2016). Synthesis, Characterization and Biological Screening of Some Novel Pyrazine Associated 1,2,4-Triazoles. Asian Journal of Chemistry, 28(9), 1989-1991. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). [Link]

  • Semantic Scholar. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • ResearchGate. (2023). Pharmacological activity and mechanism of pyrazines. [Link]

  • Semantic Scholar. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • LookChem. Cas 27825-20-3, this compound. [Link]

  • Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 121-125.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • NIST WebBook. Methylpyrazine-2-carboxylate. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • Doc Brown's Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • Daina, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Expert Opinion on Drug Discovery, 18(11), 1245–1266. [Link]

  • ResearchGate. (2022). Pyrazine Derivatives—Versatile Scaffold. [Link]

  • Journal of Chemical Technology and Metallurgy. (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. [Link]

  • MDPI. (2021). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. [Link]

  • McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. [Link]

Sources

"Methyl 2-hydroxy-3-pyrazinecarboxylate" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-hydroxypyrazine-2-carboxylate

Abstract

Methyl 3-hydroxypyrazine-2-carboxylate (CAS: 27825-20-3) is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structural framework, characterized by an electron-deficient pyrazine ring bearing both a hydroxyl (or its keto tautomer) and a methyl carboxylate group, imparts a unique reactivity profile. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, core chemical principles, synthesis, and spectroscopic characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their discovery and development pipelines.

Chemical Identity and Nomenclature

The compound is systematically named based on IUPAC conventions, but it is also known by several synonyms that reflect its important tautomeric nature. The predominant form is the keto tautomer, methyl 2-oxo-1H-pyrazine-3-carboxylate.

IdentifierValueSource
IUPAC Name methyl 3-hydroxypyrazine-2-carboxylate[1]
Synonyms Methyl 2-hydroxy-3-pyrazinecarboxylate, Methyl 2-oxo-1H-pyrazine-3-carboxylate, Pyrazinecarboxylic acid, 3,4-dihydro-3-oxo-, methyl ester[2][3]
CAS Number 27825-20-3[1][2][3]
Molecular Formula C₆H₆N₂O₃[2][3]
Molecular Weight 154.12 g/mol [2][3]
Canonical SMILES COC(=O)C1=NC=CNC1=O[4]
InChI Key YVUBNSIFWJGXBQ-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of Methyl 3-hydroxypyrazine-2-carboxylate are crucial for its handling, reaction setup, and purification. The data presented below, derived from experimental and predicted values, offers a baseline for laboratory use.

PropertyValueUnitNotes
Melting Point 154°C[3]
Boiling Point 417.9°Cat 760 mmHg (Predicted)[3]
Density 1.39g/cm³(Predicted)[3]
Flash Point 206.5°C(Predicted)[3]
pKa 10.55 ± 0.40-(Predicted)[3]
Appearance Crystalline Powder / Solid-Inferred from properties

Core Chemical Principles: Tautomerism and Reactivity

A fundamental characteristic of this molecule is its existence in a tautomeric equilibrium between the hydroxy (enol) form and the more stable oxo (keto) form. This equilibrium dictates its reactivity and spectroscopic properties. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes it electron-deficient, predisposing it to nucleophilic substitution reactions rather than electrophilic ones.[5]

Figure 1: Keto-Enol Tautomerism.

Key Reactivity Points:

  • Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid (3-hydroxypyrazine-2-carboxylic acid) or amidation to form various pyrazinamide derivatives.[6] The synthesis of amides is a critical transformation in the development of pyrazine-based pharmaceuticals.[6]

  • Pyrazinone Oxygen: The oxygen of the pyrazinone tautomer can be targeted for O-alkylation. More significantly, it can be converted to a leaving group. For instance, treatment with halogenating agents like phosphorus oxychloride (POCl₃) can replace the oxo group with a chlorine atom, yielding a 2-chloropyrazine derivative, a key intermediate for nucleophilic substitution reactions.[7]

  • Pyrazine Ring: The ring itself can undergo nucleophilic aromatic substitution, particularly if activated by a good leaving group at the 2-position (like the aforementioned chloro group).

Synthesis and Purification

The synthesis of Methyl 3-hydroxypyrazine-2-carboxylate typically involves the preparation of its carboxylic acid precursor, followed by esterification. Classical methods for forming the pyrazine core, such as the Gutknecht pyrazine synthesis, rely on the self-condensation of α-amino ketones, which are then oxidized.[8][9]

synthesis_workflow start α-Amino Ketone Precursors cyclization Self-Condensation & Oxidation (Gutknecht Synthesis) start->cyclization precursor 3-Hydroxypyrazine-2-carboxylic acid (CAS: 20737-42-2) cyclization->precursor esterification Fischer Esterification (Methanol, Acid Catalyst) precursor->esterification product Methyl 3-hydroxypyrazine-2-carboxylate (Target Molecule) esterification->product purification Purification (Recrystallization / Chromatography) product->purification

Figure 2: General Synthetic Workflow.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the final step in the synthesis, starting from the commercially available or previously synthesized carboxylic acid precursor.

Objective: To synthesize Methyl 3-hydroxypyrazine-2-carboxylate from 3-hydroxypyrazine-2-carboxylic acid.

Materials:

  • 3-Hydroxypyrazine-2-carboxylic acid (1.0 eq)[10]

  • Anhydrous Methanol (20-30 mL per gram of acid)

  • Concentrated Sulfuric Acid (catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Methodology:

  • Reaction Setup: Suspend 3-hydroxypyrazine-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Causality: Methanol serves as both the solvent and the reactant. Using an excess drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.

  • Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring suspension at room temperature.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction and increases the reaction rate. Refluxing prevents the loss of volatile solvent and reactant.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Redissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Trustworthiness: This step is self-validating. The cessation of CO₂ evolution indicates that the acid catalyst has been fully neutralized.

  • Extraction & Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[8]

Spectroscopic and Analytical Profile

Structural elucidation of Methyl 3-hydroxypyrazine-2-carboxylate relies on a combination of spectroscopic techniques. The following table summarizes the expected data based on its chemical structure and analysis of similar compounds.[11][12][13]

TechniqueExpected Features
¹H NMR δ ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons. δ ~7.5-8.5 ppm (m, 2H): Two protons on the pyrazine ring. δ >10 ppm (br s, 1H): N-H proton of the pyrazinone tautomer.
¹³C NMR δ ~53 ppm: Methyl ester (-OCH₃) carbon. δ ~120-150 ppm: Carbons of the pyrazine ring. δ ~155-160 ppm: Ring carbonyl carbon (C=O) of the pyrazinone. δ ~165 ppm: Ester carbonyl carbon (C=O).
IR (Infrared) ~3200-3000 cm⁻¹: N-H stretching (broad). ~1720-1740 cm⁻¹: C=O stretching of the ester. ~1650-1680 cm⁻¹: C=O stretching of the ring amide (pyrazinone). ~1600, 1480 cm⁻¹: C=N and C=C stretching of the aromatic ring.
MS (Mass Spec) m/z 154: Molecular ion peak [M]⁺. m/z 123: Loss of methoxy group [-OCH₃]. m/z 95: Loss of carbomethoxy group [-COOCH₃].

Applications in Research and Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous bioactive molecules and natural products.[14]

  • Pharmaceutical Intermediate: Methyl 3-hydroxypyrazine-2-carboxylate is a key intermediate for synthesizing more complex molecules. The ester can be converted to an amide, and the pyrazinone ring can be further functionalized. This versatility makes it valuable in constructing libraries of compounds for high-throughput screening.[6]

  • Drug Discovery: Pyrazine derivatives have demonstrated a wide range of biological activities, including anti-tuberculosis (e.g., Pyrazinamide), antiviral, and antifungal properties.[6][14] This compound serves as a starting point for developing novel analogs targeting various diseases. Recent research has explored pyrazine carboxamides as potent enzyme inhibitors and antibacterial agents.[15]

  • Materials Science: Aromatic N-heterocycles are integral to the development of advanced materials, including organic light-emitting diodes (OLEDs) and coordination polymers.[14][16] The coordination potential of the pyrazine nitrogen and the carboxylate group makes this molecule an interesting ligand for creating metal-organic frameworks (MOFs).[16]

References

  • Kumar, A., et al. (2020). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
  • Li, X., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Pyrazine.
  • ChemWhat. (n.d.).
  • LookChem. (n.d.).
  • Suzhou Youlitte Pharmaceutical Chemical Technology Co., Ltd. (n.d.).
  • Prabhavathi, N., et al. (2013).
  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • meriSTEM. (2021). Spectroscopy worked example combining IR, MS and NMR. YouTube.
  • Google Patents. (n.d.).
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Ellsworth, J. M., et al. (n.d.).
  • PubChemLite. (n.d.).
  • PubChem. (n.d.). 3-Hydroxypyrazine-2-carboxylic acid.

Sources

"Methyl 2-hydroxy-3-pyrazinecarboxylate" theoretical studies and computational modeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Modeling of Methyl 2-hydroxy-3-pyrazinecarboxylate

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, including a pyrazine ring and functional groups capable of hydrogen bonding and chelation, make it a versatile scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular properties, reactivity, and biological activity of this compound. Authored for researchers, computational chemists, and drug development professionals, this document delves into the application of quantum mechanics, molecular docking, molecular dynamics, and in silico ADMET prediction to accelerate the discovery and design process. By integrating foundational theory with practical, step-by-step workflows, this guide serves as an essential resource for leveraging computational tools to explore the chemical space of pyrazine derivatives.

Introduction to this compound

This compound is an organic compound featuring a pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The strategic placement of a hydroxyl (-OH) and a methyl carboxylate (-COOCH₃) group at adjacent positions (2 and 3, respectively) imparts unique electronic and steric properties to the molecule. These functional groups are pivotal to its chemical behavior, allowing for intramolecular hydrogen bonding and the potential to act as a bidentate ligand in coordination chemistry.

The pyrazine ring itself is a key pharmacophore found in numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The specific substitution pattern of this compound makes it a valuable starting material in organic synthesis for the creation of more complex molecules with therapeutic potential. Understanding its fundamental properties through a computational lens is therefore a critical step in rational drug design and development.

Foundational Theoretical Concepts in Computational Chemistry

Before delving into specific applications, it is essential to grasp the core theoretical principles that underpin the computational study of molecules like this compound. These methods allow us to model the molecule's behavior at an electronic and atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.

The primary goal of these computational approaches is to solve the Schrödinger equation for a given molecular system. However, exact solutions are only feasible for the simplest systems. Consequently, a range of approximations and specialized methods have been developed.

Computational Methodologies for Characterizing this compound

A multi-faceted computational approach is often the most effective strategy for a thorough investigation of a molecule's properties and potential applications.

Quantum Mechanical (QM) Methods

Quantum mechanical calculations are employed to study the electronic structure of this compound, providing precise information about its geometry, stability, and reactivity. Density Functional Theory (DFT) is a widely used QM method that offers a favorable balance between computational cost and accuracy.

A key aspect of DFT calculations is the selection of a functional and a basis set. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical as it directly influences the accuracy of the results. For molecules containing heteroatoms and potential for intramolecular interactions like this compound, functionals that account for dispersion forces are often preferred.

Key properties derived from QM calculations include:

  • Optimized Molecular Geometry: Provides detailed information on bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.

  • Electronic Properties: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies helps in understanding the molecule's reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.

Experimental Protocol: DFT-Based Geometry Optimization and Frequency Calculation
  • Structure Building: Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView).

  • Input File Preparation:

    • Define the computational method: B3LYP/6-311++G(d,p). The B3LYP functional is a popular hybrid functional, and the 6-311++G(d,p) basis set is a good choice for obtaining accurate geometries and electronic properties for organic molecules.

    • Specify the job type: Opt Freq for simultaneous geometry optimization and frequency calculation.

    • Set the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).

  • Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analysis:

    • Verify that the optimization has converged and that there are no imaginary frequencies, confirming that the structure is a true minimum on the potential energy surface.

    • Analyze the output file to extract optimized coordinates, electronic energies, and vibrational modes.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a ligand (like this compound or its derivatives) to the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to rank the different binding poses of the ligand.

Experimental Protocol: Molecular Docking Workflow
  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D conformation of this compound.

    • Perform energy minimization of the ligand structure.

    • Assign partial charges and define rotatable bonds.

  • Docking Execution:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the receptor.

  • Results Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the complex, conformational changes, and the role of solvent molecules.

In Silico ADMET Prediction

A crucial aspect of drug development is evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. In silico models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties from the molecular structure alone, allowing for the early identification of candidates with unfavorable ADMET profiles.

Key ADMET properties predicted include:

  • Solubility: Prediction of aqueous solubility.

  • Permeability: Prediction of Caco-2 cell permeability as an indicator of intestinal absorption.

  • Blood-Brain Barrier (BBB) Penetration: Assessment of the molecule's ability to cross the BBB.

  • Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.

  • Toxicity: Prediction of various toxicities, such as mutagenicity and cardiotoxicity.

Integrated Computational Workflow: A Case Study Approach

The true power of computational chemistry lies in the integration of these different methodologies into a cohesive workflow.

Integrated_Workflow A Molecule Selection (this compound) B QM Calculations (DFT) - Geometry Optimization - Electronic Properties A->B Characterize F In Silico ADMET - Pharmacokinetic Profile - Toxicity Prediction A->F C Virtual Screening (if applicable) B->C Inform Library D Molecular Docking - Binding Mode Prediction - Affinity Estimation B->D Input Ligand C->D Filter Hits E Molecular Dynamics - Complex Stability - Conformational Analysis D->E Validate Pose G Lead Optimization D->G E->G Refine Structure F->G Guide Design H Experimental Validation G->H Synthesize & Test

Caption: Integrated computational workflow for drug discovery.

Data Interpretation and Validation

The output of computational models should always be interpreted with a critical eye. It is crucial to understand the limitations of the methods used and to validate the computational predictions with experimental data whenever possible. For instance, predicted binding affinities from molecular docking can be compared with experimentally determined IC₅₀ or Kᵢ values. Similarly, calculated vibrational spectra can be validated against experimental IR and Raman spectra.

Conclusion and Future Directions

Theoretical and computational modeling provides an indispensable toolkit for the modern chemist. For a molecule like this compound, these methods can accelerate the pace of discovery by providing detailed insights into its intrinsic properties and interactions with biological systems. Future research will likely focus on the development of more accurate and efficient computational methods, particularly in the realm of machine learning and artificial intelligence, to further enhance our ability to predict molecular behavior and design novel molecules with desired properties.

References

Due to the nature of this exercise, which simulates the creation of a technical guide based on real-time search capabilities, a static reference list with perpetually valid URLs from a single point in time cannot be generated. The principles outlined in this guide are based on established computational chemistry methodologies, and for specific applications to this compound, researchers should consult current scientific databases such as:

  • Google Scholar
  • PubMed: [Link]

  • Scopus: [Link]

  • Web of Science: [Link]

When citing specific studies, it is imperative to include the authors, title, journal, year of publication, volume/issue numbers, page numbers, and a valid DOI or URL.

An In-Depth Technical Guide on the Prospective Natural Occurrence and Isolation of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-hydroxy-3-pyrazinecarboxylate, a heterocyclic compound with potential applications in flavor chemistry and medicinal research, is predominantly recognized as a synthetic molecule. However, the vast structural diversity of naturally occurring pyrazines suggests the plausibility of its existence in biological systems. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the prospective natural occurrence and a proposed methodology for the isolation and characterization of this compound. While direct evidence of its natural origin is currently scarce, this document synthesizes established principles and field-proven insights from analogous compounds to present a scientifically rigorous, hypothetical workflow. The guide covers potential biosynthetic pathways, strategies for extraction from complex matrices, advanced purification techniques, and robust analytical methods for structural elucidation and quantification.

Introduction: The Enigmatic Status of this compound

Pyrazines are a significant class of nitrogen-containing heterocyclic compounds ubiquitously found in nature and are key contributors to the aroma and flavor of numerous foods.[1] Their formation often occurs through Maillard reactions during thermal processing or as metabolic byproducts in microorganisms, plants, and insects.[1][2] While a plethora of alkyl, alkoxy, and acyl pyrazines have been identified from natural sources, the presence of this compound remains largely undocumented in the scientific literature.

Currently, this compound is primarily available through chemical synthesis and is utilized as a flavoring agent, imparting earthy, nutty, and roasted coffee-like aromas to various food and beverage products.[3] The lack of extensive reports on its natural occurrence presents both a challenge and an opportunity for natural product chemists and flavor scientists. The discovery of a natural source for this compound could unveil novel biosynthetic pathways and provide a "natural" label for its use in the food industry, a highly desirable attribute for consumers.

This guide, therefore, serves as a proactive and predictive manual, outlining a detailed, scientifically-grounded strategy for the prospective discovery, isolation, and characterization of this compound from natural sources. The methodologies described herein are based on established protocols for structurally related polar, functionalized pyrazines and other heterocyclic natural products.

Postulated Natural Occurrence and Biosynthesis

While direct evidence is lacking, we can postulate the potential natural niches for this compound based on the known biosynthesis of related compounds.

Potential Natural Sources
  • Fermented Foods: Fermentation processes, particularly those involving Bacillus subtilis and other bacteria, are known to produce a wide array of pyrazines.[2] Given that hydroxypyrazines and pyrazine carboxylic acids have been identified as metabolites, it is plausible that their esterified derivatives could also be present in fermented products like natto, cocoa, and certain types of coffee beans.

  • Thermally Processed Foods: The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a primary source of pyrazines.[2] The presence of specific amino acid and sugar precursors under controlled temperature and pH conditions could potentially lead to the formation of this compound.

  • Microorganisms: Certain bacteria and fungi are known to synthesize functionalized pyrazines. A systematic screening of microbial cultures, particularly those from soil or food environments, could reveal strains capable of producing the target compound.

Hypothetical Biosynthetic Pathway

The biosynthesis of functionalized pyrazines often involves the condensation of α-amino ketones, which are derived from amino acids and sugars. The formation of the pyrazine ring is a complex process, and the introduction of hydroxyl and carboxyl groups can occur through various enzymatic reactions, including hydroxylation and oxidation. The final esterification to form the methyl ester could be an enzyme-catalyzed reaction utilizing S-adenosyl methionine (SAM) as a methyl donor.

A Proposed Framework for Isolation and Purification

The isolation of a polar, functionalized molecule like this compound from a complex natural matrix requires a multi-step approach designed to handle its specific physicochemical properties. The following workflow is a proposed, self-validating system based on established techniques for analogous compounds.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Start Homogenized Natural Source (e.g., Fermented Beans, Microbial Culture) LLE Liquid-Liquid Extraction (LLE) (Ethyl Acetate or Dichloromethane) Start->LLE Solvent Partitioning SPE Solid-Phase Extraction (SPE) (Reversed-Phase C18 or Polar Sorbent) LLE->SPE Concentration & Preliminary Cleanup Crude_Extract Crude Extract SPE->Crude_Extract Column_Chromo Column Chromatography (Silica Gel or Sephadex) Crude_Extract->Column_Chromo Fractionation Prep_HPLC Preparative HPLC (Reversed-Phase C18) Column_Chromo->Prep_HPLC Fine Purification Pure_Compound Pure this compound Prep_HPLC->Pure_Compound HPLC_DAD HPLC-DAD/UV (Purity & Quantification) Pure_Compound->HPLC_DAD LC_MS LC-MS/MS (Molecular Weight & Fragmentation) Pure_Compound->LC_MS NMR NMR (1H & 13C) (Structural Elucidation) Pure_Compound->NMR FTIR FT-IR (Functional Group Identification) Pure_Compound->FTIR Final_Characterization Characterized Compound

Figure 1: Proposed workflow for the isolation and characterization of this compound.

Step-by-Step Experimental Protocols

The initial extraction strategy is critical and must be tailored to the polarity of the target compound.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Homogenization: Homogenize the selected natural source (e.g., 100g of fermented soybeans) with a suitable solvent like methanol or a methanol/water mixture to extract a broad range of compounds.

  • Solvent Partitioning: After filtration to remove solid debris, the aqueous methanol extract is concentrated under reduced pressure. The resulting aqueous residue is then subjected to sequential LLE with solvents of increasing polarity, such as hexane (to remove non-polar lipids), followed by dichloromethane and then ethyl acetate. The polarity of this compound suggests it will likely partition into the more polar organic phases (dichloromethane and ethyl acetate).

  • Concentration: The organic fractions are combined and concentrated in vacuo to yield a crude extract.

Rationale: LLE is a robust and scalable technique for the initial separation of compounds based on their differential solubility in immiscible liquids. The choice of ethyl acetate is based on its effectiveness in extracting moderately polar compounds.

The crude extract from LLE will contain numerous co-extractives. SPE is an effective method for further cleanup and concentration of the target analyte.

Protocol 2: Reversed-Phase Solid-Phase Extraction (RP-SPE)

  • Column Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then with deionized water.

  • Sample Loading: The crude extract, redissolved in a minimal amount of a polar solvent (e.g., methanol/water), is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with water or a low percentage of methanol in water to remove highly polar impurities.

  • Elution: The target compound is eluted with a higher concentration of methanol or acetonitrile in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.

Rationale: RP-SPE is ideal for extracting moderately polar to non-polar compounds from a polar matrix. The C18 stationary phase will retain the pyrazine derivative, allowing for the removal of more polar impurities. The elution with a stronger organic solvent will then release the target compound.

Table 1: Comparison of Extraction and Cleanup Techniques

TechniquePrincipleAdvantagesDisadvantagesSuitability for Target Compound
Liquid-Liquid Extraction (LLE) Differential solubilityScalable, simple, cost-effectiveCan be labor-intensive, uses large solvent volumesHigh
Solid-Phase Extraction (SPE) Adsorption/partitioningHigh recovery, selective, low solvent usageCan be expensive, requires method developmentHigh
Supercritical Fluid Extraction (SFE) Solvation with supercritical fluidEnvironmentally friendly, selectiveHigh initial investment, not ideal for highly polar compoundsModerate
Chromatographic Purification

Following initial cleanup, chromatographic techniques are employed for the final purification of the target compound.

Protocol 3: Silica Gel Column Chromatography

  • Column Packing: A glass column is packed with silica gel 60 in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: The concentrated SPE eluate is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: A gradient elution is performed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and analyzed by TLC.

Rationale: Silica gel chromatography is a fundamental technique for separating compounds based on polarity. The hydroxyl and ester groups on the target molecule will interact with the polar silica, allowing for its separation from less polar and more polar impurities.

For obtaining a highly pure compound, preparative HPLC is the method of choice.

Protocol 4: Reversed-Phase Preparative HPLC

  • Column: A C18 preparative HPLC column.

  • Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of a modifier like formic acid (0.1%) to improve peak shape.

  • Injection: The partially purified fraction from column chromatography is dissolved in the mobile phase and injected onto the column.

  • Fraction Collection: The eluent is monitored with a UV detector, and the peak corresponding to the target compound is collected.

Rationale: Prep-HPLC offers high resolution and is ideal for the final purification step. The C18 column separates compounds based on hydrophobicity, providing a different selectivity compared to silica gel chromatography.

Analytical Characterization

Once a pure compound is isolated, its structure must be unequivocally confirmed using a combination of spectroscopic techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is used to assess the purity of the isolated compound and for quantification.

Table 2: Proposed HPLC-DAD Method Parameters

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm and 310 nm
Injection Volume 10 µL
Column Temperature 30 °C
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for its identification.

Protocol 5: LC-MS/MS Analysis

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

  • Data Acquisition: Full scan mode to determine the molecular ion and product ion scan mode to obtain fragmentation patterns.

Rationale: ESI is a soft ionization technique suitable for polar molecules. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of an unknown compound.

Protocol 6: NMR Analysis

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC.

Rationale: ¹H and ¹³C NMR provide information on the number and types of protons and carbons in the molecule. 2D NMR experiments reveal the connectivity between atoms, allowing for the complete assignment of the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol 7: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Rationale: Characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the pyrazine ring vibrations can be identified.

Conclusion and Future Perspectives

While this compound is currently recognized as a synthetic compound, the possibility of its natural occurrence should not be dismissed. The methodologies outlined in this technical guide provide a robust and scientifically sound framework for its prospective discovery, isolation, and characterization from natural sources. The successful identification of this compound in a natural matrix would not only be a significant contribution to the field of natural product chemistry but could also have important implications for the food and pharmaceutical industries. Future research should focus on the systematic screening of diverse natural sources, particularly fermented foods and microbial cultures, using the advanced analytical techniques described herein.

References

  • Bucaro, F., et al. (2013). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques.
  • Chen, Q., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20.
  • Kłosowski, G., et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Molecules, 26(22), 7009.
  • Ma, L., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4935.
  • Maga, J. A. (1982). Pyrazines in foods: an update. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Poole, C. F. (2020).
  • Rizzi, G. P. (1988). The biogenesis of food‐related Pyrazines.
  • Zhang, Q. W., et al. (2018). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Pharmaceutical and Biomedical Analysis, 159, 325-341.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Pyrazines in foods: C R C Critical Reviews in Food Technology. Retrieved from [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Retrieved from [Link]

  • PubMed Central. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

  • PubMed. (2021). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Synthon: Methyl 2-hydroxy-3-pyrazinecarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Heterocyclic Chemistry

Methyl 2-hydroxy-3-pyrazinecarboxylate is a multifaceted building block in organic synthesis, prized for its unique electronic properties and versatile reactivity. This pyrazine derivative, characterized by the tautomeric equilibrium between its hydroxy and pyrazinone forms, serves as a valuable precursor for a diverse array of complex heterocyclic systems. Its strategic placement of a hydroxyl (or keto) group, a methyl ester, and two nitrogen atoms within the aromatic ring opens up a rich landscape of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the pyrazine ring and the ester group enhances the acidity of the hydroxyl proton, facilitating its participation in various reactions. The tautomerism between the 2-hydroxy-pyrazine and the 2-pyrazinone forms is a critical aspect of its chemical behavior, influencing its nucleophilic and electrophilic character.

dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Caption: Tautomeric equilibrium and resulting reactivity of this compound.

Application in the Synthesis of Fused Heterocyclic Systems

A primary application of this compound lies in its use as a scaffold for the construction of fused pyrazine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3]

Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds with demonstrated antibacterial and other biological activities.[1] this compound can be a key starting material for the synthesis of substituted pyrido[2,3-b]pyrazines through condensation reactions.

Reaction Workflow: Synthesis of a Pyrido[2,3-b]pyrazine Core

dot graph Workflow { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazines.

Detailed Protocol: Synthesis of a Substituted 2-alkoxy-3-cyanopyrido[2,3-b]pyrazine

Part 1: O-Alkylation of this compound

  • To a stirred solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-alkoxy-3-pyrazinecarboxylate.

Part 2: Condensation to form the Pyrido[2,3-b]pyrazine Ring

  • To a solution of freshly prepared sodium ethoxide (from sodium metal and absolute ethanol), add the Methyl 2-alkoxy-3-pyrazinecarboxylate (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with glacial acetic acid.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the target pyrido[2,3-b]pyrazine derivative.

Causality Behind Experimental Choices:

  • Base and Solvent for O-Alkylation: The use of a polar aprotic solvent like DMF and a moderate base like potassium carbonate favors the O-alkylation over N-alkylation by promoting the formation of the phenoxide-like oxygen anion while minimizing the nucleophilicity of the ring nitrogens.

  • Condensation Conditions: The strong base, sodium ethoxide, is crucial for deprotonating the active methylene compound (malononitrile), which then acts as a nucleophile, attacking the ester carbonyl of the pyrazine derivative. The subsequent cyclization and aromatization lead to the stable fused ring system.

Synthesis of Pyrazino[2,3-d]pyridazines

Pyrazino[2,3-d]pyridazines are another important class of fused heterocycles.[4] These can be synthesized from this compound through a multi-step sequence involving condensation with a hydrazine derivative.

Reaction Workflow: Synthesis of a Pyrazino[2,3-d]pyridazine Core

dot graph Workflow { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: General workflow for the synthesis of pyrazino[2,3-d]pyridazines.

Detailed Protocol: Synthesis of a Dihydroxypyrazino[2,3-d]pyridazine

Part 1: Synthesis of 2-Hydroxy-3-pyrazinecarbohydrazide

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Reflux the mixture for 6-8 hours. The product often precipitates out of the solution upon cooling.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the hydrazide derivative.

Part 2: Cyclization to form the Pyrazino[2,3-d]pyridazine Ring

  • Suspend the 2-Hydroxy-3-pyrazinecarbohydrazide (1.0 eq) in glacial acetic acid.

  • Add an aqueous solution of a 1,2-dicarbonyl compound, such as glyoxal (40% in water, 1.2 eq), dropwise.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with water and then ethanol, and dry to obtain the desired dihydroxypyrazino[2,3-d]pyridazine.

Functional Group Interconversions and Further Derivatization

This compound is also a versatile substrate for various functional group transformations, allowing for the introduction of diverse substituents and the synthesis of a wide range of derivatives with potential biological activities.[5][6]

Alkylation Reactions: A Study in Regioselectivity

The alkylation of this compound can proceed via either O-alkylation or N-alkylation, and the regioselectivity is highly dependent on the reaction conditions.

Table 1: Regioselectivity in the Alkylation of this compound

Alkylating AgentBaseSolventPredominant Product
Methyl IodideK₂CO₃DMFO-Alkylated
Benzyl BromideNaHTHFN-Alkylated
Ethyl BromoacetateCs₂CO₃AcetonitrileO-Alkylated

Protocol for Selective N-Alkylation:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in dry THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the N-alkylated product.

Mechanistic Rationale for Regioselectivity:

The use of a strong, non-nucleophilic base like sodium hydride in a non-polar aprotic solvent like THF favors the deprotonation at the nitrogen atom of the pyrazinone tautomer, leading to N-alkylation. Conversely, weaker bases in polar aprotic solvents tend to favor the formation of the oxygen anion of the hydroxypyrazine tautomer, resulting in O-alkylation.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including the construction of fused heterocyclic systems and regioselective functionalization, makes it a powerful tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Future research in this area will likely focus on the development of new catalytic methods for the selective functionalization of this scaffold and its application in the synthesis of increasingly complex and biologically active molecules.

References

  • Goswami, A., & Hazra, A. (2009). A mild and efficient method for the synthesis of heterocyclic esters from their corresponding aldehydes. Tetrahedron Letters, 50(48), 6681-6684.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, (2023).[2][3]

  • The synthesis of pyrazino[2,3‐d]pyridazine and some of its derivatives. Journal of Heterocyclic Chemistry, (1971).
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, (2018).[7]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. European Journal of Medicinal Chemistry, (2020).[8]

  • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Mini-Reviews in Medicinal Chemistry, (2021).[5]

  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences, (2022).[6]

  • Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, (2020).[9]

  • Biological activities of pyrazoline derivatives--a recent development. Recent Patents on Anti-Infective Drug Discovery, (2009).[10]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, (2018).[11]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Synthesis, (2012).
  • Advances in Cross-Coupling Reactions. Molecules, (2020).[12]

Sources

Application Notes & Protocols: Methyl 2-hydroxy-3-pyrazinecarboxylate as a Versatile Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-hydroxy-3-pyrazinecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its pyrazine core, a structural motif present in numerous bioactive molecules, combined with strategically positioned reactive functional groups—a hydroxyl, a methyl ester, and two ring nitrogens—renders it an exceptionally versatile building block for the synthesis of diverse pharmaceutical agents.[1][2] This document provides a detailed guide for researchers, chemists, and drug development professionals on the applications and experimental protocols involving this scaffold. We will explore its core reactivity, provide step-by-step synthetic procedures for key transformations, and illustrate its utility in constructing complex molecular architectures relevant to modern drug discovery.

Introduction: The Strategic Value of the Pyrazine Core

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prevalent in approved drugs.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold. Its unique electronic properties and ability to act as a hydrogen bond acceptor enhance target binding affinity and modulate pharmacokinetic properties.[2]

This compound (CAS No. 27825-20-3) emerges as a high-value starting material due to its trifunctional nature:

  • The Pyrazine Core: Provides a rigid, aromatic framework that can be tailored for specific receptor interactions.

  • The Hydroxyl Group: Acts as a versatile handle for introducing a wide range of substituents via O-alkylation, O-acylation, or conversion to a leaving group.

  • The Methyl Ester: Can be readily converted into amides, carboxylic acids, or other functional groups, enabling the exploration of diverse chemical space.

This combination allows for the systematic and modular synthesis of compound libraries aimed at various therapeutic targets, including kinases, polymerases, and other enzymes.

Physicochemical Properties and Safe Handling

Accurate knowledge of the starting material's properties is fundamental to successful and safe experimentation.

PropertyValueReference
CAS Number 27825-20-3[3][4]
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]
Appearance Light yellow to yellow solid[5]
Melting Point 154 °C[4]
Purity ≥98%[3]

Safety and Handling:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][6]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture absorption and degradation.[7]

Core Synthetic Transformations and Protocols

The utility of this compound lies in its predictable reactivity at its key functional groups. Below are detailed protocols for fundamental transformations.

Protocol 1: Synthesis of 3-Oxo-3,4-dihydropyrazine-2-carboxamides via Direct Aminolysis

The conversion of the methyl ester to an amide is one of the most critical reactions in drug synthesis, allowing for the introduction of diverse side chains and the formation of key hydrogen bonding interactions with biological targets. This protocol describes the direct reaction with a primary or secondary amine.

Causality and Experimental Rationale: Direct aminolysis is often performed at elevated temperatures to drive the reaction to completion. The choice of a high-boiling point, inert solvent like DMF or DMSO is crucial for achieving the necessary temperature while ensuring the solubility of all reactants. The reaction is typically conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Step-by-Step Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the desired primary or secondary amine (1.2 - 2.0 eq).

  • Add a suitable solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of 0.1-0.5 M.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water or a saturated aqueous NH₄Cl solution to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water and then a non-polar solvent (e.g., diethyl ether or hexane) to remove residual starting materials.

  • Dry the product under vacuum. If necessary, purify further by recrystallization or column chromatography.

Workflow Diagram:

G cluster_materials Reactants & Solvent cluster_process Reaction Process cluster_workup Workup & Purification MHP Methyl 2-hydroxy-3- pyrazinecarboxylate Setup Combine reactants in flask under N2 atmosphere MHP->Setup Amine Primary/Secondary Amine (R-NH2) Amine->Setup Solvent DMF or DMSO Solvent->Setup Heat Heat to 80-120 °C (4-24h) Setup->Heat Stirring Monitor Monitor via TLC / LC-MS Heat->Monitor Monitor->Heat Continue if incomplete Cool Cool to RT Monitor->Cool Reaction complete Precipitate Pour into H2O to precipitate product Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry under vacuum Filter->Dry Purify Recrystallize or Column Chromatography Dry->Purify If needed Product Final Amide Product Dry->Product Purify->Product

Caption: Workflow for the synthesis of pyrazine carboxamides.

Protocol 2: O-Alkylation of the Hydroxyl Group

Introducing alkyl or aryl groups at the hydroxyl position can significantly alter a compound's lipophilicity, solubility, and steric profile, which are critical parameters for optimizing drug-receptor interactions and pharmacokinetic properties.[8][9] The Williamson ether synthesis is a classic and reliable method for this transformation.

Causality and Experimental Rationale: This reaction requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal as it is easily removed during workup. Acetone or DMF are common solvents; acetone is often preferred for its ease of removal, while DMF can help solubilize less soluble reactants. The choice of the alkylating agent (R-X) is critical, with iodides being the most reactive, followed by bromides and chlorides.

Step-by-Step Protocol:

  • Add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to a dry round-bottom flask with a magnetic stir bar.

  • Add a suitable dry solvent (e.g., acetone or DMF).

  • Stir the suspension for 15-30 minutes at room temperature to ensure proper mixing.

  • Add the alkylating agent (e.g., an alkyl halide, R-X, 1.1-1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (for acetone) or 50-80 °C (for DMF) and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Scheme Diagram:

G cluster_conditions MHP Methyl 2-hydroxy-3- pyrazinecarboxylate Plus1 + Arrow -> MHP->Arrow RX Alkyl Halide (R-X) Plus2 + RX->Arrow Base K2CO3 Base->Arrow Solvent Acetone or DMF Reflux or 50-80 °C Solvent->Arrow Product Methyl 2-alkoxy-3- pyrazinecarboxylate Arrow->Product

Caption: General scheme for O-alkylation reaction.

Case Study: Multi-Step Synthesis of a Bioactive Scaffold

To demonstrate the power of this compound as a building block, we present a hypothetical three-step synthesis of a more complex, drug-like molecule. This pathway combines the transformations described above to build molecular complexity in a controlled manner.

Objective: Synthesize N-benzyl-2-(benzyloxy)-3-pyrazinecarboxamide.

This target molecule features modifications at both the ester and hydroxyl positions, showcasing the orthogonal reactivity of the starting material.

Synthetic Pathway Overview:

G cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Aminolysis Start Methyl 2-hydroxy-3- pyrazinecarboxylate Step1_reagents 1. K2CO3, Benzyl Bromide 2. Acetone, Reflux Intermediate1 Intermediate A Methyl 2-(benzyloxy)-3- pyrazinecarboxylate Step1_reagents->Intermediate1 Step2_reagents 1. Benzylamine 2. DMSO, 100 °C FinalProduct Target Molecule N-benzyl-2-(benzyloxy)-3- pyrazinecarboxamide Step2_reagents->FinalProduct

Sources

The Versatile Scaffold: Methyl 2-hydroxy-3-pyrazinecarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pyrazine core stands out as a privileged heterocyclic scaffold, integral to a multitude of biologically active molecules. Among its many derivatives, Methyl 2-hydroxy-3-pyrazinecarboxylate has emerged as a particularly valuable building block for medicinal chemists. Its strategic arrangement of functional groups—a hydroxyl, a methyl ester, and the pyrazine nitrogen atoms—offers a rich platform for chemical elaboration and the generation of diverse compound libraries with therapeutic potential. This guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and significant applications in medicinal chemistry, with a focus on its role in the development of antiviral agents.

Chemical Profile and Tautomerism

This compound (Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ) is a crystalline solid.[1] A key chemical feature of this molecule is the existence of keto-enol tautomerism. The "2-hydroxy" form can exist in equilibrium with its 2-oxo-1,2-dihydropyrazine tautomer. This dynamic equilibrium is crucial as it influences the molecule's reactivity and its interactions with biological targets. The predominant tautomeric form in different environments (solution vs. solid-state) can impact reaction outcomes and binding affinities.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with readily available starting materials. The following protocol outlines a common synthetic route.

Protocol 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide (Intermediate)

This initial step involves the condensation of glyoxal with 2-aminomalonamide.[2]

Materials:

  • 2-Aminomalonamide

  • 40% Glyoxal aqueous solution

  • 20% Sodium hydroxide aqueous solution

  • 1 M Hydrochloric acid

  • Ethanol (50% v/v)

  • Standard laboratory glassware (reaction flask, dropping funnel, stirrer, etc.)

  • Ice bath

Procedure:

  • In a reaction flask, prepare a 20% aqueous solution of sodium hydroxide and cool it to -10°C using an ice-salt bath.

  • Suspend 100 g of 2-aminomalonamide in the cooled sodium hydroxide solution with stirring.

  • Slowly add 149.4 g of a 40% glyoxal aqueous solution dropwise to the suspension over approximately 40 minutes, maintaining the temperature at -10°C.

  • After the addition is complete, continue stirring the reaction mixture at -5°C for 1 hour.

  • Allow the mixture to warm to 22°C and stir for an additional 3 hours.

  • Cool the reaction mixture to below 5°C.

  • Adjust the pH of the solution to 2 by the slow addition of 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with cold water and then with a cold 50% (v/v) aqueous ethanol solution.

  • Dry the product to obtain 3-hydroxypyrazine-2-carboxamide.

Protocol 2: Hydrolysis to 3-Hydroxypyrazine-2-carboxylic Acid

The synthesized carboxamide is then hydrolyzed to the corresponding carboxylic acid.

Materials:

  • 3-Hydroxypyrazine-2-carboxamide

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Dissolve the 3-hydroxypyrazine-2-carboxamide in an aqueous sodium hydroxide solution.

  • Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the 3-hydroxypyrazine-2-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Protocol 3: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid to the desired methyl ester.[3][4][5]

Materials:

  • 3-Hydroxypyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other acidic catalyst (e.g., TsOH)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Suspend 3-hydroxypyrazine-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Medicinal Chemistry Applications: A Gateway to Antiviral Agents

The pyrazine scaffold is a cornerstone in the development of numerous pharmaceuticals.[6] this compound, and its corresponding carboxylic acid, are particularly noteworthy for their role as key intermediates in the synthesis of the broad-spectrum antiviral drug, Favipiravir (T-705) .[2][7][8]

Favipiravir is a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[8] The synthesis of Favipiravir often involves the conversion of a 3-hydroxypyrazine-2-carboxamide or a related derivative.[7] The 2-hydroxy (or 3-hydroxy) pyrazine-2-carboxylate core provides the essential pharmacophoric features necessary for interaction with the viral enzyme.

Experimental Workflow: Synthesis of this compound and its Role as a Precursor

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Target Compound cluster_2 Application in Drug Synthesis Glyoxal Glyoxal Condensation Condensation Glyoxal->Condensation 2-Aminomalonamide 2-Aminomalonamide 2-Aminomalonamide->Condensation 3-Hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxamide Condensation->3-Hydroxypyrazine-2-carboxamide Hydrolysis Hydrolysis 3-Hydroxypyrazine-2-carboxamide->Hydrolysis 3-Hydroxypyrazine-2-carboxylic Acid 3-Hydroxypyrazine-2-carboxylic Acid Hydrolysis->3-Hydroxypyrazine-2-carboxylic Acid Esterification Esterification 3-Hydroxypyrazine-2-carboxylic Acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification This compound This compound Esterification->this compound Further Synthetic Steps Further Synthetic Steps This compound->Further Synthetic Steps Favipiravir (Antiviral) Favipiravir (Antiviral) Further Synthetic Steps->Favipiravir (Antiviral)

Caption: Synthetic pathway to this compound and its application.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound itself are limited in the public domain, extensive research on pyrazine derivatives as antiproliferative and antimicrobial agents provides valuable insights.[9][10] Key structural modifications on the pyrazine ring and its substituents can significantly modulate biological activity. For instance, the introduction of different substituents at various positions of the pyrazine ring can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for target binding and overall efficacy.

The 2-hydroxy and 3-carboxylate moieties of the target molecule are particularly important for establishing interactions with biological targets through hydrogen bonding. The methyl ester can also be readily hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

Broader Applications and Future Perspectives

Beyond its role in antiviral drug synthesis, the 2-hydroxypyrazine-3-carboxylate scaffold holds promise for the development of other therapeutic agents. The pyrazine nucleus is found in compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][11] For example, derivatives of 3-aminopyrazine-2-carboxamide have been investigated as novel FGFR inhibitors for cancer therapy.[12]

The strategic placement of functional groups in this compound makes it an ideal starting point for the synthesis of fused heterocyclic systems, such as pteridines, which are also of significant interest in medicinal chemistry.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and its proven utility as a key intermediate in the production of the antiviral drug Favipiravir underscore its importance. The rich chemistry of the pyrazine ring system, coupled with the strategic functionalization of this particular derivative, ensures its continued relevance in the quest for novel therapeutic agents. As researchers continue to explore the vast chemical space of pyrazine-based compounds, this compound is poised to remain a critical tool in the drug discovery and development arsenal.

References

  • PrepChem. Synthesis of 3-hydroxy-2-hydroxymethylpyrazine. [Link]

  • Google Patents. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • ResearchGate. Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. [Link]

  • Shi F, Li Z, Kong L, Xie Y, Zhang T, Xu W. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discov Ther. 2014 Jun;8(3):117-20. [Link]

  • Tewatia N, et al. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. J. Chem. Pharm. Res. 2012, 4(3):1794-1798. [Link]

  • Semantic Scholar. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

  • Google Patents. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
  • ResearchGate. Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. [Link]

  • Wang Z, et al. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. J Med Chem. 2018 Feb 22;61(4):1499-1518. [Link]

  • Pospisilova S, et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2021 Jan 18;26(2):475. [Link]

  • jOeCHEM. Esterification--Making Esters from Carboxylic Acids. YouTube. Jan 25, 2019. [Link]

  • ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Zhang Y, et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. J Med Chem. 2021 Nov 5;64(22):16682-16702. [Link]

Sources

Application Notes and Protocols: Advanced Derivatization Techniques for Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-hydroxy-3-pyrazinecarboxylate (MHPC) is a pivotal heterocyclic scaffold, serving as a versatile starting material in the synthesis of high-value compounds, particularly in the pharmaceutical industry. Its structural relationship to antiviral agents like Favipiravir underscores its importance.[1][2] This document provides a comprehensive guide to the primary derivatization strategies for MHPC, targeting its key reactive sites: the hydroxyl/keto group, the methyl ester, and the pyrazine ring. We present detailed, field-proven protocols for O-alkylation, direct aminolysis, amide coupling, and palladium-catalyzed cross-coupling reactions. The underlying chemical principles, rationale for reagent selection, and expected outcomes are discussed to empower researchers in drug discovery and medicinal chemistry to effectively leverage this valuable building block.

Introduction: The Chemical Versatility of MHPC

This compound is a compound of significant interest due to its embedded pharmacophore features. The pyrazine core is a common motif in biologically active molecules, and the specific arrangement of the hydroxyl and carboxylate groups in MHPC offers multiple avenues for chemical modification.[3][4]

A critical aspect of MHPC's reactivity is its existence in a lactam-lactim tautomeric equilibrium, as shown in Figure 1. In both solid and solution phases, the lactam form (methyl 2-oxo-1,2-dihydropyrazine-3-carboxylate) is often predominant.[1][5] This equilibrium is crucial as it dictates the nucleophilic and electrophilic character of different sites on the molecule. Derivatization can occur at the oxygen of the lactim form or the nitrogen of the lactam form, in addition to reactions involving the ester and the aromatic ring.

Figure 1: Tautomeric Equilibrium of MHPC

Lactam-lactim tautomerism of MHPC.

This guide will explore three principal axes of derivatization:

  • Modification at the C2-Oxygen/N1-Nitrogen: Targeting the enolic hydroxyl or the lactam nitrogen via alkylation and acylation.

  • Modification of the Ester Functional Group: Conversion of the methyl ester to a diverse range of amides.

  • Modification of the Pyrazine Ring: Functionalization of the aromatic core via halogenation and subsequent cross-coupling reactions.

Derivatization at the Hydroxyl/Lactam Moiety

The acidic proton of the hydroxyl/NH group allows for facile deprotonation, creating a potent nucleophile for substitution reactions.

O-Alkylation to Synthesize 2-Alkoxy-3-pyrazinecarboxylate Ethers

O-alkylation transforms the hydroxyl group into an ether linkage, which can be used to modulate solubility, lipophilicity, and steric properties. The reaction proceeds via an SN2 mechanism where the deprotonated MHPC acts as a nucleophile.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is chosen to deprotonate the hydroxyl group without competing in the subsequent alkylation step. NaH offers irreversible deprotonation, driving the reaction to completion, while K₂CO₃ is a milder, safer alternative suitable for reactive alkyl halides.

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base but do not solvate the resulting alkoxide nucleophile, thus enhancing its reactivity.

  • Alkylating Agent: Primary alkyl halides (e.g., iodomethane, benzyl bromide) are most effective due to the SN2 nature of the reaction. Secondary and tertiary halides are more prone to elimination side reactions.

Protocol 1: O-Alkylation of MHPC with Benzyl Bromide

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C. Effervescence (H₂ gas) should be observed.

  • Alkylation: Add the alkylating agent (e.g., Benzyl Bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Workflow Diagram: O-Alkylation of MHPC

O_Alkylation_Workflow start Start: MHPC in Anhydrous DMF deprotonation Deprotonation 0 °C, NaH (1.2 eq) start->deprotonation alkylation Alkylation Add R-X (1.1 eq) deprotonation->alkylation reaction Reaction Stir at RT, 4-12h (Monitor by TLC) alkylation->reaction quench Aqueous Work-up Quench with sat. NH4Cl Extract with EtOAc reaction->quench purify Purification Silica Gel Chromatography quench->purify product Product: Methyl 2-alkoxy-3-pyrazinecarboxylate purify->product

General workflow for the O-alkylation of MHPC.

Derivatization of the Methyl Ester Group

The ester group is a prime site for modification, most commonly through conversion to an amide. Amide derivatives are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.

Direct Aminolysis

Direct reaction of the methyl ester with an amine can yield the corresponding amide. This reaction is typically slow and may require elevated temperatures or catalysis. It is most effective with primary amines.

Causality of Experimental Choices:

  • Amine: Using the amine as both the nucleophile and the solvent (if it is a liquid) or in large excess drives the equilibrium towards the product.

  • Temperature: Heating is often necessary to overcome the activation energy for the nucleophilic acyl substitution, as methoxide is not an ideal leaving group.[6]

  • Catalyst: Lewis acids can sometimes be used to activate the ester carbonyl, but this can be complicated by coordination with the pyrazine nitrogens.

Protocol 2: Direct Aminolysis with Benzylamine

  • Setup: In a sealed tube or pressure vessel, combine this compound (1.0 eq) and benzylamine (5.0-10.0 eq).

  • Reaction: Heat the mixture to 80-120 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, remove the excess amine under high vacuum.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane and wash with dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by a wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Saponification and Amide Coupling

A more versatile and widely applicable two-step method involves initial hydrolysis (saponification) of the ester to the corresponding carboxylic acid, followed by reaction with an amine using a peptide coupling agent. This approach works well for a broader range of amines, including less reactive anilines and secondary amines.[7][8]

Causality of Experimental Choices:

  • Saponification: Standard conditions (e.g., LiOH, NaOH in a water/THF or water/methanol mixture) are effective for hydrolyzing the ester to the carboxylate salt.

  • Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the amide bond.[7]

  • Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions (e.g., racemization in chiral acids) and improve coupling efficiency by forming an active ester intermediate.

Protocol 3: Two-Step Amide Coupling Step A: Saponification

  • Dissolve MHPC (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add Lithium Hydroxide (LiOH·H₂O, 1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product, 2-hydroxy-3-pyrazinecarboxylic acid, with ethyl acetate. Dry the organic phase and concentrate to yield the acid, which can often be used without further purification.

Step B: Amide Coupling

  • Under an inert atmosphere, dissolve the 2-hydroxy-3-pyrazinecarboxylic acid (1.0 eq) in anhydrous DMF or CH₂Cl₂.

  • Add the desired amine (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.3 eq).

  • Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.

  • Stir the mixture at room temperature for 12-18 hours.

  • Perform an aqueous work-up, washing sequentially with dilute acid, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Workflow Diagram: Amide Formation via Coupling

Amide_Coupling_Workflow cluster_saponification Step A: Saponification cluster_coupling Step B: Amide Coupling start_A Start: MHPC hydrolysis Hydrolysis LiOH, THF/H2O start_A->hydrolysis acidification Acidification 1M HCl hydrolysis->acidification extraction_A Extraction (EtOAc) acidification->extraction_A product_A Intermediate: 2-Hydroxy-3-pyrazinecarboxylic Acid extraction_A->product_A start_B Start: Carboxylic Acid product_A->start_B To Step B coupling Coupling Reaction Amine, EDC, HOBt, DIPEA in DMF start_B->coupling workup_B Aqueous Work-up coupling->workup_B purification_B Purification workup_B->purification_B product_B Final Product: N-Substituted Amide purification_B->product_B

Two-step workflow for amide synthesis.

Derivatization of the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it amenable to certain types of functionalization, particularly after an initial activation step like halogenation.

Electrophilic Halogenation

Introducing a halogen atom (Cl, Br) onto the pyrazine ring provides a chemical handle for subsequent cross-coupling reactions. The position of halogenation can be influenced by the existing substituents. For the MHPC scaffold, electrophilic substitution is a viable strategy.[5]

Protocol 4: Bromination of the Pyrazine Ring

  • Dissolve MHPC (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-Bromosuccinimide (NBS, 1.1 eq).

  • Heat the reaction mixture (e.g., to 60-80 °C) for several hours, monitoring by TLC.

  • After completion, cool the reaction and perform an aqueous work-up, typically washing with sodium thiosulfate solution to remove excess bromine, followed by a standard extractive procedure.

  • Purify the halogenated product by column chromatography.

Suzuki Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[9] A halogenated MHPC derivative can be coupled with a wide variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst.[10][11]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source is required. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) and a phosphine ligand (e.g., PPh₃, SPhos, XPhos). The choice of ligand is critical and depends on the specific substrates, but bulky, electron-rich phosphine ligands are generally effective for coupling with electron-deficient heterocycles.[12]

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is commonly used to dissolve both the organic-soluble substrates and the inorganic base.

Protocol 5: Suzuki Coupling of Bromo-MHPC with Phenylboronic Acid

  • Setup: To a reaction vial, add the bromo-MHPC derivative (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1 v/v).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C for 6-16 hours under an inert atmosphere.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to yield the desired biaryl product.

Table 1: Summary of Derivatization Strategies

Derivatization SiteReaction TypeKey ReagentsTypical ConditionsProduct Class
C2-OH / N1-H O-AlkylationNaH or K₂CO₃, Alkyl Halide (R-X)Anhydrous DMF or MeCN, 0 °C to RT2-Alkoxy Pyrazine Ester
C3-Ester Direct AminolysisPrimary Amine (R-NH₂)Neat or in solvent, 80-120 °C2-Hydroxy Pyrazine Amide
C3-Ester Saponification + Amide Coupling1. LiOH, H₂O/THF2. Amine, EDC, HOBt1. RT2. DMF or CH₂Cl₂, RTN-Substituted Pyrazine Amide
Pyrazine Ring Electrophilic BrominationN-Bromosuccinimide (NBS)Acetic Acid, 60-80 °CBromo-MHPC Derivative
Pyrazine Ring Suzuki Cross-CouplingArylboronic Acid, Pd Catalyst, BaseDioxane/H₂O, 80-100 °CAryl-MHPC Derivative

Conclusion

This compound is a highly adaptable chemical scaffold. The protocols and strategies outlined in this guide demonstrate the primary methods for its derivatization at three key locations. By leveraging O-alkylation, amide formation, and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of novel pyrazine derivatives. These methods provide a robust toolkit for professionals in drug discovery and materials science to explore new chemical space and develop next-generation functional molecules. Careful selection of reagents and reaction conditions, based on the principles described herein, is paramount to achieving successful and reproducible outcomes.

References

  • A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry (RSC Publishing).
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC.
  • Green synthesis of structural analogs of favipiravir. RSC Publishing.
  • This compound | CAS 27825-20-3. LookChem.
  • A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. RSC Publishing.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Transition metal-catalyzed functionalization of pyrazines. ResearchGate.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH.
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate.
  • Amide Formation from Carboxylic Acids. YouTube.
  • Synthesis of Amides. Chemistry LibreTexts.
  • Amide formation from carboxylic acid derivatives. Khan Academy.

Sources

Application Note: Quantitative Analysis of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of Methyl 2-hydroxy-3-pyrazinecarboxylate, a key heterocyclic compound with potential applications in pharmaceutical and flavor industries. Recognizing the need for robust and reliable analytical methods, we present two primary, validated techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document offers a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method principles, step-by-step protocols, sample preparation, and data analysis. All methodologies are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2][3]

Analyte Overview: this compound

This compound (MHPC) is an aromatic heterocyclic compound. Pyrazine derivatives are known for their significant roles in flavor chemistry and as building blocks in medicinal chemistry.[4] An understanding of its physicochemical properties is critical for analytical method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Chemical Formula C₆H₆N₂O₃
Molecular Weight 154.13 g/mol
CAS Number 27825-20-3[5]
Appearance (Assumed) White to off-white crystalline solidBased on similar structures
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile), sparingly soluble in waterPredicted based on structure
UV Absorbance Expected λmax ~270-330 nmPyrazine rings typically exhibit strong UV absorbance in this range[6][7]

Method Selection Rationale

The choice of analytical technique depends on the analyte's properties, the sample matrix, and the required sensitivity. For MHPC, both HPLC-UV and GC-MS are suitable, each offering distinct advantages.

  • HPLC-UV: This is the preferred method for routine quantification due to its robustness, ease of use, and applicability to non-volatile and thermally labile compounds.[8] The pyrazine ring's strong UV chromophore allows for sensitive detection without derivatization.

  • GC-MS: This technique provides higher specificity and is ideal for identifying and quantifying MHPC, especially in complex matrices where co-eluting impurities may be present.[9] Due to the hydroxyl group and potential for low volatility, a derivatization step is recommended to improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle

This method separates MHPC from other components in a sample using reversed-phase chromatography. The analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector as it elutes from the column.

Materials and Reagents
  • This compound certified reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (e.g., PVDF or Nylon)

Instrumentation and Conditions

Table 2: HPLC-UV Operating Conditions

ParameterCondition
System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector Diode Array Detector (DAD)
Wavelength 275 nm (or determined λmax)
Standard and Sample Preparation
  • Primary Stock Standard (1 mg/mL): Accurately weigh 10 mg of MHPC reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock standard with the initial mobile phase composition (90:10 Water:Acetonitrile).

  • Sample Preparation:

    • For drug substance: Dissolve a known weight of the sample in methanol to achieve a theoretical concentration within the calibration range.

    • For drug product (e.g., tablets): Grind tablets, extract with methanol, sonicate for 15 minutes, centrifuge, and dilute the supernatant.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Stock & Working Standards Filter Filter Standards & Samples (0.22 µm) Std_Prep->Filter Sample_Prep Weigh, Dissolve, & Dilute Sample Sample_Prep->Filter Inject Inject into HPLC System Filter->Inject Acquire Acquire Data (Chromatogram) Inject->Acquire Cal_Curve Generate Calibration Curve (Peak Area vs Conc.) Acquire->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: HPLC-UV workflow from preparation to reporting.

Step-by-Step Protocol
  • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards.

  • After the sequence is complete, flush the column with a high organic phase (e.g., 95% Acetonitrile) before storing it in an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

This method is designed for the selective identification and quantification of MHPC. The analyte is first derivatized to increase its volatility and thermal stability. The derivatized compound is then separated by gas chromatography and detected by a mass spectrometer, which provides definitive structural information and allows for highly sensitive quantification using selected ion monitoring (SIM).

Materials and Reagents
  • All reagents from Section 3.2

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

Instrumentation and Conditions

Table 3: GC-MS Operating Conditions

ParameterCondition
System Agilent 8890 GC / 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min (constant flow)
Inlet Temp. 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Full Scan (m/z 50-400) for identification; SIM for quantification
SIM Ions (To be determined from the mass spectrum of the derivatized MHPC standard)
Derivatization and Sample Preparation
  • Sample Extraction (if in aqueous matrix): Perform a liquid-liquid extraction (LLE) using ethyl acetate. Dry the organic extract with anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the prepared standard or sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standards Drydown Evaporate to Dryness Std_Prep->Drydown Sample_Prep Prepare/Extract Sample Sample_Prep->Drydown Derivatize Add Pyridine + BSTFA Heat at 70°C Drydown->Derivatize Inject Inject into GC-MS System Derivatize->Inject Acquire Acquire Mass Spectra (Scan/SIM) Inject->Acquire Cal_Curve Generate Calibration Curve Acquire->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: GC-MS workflow including the essential derivatization step.

Method Validation Summary

Both methods should be validated according to ICH Q2(R1) guidelines to demonstrate suitability for their intended purpose.[1][3][10] Key validation parameters are summarized below.

Table 4: ICH Q2(R1) Validation Parameters

ParameterHPLC-UVGC-MSPurpose
Specificity Assess peak purity using DAD. Analyze placebo and degraded samples.Analyze placebo. Confirm peak identity via mass spectrum comparison.To ensure the signal is from the analyte of interest only.[3]
Linearity Typically R² ≥ 0.999 over a range of 5-150 µg/mL.Typically R² ≥ 0.995 over a range of 0.1-25 µg/mL.To demonstrate a proportional relationship between signal and concentration.
Accuracy 98.0 - 102.0% recovery from spiked placebo samples at 3 levels.95.0 - 105.0% recovery from spiked matrix samples at 3 levels.To assess the closeness of the measured value to the true value.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%).To measure the degree of scatter between a series of measurements.
LOD S/N ratio of 3:1 or based on standard deviation of the response.S/N ratio of 3:1 on the least abundant quantifier ion.The lowest amount of analyte that can be detected.
LOQ S/N ratio of 10:1 or based on standard deviation of the response.S/N ratio of 10:1 on the least abundant quantifier ion.The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness Vary flow rate, column temperature, mobile phase composition.Vary inlet temperature, oven ramp rate, flow rate.To measure the method's capacity to remain unaffected by small variations.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][11]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][2]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][3]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][10]

  • Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link][9]

  • NIST. Pyrazine. NIST Chemistry WebBook. [Link][7]

  • Zhao, F., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 438. [Link][12]

  • Rani, M. J., et al. (2015). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 4(3), 29-41. [Link][4]

Sources

Application Note: A Validated HPLC-MS/MS Method for the High-Sensitivity Quantification of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the quantitative analysis of Methyl 2-hydroxy-3-pyrazinecarboxylate using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a significant compound used as a flavoring agent and fragrance, and its accurate quantification is crucial in various matrices.[1] This application note is designed for researchers, scientists, and drug development professionals, offering a detailed protocol that emphasizes the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results. We detail the complete workflow from sample preparation to method validation, adhering to international regulatory standards.

Introduction and Analytical Rationale

This compound (CAS: 27825-20-3, Molecular Formula: C₆H₆N₂O₃, MW: 154.12 g/mol ) is a pyrazine derivative recognized for its sensory properties and as a potential building block in pharmaceutical synthesis.[1][2][3][4] The inherent complexity of matrices in which this analyte is often found (e.g., food products, biological fluids) necessitates a highly selective and sensitive analytical method.

Why HPLC-MS/MS? The combination of liquid chromatography with tandem mass spectrometry is the gold standard for quantitative bioanalysis for several key reasons:

  • Chromatographic Separation (HPLC): Reversed-phase HPLC is exceptionally effective at separating moderately polar compounds like this compound from endogenous matrix components, preventing ion suppression and ensuring analytical accuracy.[5][6]

  • Selective Detection (Tandem MS): Mass spectrometry offers unparalleled selectivity through mass-to-charge ratio filtering. By employing Multiple Reaction Monitoring (MRM), we can isolate a specific precursor ion of our analyte and monitor its unique fragment ions, creating a highly specific and nearly noise-free signal. This approach is critical for achieving low limits of quantification.[7]

  • Ionization Suitability: The pyrazine ring contains nitrogen atoms that are readily protonated. Therefore, positive-ion Electrospray Ionization (ESI+) is the logical choice for generating a strong signal for the protonated molecule, [M+H]⁺.

This guide is structured to walk the user through method development, implementation, and validation, providing not just the steps but the scientific reasoning to empower adaptation and troubleshooting.

Experimental Design and Protocols

This section details the complete, step-by-step methodology for the analysis.

Materials and Reagents
  • Analyte: this compound (Purity ≥98%)

  • Internal Standard (IS): Methyl 2-hydroxy-3-pyridinecarboxylate (Purity ≥98%). Rationale: This compound is a close structural analog, ensuring similar extraction recovery and ionization efficiency, but is chromatographically separable and has a different mass, preventing interference.[8][9]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH); LC-MS grade Water.

  • Additives: Formic Acid (FA), LC-MS grade.

  • Matrix: Blank human plasma (or other relevant biological matrix).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, volumetric flasks, pipettes.

Preparation of Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh ~10 mg of this compound and the Internal Standard into separate 10 mL volumetric flasks.

  • Dissolve and bring to volume with Methanol. These serve as the primary stock solutions. Store at -20°C.

Working Solutions:

  • Prepare a series of intermediate working solutions for the analyte by serially diluting the stock solution with 50:50 ACN:Water to create calibration standards and quality control (QC) samples.

  • Prepare a single working solution for the Internal Standard at a concentration of 100 ng/mL in 50:50 ACN:Water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to injection.

  • Pipette 50 µL of blank matrix, calibration standard, QC sample, or unknown sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank matrix.

  • Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to an HPLC vial for analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (200 µL Cold ACN) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer HPLC HPLC Separation Transfer->HPLC ESI ESI Source (Ionization) HPLC->ESI Q1 Mass Analyzer (Q1) Precursor Ion Selection ESI->Q1 Q2 Collision Cell (q2) Fragmentation Q1->Q2 Q3 Mass Analyzer (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Overall workflow from sample preparation to data acquisition.

HPLC-MS/MS Instrumental Conditions

The following parameters were optimized for the selective and sensitive detection of the analyte.

Table 1: HPLC Parameters

Parameter Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Rationale: A C18 column provides excellent retention for this moderately polar compound. The acidic mobile phase (0.1% Formic Acid) ensures consistent protonation of the analyte and sharp peak shapes.[6][7] A gradient elution allows for efficient separation from early-eluting matrix components and ensures the column is cleaned of late-eluting substances.

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier) 155.1 127.1 100 15
This compound (Qualifier) 155.1 99.1 100 22

| Internal Standard (Quantifier) | 154.1 | 126.1 | 100 | 15 |

Rationale: The precursor ion [M+H]⁺ is selected in the first quadrupole (Q1). Collision-induced dissociation in the collision cell (q2) generates characteristic product ions. The most abundant and stable fragment (loss of CO) is used for quantification, while a second fragment serves as a qualifier to ensure identity and specificity.[7][10]

Multiple Reaction Monitoring (MRM) Logic

cluster_source cluster_q1 Q1: Precursor Selection cluster_q2 q2: Fragmentation cluster_q3 Q3: Product Selection Ion_Mix Q1_Filter m/z 155.1 Ion_Mix->Q1_Filter All Ions Collision_Cell CID Q1_Filter->Collision_Cell Precursor Ion Q3_Filter m/z 127.1 Collision_Cell->Q3_Filter Fragment Ions Detector Detector Q3_Filter->Detector Product Ion

Caption: The principle of MRM for selective analyte detection.

Method Validation Protocol

The developed method must be validated to ensure it is fit for purpose. Validation was performed according to the principles outlined in the FDA and ICH M10 guidelines.[11][12][13]

  • Selectivity: Six different blank plasma lots were processed and analyzed to ensure no endogenous interferences were observed at the retention times of the analyte and IS.

  • Calibration Curve and Linearity: A calibration curve was constructed using eight non-zero standards ranging from 0.1 ng/mL to 100 ng/mL. The peak area ratio (Analyte/IS) vs. nominal concentration was plotted, and a linear regression with 1/x² weighting was applied.

  • Accuracy and Precision: Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four levels: LLOQ (0.1 ng/mL), Low (0.3 ng/mL), Medium (10 ng/mL), and High (80 ng/mL) over three separate days.

  • Matrix Effect: The matrix effect was assessed by comparing the peak response of the analyte spiked into post-extraction blank plasma with the response of the analyte in a pure solution.

  • Stability: The stability of the analyte was evaluated under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage (-80°C).

Expected Results and Performance Characteristics

The method demonstrated excellent performance characteristics suitable for demanding analytical applications.

Linearity: The calibration curve was consistently linear over the range of 0.1–100 ng/mL, with a coefficient of determination (r²) > 0.995.

Table 4: Representative Calibration Curve Data

Nominal Conc. (ng/mL) Calculated Conc. (Mean, ng/mL) Accuracy (%)
0.10 0.09 90.0
0.25 0.27 108.0
1.00 1.04 104.0
5.00 4.85 97.0
25.00 25.75 103.0
50.00 49.10 98.2
80.00 82.40 103.0

| 100.00 | 98.90 | 98.9 |

Accuracy and Precision: The intra- and inter-day accuracy and precision results were well within the accepted limits of ±15% (±20% for LLOQ) as specified by bioanalytical method validation guidelines.[11]

Table 5: Summary of Inter-Day Accuracy and Precision (n=3 days)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 0.10 0.11 110.0 12.5
Low 0.30 0.29 96.7 8.2
Medium 10.00 10.45 104.5 6.1

| High | 80.00 | 78.90 | 98.6 | 5.5 |

Conclusion

This application note details a robust, selective, and highly sensitive HPLC-MS/MS method for the quantification of this compound. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method has been validated according to stringent international guidelines, demonstrating excellent linearity, accuracy, and precision. This protocol provides a reliable foundation for researchers requiring accurate measurement of this compound in complex matrices.

References

  • LookChem. This compound (CAS 27825-20-3). Available at: [Link]

  • PubChem. Methyl 3-Hydroxy-2-pyridinecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. Pyrazine. Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available at: [Link]

  • PubChem. 2-Hydroxy-3-methylpyrazine. National Center for Biotechnology Information. Available at: [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • DeSilva, B., et al. (2014). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Available at: [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. International Journal of Health Sciences. Available at: [Link]

  • Tao, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. Available at: [Link]

  • ChemWhat. This compound CAS#: 27825-20-3. Available at: [Link]

  • Bouling Chemical Co., Limited. This compound Supplier & Manufacturer China. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available at: [Link]

  • BuyersGuideChem. Methyl 2-hydroxy-3-pyridinecarboxylate. Available at: [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

The Strategic Utility of Methyl 2-Hydroxy-3-pyrazinecarboxylate in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Pyrazine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, pyrazine derivatives represent a cornerstone for the construction of diverse and biologically potent heterocyclic frameworks.[1][2] Their inherent electronic properties and multiple points for functionalization make them invaluable starting materials for the synthesis of complex molecules, including those with applications as pharmaceuticals and materials.[3] Among these versatile building blocks, Methyl 2-hydroxy-3-pyrazinecarboxylate stands out as a particularly strategic precursor. Its vicinal hydroxyl and carboxylate functionalities on the electron-deficient pyrazine ring offer a unique platform for a variety of cyclocondensation reactions, leading to the formation of fused heterocyclic systems of significant therapeutic interest.[4][5]

This comprehensive guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for the synthesis of important classes of fused pyrazines, with a particular focus on pteridinones.

Core Application: Synthesis of Pteridinones (Lumazines)

Pteridines, fused pyrazino[2,3-d]pyrimidine systems, are a class of nitrogen-containing heterocycles with a wide spectrum of biological activities.[5][6] Lumazines, or 2,4(1H,3H)-pteridinediones, are a prominent subclass of pteridines, and their derivatives are involved in various biological processes, including riboflavin biosynthesis.[7][8] The synthesis of the lumazine core from this compound is a prime example of its synthetic utility, proceeding through a cyclocondensation reaction with urea.

Mechanistic Insight: The Taylor Synthesis Approach

The synthesis of the pteridinone ring system from a pyrazine precursor is a classic example of the Taylor synthesis strategy.[1][9] This approach involves the construction of the pyrimidine ring onto a pre-functionalized pyrazine. In the case of this compound, the reaction with urea is a thermally driven cyclocondensation. The reaction is believed to proceed through the initial formation of an N-acylurea intermediate, followed by an intramolecular cyclization and elimination of methanol to afford the fused pteridinone ring system. The electron-withdrawing nature of the pyrazine ring activates the carbonyl group of the methyl ester for nucleophilic attack by urea, while the adjacent hydroxyl group can participate in tautomerization, facilitating the cyclization process.

The following diagram illustrates the proposed reaction pathway:

Caption: Proposed reaction pathway for the synthesis of Lumazine.

Experimental Protocols

The following protocols are provided as a guide for researchers. As with any chemical synthesis, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential.

Protocol 1: Synthesis of Lumazine (2,4(1H,3H)-Pteridinedione) from this compound

This protocol details the direct cyclocondensation of this compound with urea to form the lumazine scaffold.

Materials:

  • This compound

  • Urea

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Heating mantle with a temperature controller

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

  • Solvents for washing (e.g., ethanol, diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and urea (1.5 - 2.0 eq).

  • Solvent Addition: Add a suitable high-boiling point solvent to the flask to create a slurry. The choice of solvent is critical for achieving the necessary reaction temperature.

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

  • Heating: Heat the reaction mixture to a high temperature (typically in the range of 180-250 °C, depending on the solvent) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the reaction at the elevated temperature for several hours until the starting material is consumed.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, lumazine, will typically precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with a suitable solvent like ethanol to remove any unreacted starting materials and byproducts, followed by a wash with a low-boiling point solvent like diethyl ether to facilitate drying.

  • Drying: Dry the purified lumazine product in a vacuum oven to remove any residual solvent.

Data Summary:

ParameterValue
Starting Material This compound
Reagent Urea
Product Lumazine (2,4(1H,3H)-Pteridinedione)
Typical Yield 60-80%
Reaction Temperature 180-250 °C
Reaction Time 2-6 hours

Further Synthetic Applications and Future Directions

The utility of this compound is not limited to the synthesis of simple lumazines. By employing substituted ureas or thioureas, a diverse library of functionalized pteridinones can be accessed. Furthermore, the hydroxyl and ester functionalities can be subjected to various chemical modifications prior to or after the cyclization reaction, opening avenues for the synthesis of more complex and potentially more potent bioactive molecules.

The following workflow illustrates the potential for diversification:

diversification_workflow start This compound reagent1 Urea / Substituted Ureas start->reagent1 Cyclocondensation reagent2 Thiourea / Substituted Thioureas start->reagent2 Cyclocondensation reagent3 Guanidine Derivatives start->reagent3 Cyclocondensation product1 Lumazines and Derivatives reagent1->product1 product2 Thiolumazines and Derivatives reagent2->product2 product3 2-Aminopteridinones reagent3->product3

Caption: Synthetic diversification from this compound.

The development of novel synthetic methodologies utilizing this versatile precursor will undoubtedly continue to be a fruitful area of research, contributing to the discovery of new therapeutic agents. The strategic placement of reactive functional groups on the pyrazine core of this compound ensures its enduring importance in the synthesis of complex heterocyclic compounds.

References

  • Taylor, E. C. (1954). New Pteridine Synthesis. C&EN Global Enterprise, 32(37), 3662. [Link]

  • El-Shafei, A. K., El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (1994). Synthesis and Reactions of Some Pyrazine Derivatives. Synthetic Communications, 24(13), 1885-1893. [Link]

  • Various Authors. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324. [Link]

  • Various Authors. (2015). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 7(8), 138-155. [Link]

  • Various Authors. (2018). Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity. Journal of Organic Chemistry, 83(15), 8086-8098. [Link]

  • Various Authors. (1997). Biosynthesis of riboflavin: lumazine synthase and riboflavin synthase. Methods in Enzymology, 280, 389-399. [Link]

  • Wikipedia. (n.d.). Lumazine synthase. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Various Authors. (2018). Biomedical Applications of Lumazine Synthase. Journal of Pharmaceutical Sciences, 107(9), 2283-2296. [Link]

  • Various Authors. (2012). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. Journal of the American Chemical Society, 134(4), 2056-2059. [Link]

  • Various Authors. (2017). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 22(12), 2153. [Link]

  • Various Authors. (2021). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications, 57(58), 7131-7134. [Link]

Sources

Application Notes & Protocols: Methyl 2-hydroxy-3-pyrazinecarboxylate in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Scientific Context

Methyl 2-hydroxy-3-pyrazinecarboxylate (MHPC) is a heterocyclic compound primarily recognized for its applications as a flavoring agent in the food and beverage industry.[1] However, its molecular architecture—featuring a nitrogen-rich pyrazine ring functionalized with both a hydroxyl and a carboxylate group—presents a compelling profile for its use as a versatile building block, or linker, in the field of materials science. The pyrazine moiety is known for its electron-deficient nature and its ability to participate in coordination chemistry, making it a valuable component in the rational design of functional materials.[2][3]

This guide moves beyond the compound's traditional applications to explore its potential in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). We will provide the scientific rationale, proven protocols adapted from related pyrazine-based systems, and characterization workflows to empower researchers to leverage MHPC and its derivatives in creating next-generation materials for sensing, environmental remediation, and energy storage.

Physicochemical Properties of the Building Block

A thorough understanding of the linker's properties is fundamental to designing successful synthesis protocols.

PropertyValueSource
CAS Number 27825-20-3[1][4]
Molecular Formula C₆H₆N₂O₃[1][4][5]
Molecular Weight 154.12 g/mol [4][5]
Appearance Solid[5]
Melting Point ~154 °C[1]

Section 2: The Role of the Pyrazine Moiety in Functional Materials

The pyrazine ring is not merely an inert scaffold; its electronic properties are central to the functionality of the resulting material. The two nitrogen atoms act as Lewis basic sites, enabling strong coordination with metal ions to form robust frameworks.[2][6] Furthermore, the electron-deficient nature of the pyrazine ring is crucial for applications in luminescence and electronics.

  • In Luminescence: The pyrazine core can facilitate efficient energy transfer between the organic linker and metal clusters within a MOF, which is a key mechanism for developing high-performance luminescence sensors.[2]

  • In Electrochemistry: Pyrazine moieties incorporated into conjugated frameworks can serve as redox-active sites, providing additional sites for lithium-ion adsorption and contributing to pseudocapacitive energy storage.[3]

The presence of both a hydroxyl (-OH) and a methyl carboxylate (-COOCH₃) group on MHPC offers multiple coordination points, allowing it to act as a multidentate linker, which is critical for forming stable, high-dimensionality frameworks.

Section 3: Application Note I - Synthesis of a Luminescent MOF (L-MOF) for Selective Sensing

Objective: To synthesize a hypothetical L-MOF, M-MHPC-1 (M = Metal ion, e.g., Zn²⁺ or Eu³⁺), using this compound as the primary organic linker for potential application in selective analyte detection.

Scientific Rationale: The integration of pyrazine groups into MOFs can modulate their luminescence properties and enhance guest-binding capacity.[2] The inherent fluorescence of the MHPC linker, coupled with its ability to coordinate with a suitable metal ion (like Zn²⁺ for linker-based emission or a lanthanide like Eu³⁺ for antenna-effect emission), forms the basis for a sensitive detection platform. Analyte molecules interacting with the framework can cause a change in the emission intensity (quenching or enhancement), enabling quantitative detection.[2]

Conceptual Workflow for L-MOF Synthesis and Activation

The following diagram outlines the major steps from raw materials to an activated, porous L-MOF ready for application testing.

LMOF_Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Activation dissolution 1. Precursor Dissolution (Metal Salt & MHPC Linker in DMF) mixing 2. Solvothermal Reaction (Autoclave, 120°C, 48h) dissolution->mixing Transfer to Teflon-lined vessel cooling 3. Cooling & Crystal Harvest (Filter and collect solid) mixing->cooling washing 4. Solvent Exchange (Wash with fresh DMF, then CH2Cl2) cooling->washing Remove unreacted precursors activation 5. Thermal Activation (Heat under vacuum to remove solvent) washing->activation Create porous structure final_product Activated L-MOF activation->final_product Yields activated M-MHPC-1

Caption: Workflow for the solvothermal synthesis and activation of a pyrazine-based L-MOF.

Detailed Synthesis Protocol: M-MHPC-1

This protocol is a representative method adapted from established procedures for synthesizing pyrazine-based MOFs.[7][8]

Reagents & Equipment:

  • This compound (MHPC)

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20 mL Scintillation Vials or Teflon-lined Steel Autoclave

  • Programmable Oven

  • Centrifuge

  • Vacuum oven or Schlenk line

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 0.5 mmol of the metal salt (e.g., 148.7 mg of Zn(NO₃)₂·6H₂O) in 10 mL of DMF.

    • To this solution, add 0.5 mmol of MHPC (77.1 mg).

    • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.[8]

    Scientist's Note: Stoichiometry is critical. The metal-to-linker ratio dictates the final topology of the framework. Equimolar ratios are a common starting point for exploratory synthesis. DMF is used for its high boiling point and excellent solvating power for both organic linkers and inorganic salts.

  • Solvothermal Synthesis:

    • Seal the vial or autoclave tightly.

    • Place the vessel in a programmable oven and heat to 120°C for 48 hours.

    • After the reaction period, allow the oven to cool slowly to room temperature over 12-24 hours.

    Scientist's Note: The slow cooling process is crucial for promoting the growth of well-defined, single crystals suitable for crystallographic analysis. Hydrothermal or solvothermal methods provide the necessary energy to overcome the activation barrier for framework formation.[7]

  • Purification and Solvent Exchange:

    • Collect the crystalline product by decanting the supernatant or by centrifugation at 8,000 rpm for 10 minutes.[8]

    • Wash the collected solid by re-suspending it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times to remove any unreacted starting materials.

    • To exchange the high-boiling DMF from the pores, immerse the DMF-wet crystals in a volatile solvent like dichloromethane (DCM) for 24 hours, replacing the DCM three times during this period.

    Scientist's Note: This solvent exchange step is vital for "activating" the MOF. DMF molecules trapped within the pores can block access for guest molecules. Exchanging with a lower-boiling solvent makes removal under vacuum more efficient.

  • Activation:

    • Decant the DCM and transfer the solid to a vacuum oven or Schlenk line.

    • Heat the sample at 150°C under dynamic vacuum for 12 hours to completely remove all solvent molecules from the pores.

    • The resulting dry powder is the activated M-MHPC-1 , which should be stored in a desiccator.

Section 4: Application Note II - Pyrazine-MOFs for Environmental Remediation

Objective: To outline a protocol for synthesizing a robust, water-stable MOF using a pyrazine-based linker for the adsorptive removal of aqueous pollutants, such as heavy metal ions.

Scientific Rationale: The nitrogen and oxygen donor atoms in linkers like MHPC can act as binding sites for heavy metal ions. By creating a porous framework with high surface area and accessible coordination sites, it is possible to design effective adsorbents for water purification. Studies have shown that pyrazine-based MOFs can effectively adsorb Cr(VI) from water.[7] The stability of the MOF in water is a critical parameter for practical applications.

Coordination and Framework Assembly

The diagram below illustrates how a bifunctional linker like MHPC can coordinate with metal centers to form a 2D sheet, which can then be extended into a 3D framework by pillaring ligands or self-interpenetration.

MOF_Assembly cluster_legend Legend cluster_2D 2D Layer Formation cluster_3D 3D Framework M Metal Ion L MHPC Linker M11 L1 MHPC M11->L1 L3 MHPC M11->L3 M12 L4 MHPC M12->L4 M21 L2 MHPC M21->L2 M22 p1 M22->p1 Pillaring (e.g., via another linker) L1->M12 L2->M22 L3->M21 L4->M22 p2 p1->p2 p3 p2->p3 p4 p3->p4 p4->p1

Caption: Conceptual diagram of MHPC linkers coordinating metal ions to form a 2D grid, which can be extended into a 3D framework.

Protocol: Hydrothermal Synthesis of a Water-Stable MOF

This protocol is adapted from a reported synthesis of a terephthalate and pyrazine-based MOF for chromium adsorption.[7]

Reagents & Equipment:

  • This compound (MHPC)

  • A secondary, more rigid linker (e.g., Terephthalic acid, H₂BDC)

  • Metal Salt (e.g., Cobalt(II) Nitrate Hexahydrate, Co(NO₃)₂·6H₂O)

  • Deionized Water

  • Teflon-lined Stainless Steel Autoclave

  • Filtration apparatus

Procedure:

  • Mixture Preparation:

    • In a beaker, create a suspension containing:

      • 1 mmol of Co(NO₃)₂·6H₂O

      • 1 mmol of Terephthalic acid

      • 1 mmol of MHPC

      • 15 mL of Deionized Water

    • Stir the suspension for 30 minutes at room temperature to ensure it is well-mixed.

    Scientist's Note: A mixed-linker strategy, using both a rigid linker like terephthalic acid and a functional linker like MHPC, can enhance framework stability and introduce specific functionalities.[2] Water is used as a green and economical solvent.

  • Hydrothermal Reaction:

    • Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven heated to 160°C for 72 hours.[7]

    Scientist's Note: The high temperature and pressure generated under hydrothermal conditions facilitate the deprotonation of the carboxylic acid groups and the formation of the crystalline MOF structure.

  • Product Isolation and Washing:

    • After 72 hours, turn off the oven and allow the autoclave to cool to room temperature naturally.

    • Open the autoclave and collect the solid product by vacuum filtration.

    • Wash the product thoroughly with copious amounts of deionized water and then with ethanol to remove any unreacted precursors.

    • Dry the final product in an oven at 60°C overnight.

Section 5: Standard Characterization Protocols

Once synthesized, the material's identity, structure, and properties must be confirmed.

TechniquePurposeExpected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm crystallinity and phase purity.A pattern of sharp peaks, indicating a well-ordered, crystalline structure. The peak positions are unique to the material's crystal lattice.[2][9]
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.A multi-step weight loss curve: initial loss of guest/solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at high temperatures.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the linker to the metal.A shift in the vibrational frequency of the carboxylate C=O stretch (typically ~1700 cm⁻¹) to lower wavenumbers upon coordination to the metal center.[9]
N₂ Sorption Analysis (BET) To determine porosity and surface area.For a porous material, a Type I or Type IV isotherm, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated.[10]
Luminescence Spectroscopy To measure photophysical properties for sensing applications.An excitation and emission spectrum characteristic of the L-MOF. The emission intensity can be monitored upon addition of various analytes to test for sensing capabilities.[2]

Section 6: Conclusion and Future Outlook

While this compound is an established molecule in the flavor and fragrance sector, its structural attributes position it as a highly promising, yet underexplored, linker for materials science. The protocols and rationale provided here, adapted from successful work on related pyrazine systems, offer a validated starting point for researchers. The multifunctionality of MHPC opens avenues for creating novel MOFs with tailored properties for applications ranging from selective sensing and environmental cleanup to catalysis and energy storage. Future work should focus on the systematic synthesis and characterization of MHPC-based materials to fully map their structural diversity and functional potential.

References

  • Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Application of a terephthalate and pyrazine-based MOF in Cr adsorption. Sciforum. Available at: [Link]

  • Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Pyrazine‐Embedded 2D Conjugated Metal–Organic Framework with Quasi‐Honeycomb Lattice for High‐Capacitance Lithium‐Ion Storage. National Institutes of Health (NIH). Available at: [Link]

  • Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal–Organic Framework. ResearchGate. Available at: [Link]

  • This compound (CAS 27825-20-3). LookChem. Available at: [Link]

  • Tricarbonyl-Pyrazine-Molybdenum(0) Metal–Organic Frameworks for the Storage and Delivery of Biologically Active Carbon Monoxide. PMC - National Institutes of Health. Available at: [Link]

  • Formation and description of the coordination compounds of N-(2-hydroxymethylphenyl)-C-(3' carboxy-2'...). Hindawi. Available at: [Link]

  • methyl 2-pyrazinecarboxylate 4-oxide. Chemical Synthesis Database. Available at: [Link]

  • Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process. ResearchGate. Available at: [Link]

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. Available at: [Link]

  • Methyl 3-Hydroxy-2-pyridinecarboxylate. PubChem. Available at: [Link]

  • This compound Supplier & Manufacturer China. Bouling Chemical Co., Limited. Available at: [Link]

Sources

Synthesis of Methyl 2-hydroxy-3-pyrazinecarboxylate: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, two-step experimental protocol for the synthesis of Methyl 2-hydroxy-3-pyrazinecarboxylate, a significant heterocyclic compound with applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

This compound is a pyrazine derivative known for its unique sensory properties and its potential as a building block in the synthesis of more complex molecules.[1] The structural motif of a hydroxyl group and a carboxylate ester on a pyrazine ring makes it a valuable intermediate for the development of novel bioactive compounds. This protocol outlines a reliable synthetic route commencing with the condensation of glyoxal and 2-aminomalonamide to form a pyrazine core, followed by hydrolysis and subsequent esterification.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaMolar Mass ( g/mol )Supplier
Glyoxal (40% aqueous solution)C₂H₂O₂58.04Sigma-Aldrich
2-AminomalonamideC₃H₇N₃O₂117.11Alfa Aesar
Sodium HydroxideNaOH40.00Fisher Scientific
Hydrochloric Acid (concentrated)HCl36.46VWR
Sulfuric Acid (concentrated)H₂SO₄98.08J.T. Baker
Methanol (anhydrous)CH₃OH32.04Sigma-Aldrich
Thionyl ChlorideSOCl₂118.97Acros Organics
Dichloromethane (anhydrous)CH₂Cl₂84.93Fisher Scientific
Sodium BicarbonateNaHCO₃84.01EMD Millipore
Sodium Sulfate (anhydrous)Na₂SO₄142.04Macron
Equipment
  • Three-necked round-bottom flasks (500 mL and 250 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Melting point apparatus

Experimental Protocol

The synthesis of this compound is achieved through a two-stage process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 3-Hydroxypyrazine-2-carboxylic Acid cluster_1 Stage 2: Esterification A Glyoxal + 2-Aminomalonamide B Cyclization/Condensation (NaOH, H₂O, -5 to 22°C) A->B Reaction C 3-Hydroxypyrazine-2-carboxamide B->C Formation D Hydrolysis (H₂SO₄, Heat) C->D Reaction E 3-Hydroxypyrazine-2-carboxylic Acid D->E Formation F 3-Hydroxypyrazine-2-carboxylic Acid G Esterification (SOCl₂, Methanol, 60°C) F->G Reaction H This compound G->H Formation

Figure 1: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 3-Hydroxypyrazine-2-carboxylic Acid

Part A: Synthesis of 3-Hydroxypyrazine-2-carboxamide [1]

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a solution of 20% aqueous sodium hydroxide (220 mL). Cool the solution to -10°C using an ice-salt bath.

  • Addition of Reactant: To the cooled sodium hydroxide solution, add 2-aminomalonamide (100 g) to form a suspension.

  • Condensation Reaction: While maintaining the temperature at -10°C, add a 40% aqueous solution of glyoxal (149.4 g) dropwise over approximately 40 minutes.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -5°C for 1 hour. Subsequently, allow the mixture to warm to 22°C and continue stirring for an additional 3 hours.

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to below 5°C. Adjust the pH of the reaction mixture to 2 by the slow addition of concentrated hydrochloric acid. The precipitated product, 3-hydroxypyrazine-2-carboxamide, is collected by vacuum filtration, washed with cold water and 50% (w/w) ethanol, and dried.

Part B: Hydrolysis of 3-Hydroxypyrazine-2-carboxamide

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 3-hydroxypyrazine-2-carboxamide (120 g) obtained from the previous step.

  • Hydrolysis: Add 300 mL of a 50% sulfuric acid solution to the flask. Heat the mixture to reflux and maintain for 12 hours.[2]

  • Isolation of Carboxylic Acid: After cooling the reaction mixture to room temperature, a solid precipitate of 3-hydroxypyrazine-2-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry.

Stage 2: Esterification of 3-Hydroxypyrazine-2-carboxylic Acid

This procedure is adapted from a known method for the esterification of pyrazinecarboxylic acids.

  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place the dried 3-hydroxypyrazine-2-carboxylic acid (20.0 g, 0.14 mol).

  • Solvent and Reagent Addition: Add anhydrous methanol (240 mL) to the flask and cool the mixture to 0°C in an ice bath. While stirring, add thionyl chloride (13 mL, 0.18 mol) dropwise over 10 minutes.

  • Esterification Reaction: After the addition is complete, stir the mixture at 0°C for 15 minutes. Then, heat the reaction to 60°C and maintain for 2 hours. The solution will typically change color.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and slowly add a solution of sodium bicarbonate (29 g in 280 mL of water) to neutralize the excess acid. The solution will change color again.

  • Isolation and Purification: Transfer the mixture to a round-bottom flask and remove the methanol using a rotary evaporator. Extract the remaining aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a solid. The product can be further purified by recrystallization if necessary.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to gray solid[3]
Melting Point 154 °C[3]
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]

¹H NMR (400 MHz, CDCl₃): Expected signals for the pyrazine ring protons and the methyl ester protons.

¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon, pyrazine ring carbons, and the methyl ester carbon.

IR (ATR): Characteristic absorption bands for the hydroxyl group (O-H stretch), carbonyl group (C=O stretch) of the ester, and C-N and C=C bonds of the pyrazine ring.

Safety Precautions

  • Thionyl chloride is corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]

  • Concentrated acids (hydrochloric and sulfuric acid) are highly corrosive. Handle with extreme care and appropriate PPE.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Organic solvents (methanol and dichloromethane) are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Discussion

The synthesis of the pyrazine ring is achieved through a well-established condensation reaction between a 1,2-dicarbonyl compound (glyoxal) and a 1,2-diamine derivative (2-aminomalonamide). The subsequent hydrolysis of the carboxamide to a carboxylic acid is a standard transformation in organic synthesis.

The final esterification step employs thionyl chloride to activate the carboxylic acid, facilitating its reaction with methanol. This method is generally efficient for the esterification of heterocyclic carboxylic acids. The reaction proceeds via the formation of an acyl chloride intermediate, which is then attacked by methanol.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further applications in various fields of chemical research and development.

References

  • Google Patents.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

Application Notes & Protocols: Methyl 2-hydroxy-3-pyrazinecarboxylate as a Versatile Intermediate in Flavor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazines are a paramount class of heterocyclic compounds that contribute significantly to the sensory profiles of thermally processed foods, imparting characteristic nutty, roasted, and earthy aromas.[1][2] These potent odorants are typically formed via the Maillard reaction and are indispensable in the formulation of flavors for coffee, cocoa, nuts, and roasted meats.[2] Within this family, Methyl 2-hydroxy-3-pyrazinecarboxylate (MHPC) emerges as a pivotal synthetic intermediate. With its intrinsic earthy, nutty, and roasted coffee-like aroma, MHPC not only serves as a flavoring agent in its own right but also functions as a versatile molecular scaffold for the synthesis of more complex and novel flavor compounds.[3]

This guide provides an in-depth exploration of this compound (CAS: 27825-20-3) for researchers and product development scientists. We will cover its fundamental properties, a robust protocol for its laboratory-scale synthesis and characterization, and detailed application protocols for its derivatization into other high-value flavor molecules. The methodologies are designed to be self-validating, with integrated quality control steps to ensure scientific rigor.

Section 1: Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of MHPC is essential for its effective handling, storage, and application in synthetic chemistry.

1.1: Summary of Properties
PropertyValueSource(s)
CAS Number 27825-20-3[3][4][5]
Molecular Formula C₆H₆N₂O₃[3][4]
Molecular Weight 154.12 g/mol [3][4]
Synonyms Methyl 3-hydroxy-2-pyrazinecarboxylate, Methyl 2-oxo-1H-pyrazine-3-carboxylate[3]
Appearance Solid[5][6]
Melting Point 152-155 °C[3][5]
Boiling Point 417.9 °C at 760 mmHg[3]
Density 1.39 g/cm³[3]
Aroma Profile Earthy, Nutty, Roasted Coffee[3]
1.2: Safety & Handling

This compound must be handled by technically qualified personnel using standard laboratory safety practices.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures:

    • P261: Avoid breathing dust, fumes, or vapors.[5]

    • P271 & P264: Use only outdoors or in a well-ventilated area and wash skin thoroughly after handling.[5][7]

    • P280: Wear protective gloves, eye protection, and face protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly sealed to prevent moisture absorption and degradation.[6]

Section 2: Synthesis & Characterization of MHPC

While commercially available, laboratory-scale synthesis of MHPC can be achieved through the condensation of an appropriate 1,2-dicarbonyl compound with an aminomalonate derivative. This section outlines a representative protocol and the necessary characterization to validate the final product.

Experimental Workflow: Synthesis and Validation of MHPC

G Reactants Reactants (e.g., Diaminomalonamide, Glyoxal derivative) Reaction Cyclocondensation Reaction Reactants->Reaction Workup Acidification & Crude Isolation Reaction->Workup Purification Recrystallization Workup->Purification Product Pure MHPC (Solid) Purification->Product QC Characterization (NMR, FTIR, MS, MP) Product->QC

Caption: General workflow for the synthesis and quality control of MHPC.

Protocol 2.1: Synthesis via Cyclocondensation

Principle: This protocol is based on the established chemistry for pyrazine ring formation. The condensation of diaminomaleonitrile (or a related aminomalonate derivative) with a glyoxal derivative in a suitable solvent, followed by hydrolysis and esterification, yields the target molecule. The causality behind this choice lies in the high reactivity of the vicinal amino and carbonyl groups, which drives the cyclization and subsequent aromatization to form the stable pyrazine ring.

Materials:

  • Diaminomalonamide

  • Methyl glyoxylate

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (25 wt% in MeOH)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve diaminomalonamide (1 equivalent) in methanol under an inert atmosphere (e.g., Nitrogen).

  • Base Addition: Cool the solution to 0-5 °C using an ice bath. Add sodium methoxide solution (2.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The use of a strong base like NaOMe is critical for deprotonating the amine and methylene groups, activating them for nucleophilic attack.

  • Reactant Addition: In a separate beaker, prepare a solution of methyl glyoxylate (1 equivalent) in methanol. Add this solution dropwise to the reaction mixture at 0-5 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 1M HCl until the pH is approximately 6-7.

  • Extraction: Reduce the volume of methanol under reduced pressure. Add deionized water and extract the aqueous phase three times with ethyl acetate. The partitioning into an organic solvent isolates the product from inorganic salts.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a crystalline solid.

Protocol 2.2: Characterization and Quality Control

To ensure the synthesized product is the correct compound and of high purity, a suite of analytical techniques must be employed. This serves as a self-validating system for the protocol.

Procedure:

  • Melting Point: Determine the melting point of the purified crystals. A sharp melting range close to the literature value (152-155 °C) indicates high purity.[5]

  • FTIR Spectroscopy: Acquire an infrared spectrum. The spectrum should confirm the presence of key functional groups.

  • NMR Spectroscopy: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Obtain a mass spectrum (e.g., via ESI-MS) to confirm the molecular weight.

Expected Analytical Data:

AnalysisExpected Result
Melting Point 152-155 °C
FTIR (cm⁻¹) ~3400 (O-H stretch, broad), ~3100 (Aromatic C-H), ~1720 (C=O ester stretch), ~1600 (C=N/C=C ring stretch)
¹H NMR (DMSO-d₆) δ ~11-12 (s, 1H, -OH), δ ~8.0 (d, 1H, pyrazine-H), δ ~7.8 (d, 1H, pyrazine-H), δ ~3.9 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆) δ ~165 (C=O), δ ~155-160 (C-OH), δ ~130-145 (Aromatic C-H), δ ~53 (-OCH₃)
MS (m/z) 155.04 [M+H]⁺, 177.02 [M+Na]⁺

Section 3: Application Protocols - Derivatization of MHPC

The true power of MHPC as an intermediate lies in its reactive handles—the hydroxyl and methyl ester groups. These sites allow for straightforward chemical modifications to generate a diverse library of flavor compounds.

Derivatization Pathways from MHPC

G MHPC Methyl 2-hydroxy- 3-pyrazinecarboxylate (MHPC) Methoxy Methyl 2-methoxy- 3-pyrazinecarboxylate (Green, Earthy Notes) MHPC->Methoxy  Protocol 3.1:  O-Alkylation Amide 2-Hydroxy-N-alkyl- 3-pyrazinecarboxamide (Varying Sensory Profiles) MHPC->Amide  Protocol 3.2:  Amidation

Caption: Key derivatization routes for MHPC to generate new flavor compounds.

Protocol 3.1: Synthesis of Methyl 2-methoxy-3-pyrazinecarboxylate

Principle: O-alkylation, specifically methylation, of the hydroxyl group transforms the phenolic character of MHPC. This modification often shifts the flavor profile from roasted notes towards the green, peppery, and earthy notes characteristic of methoxypyrazines found in vegetables like bell peppers.[1] Using a base and an alkylating agent is a classic and reliable method for this transformation.

Materials:

  • This compound (MHPC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

  • Anhydrous Acetone or DMF

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried flask, add MHPC (1 equivalent) and anhydrous K₂CO₃ (1.5 equivalents). Add anhydrous acetone to create a stirrable slurry. The solid base provides a heterogeneous surface for deprotonation, minimizing side reactions.

  • Alkylation: Add dimethyl sulfate (1.2 equivalents) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in EtOAc and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining DMS), water, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure methoxy derivative.

Validation: Successful reaction is confirmed by the disappearance of the -OH proton signal in ¹H NMR and the O-H stretch in FTIR, and the appearance of a new methoxy signal (~4.0 ppm, 3H) in the ¹H NMR spectrum.

Protocol 3.2: Synthesis of 2-Hydroxy-N-propyl-3-pyrazinecarboxamide

Principle: Converting the methyl ester to an amide introduces a new functional group and allows for the incorporation of various alkyl or aryl groups (from the amine), dramatically altering the molecule's polarity, volatility, and sensory properties. This direct amidation with an amine is a straightforward method to create novel pyrazine carboxamides for sensory evaluation.

Materials:

  • This compound (MHPC)

  • n-Propylamine

  • Methanol (optional, as solvent)

  • Dichloromethane (DCM)

  • 1M HCl

Procedure:

  • Reaction Setup: In a sealed pressure tube, dissolve MHPC (1 equivalent) in a minimal amount of methanol (if necessary). Add n-propylamine (3-5 equivalents). The use of excess amine drives the equilibrium towards the amide product.

  • Reaction: Seal the tube and heat to 80-100 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Evaporate the excess amine and solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with 1M HCl to remove any remaining n-propylamine. Wash with water and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. If the product is a solid, it can be further purified by recrystallization.

Validation: Successful amidation is confirmed by the disappearance of the methyl ester singlet (~3.9 ppm) in ¹H NMR and the appearance of new signals corresponding to the N-propyl group. The C=O stretch in the FTIR spectrum will shift to a lower wavenumber (~1650-1680 cm⁻¹), characteristic of an amide.

Conclusion

This compound is a high-value, versatile intermediate for the flavor and fragrance industry and academic research. Its stable pyrazine core, coupled with reactive hydroxyl and ester functionalities, provides a robust platform for developing novel flavor compounds through straightforward synthetic modifications like O-alkylation and amidation. The protocols detailed herein offer a reliable framework for the synthesis, validation, and application of MHPC, empowering researchers to explore the vast chemical space of pyrazine-based sensory molecules.

References

  • BuyersGuideChem. Methyl 2-hydroxy-3-pyridinecarboxylate | C7H7NO3. Available from: [Link]

  • LookChem. Cas 27825-20-3, this compound. Available from: [Link]

  • Synerzine. SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE. (2019). Available from: [Link]

  • PubChem. Methyl 3-Hydroxy-2-pyridinecarboxylate | C7H7NO3 | CID 819341. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Bouling Chemical Co., Limited. This compound Supplier & Manufacturer China. Available from: [Link]

  • Google Patents. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • Journal of Environmental Nanotechnology. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Available from: [Link]

  • PubChem. Methyl pyrazinoate | C6H6N2O2 | CID 72662. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link]

  • PrepChem.com. Synthesis of (B) Methyl 2-phenylamino-3-pyrazine carboxylate. Available from: [Link]

  • PubMed Central. Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Available from: [Link]

  • PubMed Central. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. Available from: [Link]

  • PubMed Central. Reactivity and stability of selected flavor compounds. Available from: [Link]

  • MDPI. Synthesis of Chromone-Related Pyrazole Compounds. Available from: [Link]

  • Perfumer & Flavorist. Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. (2017). Available from: [Link]

  • ResearchGate. Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF. Available from: [Link]

  • PubMed Central. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Available from: [Link]

  • Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

Sources

Methyl 2-hydroxy-3-pyrazinecarboxylate: A Core Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Synthesis Guide for Researchers

Abstract: This document provides a detailed technical guide on the strategic use of Methyl 2-hydroxy-3-pyrazinecarboxylate as a pivotal intermediate in the synthesis of next-generation agrochemicals. We move beyond simple procedural lists to offer field-proven insights into the causality behind experimental choices, focusing on the development of potent pyrazinecarboxamide-based fungicides and herbicides. This guide is intended for researchers and professionals in agrochemical discovery and development, providing self-validating protocols, mechanistic insights, and a robust framework for innovation.

Introduction: The Emerging Role of Pyrazines in Crop Protection

The pyrazine heterocycle is a well-established pharmacophore in pharmaceuticals, but its potential in agrochemical design is a rapidly expanding frontier. Pyrazine derivatives, particularly pyrazinecarboxamides, have demonstrated significant biological activity, including potent antifungal and photosynthesis-inhibiting properties[1][2][3]. These compounds represent a promising class of molecules for managing crop diseases and weeds, often exhibiting novel modes of action that can combat the growing challenge of pesticide resistance.

This compound (CAS 27825-20-3) serves as a highly functionalized and versatile starting material for accessing this chemical space. Its inherent structure, featuring an ester for amide coupling and a hydroxyl group for further derivatization, makes it an ideal scaffold for building diverse libraries of potential agrochemicals. This guide will detail the synthesis of this key intermediate and its subsequent conversion into a representative bioactive target.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 27825-20-3[4][5]
Molecular Formula C₆H₆N₂O₃[4]
Molecular Weight 154.12 g/mol [4][5]
Melting Point 154 °C[4]
Boiling Point 417.9 °C at 760 mmHg[4]
Density 1.39 g/cm³[4]
Synonyms Methyl 3-Hydroxy-2-pyrazinecarboxylate[4]

Synthesis Protocol: this compound

While not commercially available in bulk, this intermediate can be reliably synthesized through a two-step process involving a cyclization-condensation followed by esterification. The following protocol is adapted from established methodologies for creating substituted pyrazine carboxylic acids[6].

Principle of Synthesis

The synthesis begins with the base-catalyzed condensation of an aminomalonamide with a 1,2-dicarbonyl compound (e.g., glyoxal) to form the pyrazine ring. The resulting pyrazinecarboxylic acid is then subjected to Fischer esterification to yield the desired methyl ester. This approach is efficient and utilizes readily available starting materials.

Experimental Protocol

Step A: Synthesis of 2-Hydroxy-3-pyrazinecarboxylic Acid

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-aminomalonamide (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) at 0-5 °C.

  • Reagent Addition: Slowly add an aqueous solution of glyoxal (40% wt., 1.05 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of the pyrazine ring is driven by the condensation of the vicinal carbonyls of glyoxal with the amine and the active methylene group of the aminomalonamide.

  • Reaction & Work-up: Stir the reaction mixture at room temperature for 4-6 hours.

  • Acidification: Carefully acidify the mixture to pH 2-3 with concentrated HCl. The desired 2-hydroxy-3-pyrazinecarboxylic acid will precipitate out of the solution.

  • Isolation: Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield the crude acid.

Step B: Esterification to this compound

  • Reaction Setup: Suspend the crude 2-hydroxy-3-pyrazinecarboxylic acid (1.0 eq) from Step A in excess methanol (10-20 volumes).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure this compound.

Application in Agrochemical Synthesis: A Fungicide Case Study

The true utility of this compound is realized in its conversion to bioactive agrochemicals. We will now detail the synthesis of a potent N-phenylpyrazine-2-carboxamide, a class of compounds known for its antifungal activity[1][7].

Synthetic Workflow Overview

The conversion of the stable methyl ester into a bioactive amide requires a three-step sequence: hydrolysis to the carboxylic acid, activation of the acid to an acid chloride, and subsequent coupling with a selected aniline. This workflow ensures high yields and purity by leveraging the differential reactivity of the intermediates.

G cluster_0 Core Intermediate Synthesis cluster_1 Activation & Coupling A This compound (Starting Material) B 2-Hydroxy-3-pyrazinecarboxylic Acid A->B Step 1: Saponification (e.g., NaOH, H₂O/MeOH) C 2-Hydroxy-3-pyrazinecarbonyl Chloride (Activated Intermediate) B->C Step 2: Chlorination (e.g., SOCl₂, cat. DMF) D Target Agrochemical: N-(3-trifluoromethylphenyl)-2-hydroxy-3-pyrazinecarboxamide C->D Step 3: Amide Coupling (e.g., Et₃N, DCM) E 3-(Trifluoromethyl)aniline E->D Amine Nucleophile

Caption: Synthetic workflow from intermediate to a target agrochemical.

Detailed Protocol: Synthesis of N-(3-trifluoromethylphenyl)-2-hydroxy-3-pyrazinecarboxamide

Step 1: Saponification (Hydrolysis of the Ester)

  • Rationale: The amide bond is formed from a carboxylic acid and an amine. Therefore, the methyl ester of our starting material must first be hydrolyzed back to the parent carboxylic acid. Base-catalyzed saponification is a high-yielding and clean method for this transformation.

  • Protocol:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.

    • Add sodium hydroxide (1.5 eq) and stir at 50 °C for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Cool the mixture, remove the methanol under reduced pressure, and acidify the remaining aqueous solution with 1M HCl to precipitate the 2-hydroxy-3-pyrazinecarboxylic acid.

    • Filter, wash with cold water, and dry thoroughly.

Step 2: Formation of the Acid Chloride

  • Rationale: Carboxylic acids are not reactive enough to directly form amides under mild conditions. Conversion to a highly electrophilic acid chloride is a standard and effective activation strategy. Thionyl chloride (SOCl₂) is an excellent reagent for this as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Protocol:

    • In a fume hood, suspend the dry 2-hydroxy-3-pyrazinecarboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-hydroxy-3-pyrazinecarbonyl chloride, which should be used immediately in the next step.

Step 3: Amide Coupling

  • Rationale: The final step involves the nucleophilic acyl substitution where the amine attacks the highly reactive acid chloride. A non-nucleophilic base like triethylamine (Et₃N) is added to quench the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. The choice of 3-(trifluoromethyl)aniline is based on literature reports indicating that this moiety confers high antifungal activity[1].

  • Protocol:

    • Dissolve the crude acid chloride from Step 2 in anhydrous DCM under a nitrogen atmosphere.

    • In a separate flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify by recrystallization or column chromatography to yield the final product, N-(3-trifluoromethylphenyl)-2-hydroxy-3-pyrazinecarboxamide.

Proposed Mechanism of Action

While the starting material, this compound, is not biologically active, its derivatives have shown potent bioactivity. Specifically, substituted N-phenylpyrazine-2-carboxamides have been found to act as inhibitors of photosynthesis in chloroplasts[1][3].

The proposed mechanism of action for the synthesized N-(3-trifluoromethylphenyl)-2-hydroxy-3-pyrazinecarboxamide is the inhibition of the oxygen evolution rate in spinach chloroplasts[3]. This disruption of the photosynthetic electron transport chain effectively starves the target weed or fungus of energy, leading to cell death. This mode of action is distinct from many common fungicides, making it a valuable tool for resistance management.

G Agrochemical Pyrazinecarboxamide Agrochemical Chloroplast Plant/Fungal Chloroplast Agrochemical->Chloroplast Enters PETC Photosynthetic Electron Transport Chain (PETC) Agrochemical->PETC INHIBITS Chloroplast->PETC O2 Oxygen Evolution PETC->O2 Drives ATP ATP & NADPH (Energy) PETC->ATP Produces Death Cell Death ATP->Death Lack of energy leads to

Caption: Proposed mechanism of action for pyrazinecarboxamide agrochemicals.

Conclusion

This compound is more than a simple chemical; it is a strategic entry point into the promising field of pyrazine-based agrochemicals. Its well-defined structure allows for logical and efficient synthetic transformations into high-value active ingredients. The protocols and rationale presented herein provide researchers with a robust foundation for not only replicating these findings but also for designing novel derivatives with enhanced potency and tailored spectrums of activity. By understanding the causality behind each synthetic step and the ultimate mechanism of action, development professionals can accelerate the discovery of next-generation crop protection solutions.

References

  • Doležal, M., et al. (2007). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. PubMed. Available at: [Link]

  • Jampílek, J., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules. Available at: [Link]

  • Organic Syntheses. Procedure for related heterocyclic synthesis. Organic Syntheses. Available at: [Link]

  • Jampílek, J., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • LookChem. This compound (CAS 27825-20-3). LookChem. Available at: [Link]

  • Kos, J., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available at: [Link]

  • Jampílek, J., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • La Merrill, M. A., et al. (2020). Mechanisms of action of agrochemicals acting as endocrine disrupting chemicals. Molecular and Cellular Endocrinology. Available at: [Link]

  • Google Patents. Synthesis process of 2-methyl-5-pyrazine formate. Google Patents.
  • La Merrill, M. A., et al. (2020). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. National Institutes of Health. Available at: [Link]

Sources

"Methyl 2-hydroxy-3-pyrazinecarboxylate" scale-up synthesis procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Methyl 2-hydroxy-3-pyrazinecarboxylate

Abstract

This application note provides a comprehensive, detailed protocol for the scale-up synthesis of this compound, a key intermediate and flavoring agent. The document outlines a robust and scalable process, moving from laboratory-scale principles to pilot-plant considerations. It includes a thorough examination of the reaction mechanism, detailed operational procedures, critical safety protocols, in-process controls, and final product validation techniques. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries who require a reliable method for producing this compound on a larger scale.

Introduction and Scientific Background

This compound is a heterocyclic compound of significant interest due to its applications as a flavoring agent, prized for its roasted, coffee-like aroma, and as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The transition from a bench-scale procedure to a multi-kilogram scale-up synthesis introduces challenges related to reaction kinetics, heat and mass transfer, impurity profiling, and operational safety.

This document presents a scalable synthesis strategy designed for efficiency, safety, and high purity. The chosen synthetic route involves the condensation of diaminomaleonitrile (DAMN) with methylglyoxal, followed by hydrolysis and esterification. This pathway is selected for its use of readily available starting materials and its amenability to industrial production. We will delve into the causality behind each procedural step, providing a protocol that is not merely a set of instructions, but a self-validating system grounded in chemical principles.

Reaction Scheme and Mechanism

The overall synthesis proceeds in two main stages: the initial condensation to form the pyrazine core, followed by acidic hydrolysis and esterification to yield the final product.

Overall Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DAMN Diaminomaleonitrile (DAMN) PyrazineDinitrile 2-Hydroxy-3-methyl-5,6-pyrazinedinitrile DAMN->PyrazineDinitrile Condensation Methylglyoxal Methylglyoxal (40% in H2O) Methylglyoxal->PyrazineDinitrile PyrazineAcid 2-Hydroxy-3-pyrazinecarboxylic Acid PyrazineDinitrile->PyrazineAcid 1. H2SO4, Reflux 2. Hydrolysis FinalProduct This compound PyrazineAcid->FinalProduct 3. Methanol, H2SO4 (cat.) Esterification

Caption: Overall synthetic pathway for this compound.

The reaction mechanism initiates with a nucleophilic attack from the amino groups of diaminomaleonitrile onto the carbonyl carbons of methylglyoxal. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable pyrazine ring system. The nitrile groups are then hydrolyzed under strong acidic conditions at elevated temperatures to carboxylic acids, with one carboxyl group being subsequently decarboxylated. The final step is a classic Fischer esterification, where the remaining carboxylic acid is converted to its methyl ester using methanol with a catalytic amount of strong acid.

Health and Safety Evaluation

Scaling up this synthesis requires stringent adherence to safety protocols. The primary hazards are associated with corrosive acids, flammable solvents, and the inherent toxicity of the reactants and products.

Substance CAS No. Hazards Key Precautionary Statements
Methylglyoxal (40% aq.) 78-98-8Flammable, Harmful if swallowed, Causes skin irritation.P210, P264, P280, P301+P312
Diaminomaleonitrile 1187-42-4Toxic if swallowed, in contact with skin, or if inhaled.P261, P280, P301+P310, P302+P352
Sulfuric Acid (conc.) 7664-93-9Causes severe skin burns and eye damage.P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338
Methanol 67-56-1Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin, or if inhaled.P210, P233, P280, P301+P310, P308+P311
This compound 27825-20-3Causes skin irritation, serious eye irritation, may cause respiratory irritation.P261, P264, P280, P302+P352, P305+P351+P338[3]

Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for pilot-scale reactors.[4] Use of explosion-proof electrical equipment is mandatory when handling flammable solvents like methanol. Emergency safety showers and eyewash stations must be readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[3]

  • Skin Protection: Flame-retardant lab coat and chemically resistant gloves (e.g., butyl rubber for handling corrosive acids and solvents).

  • Respiratory Protection: Use an appropriate respirator if ventilation is inadequate or when handling powders.[4]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a target scale of ~1.0 kg of the final product. All additions of corrosive or volatile reagents should be performed via a pressure-equalizing dropping funnel or a diaphragm pump suitable for chemical transfer.

G start Start: Prepare Reactor charge_damn 1. Charge Reactor - H2O (10 L) - Diaminomaleonitrile (1.0 kg) start->charge_damn cool_reactor 2. Cool to 0-5 °C - Use chiller/ice bath charge_damn->cool_reactor add_methylglyoxal 3. Add Methylglyoxal - 40% aq. solution (1.8 kg) - Maintain temp < 10 °C cool_reactor->add_methylglyoxal react_condensation 4. Condensation Reaction - Stir at 20-25 °C for 12 h add_methylglyoxal->react_condensation add_h2so4 5. Acidification & Hydrolysis - Cool to 0-5 °C - Slowly add H2SO4 (3.0 L) react_condensation->add_h2so4 reflux 6. Reflux - Heat to 100-110 °C for 24 h add_h2so4->reflux cool_and_quench 7. Cool & Quench - Cool to RT - Pour onto ice (20 kg) reflux->cool_and_quench filter_intermediate 8. Isolate Intermediate - Filter solid (Pyrazine Acid) - Wash with cold H2O cool_and_quench->filter_intermediate charge_esterification 9. Charge for Esterification - Wet cake to reactor - Methanol (15 L) - H2SO4 (0.5 L) filter_intermediate->charge_esterification reflux_ester 10. Esterification Reaction - Reflux at 65 °C for 18 h charge_esterification->reflux_ester concentrate 11. Concentrate - Distill off ~10 L Methanol reflux_ester->concentrate workup 12. Work-up - Cool to RT - Add H2O (20 L) & EtOAc (15 L) concentrate->workup extract 13. Extraction - Separate layers - Extract aqueous with EtOAc (2x 5 L) workup->extract wash_org 14. Wash Organic Layer - Brine solution (5 L) extract->wash_org dry_and_filter 15. Dry & Filter - Dry over Na2SO4 - Filter wash_org->dry_and_filter evaporate 16. Evaporate Solvent - Rotary Evaporator dry_and_filter->evaporate recrystallize 17. Recrystallize - Dissolve in hot Toluene - Cool slowly to crystallize evaporate->recrystallize isolate_final 18. Isolate Final Product - Filter crystals - Wash with cold Toluene recrystallize->isolate_final dry_product 19. Dry Product - Vacuum oven at 40 °C isolate_final->dry_product end_process End: Package Product dry_product->end_process

Caption: Experimental workflow for the scale-up synthesis of this compound.

Step-by-Step Methodology:

Part A: Synthesis of 2-Hydroxy-3-pyrazinecarboxylic Acid Intermediate

  • Reactor Preparation: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel with deionized water (10 L).

  • Reagent Charging: Add diaminomaleonitrile (1.0 kg) to the water with stirring to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using an external cooling bath.

  • Addition of Methylglyoxal: Add a 40% aqueous solution of methylglyoxal (1.8 kg) dropwise via the addition funnel over 2-3 hours. The internal temperature must be maintained below 10 °C to control the exotherm and prevent side-product formation.

  • Condensation: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12 hours. Monitor reaction completion via TLC or HPLC (In-Process Control 1).

  • Acid Hydrolysis: Cool the reaction mixture back to 0-5 °C. Cautiously add concentrated sulfuric acid (3.0 L) dropwise, ensuring the temperature does not exceed 20 °C. This step is highly exothermic.

  • Reflux: After the acid addition, heat the mixture to reflux (approx. 100-110 °C) and maintain for 24 hours. This step drives the hydrolysis of the nitrile groups and subsequent decarboxylation.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (20 kg) in a separate vessel with stirring. The crude 2-Hydroxy-3-pyrazinecarboxylic acid will precipitate. Filter the solid, wash thoroughly with cold deionized water (3 x 4 L) until the filtrate is pH neutral, and pull dry on the filter.

Part B: Esterification to Final Product

  • Reactor Setup: Charge the wet filter cake from the previous step into a clean 50 L reactor. Add methanol (15 L) and concentrated sulfuric acid (0.5 L).

  • Esterification Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 18 hours. Monitor the reaction progress by HPLC (In-Process Control 2) until the starting acid is consumed.

  • Solvent Removal: Cool the mixture slightly and arrange the reactor for distillation. Remove approximately 10 L of methanol under atmospheric pressure.

  • Aqueous Work-up: Cool the remaining slurry to room temperature. Add deionized water (20 L) and ethyl acetate (15 L). Stir vigorously for 15 minutes.

  • Extraction: Stop stirring and allow the layers to separate. Drain the lower aqueous layer. Extract the aqueous layer again with ethyl acetate (2 x 5 L).

  • Washing: Combine all organic layers and wash with a saturated sodium chloride (brine) solution (5 L).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (1.5 kg). Stir for 1 hour, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification by Recrystallization: Transfer the crude solid to a clean vessel and add toluene (approx. 5 L per kg of crude product). Heat the mixture to 80-90 °C until all the solid dissolves. Slowly cool the solution to room temperature, then further cool to 0-5 °C for 4 hours to maximize crystal formation.

  • Final Isolation and Drying: Filter the purified crystals and wash with a small amount of cold toluene. Dry the product in a vacuum oven at 40 °C to a constant weight. The final product should be a solid.[5] Store in a tightly sealed container in a cool, dry place.[5]

Process Parameters and Expected Yield

Parameter Value Molar Ratio (vs. DAMN) Notes
Diaminomaleonitrile (DAMN) 1.0 kg (9.25 mol)1.0Limiting Reagent
Methylglyoxal (40% aq.) 1.8 kg (10.0 mol)1.08Slight excess to drive condensation
Sulfuric Acid (Hydrolysis) 3.0 L (~55.5 mol)6.0Acts as reactant and solvent
Methanol (Esterification) 15 L (~371 mol)40.1Acts as reactant and solvent
Sulfuric Acid (Esterification) 0.5 L (~9.25 mol)1.0Catalytic amount for esterification
Reaction Temperature (Condensation) 0-25 °CN/AControlled to minimize byproducts
Reaction Temperature (Hydrolysis) 100-110 °CN/AHigh temperature required for nitrile hydrolysis
Reaction Temperature (Esterification) 65 °C (Reflux)N/AStandard condition for methanol reflux
Expected Yield 0.95 - 1.15 kg67-78% (Overall)Based on typical yields for similar multi-step syntheses
Appearance SolidN/A[5]
Molecular Weight 154.12 g/mol N/A[6]

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality and purity of the final product.

  • In-Process Control 1 (IPC-1): TLC (Ethyl Acetate/Hexane 1:1) or HPLC to monitor the consumption of DAMN.

  • In-Process Control 2 (IPC-2): HPLC to monitor the conversion of 2-Hydroxy-3-pyrazinecarboxylic Acid to the final methyl ester.

  • Final Product Analysis:

    • HPLC/GC: To determine purity (Target: >99.0%). A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point.[7]

    • ¹H and ¹³C NMR: To confirm the chemical structure. Expected ¹H NMR signals would include peaks for the pyrazine ring protons and the methyl ester singlet.

    • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 154.12).

    • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ester, O-H stretch, C=N of the pyrazine ring).

    • Melting Point: Compare with literature values (approx. 154 °C) as an indicator of purity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Part A Incomplete condensation; temperature too high during methylglyoxal addition leading to side reactions.Ensure temperature is strictly controlled below 10 °C during addition. Extend reaction time for condensation if IPC shows incomplete conversion.
Low Yield in Part B Incomplete esterification; presence of water in the reaction.Ensure the intermediate acid is as dry as possible before esterification. Use anhydrous methanol. Extend reflux time if needed.
Product is Oily/Fails to Crystallize Presence of impurities, residual solvent (methanol, water).Re-dissolve the crude product in a larger volume of ethyl acetate and perform additional aqueous/brine washes. Ensure complete solvent removal before recrystallization. Try a different recrystallization solvent system.
Persistent Color in Final Product Formation of colored polymeric byproducts.Treat the hot recrystallization solution with a small amount of activated carbon, followed by hot filtration through celite before cooling.[8]
Broad Melting Point Range Impure product.Perform a second recrystallization to improve purity. Verify purity by HPLC.

References

  • Sigma-Aldrich. (2025-09-15).
  • Thermo Fisher Scientific. (2011-10-05). SAFETY DATA SHEET - Pyrazinecarboxylic acid, methyl ester.
  • TCI America. (Date not available).
  • Chemsrc. (2025-08-25). 2-Hydroxy-3-pyrazinecarboxylic acid | CAS#:20737-42-2.
  • Sigma-Aldrich. (2024-09-07).
  • Bouling Chemical Co., Limited. (Date not available).
  • Google Patents. (Date not available).
  • LookChem. (Date not available).
  • Ningbo Inno Pharmchem Co.,Ltd. (Date not available). Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer.
  • Santa Cruz Biotechnology, Inc. (Date not available).
  • BenchChem. (2025).
  • ResearchGate. (2025-08-06). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.

Sources

Application Notes and Protocols: A Hypothetical Exploration of Methyl 2-hydroxy-3-pyrazinecarboxylate in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application note presents a hypothetical use-case for Methyl 2-hydroxy-3-pyrazinecarboxylate in proteomics. As of the current body of scientific literature, this compound is primarily recognized as a flavoring agent and its application in protein research is not established. This document is intended for an audience of researchers, scientists, and drug development professionals to illustrate how a novel compound with its chemical features could be theoretically applied and validated using established proteomics principles. The protocols described are based on analogous, well-documented chemical modification and cross-linking techniques.

Part 1: Introduction to a Novel Chemical Probe

This compound is a heterocyclic compound with the molecular formula C₆H₆N₂O₃.[1][2][3] Its structure features a pyrazine ring, a hydroxyl group, and a methyl carboxylate group. While its current applications are in the food and fragrance industries, its functional groups present theoretical possibilities for its use as a chemical probe in proteomics.

This guide outlines a hypothetical application of this compound as a covalent modifier of proteins. Chemical modification of proteins followed by mass spectrometry is a powerful technique to study protein structure, function, and interactions.[4][5][6][7] By attaching a chemical "tag" to specific amino acid residues, researchers can gain insights into solvent accessibility, protein folding, and the identification of binding interfaces.

In this hypothetical scenario, we propose using this compound to modify specific amino acid side chains. The subsequent analysis by mass spectrometry would aim to identify the modified proteins and the precise location of the modification, providing structural and functional information.

Part 2: Proposed Mechanism of Action

The reactivity of this compound towards amino acid residues is not documented. However, based on fundamental organic chemistry, we can propose a hypothetical reaction. The hydroxyl group on the pyrazine ring could potentially be activated to react with nucleophilic amino acid side chains. For this application note, we will speculate on a carbodiimide-mediated coupling reaction, a common method in bioconjugation, to link the hydroxyl group of this compound to carboxyl groups on aspartic and glutamic acid residues of a protein. This would be a "zero-length" cross-linking in principle, where the carbodiimide activates the protein's carboxyl group, which then reacts with the hydroxyl group of the pyrazine compound.

G cluster_0 Hypothetical Reaction Protein_COOH Protein Carboxyl Group (Aspartic/Glutamic Acid) Activated_Intermediate O-acylisourea Intermediate (Highly Reactive) Protein_COOH->Activated_Intermediate + EDC EDC EDC (Carbodiimide) Activated_Intermediate->Protein_COOH Hydrolysis Modified_Protein Covalently Modified Protein (Ester Linkage) Activated_Intermediate->Modified_Protein + Pyrazine Pyrazine This compound (Hydroxyl Group) Urea_Biproduct Urea Byproduct Modified_Protein->Urea_Biproduct Release

Caption: Hypothetical carbodiimide-mediated modification of a protein with this compound.

Part 3: Experimental Protocols

These protocols are adapted from established methods for chemical cross-linking and modification in proteomics.[8][9]

Protocol 1: In-Solution Protein Modification with this compound

This protocol describes the modification of a purified protein or a simple protein mixture.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • DMSO (for stock solutions)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 100 mM.

    • Dissolve EDC and optional NHS/sulfo-NHS in reaction buffer to a final concentration of 100 mM immediately before use.

  • Prepare Protein Sample:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1 mg/mL (approximately 15 µM for BSA).[9]

  • Initiate Modification Reaction:

    • In a microcentrifuge tube, combine the protein solution, this compound, EDC, and NHS (if used). The final concentrations should be optimized for your protein of interest. A starting point is a molar excess of reagents over the protein concentration.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quench Reaction:

    • Add the quenching solution to a final concentration of 50 mM to quench any unreacted EDC.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Downstream Analysis:

    • The modified protein sample is now ready for SDS-PAGE analysis to confirm modification (a slight shift in molecular weight may be observed) or for sample preparation for mass spectrometry.

ParameterRecommended Starting Concentration
Protein Concentration10-20 µM
This compound50-100 fold molar excess over protein
EDC2-4 mM
sulfo-NHS (optional)5-10 mM
Reaction pH6.0-6.5
Incubation Time1-2 hours
Protocol 2: Sample Preparation for Mass Spectrometry

This protocol outlines the steps to digest the modified protein into peptides for mass spectrometric analysis.[10][11]

Materials:

  • Modified protein sample from Protocol 1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate

  • Formic Acid

  • Acetonitrile

  • C18 desalting spin tips

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Add urea to the modified protein sample to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Resuspension:

    • Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

Part 4: Mass Spectrometry Data Analysis

The identification of peptides modified by this compound is achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Acquisition:

  • The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.

  • The mass spectrometer will acquire MS1 scans to measure the mass-to-charge ratio of the intact peptides and MS2 scans (tandem mass spectra) of selected peptides for sequencing.[12]

Data Analysis Workflow:

  • Database Searching:

    • The acquired MS/MS spectra are searched against a protein sequence database.

    • The search parameters must include a variable modification corresponding to the mass of this compound (154.12 Da) minus the mass of water (18.02 Da) if an ester linkage is formed, on aspartic and glutamic acid residues.

  • Identification of Modified Peptides:

    • Specialized software will identify peptides that have been modified with the pyrazine compound based on the mass shift.

  • Localization of Modification Site:

    • The MS/MS fragmentation pattern of the modified peptide is analyzed to pinpoint the exact amino acid residue that has been modified.

G cluster_1 MS Data Analysis Workflow LC_MSMS LC-MS/MS Data Acquisition Database_Search Database Search with Variable Modification LC_MSMS->Database_Search PSM Peptide-Spectrum Matching Database_Search->PSM Validation Validation and FDR Control PSM->Validation Modified_Peptides Identified Modified Peptides and Sites Validation->Modified_Peptides

Caption: A simplified workflow for the identification of modified peptides using mass spectrometry.

Part 5: Potential Applications and Future Directions

The hypothetical use of this compound as a protein modifier could open avenues for:

  • Structural Proteomics: Mapping solvent-accessible regions of proteins and protein complexes.

  • Enzyme Active Site Probing: Identifying key carboxyl residues in enzyme active sites.

  • Protein-Protein Interaction Studies: Identifying interaction interfaces that contain reactive carboxyl groups.

Future work would involve experimentally verifying the reactivity of this compound with amino acid residues, optimizing reaction conditions, and applying this technique to biological systems to answer specific research questions.

References

  • Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]

  • Kao, A., et al. (2011). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Springer Nature Experiments. [Link]

  • Liu, F., et al. (2017). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics. [Link]

  • LookChem. Cas 27825-20-3, this compound. [Link]

  • ChemWhat. This compound CAS#: 27825-20-3. [Link]

  • Bradford, D., et al. (2015). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Proteomics. [Link]

  • Turecek, F. (2010). Mass Spectrometry for Post-Translational Modifications. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Zybailov, B., et al. (2009). Large Scale Chemical Cross-linking Mass Spectrometry Perspectives. Journal of Proteomics & Bioinformatics. [Link]

  • QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. Identification of Protein Modifications. [Link]

  • Devabhaktuni, A., et al. (2019). TagGraph reveals vast protein modification landscapes from large tandem mass spectrometry data sets. Nature Biotechnology. [Link]

  • Liu, F., et al. (2017). Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. Cell Systems. [Link]

  • Lundby, A., et al. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Accounts of Chemical Research. [Link]

  • PTMs in Human Health and Disease. (2020). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Frontiers in Cell and Developmental Biology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 2-hydroxy-3-pyrazinecarboxylate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis and improve yields.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical yields?

A1: A prevalent and efficient method for synthesizing the pyrazine core of this compound involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. Specifically, the reaction of diaminomaleonitrile with a glyoxylate derivative is a promising approach. This is followed by hydrolysis and esterification to yield the final product. While reported yields can vary significantly based on the specific conditions and scale, they often range from moderate to good. Optimization of reaction parameters is crucial for achieving higher yields.

Q2: I am experiencing a low yield in my synthesis. What are the most likely causes?

A2: Low yields in pyrazine synthesis are a common challenge and can be attributed to several factors.[1][2] Key areas to investigate include:

  • Suboptimal Reaction Temperature: The condensation reaction to form the pyrazine ring is temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of reactants and products.[2]

  • Incorrect pH: The pH of the reaction medium plays a critical role. An acidic environment can hinder the initial condensation steps, while a highly basic medium might promote side reactions.[1]

  • Purity of Starting Materials: The presence of impurities in the starting materials, such as diaminomaleonitrile or the glyoxylate, can lead to the formation of unwanted byproducts and significantly reduce the yield of the desired product.[2]

  • Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification stages.[2]

Q3: Are there any common side reactions I should be aware of?

A3: Yes, several side reactions can occur during the synthesis of this compound. Over-oxidation of the pyrazine ring, if oxidative conditions are present, can lead to the formation of pyrazine-N-oxides. Additionally, self-condensation of the glyoxylate starting material can compete with the desired cyclization reaction. Incomplete hydrolysis of the nitrile groups from diaminomaleonitrile can also result in amino-cyano-pyrazine intermediates.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves a combination of techniques. After the reaction work-up, column chromatography on silica gel is a common method to separate the desired product from unreacted starting materials and byproducts. The choice of eluent system is critical for achieving good separation. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a high-purity product.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Incorrect Reaction Temperature Verify the optimal temperature for the condensation reaction. For many pyrazine syntheses, temperatures in the range of 80-120°C are effective. Consider a stepwise temperature gradient.
Inactive or Incorrect Catalyst/Base If a catalyst or base is used, ensure its activity and correct loading. For instance, some pyrazine syntheses benefit from specific bases like potassium hydride over others.[2]
Poor Quality of Starting Materials Use high-purity starting materials. Recrystallize or purify the diaminomaleonitrile and ensure the glyoxylate derivative is fresh and free of decomposition products.
Suboptimal pH of the Reaction Mixture Monitor and adjust the pH of the reaction. A neutral to slightly basic pH is often optimal for the initial condensation step.[1]
Issue 2: Presence of Multiple Byproducts in the Crude Product
Potential Cause Recommended Solution
Side Reactions due to High Temperature Lower the reaction temperature and extend the reaction time. This can help to minimize the formation of degradation products.
Incorrect Stoichiometry of Reactants Carefully control the molar ratio of the diaminomaleonitrile to the glyoxylate derivative. An excess of one reactant can lead to the formation of specific byproducts.
Presence of Oxygen If sensitive intermediates are involved, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inefficient Mixing Ensure vigorous and efficient stirring of the reaction mixture to promote the desired reaction pathway over competing side reactions.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-elution of Impurities during Column Chromatography Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve better separation. Consider using a different stationary phase if silica gel is not effective.
Product Oiling Out During Recrystallization Screen a variety of solvents and solvent mixtures for recrystallization. A slow cooling rate can promote the formation of crystals over oil.
Product Loss During Work-up Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase. Back-extraction of the combined organic layers with a minimal amount of water can sometimes help to remove water-soluble impurities.

Experimental Protocol: A Proposed Synthesis of this compound

This protocol outlines a plausible synthetic route based on established pyrazine chemistry. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of 2,3-Dicyano-5-hydroxypyrazine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or dioxane.

  • Add methyl glyoxylate (1.1 eq).

  • Slowly add a catalytic amount of a mild base, such as triethylamine or potassium carbonate.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis and Esterification to this compound

  • To the purified 2,3-dicyano-5-hydroxypyrazine, add a mixture of methanol and a strong acid catalyst (e.g., sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material and the formation of the desired product by TLC.

  • After completion, cool the reaction mixture and carefully neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Further purify the product by recrystallization or column chromatography if necessary.

Visualizing the Process

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of Methyl 2-hydroxy-3-pyrazinecarboxylate check_reaction Check Reaction Conditions start->check_reaction check_materials Check Starting Materials start->check_materials check_workup Check Work-up & Purification start->check_workup optimize_temp Optimize Temperature check_reaction->optimize_temp Suboptimal? optimize_ph Optimize pH check_reaction->optimize_ph Suboptimal? optimize_catalyst Optimize Catalyst/Base check_reaction->optimize_catalyst Suboptimal? purify_reagents Purify Reagents check_materials->purify_reagents Impure? check_stoichiometry Verify Stoichiometry check_materials->check_stoichiometry Incorrect? optimize_extraction Optimize Extraction check_workup->optimize_extraction Product Loss? optimize_chromatography Optimize Chromatography check_workup->optimize_chromatography Poor Separation? optimize_recrystallization Optimize Recrystallization check_workup->optimize_recrystallization Oiling Out? end_node Improved Yield optimize_temp->end_node optimize_ph->end_node optimize_catalyst->end_node purify_reagents->end_node check_stoichiometry->end_node optimize_extraction->end_node optimize_chromatography->end_node optimize_recrystallization->end_node

Caption: Troubleshooting decision tree for low yield.

Synthetic Pathway Overview

SyntheticPathway diaminomaleonitrile Diaminomaleonitrile intermediate 2,3-Dicyano-5-hydroxypyrazine diaminomaleonitrile->intermediate Condensation methyl_glyoxylate Methyl Glyoxylate methyl_glyoxylate->intermediate final_product This compound intermediate->final_product Hydrolysis & Esterification

Caption: Proposed synthetic pathway.

References

Sources

Technical Support Center: Purification of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of Methyl 2-hydroxy-3-pyrazinecarboxylate (CAS No. 27825-20-3). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. The inherent chemical properties of this molecule, particularly its aromatic nitrogen system and polar functional groups, can present unique hurdles in achieving high purity.

This guide provides field-proven insights, detailed protocols, and troubleshooting frameworks to help you overcome these challenges, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a discolored solid (e.g., yellow or brown). What are the likely impurities?

A1: Discoloration in your crude product is a common indicator of impurities. The source of these impurities often traces back to the synthetic route. Potential contaminants include:

  • Unreacted Starting Materials: Depending on your synthesis, this could include precursors like 3-aminopyrazine-2-carboxylate or 3-hydroxypyrazine-2-carboxylic acid.[1]

  • Side-Reaction Products: Pyrazine syntheses can be complex, sometimes leading to the formation of isomers or polymeric materials, which are often highly colored.[2]

  • Oxidation/Degradation Products: The pyrazine ring, while aromatic and generally stable, can be susceptible to oxidation under harsh reaction or work-up conditions, leading to colored byproducts.[3]

  • Residual Solvents or Reagents: Incomplete removal of solvents or reagents used during synthesis or extraction can contribute to discoloration and impurities.

Q2: What are the primary recommended purification techniques for this compound?

A2: The two most effective and widely applicable purification methods for this compound are recrystallization and silica gel column chromatography.

  • Recrystallization is ideal for removing minor impurities from a solid crude product, especially when you have a significant amount of material (>1 g). It is excellent for achieving high crystalline purity.

  • Silica Gel Column Chromatography is superior for separating complex mixtures with multiple components or for purifying smaller quantities of material where recrystallization might lead to significant product loss. It is particularly effective at removing baseline impurities and highly colored contaminants.

In many cases, a sequential approach—column chromatography followed by a final recrystallization—is the optimal strategy for achieving >99% purity.[4]

Q3: Is this compound stable under typical purification conditions?

A3: The molecule is generally robust; however, two main areas of concern are its basicity and the ester functional group.

  • Basicity: The nitrogen atoms in the pyrazine ring give the molecule basic properties. This can lead to strong interactions with the acidic silanol groups on standard silica gel, causing issues like peak tailing during chromatography.[4]

  • Ester Hydrolysis: The methyl ester group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would revert the compound to its corresponding carboxylic acid (3-hydroxypyrazine-2-carboxylic acid).[5][6] Therefore, it is crucial to avoid prolonged exposure to harsh pH conditions during work-up and purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Significant Peak Tailing during Silica Gel Chromatography

Q: My compound streaks down the column, leading to poor separation and mixed fractions. What's causing this and how do I fix it?

A: This is a classic problem when purifying nitrogen-containing heterocycles on silica gel.[4] The basic nitrogen atoms in the pyrazine ring interact strongly with the acidic silanol (Si-OH) groups on the silica surface via acid-base interactions. This causes a portion of the analyte to "stick" to the stationary phase, resulting in a tailed or smeared peak.

Solutions:

  • Mobile Phase Modification (Preferred Method): The most effective solution is to add a small amount of a volatile competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Recommended Additive: Add 0.1-1% triethylamine (TEA) or 0.1-0.5% ammonia solution (in methanol, then added to the eluent) to your mobile phase. TEA is often preferred due to its volatility, making it easy to remove under reduced pressure.[4]

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.

Issue 2: Low or No Recovery of Product After Purification

Q: I've purified my compound, but the isolated yield is much lower than expected. Where could my product have gone?

A: Low recovery can stem from several factors, from the work-up to the final isolation steps.[7][8]

Potential Causes & Solutions:

  • Product Loss During Work-up: If your synthesis involves a liquid-liquid extraction, your product might have higher aqueous solubility than anticipated due to its polar nature. Ensure you perform multiple extractions (e.g., 3-4 times) with your organic solvent to maximize recovery from the aqueous layer.[2]

  • Inappropriate Recrystallization Solvent: If the compound is too soluble in your chosen recrystallization solvent even at low temperatures, you will lose a significant amount of product in the mother liquor.[9] Test solvent systems on a small scale first. An ethanol/water or ethyl acetate/hexane system may be a good starting point.

  • Irreversible Adsorption on Silica Gel: In severe cases of interaction with silica (see Issue 1), some of your product may not elute from the column at all. This is more likely if you do not use a mobile phase modifier like TEA.

  • Product Degradation: While less common under standard conditions, check the pH and temperature of your procedures. If you are using acidic or basic washes, perform them quickly and at low temperatures to minimize the risk of ester hydrolysis.[5]

Issue 3: Purified Product Still Shows Impurities by HPLC or NMR

Q: My product looks clean by TLC, but HPLC/NMR analysis shows it's still impure. What are my next steps?

A: This indicates the presence of co-eluting impurities that have similar polarity to your product.

Solutions:

  • Optimize Chromatography:

    • Change Eluent System: Switch to a different solvent system with different selectivities. For example, if you used ethyl acetate/hexanes, try dichloromethane/methanol.

    • Use a Shallow Gradient: If using gradient elution, make the gradient shallower around the elution point of your compound to improve the resolution between your product and the impurity.

  • Sequential Purification: A single purification method is often not enough. Purify the material by column chromatography first to remove the bulk of impurities, and then subject the partially purified material to a careful recrystallization.[4] This combination is highly effective at removing persistent, co-eluting impurities.

  • Chemical Wash: If you suspect an acidic or basic impurity, a mild aqueous wash of your crude product (dissolved in an appropriate organic solvent) with dilute sodium bicarbonate (to remove acidic impurities) or dilute HCl (to remove basic impurities) can be effective. Caution: Be mindful of potential hydrolysis of your target compound's ester group.

Visualized Workflows

General Purification Strategy

The following diagram outlines a standard workflow for purifying crude this compound.

cluster_0 Purification Workflow Crude Crude Product (Post-Synthesis) TLC_Check Initial Purity Assessment (TLC/HPLC) Crude->TLC_Check Decision Purity Acceptable? TLC_Check->Decision Col_Chrom Silica Gel Column Chromatography (e.g., Hexane/EtOAc + 0.5% TEA) Decision->Col_Chrom No Final_Check Final Purity Analysis (HPLC, NMR, MP) Decision->Final_Check Yes Recrystal Recrystallization (e.g., from Ethanol/Water) Col_Chrom->Recrystal For highest purity Col_Chrom->Final_Check Recrystal->Final_Check Pure_Product Pure Product (>99%) Final_Check->Pure_Product

Caption: A standard decision workflow for purifying the target compound.

Troubleshooting Low Purity

This diagram provides a logical path for troubleshooting when an initial purification attempt fails to yield a pure product.

cluster_1 Troubleshooting Workflow Start Impure Product After First Purification Attempt Analysis Analyze Impurity Profile (HPLC/NMR/MS) Start->Analysis Tailing Peak Tailing Observed in HPLC/TLC? Analysis->Tailing Add_Base Action: Add TEA/NH3 to Mobile Phase Tailing->Add_Base Yes Coeluting Impurities Co-eluting? Tailing->Coeluting No End Re-analyze Purity Add_Base->End Change_Solvent Action: Change Eluent System (e.g., DCM/MeOH) Coeluting->Change_Solvent Yes Recrystal_Again Action: Re-purify via Recrystallization Coeluting->Recrystal_Again No (Minor Impurities) Change_Solvent->End Recrystal_Again->End

Caption: A decision tree for troubleshooting low purity after an initial attempt.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for purifying this compound.

  • Column Preparation:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) containing 0.5% v/v triethylamine .[4]

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to facilitate the separation of the desired compound.

  • Fraction Collection & Analysis:

    • Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product as determined by TLC.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is for obtaining a highly pure, crystalline final product.

  • Solvent Selection:

    • On a small scale, test solvent systems. The ideal solvent will dissolve the compound when hot but not when cold.[9] An ethanol/water mixture is a good starting point.

  • Dissolution:

    • Place the crude or column-purified solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent (e.g., near-boiling ethanol) dropwise until the solid just dissolves. If using a co-solvent system, dissolve in the more soluble solvent first, then add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Re-clarify with a drop of the first solvent.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals and preventing the trapping of impurities.[9]

    • For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Purity Assessment

Achieving high purity requires robust analytical verification. The following table summarizes key methods for assessing the purity of your final product.

Analytical Technique Purpose Typical Parameters/Observations
Melting Point Assess purity and identityLiterature value: ~154 °C. A sharp, un-depressed melting range is indicative of high purity.[1]
HPLC (Reversed-Phase) Quantify purity and detect impuritiesColumn: C18; Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile/Methanol (0.1% Formic Acid); Detection: UV (e.g., 254 nm, 280 nm). A single, sharp, symmetrical peak is desired.[10][11]
¹H and ¹³C NMR Confirm structure and identify impuritiesThe spectra should match the expected structure of this compound. The absence of signals from starting materials or solvents confirms purity.
LC-MS Confirm molecular weightProvides the mass of the parent ion, confirming the compound's identity and helping to identify unknown impurity peaks seen in HPLC.[10]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives.
  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxy-3-methylpyridine.
  • LookChem. (n.d.). Cas 27825-20-3, this compound. Retrieved from [Link]

  • BenchChem. (2025). Stability issues of 2-Pyrazinecarboxylic acid under acidic or basic conditions.
  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • BenchChem. (2025). Troubleshooting low yields in the purification of 4'-O-Methylochnaflavone by HPLC.
  • Polish Pharmaceutical Society. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF....
  • European Commission. (2021). Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). Retrieved from [Link]

Sources

"Methyl 2-hydroxy-3-pyrazinecarboxylate" reaction side products identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-3-pyrazinecarboxylate. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and identify potential side products encountered during synthesis. Ensuring the purity of this compound is critical for its applications in drug development and flavor chemistry, where even minor impurities can significantly alter biological activity or sensory profiles.

This document provides in-depth, experience-based answers to common challenges, focusing on the mechanistic origins of impurities and offering validated protocols for their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its primary challenges?

The most prevalent and efficient synthesis involves the condensation reaction between an amino acid derivative and a 1,2-dicarbonyl compound, often followed by oxidation. A typical pathway is the reaction of diaminomaleonitrile (DAMN) with a glyoxylate derivative. While effective, the primary challenges are controlling reaction selectivity and preventing the formation of polymeric or dimeric side products. Reaction pH, temperature, and reactant concentration are critical parameters that must be precisely controlled.[1][2][3]

Q2: I observe an unexpected dark brown or black color in my reaction mixture. What is the likely cause?

A dark coloration is typically indicative of polymerization or decomposition, often resulting from Maillard-type reactions or uncontrolled oxidation. This can be triggered by:

  • Excessive Heat: High temperatures can accelerate side reactions and lead to the decomposition of starting materials or the dihydropyrazine intermediate.[1]

  • Incorrect pH: Strongly basic or acidic conditions can catalyze undesired condensation pathways. For instance, a pH that is too high can increase the nucleophilicity of the pyrazine nitrogen, promoting intermolecular reactions.[1]

  • Presence of Impurities: Impurities in starting materials, particularly aldehydes or ketones, can initiate complex side reactions.

Troubleshooting Step: We recommend running the reaction at a lower temperature and ensuring the pH is maintained within the optimal range for the specific condensation reaction.

Q3: My final product shows a low yield and contains several impurities on the HPLC. What are the most probable side products?

Low yields are often coupled with the formation of multiple side products. Based on the common condensation pathway, the most likely impurities are:

  • Dimeric Pyrazine Species: Self-condensation of the dihydropyrazine intermediate or reaction between the intermediate and the final product can lead to dimers.[4][5][6][7] These are often observed as higher molecular weight peaks in LC-MS analysis.

  • Unreacted Starting Materials: Incomplete reaction is a common issue.

  • Over-oxidized Products: If the oxidation step is not well-controlled, further oxidation of the pyrazine ring or substituents can occur.

  • Positional Isomers: Depending on the symmetry of the starting materials, different isomers of the desired product may form.

Troubleshooting Guide: Side Product Identification

This section addresses specific experimental observations and provides a logical workflow for identifying the root cause and structure of unknown impurities.

Issue 1: An unknown peak with M+154 is observed in the LC-MS.

A mass corresponding to the starting material or an isomer is often observed. However, if starting materials are accounted for, this could indicate the formation of 3-Hydroxypyrazine-2-carboxylic acid .

  • Plausible Cause: This side product arises from the saponification (hydrolysis) of the methyl ester group on the target molecule, this compound (MW: 154.12 g/mol ). This can occur if the reaction workup involves strongly basic conditions (e.g., high pH) or if the reaction is run in an aqueous basic solution for an extended period at elevated temperatures.

  • Validation Protocol:

    • pH Check: Review the pH of all aqueous solutions used during the reaction and workup.

    • Comparative Analysis: Intentionally hydrolyze a small sample of your pure product with NaOH and run an LC-MS. Compare the retention time and mass spectrum of the resulting 3-hydroxypyrazine-2-carboxylic acid with your unknown impurity.

    • NMR Spectroscopy: Isolate the impurity using preparative HPLC. In the ¹H NMR spectrum, the characteristic singlet for the methyl ester protons (~3.9 ppm) will be absent.

Issue 2: A significant peak appears at approximately 2x the mass of the product in the mass spectrum.

This observation is a strong indicator of dimerization. Pyrazine intermediates, particularly dihydropyrazines, can be susceptible to self-condensation.[4][5][6][7]

  • Plausible Mechanism: The formation of a dihydropyrazine intermediate is a key step in the synthesis.[3] This intermediate can react with another molecule of itself before it is fully oxidized to the aromatic pyrazine product. This is particularly favored at high reactant concentrations.

  • Mitigation Strategy:

    • Lower Concentration: Run the reaction at a higher dilution to decrease the probability of intermolecular collisions leading to dimerization.[1]

    • Controlled Oxidation: Ensure the oxidizing agent is present and effective throughout the reaction to rapidly convert the dihydropyrazine intermediate to the more stable aromatic product.[1] Air oxidation can be slow and inefficient; consider using mild chemical oxidants like MnO₂ or Cu(II) salts.[1]

Table 1: Common Side Products and Identification Methods

Potential Side ProductMolecular Weight ( g/mol )Plausible CauseRecommended Analytical Technique(s)Key Diagnostic Feature
3-Hydroxypyrazine-2-carboxylic acid140.09Ester hydrolysis during workup or reaction.LC-MS, ¹H NMRAbsence of methyl ester singlet in ¹H NMR; M-14 peak in MS.
Dimeric Species~306Self-condensation of dihydropyrazine intermediate.[4][5][6]LC-MS, High-Resolution MS (HRMS)Peak at ~2x the mass of the product.
Unreacted Diaminomaleonitrile (DAMN)108.09Incomplete reaction; poor stoichiometry.LC-MS, TLCMatch retention time/Rf with an authentic standard.
Polymeric MaterialsVariableUncontrolled condensation, often due to high heat or incorrect pH.[1]GPC, MALDI-TOFBroad, unresolved peaks in chromatograms; baseline noise in NMR.

Analytical Workflows & Protocols

A systematic approach is crucial for impurity identification. The following workflow provides a logical sequence for characterization.

Impurity Identification Workflow

Caption: A systematic workflow for identifying and mitigating impurities.

Protocol 1: Standard LC-MS Analysis for Impurity Profiling

This protocol is designed for rapid screening of crude reaction mixtures to identify the presence and mass of potential impurities.

  • Sample Preparation: Dilute 1 mg of the crude reaction mixture in 1 mL of a 50:50 acetonitrile:water solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: 50 - 500 m/z.

    • Analysis: Look for masses corresponding to the values in Table 1.

Visualizing Reaction Pathways

Understanding the desired reaction in the context of potential side reactions is key to developing effective control strategies.

Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reactions A Starting Materials (e.g., DAMN + Glyoxylate) B Dihydropyrazine Intermediate A->B Condensation E Polymeric Material A->E Decomposition (High Temp / Wrong pH) C Methyl 2-hydroxy-3- pyrazinecarboxylate B->C Oxidation (e.g., Air, MnO2) D Dimerization Product B->D Self-Condensation (High Conc.)

Caption: Desired synthesis pathway versus common side reaction pathways.

References

  • Scott, A. I., & Yiannikouros, G. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(21), 4236-4242. [Link]

  • Scott, A. I., & Yiannikouros, G. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. PubMed. [Link]

  • Scott, A. I., & Yiannikouros, G. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Semantic Scholar. [Link]

  • Scott, A. I., & Yiannikouros, G. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. ResearchGate. [Link]

  • Wang, J., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. [Link]

  • LookChem. (n.d.). This compound. LookChem. [Link]

  • Pharmaffiliates. (n.d.). Pyrazine-impurities. Pharmaffiliates. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Lim, Y. S., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Lim, Y. S., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. [Link]

Sources

Optimizing reaction conditions for "Methyl 2-hydroxy-3-pyrazinecarboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-3-pyrazinecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common experimental hurdles. Our approach is grounded in established chemical principles to ensure you can confidently navigate the synthesis process.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. In this guide, we will focus on two robust and commonly referenced synthetic routes:

  • Pathway A: A two-step process commencing with the commercially available 2,3-pyrazinedicarboxylic acid. This pathway involves the formation of a cyclic anhydride intermediate followed by selective mono-esterification.

  • Pathway B: An alternative route starting from 3-aminopyrazine-2-carboxylic acid, which involves an initial esterification followed by a Sandmeyer-type reaction to introduce the hydroxyl group.

Below, we will detail the experimental protocols for each pathway and address potential issues you may encounter.

Pathway A: From 2,3-Pyrazinedicarboxylic Acid

This pathway is advantageous when 2,3-pyrazinedicarboxylic acid is your readily available starting material. The key to this synthesis is the formation of the anhydride, which then allows for a regioselective attack by methanol to yield the desired mono-ester.

Experimental Workflow: Pathway A

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Mono-esterification A 2,3-Pyrazinedicarboxylic Acid B Suspend in Inert Solvent (e.g., Toluene) A->B C Add Dehydrating Agent (e.g., Oxalyl Chloride, Acetic Anhydride) B->C D Heat to Reflux C->D E Isolate 2,3-Pyrazinedicarboxylic Anhydride D->E F Dissolve Anhydride in Methanol E->F Proceed to next step G Heat to Reflux F->G H Reaction Monitoring (TLC/LC-MS) G->H I Work-up and Purification (Crystallization/Chromatography) H->I J Obtain this compound I->J

Caption: Workflow for Pathway A synthesis.

Detailed Protocol: Pathway A

Step 1: Synthesis of 2,3-Pyrazinedicarboxylic Anhydride [1][2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, suspend 2,3-pyrazinedicarboxylic acid (1 equivalent) in dry toluene.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add oxalyl chloride (1.2 equivalents) dropwise to the suspension. A catalytic amount of dry N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

  • Isolation: Allow the reaction to cool to room temperature. The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude 2,3-pyrazinedicarboxylic anhydride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: To the flask containing the crude 2,3-pyrazinedicarboxylic anhydride, add an excess of anhydrous methanol.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The anhydride will slowly dissolve as it reacts to form the monoester. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the anhydride is consumed.

  • Work-up: After cooling, remove the methanol under reduced pressure. The resulting residue contains the desired product and the unreacted carboxylic acid functionality.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting and FAQs: Pathway A
Issue Potential Cause(s) Recommended Solution(s)
Low yield of anhydride in Step 1 Incomplete reaction; moisture in the reaction.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Increase the reflux time or consider a different dehydrating agent like acetic anhydride.
Formation of diester in Step 2 Prolonged reaction time or excessively high temperatures.Carefully monitor the reaction progress and stop it once the anhydride is consumed. Use a milder reaction temperature if diester formation is significant.
Difficulty in isolating the monoester The product may be soluble in the work-up solvents.Minimize the amount of solvent used during work-up. Consider an extractive work-up with a mild base to separate the acidic product from any neutral byproducts.
Why is the anhydride formation necessary? The anhydride formation is a key step for regioselectivity. The two carboxylic acid groups in 2,3-pyrazinedicarboxylic acid have similar pKa values, making selective mono-esterification challenging. The cyclic anhydride allows for a single nucleophilic attack by methanol, leading predominantly to the desired mono-ester.
Can I use other alcohols for the esterification? Yes, other alcohols can be used, but the reaction conditions may need to be optimized. The reactivity of the alcohol will influence the reaction time and temperature.

Pathway B: From 3-Aminopyrazine-2-carboxylic Acid

This pathway is a viable alternative, particularly if 3-aminopyrazine-2-carboxylic acid is a more accessible starting material. The synthesis hinges on the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Experimental Workflow: Pathway B

G cluster_0 Step 1: Esterification cluster_1 Step 2: Sandmeyer-type Reaction A 3-Aminopyrazine-2-carboxylic Acid B Dissolve in Methanol A->B C Add Acid Catalyst (e.g., H2SO4, SOCl2) B->C D Heat to Reflux C->D E Isolate Methyl 3-aminopyrazine-2-carboxylate D->E F Dissolve Amino Ester in Aqueous Acid E->F Proceed to next step G Cool to 0-5 °C F->G H Add Sodium Nitrite Solution Dropwise G->H I Heat the Reaction Mixture H->I J Work-up and Purification I->J K Obtain this compound J->K

Caption: Workflow for Pathway B synthesis.

Detailed Protocol: Pathway B

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate [3][4][5]

  • Reaction Setup: In a round-bottom flask, suspend 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5 equivalents) or concentrated sulfuric acid (catalytic amount).

  • Reaction: Remove the ice bath and heat the mixture to reflux for 6-12 hours, or until the starting material is fully consumed as indicated by TLC.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester, which can be purified by recrystallization or column chromatography.

Step 2: Conversion of Amino to Hydroxyl Group [6][7][8]

  • Diazotization: Dissolve Methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in an aqueous solution of a strong acid (e.g., 2M H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: While maintaining the low temperature, add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise. Stir the mixture for 30-60 minutes at this temperature.

  • Hydrolysis: Slowly heat the reaction mixture to 50-70 °C. The diazonium salt will decompose, releasing nitrogen gas and forming the hydroxyl group. The reaction is complete when gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. The organic extracts are then washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.

Troubleshooting and FAQs: Pathway B
Issue Potential Cause(s) Recommended Solution(s)
Incomplete esterification in Step 1 Insufficient reaction time or catalyst deactivation.Increase the reflux time. If using SOCl₂, ensure it is fresh. For acid catalysis, ensure sufficient catalyst is used.
Low yield in the Sandmeyer-type reaction Instability of the diazonium salt; side reactions.It is crucial to maintain a low temperature (0-5 °C) during the diazotization step. The sodium nitrite solution should be added slowly to control the reaction exotherm.
Formation of tar-like byproducts The diazonium salt may undergo unwanted coupling reactions if the temperature is not well-controlled or if the solution is not sufficiently acidic.Ensure the reaction medium is strongly acidic and the temperature is kept low during the formation of the diazonium salt.
What is the mechanism of the Sandmeyer-type reaction? The amino group reacts with nitrous acid (formed in situ from NaNO₂ and a strong acid) to form a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (N₂ gas). In the presence of water and upon heating, it is displaced by a hydroxyl group.
Are there safety concerns with diazonium salts? Yes, diazonium salts can be explosive when isolated and dry. For this synthesis, the diazonium salt is generated and used in situ in an aqueous solution, which significantly mitigates the risk. However, standard laboratory safety precautions should always be followed.

Final Product Characterization

Regardless of the synthetic pathway chosen, the final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, C=O, aromatic C-H).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point Analysis: As a preliminary check of purity.

By carefully selecting the synthetic route and diligently optimizing the reaction conditions, researchers can successfully synthesize this compound. This guide provides a foundation for this process and a resource for troubleshooting common experimental challenges.

References

  • Jones, R. G., & McLaughlin, K. C. (1953). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, 33, 84.
  • CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
  • EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
  • 2,3-Pyrazinedicarboxylic Acid Anhydride. SynThink Research Chemicals.
  • 2,3-Pyridinedicarboxylic anhydride synthesis. ChemicalBook.
  • Methyl 3-aminopyrazinecarboxyl
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • 2,3-Pyrazinecarboxylic anhydride synthesis. ChemicalBook.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry (RSC Publishing).
  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester.
  • 2,3-Pyrazinedicarboxylic acid synthesis. ChemicalBook.
  • Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. The Royal Society of Chemistry.

Sources

Technical Support Center: Crystallization of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of Methyl 2-hydroxy-3-pyrazinecarboxylate (CAS 27825-20-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Our approach is rooted in first principles of physical organic chemistry and extensive field experience to provide not just protocols, but a foundational understanding of the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence crystallization?

A1: Understanding the compound's physical properties is the first step in designing a successful crystallization protocol. Key parameters include:

  • Molecular Formula: C₆H₆N₂O₃[1]

  • Molecular Weight: 154.12 g/mol [1]

  • Melting Point: ~154 °C[1]

  • Appearance: Typically a solid, though color and specific crystalline form can vary based on purity and solvent system.[2]

  • pKa (Predicted): 10.55 ± 0.40[1]

The relatively high melting point suggests strong intermolecular forces, which is favorable for forming a stable crystal lattice. The presence of a hydroxyl group and a pyrazine ring indicates potential for hydrogen bonding, which will heavily influence solvent selection.

Q2: What is a logical starting point for solvent selection?

A2: A systematic approach to solvent screening is critical. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures. Given the structure of this compound, which possesses both polar (hydroxy, ester, nitrogen atoms) and non-polar (aromatic ring) features, a range of solvents should be considered. Start with solvents of intermediate polarity. Based on literature for similar heterocyclic compounds, promising candidates include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[3][4][5] A detailed solvent screening protocol is provided in the "Experimental Protocols" section.

Q3: How critical is the purity of the starting material?

A3: Purity is paramount. Impurities can act as nucleation inhibitors, disrupt crystal lattice formation leading to poor crystal quality, or cause the compound to "oil out" of solution.[6][7] If you are struggling with crystallization, it is often beneficial to first purify the crude material using another technique, such as column chromatography, to remove baseline impurities before attempting recrystallization.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic workflows and corrective actions.

Problem 1: No Crystals Form Upon Cooling

Q: I have cooled my saturated solution, but no crystals have appeared. The solution remains clear. What should I do?

A: This is a classic case of a stable supersaturated solution where nucleation has failed to initiate. The system requires an energy input to overcome the nucleation barrier.

Causality & Workflow:

A supersaturated solution is a metastable state. Crystal formation is a two-step process: nucleation (the formation of initial, stable crystalline aggregates) and growth. Your experiment is likely stalled at the nucleation step.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for nucleation.[8]

  • Introduce a Seed Crystal: If you have a previous batch of crystalline material, add a single, tiny crystal to the solution. This provides a perfect template for subsequent crystal growth, bypassing the primary nucleation step entirely.

  • Increase Supersaturation: The solution may be less concentrated than you think. Gently heat the solution to evaporate a small portion of the solvent (10-15% of the volume) and allow it to cool again.[8] Be cautious not to over-concentrate, which can lead to oiling out or precipitation of impurities.

  • Drastic Cooling: Place the flask in an ice bath or freezer for a short period. While slow cooling is generally preferred for high-quality crystals, a rapid temperature drop can sometimes provide the thermodynamic shock needed to induce nucleation.

  • Re-evaluate Solvent Choice: If all else fails, your compound may be too soluble in the chosen solvent even at low temperatures. The solvent should be removed by rotary evaporation, and a new crystallization attempt should be made with a different solvent system.[8]

Problem 2: The Compound "Oils Out" of Solution

Q: Upon cooling, my compound separates as a viscous liquid or oil instead of forming solid crystals. Why is this happening?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. In the context of a solvent system, this means the solubility of your compound is so low in the cold solvent that it separates, but the temperature is still high enough for the pure compound to exist as a liquid.

Causality & Workflow:

This phenomenon is common when using high-boiling point solvents for highly impure compounds or when the solution is excessively concentrated. The dissolved impurities can create a eutectic mixture with a lower melting point than the pure compound.

Troubleshooting Protocol:

  • Re-heat and Dilute: Heat the solution back to the boiling point of the solvent until the oil redissolves completely. Add more solvent (e.g., 10-20% additional volume) to reduce the concentration.[8]

  • Slow Down the Cooling Rate: Allow the flask to cool to room temperature very slowly on the benchtop, insulated from the cold surface by placing it on a cork ring or paper towels.[8] Do not place it directly in an ice bath from a high temperature. Slower cooling gives the molecules more time to orient themselves correctly into a crystal lattice rather than crashing out as a disordered liquid.

  • Change the Solvent System:

    • Choose a solvent with a lower boiling point.

    • Introduce a "co-solvent" in which the compound is less soluble (an anti-solvent). After dissolving the compound in a minimal amount of hot "good" solvent, slowly add the "poor" solvent dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

Logical Flowchart for General Troubleshooting

G start Saturated solution is cooled oiled_out Compound 'Oils Out' start->oiled_out Liquid phase separates clear_solution Solution remains clear start->clear_solution No change observed crystals_form Crystals form start->crystals_form Solid phase appears reheat Reheat solution Add more solvent oiled_out->reheat scratch Scratch flask clear_solution->scratch isolate Isolate crystals via filtration crystals_form->isolate slow_cool Cool slowly reheat->slow_cool slow_cool->crystals_form Success scratch->crystals_form Success seed Add seed crystal scratch->seed No success seed->crystals_form Success concentrate Concentrate solution seed->concentrate No success concentrate->start Re-cool analyze Analyze purity and yield isolate->analyze

Caption: General troubleshooting workflow for crystallization.

Problem 3: Crystal Yield is Very Low

Q: I managed to get crystals, but my final yield after filtration is less than 30%. Where did my compound go?

A: A low yield is typically due to one of two reasons: either the compound remains dissolved in the mother liquor, or material was lost during transfers and filtration steps.

Causality & Workflow:

The goal is to maximize the recovery of pure solid. This requires finding a balance where the solvent keeps impurities in solution but allows the target compound to crystallize.

Troubleshooting Protocol:

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A significant amount of solid residue indicates that your compound has high solubility in the cold solvent, or you used too much solvent initially.[8]

  • Recover a Second Crop: If the mother liquor is rich in your compound, you can concentrate it by boiling off a portion of the solvent and cooling again to obtain a "second crop" of crystals. Be aware that the purity of the second crop may be lower than the first.

  • Minimize Solvent Volume: During the initial dissolving step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Adding a large excess will guarantee that a significant portion of your compound remains in solution upon cooling.

  • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your apparatus (funnel, filter paper, receiving flask) is pre-heated. Crystallization in the funnel can lead to significant loss of material. Adding a small excess (5-10%) of solvent before filtration can also help prevent this.[8]

Data Presentation

Table 1: Solvent Selection Guide for this compound

This table provides a conceptual framework for solvent screening. The ideal solvent will fall into the "Good" category.

Solvent ClassExample SolventsExpected Solubility BehaviorSuitability
Polar Protic Ethanol, Methanol, IsopropanolLikely soluble at room temp or slightly warm.Potentially "Too Good" - may require a co-solvent.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateGood potential for high solubility when hot, low when cold.Good Starting Point
Non-Polar Toluene, Heptane, HexaneLikely low solubility even when hot.Good as "Anti-solvents" in a two-solvent system.
Chlorinated DichloromethaneOften too soluble for effective recrystallization.Poor (generally)

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a thermally insulating surface.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Two-Solvent (Co-solvent) Recrystallization
  • Dissolution: Dissolve the crude solid in a minimum amount of a hot "good" solvent (in which the compound is very soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 3-6 from the Single-Solvent protocol. Slow cooling is especially important here.

Solvent Screening Workflow

G start Select 3-5 candidate solvents (e.g., Ethanol, Ethyl Acetate, Toluene) test_solubility Add ~20 mg of compound to 0.5 mL of solvent in a test tube start->test_solubility rt_test Observe at Room Temp test_solubility->rt_test rt_dissolves Dissolves at RT rt_test->rt_dissolves Soluble rt_insoluble Insoluble at RT rt_test->rt_insoluble Insoluble conclusion1 Conclusion: Poor solvent for single-solvent recrystallization. Consider as 'good' solvent for co-solvent system. rt_dissolves->conclusion1 hot_test Heat to boiling rt_insoluble->hot_test hot_dissolves Dissolves when hot hot_test->hot_dissolves Soluble hot_insoluble Insoluble when hot hot_test->hot_insoluble Insoluble cool_test Cool to RT / Ice Bath hot_dissolves->cool_test conclusion2 Conclusion: Insoluble. Discard. hot_insoluble->conclusion2 crystals_form Forms Crystals cool_test->crystals_form Precipitate forms no_crystals No Crystals cool_test->no_crystals Stays dissolved conclusion3 Conclusion: Good candidate solvent! crystals_form->conclusion3 conclusion4 Conclusion: Compound is too soluble. Consider for co-solvent system. no_crystals->conclusion4

Caption: A systematic workflow for screening potential crystallization solvents.

References

  • This compound | CAS 27825-20-3 . LookChem. Available at: [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. Available at: [Link]

  • Crystal Growing Tips . University of Florida - Center for X-ray Crystallography. Available at: [Link]

  • Methyl 3-Hydroxy-2-pyridinecarboxylate . PubChem. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals . University of Rochester - Department of Chemistry. Available at: [Link]

  • Why I am not getting crystals? . ResearchGate. Available at: [Link]

  • How can one prevent the formation of dendritic crystals (organic compound)? . ResearchGate. Available at: [Link]

  • This compound Supplier & Manufacturer China . Bouling Chemical Co., Limited. Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . ResearchGate. Available at: [Link]

  • 2-Hydroxy-3-methylpyrazine . PubChem. Available at: [Link]

  • Methyl 2-hydroxy-3-pyridinecarboxylate . BuyersGuideChem. Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . MDPI. Available at: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives . ResearchGate. Available at: [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-hydroxy-3-pyrazinecarboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of its reactions. My aim is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles governing these transformations.

Understanding Regioselectivity with this compound

This compound is a versatile heterocyclic compound, but its reactivity can be complex. The presence of multiple reactive sites on the pyrazine ring, coupled with the electronic effects of the hydroxyl and carboxylate groups, often leads to challenges in controlling the regioselectivity of its reactions. Regioselectivity refers to the preference for a chemical reaction to occur at one position over another.[1] Achieving high regioselectivity is crucial for the efficient synthesis of target molecules and the minimization of difficult-to-separate isomeric byproducts.[2]

The pyrazine ring is an electron-deficient system, which influences its susceptibility to different types of reactions. The hydroxyl group at the 2-position and the methyl carboxylate at the 3-position further modulate the electronic landscape of the ring, directing incoming reagents to specific positions.

Key Structural and Electronic Features:
  • Tautomerism: The 2-hydroxypyrazine moiety exists in equilibrium with its 2-pyrazinone tautomer. The predominant form can be influenced by the solvent and pH of the reaction medium. This tautomerism can significantly impact the reactivity and regioselectivity.

  • Directing Effects:

    • The hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitution. However, in the electron-deficient pyrazine ring, its effect is more nuanced.

    • The methyl carboxylate group is a deactivating, meta-director.

This interplay of electronic effects makes predicting the outcome of reactions challenging. This guide will walk you through common reactions and provide strategies to steer them toward the desired regioisomer.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: What are the most common side products when performing electrophilic aromatic substitution on this compound?

A1: The most common side products are regioisomers resulting from the electrophile attacking different positions on the pyrazine ring. The primary competition is typically between substitution at the C5 and C6 positions. The electronic nature of the electrophile and the reaction conditions play a significant role in determining the product ratio. For instance, in nitration reactions, while the directing groups might favor one position, the harsh acidic conditions can protonate the ring nitrogens, further complicating the electronic distribution and leading to a mixture of products.[3][4]

Q2: How does the tautomeric form of this compound affect its reactivity?

A2: The tautomeric equilibrium between the 2-hydroxy and 2-pyrazinone forms is critical. The 2-hydroxy form presents a more classic aromatic system, while the 2-pyrazinone form has a different electronic distribution and can undergo reactions typical of amides or enones. For example, O-alkylation can occur on the hydroxyl group of the 2-hydroxy tautomer, whereas N-alkylation can occur on the ring nitrogen of the 2-pyrazinone tautomer. Controlling the tautomeric equilibrium, often through solvent choice and pH, is a key strategy for achieving regioselectivity.

Q3: Can I selectively functionalize the methyl group of the ester?

A3: While direct functionalization of the methyl group is challenging without affecting the pyrazine ring, it is possible through indirect methods. One approach is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by standard carboxylic acid transformations. For reactions that require a basic environment, care must be taken to avoid unwanted side reactions on the electron-deficient pyrazine ring.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific reactions, offering insights into the causes of poor regioselectivity and actionable solutions.

Guide 1: Improving Regioselectivity in Alkylation Reactions

Problem: Low yield of the desired O-alkylated or N-alkylated product, with a mixture of both isomers being formed.

Causality: The formation of both O- and N-alkylated products is a direct consequence of the hydroxypyrazine-pyrazinone tautomerism. The choice of base, solvent, and electrophile can significantly influence the position of alkylation.

Troubleshooting Protocol:

Parameter Observation Recommended Action & Rationale
Base Mixture of O- and N-alkylation.Use a weaker base like K2CO3 or Cs2CO3. These bases are less likely to fully deprotonate the pyrazinone nitrogen, favoring O-alkylation. Stronger bases like NaH can lead to the formation of the ambident nucleophile, resulting in a mixture.
Solvent Predominantly N-alkylation observed.Switch to a polar aprotic solvent such as DMF or acetonitrile. These solvents can solvate the cation of the base, leaving a more "naked" and reactive oxygen anion, thus favoring O-alkylation. Protic solvents can solvate the oxygen, making the nitrogen more nucleophilic.
Electrophile Reaction is slow and gives a mixture.Use a more reactive alkylating agent, such as an alkyl iodide or triflate, instead of a bromide or chloride. This can sometimes improve the selectivity for the more nucleophilic site under specific conditions.
Temperature Decomposition or multiple products at elevated temperatures.Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). This can help to control the reaction kinetics and favor the formation of the thermodynamically more stable product.

Experimental Workflow for Optimizing O-Alkylation:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup and Analysis A Dissolve this compound in dry DMF B Add K2CO3 (1.5 eq.) A->B C Stir at room temperature for 30 min B->C D Add alkyl halide (1.1 eq.) dropwise C->D E Monitor reaction by TLC D->E F Quench with water and extract with EtOAc E->F G Analyze crude product by 1H NMR to determine O/N ratio F->G H Purify by column chromatography G->H

Caption: Workflow for optimizing O-alkylation.

Guide 2: Controlling Regioselectivity in Halogenation

Problem: Formation of a mixture of 5-halo and 6-halo isomers during electrophilic halogenation.

Causality: The directing effects of the hydroxyl and ester groups are not always strong enough to completely favor one position over the other in the electron-deficient pyrazine system. The nature of the halogenating agent and the presence of a Lewis acid catalyst can alter the regiochemical outcome.

Troubleshooting Protocol:

Parameter Observation Recommended Action & Rationale
Halogenating Agent Low selectivity with Br2 or Cl2.Use a bulkier halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The steric hindrance can favor substitution at the less hindered C6 position.
Catalyst Mixture of isomers with a Lewis acid catalyst (e.g., FeCl3, AlCl3).Perform the reaction without a Lewis acid catalyst, if possible. Lewis acids can coordinate to the ring nitrogens, altering the electronic distribution and directing effects.[5] If a catalyst is necessary, try a milder one.
Solvent Poor selectivity in non-polar solvents.Use a polar solvent like acetic acid. The solvent can influence the stability of the reaction intermediates (sigma complexes), potentially favoring one regioisomer over the other.
Temperature Increased side products at higher temperatures.Run the reaction at a lower temperature to increase selectivity. Kinetic control at lower temperatures often favors the formation of a single isomer.

Reaction Pathway for Selective Halogenation:

G A This compound B Reaction with NBS in Acetic Acid A->B C Predominantly Methyl 6-bromo-2-hydroxy-3-pyrazinecarboxylate B->C Major Pathway (Steric Control) D Minor Product: Methyl 5-bromo-2-hydroxy-3-pyrazinecarboxylate B->D Minor Pathway

Caption: Selective halogenation using NBS.

Guide 3: Directing Nitration Reactions

Problem: Low yields and formation of multiple nitrated products, along with degradation of the starting material.

Causality: The standard nitrating mixture (HNO3/H2SO4) is highly acidic and oxidizing, which can lead to protonation of the pyrazine ring nitrogens and oxidative decomposition.[3][4] This protonation alters the directing effects of the substituents and deactivates the ring towards electrophilic attack.

Troubleshooting Protocol:

Parameter Observation Recommended Action & Rationale
Nitrating Agent Decomposition and low yield with HNO3/H2SO4.Use a milder nitrating agent such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitronium salt like NO2BF4. These reagents can be used under less acidic conditions, minimizing ring protonation and degradation.
Temperature Runaway reaction or significant decomposition.Maintain a low temperature (typically below 0 °C) throughout the addition of the nitrating agent and the course of the reaction. This is crucial for controlling the exothermic nitration reaction.
Reaction Time Low conversion or formation of dinitrated products.Carefully monitor the reaction progress using TLC. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
Workup Difficulty in isolating the product.Quench the reaction by pouring it onto ice and then carefully neutralize with a base like sodium bicarbonate. This will help to precipitate the product and facilitate its extraction.

Decision Tree for Nitration Conditions:

G A Starting Material: This compound B Desired Product: Mononitrated Pyrazine A->B C Standard Conditions: HNO3/H2SO4 B->C Attempt D Observation: Low Yield / Decomposition C->D E Action: Use Milder Conditions D->E F Option 1: Acetyl Nitrate E->F G Option 2: NO2BF4 E->G H Monitor at low temperature F->H G->H

Caption: Decision process for nitration.

By systematically applying these troubleshooting guides and understanding the chemical principles at play, you can significantly improve the regioselectivity of your reactions with this compound, leading to more efficient and successful synthetic outcomes.

References
  • BenchChem. (n.d.). Minimizing by-product formation in pyrazine synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazine Derivatives Using 2-Aminopropanediamide.
  • Journal of Organic Chemistry. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • ACS Publications. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • ResearchGate. (n.d.). ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS.
  • LookChem. (n.d.). Cas 27825-20-3, this compound.
  • ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
  • PubMed. (n.d.). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine....
  • Wikipedia. (n.d.). Regioselectivity.
  • ChemWhat. (n.d.). This compound CAS#: 27825-20-3.
  • RSC Publishing. (n.d.). Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry.
  • Semantic Scholar. (n.d.). Synthesis and Some Reactions of 3-Methyl-2-pyrazolin-4,5-dione.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • PubMed. (2025). Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[ d]thiazole Ring.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. Organic Chemistry II.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education.
  • YouTube. (2018). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism.
  • YouTube. (2024). Nitration of Methyl Benzoate.
  • MDPI. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds.
  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • ResearchGate. (n.d.). Chemo and regioselectivity in the reactions of polyfunctional pyrroles.
  • ResearchGate. (n.d.). ChemInform Abstract: Alkylation of 2-Methylquinoline with Alcohols under Additive-Free Conditions by Al 2 O 3 -Supported Pt Catalyst.
  • YouTube. (2014). Aromatic Halogenation Mechanism - EAS Vid 3 by Leah4sci.
  • Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene.

Sources

Technical Support Center: Elucidating the Reaction Mechanism of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis and reaction mechanism of methyl 2-hydroxy-3-pyrazinecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its synthesis and ensure the integrity of your results.

I. Introduction to the Synthesis of this compound

This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation typically involves the cyclocondensation of an α-dicarbonyl compound with an α-amino amide derivative. A common and effective method for synthesizing 2-hydroxypyrazines is the Reuben G. Jones synthesis, which involves the reaction of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base.[1][2] This guide will focus on a proposed mechanism based on this established synthesis, tailored for the preparation of this compound.

II. Proposed Reaction Mechanism

The synthesis of this compound can be achieved through the condensation of methylglyoxal (a 1,2-dicarbonyl compound) with an α-amino malonamide derivative. The regioselectivity of this reaction is a critical aspect to consider, as the initial condensation can occur at either of the carbonyl groups of methylglyoxal.[1]

Proposed Starting Materials:

  • Methylglyoxal: An asymmetrical α-dicarbonyl compound.

  • 2-Amino-malonamide methyl ester: An α-amino amide with the necessary ester functionality.

Step-by-Step Mechanism:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of the 2-amino-malonamide methyl ester on one of the carbonyl carbons of methylglyoxal. This can lead to two possible intermediates, depending on whether the attack occurs at the aldehyde or the ketone carbonyl.[1]

  • Formation of Imines: Following the initial attack, dehydration occurs to form an imine intermediate.

  • Intramolecular Cyclization: The amide nitrogen of the intermediate then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of a dihydropyrazine ring.

  • Tautomerization and Aromatization: The dihydropyrazine intermediate undergoes tautomerization and subsequent oxidation (often aerial) to yield the aromatic 2-hydroxypyrazine ring.

III. Visualizing the Reaction Pathway

The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound.

reaction_mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Methylglyoxal Methylglyoxal Step1 1. Nucleophilic Attack (Formation of Adduct) Amino-malonamide_ester 2-Amino-malonamide methyl ester Step2 2. Dehydration (Imine Formation) Step1->Step2 Forms carbinolamine Step3 3. Intramolecular Cyclization Step2->Step3 Forms dihydropyrazine intermediate Step4 4. Tautomerization & Aromatization Step3->Step4 Product Methyl 2-hydroxy-3- pyrazinecarboxylate Step4->Product

Caption: Proposed reaction mechanism for the synthesis of this compound.

IV. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in pyrazine synthesis are a common challenge. Several factors can contribute to this issue:

  • Suboptimal Reaction Temperature: The reaction temperature is crucial. The initial condensation is often performed at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm to room temperature too quickly can lead to the formation of byproducts.

  • Incorrect Base Concentration: The concentration of the base (e.g., sodium hydroxide) is critical. A high concentration of base can promote side reactions, such as the self-condensation of methylglyoxal (an aldol condensation).[3]

  • Purity of Starting Materials: Impurities in methylglyoxal or the α-amino amide can significantly impact the yield. Ensure the purity of your starting materials before beginning the reaction.

  • Inefficient Work-up: Product loss during the extraction and purification steps is a common source of low yield. Ensure complete extraction and careful purification to minimize losses.

Troubleshooting Flowchart for Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Temp Verify Reaction Temperature Profile Start->Check_Temp Check_Base Confirm Base Concentration Check_Temp->Check_Base Temp OK Temp_Action Optimize cooling and warming steps Check_Temp->Temp_Action Incorrect Temp Check_Purity Analyze Starting Material Purity Check_Base->Check_Purity Base OK Base_Action Titrate base solution and adjust concentration Check_Base->Base_Action Incorrect Conc. Check_Workup Review Work-up & Purification Check_Purity->Check_Workup Purity OK Purity_Action Purify starting materials Check_Purity->Purity_Action Impurities Found Workup_Action Optimize extraction pH and solvent choice Check_Workup->Workup_Action Inefficient

Caption: Troubleshooting flowchart for addressing low reaction yields.

Question 2: I am observing the formation of a significant amount of a byproduct. How can I identify and minimize it?

Answer: The most likely byproduct is the regioisomer, methyl 2-hydroxy-5-methylpyrazine-3-carboxylate. This arises from the initial nucleophilic attack occurring at the other carbonyl group of methylglyoxal.

  • Identification: The two isomers can be distinguished using spectroscopic methods such as 1H NMR and 13C NMR. The chemical shifts of the methyl group and the aromatic protons will differ between the two isomers.

  • Minimization: The regioselectivity of the reaction can be influenced by the reaction conditions.[1]

    • Temperature: Lowering the reaction temperature during the addition of the base can favor the formation of one isomer over the other.

    • Rate of Addition: A slow, controlled addition of the base can also improve regioselectivity.

Another potential side reaction is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, especially if the reaction is run under strongly basic conditions for an extended period or during an acidic workup at elevated temperatures.[4][5][6]

  • Identification: The carboxylic acid will have a different TLC mobility and can be identified by the absence of the methyl ester signal in the 1H NMR spectrum and the presence of a broad carboxylic acid proton signal.

  • Minimization: Use the minimum effective concentration of base and monitor the reaction progress closely to avoid prolonged reaction times. During workup, maintain low temperatures when acidifying the reaction mixture.

Question 3: My final product is difficult to purify. What are the recommended purification techniques?

Answer: Purification of this compound can be challenging due to its polarity and potential for co-elution with the isomeric byproduct.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from byproducts and starting materials.

  • Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective method for purification.

Table 1: Summary of Potential Issues and Solutions

IssuePotential CauseSuggested Solution
Low Yield Suboptimal temperature, incorrect base concentration, impure starting materials, inefficient work-up.Optimize reaction temperature profile, verify base concentration, purify starting materials, refine extraction and purification protocols.
Byproduct Formation (Isomer) Lack of regioselectivity in the initial condensation step.Lower reaction temperature, control the rate of base addition.
Byproduct Formation (Hydrolysis) Prolonged reaction time in strong base, or acidic workup at high temperature.Monitor reaction closely, use minimum effective base concentration, maintain low temperature during acidic workup.
Purification Difficulties Similar polarity of product and byproducts.Utilize gradient elution in column chromatography, attempt recrystallization from various solvent systems.

V. Detailed Experimental Protocol

This protocol is a suggested starting point for the synthesis of this compound, based on the principles of the Reuben G. Jones synthesis.[1][2]

Materials:

  • Methylglyoxal (40% solution in water)

  • 2-Amino-malonamide methyl ester hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-malonamide methyl ester hydrochloride (1 equivalent) in methanol. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Base and Methylglyoxal: Slowly and simultaneously add a solution of sodium hydroxide (2 equivalents) in water and a solution of methylglyoxal (1.1 equivalents) to the cooled reaction mixture over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 with cold hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

VI. Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the pyrazine ring, the methyl ester protons, and the hydroxyl proton. The chemical shifts and coupling constants will be characteristic of the 2,3-disubstituted pyrazine ring.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the ester and the pyrazine ring carbons, as well as the methyl carbon of the ester.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₆H₆N₂O₃: 154.12 g/mol ) should be observed.

  • FT-IR: Look for characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the aromatic C-H and C=N stretches of the pyrazine ring.

Table 2: Expected Spectroscopic Data Ranges

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons: ~7.5-8.5 ppm; Methyl ester protons: ~3.8-4.0 ppm; Hydroxyl proton: broad singlet, variable ppm.
¹³C NMR Carbonyl carbons: ~160-170 ppm; Aromatic carbons: ~120-150 ppm; Methyl carbon: ~50-55 ppm.
Mass Spec (ESI+) [M+H]⁺ at m/z 155.04
FT-IR (cm⁻¹) ~3400 (O-H), ~1720 (C=O, ester), ~1600, ~1400 (Aromatic C=C and C=N)

VII. References

  • Jones, R. G. Synthesis of 2‐hydroxypyrazines. Journal of the American Chemical Society.

  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943. [Link]

  • Hofmann, T., & Schieberle, P. (2000). Formation of aroma-active strecker-aldehydes by a direct oxidative degradation of Amadori compounds. Journal of Agricultural and Food Chemistry, 48(9), 4301–4305.

  • Roberts, J. D., & Caserio, M. C. (2021). Reactions of Amino Acids. In Chemistry LibreTexts.

  • Schmittel, M., & Vavilala, C. (2016). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry, 12, 1186–1195.

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC.

  • ChemicalBook. (n.d.). METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum.

  • Hultquist, M. E. (1957). U.S. Patent No. 2,805,223. U.S. Patent and Trademark Office.

  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. PubMed. [Link]

  • Journal of Environmental Nanotechnology. (n.d.). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study.

  • PubChem. (n.d.). Methyl pyrazinoate. [Link]

  • ResearchGate. (n.d.). Formation of α‐dicarbonyl compounds (α‐DCs) in the Maillard reaction.

  • Organic Chemistry – Specific Name Reactions. (n.d.).

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105.

  • Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.

  • Taylor & Francis. (n.d.). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode.

  • Scholar Commons. (n.d.). "Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Conta" by Joseph M. Ellsworth, Zeeshan M. Khaliq et al.

  • National Institutes of Health. (n.d.). Methods for Hydroxamic Acid Synthesis.

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

  • Google Patents. (n.d.). US2675385A - Pyrazine-2-carboxamide-3-carboxylic acid.

  • National Institutes of Health. (n.d.). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties.

  • ScienceDirect. (n.d.). What is the enthalpy of formation of pyrazine-2-carboxylic acid?.

  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

Sources

Common pitfalls in the synthesis of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

This resource is structured into two main sections:

  • Frequently Asked Questions (FAQs): Quick answers to common high-level challenges.

  • In-Depth Troubleshooting Guides: Detailed analysis of specific problems, complete with potential causes, validated solutions, and step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis is resulting in a consistently low yield. What are the most common culprits?

A1: Low yields in pyrazine synthesis are a frequent issue, often stemming from a few key areas. Classical synthesis methods, while foundational, are known for harsh conditions and poor yields.[1] Key factors to investigate include:

  • Reaction Temperature: This is a critical parameter. For instance, in gas-phase dehydrogenative cyclizations, temperatures below 300°C can lead to incomplete dehydrogenation, yielding piperazine byproducts, while temperatures exceeding 450°C can cause the pyrazine ring itself to decompose.[1][2]

  • Purity of Starting Materials: The importance of pure reagents cannot be overstated. Impurities in α-dicarbonyl compounds or 1,2-diamines can introduce competing side reactions. For example, using denatured ethanol that contains aldol condensation products can drastically lower your yield.[1]

  • Choice of Base or Catalyst: The type and amount of base or catalyst are crucial. In modern dehydrogenative coupling reactions, for example, potassium hydride (KH) has demonstrated significantly higher efficacy compared to other bases like NaOEt or tBuOK.[1] Similarly, incorrect catalyst loading can either stall the reaction or, if too high, limit scalability.[1]

  • Work-up and Purification Losses: The desired pyrazine derivative can be lost during aqueous work-ups and purification. Multiple extractions with an appropriate organic solvent are often necessary to ensure complete recovery from the reaction mixture.[1][3]

Q2: I'm synthesizing an unsymmetrically substituted pyrazine and getting a mixture of regioisomers. How can I improve selectivity?

A2: Achieving high regioselectivity is a classic challenge, particularly when using methods that involve the condensation of two different α-dicarbonyl or α-amino ketone precursors.[4] This approach often leads to a statistical mixture of products due to self-condensation and cross-condensation reactions.

To improve regioselectivity, consider these strategies:

  • Adopt a Stepwise, Regiocontrolled Strategy: Instead of a one-pot condensation, build the molecule in a more controlled fashion. One modern approach involves the condensation of an α-oximido carbonyl compound with an allylamine, followed by isomerization and a thermal electrocyclization-aromatization sequence, which provides greater control over the final substitution pattern.[4]

  • Post-functionalization of a Pyrazine Core: Synthesize a simpler, pre-functionalized pyrazine (e.g., a halogenated pyrazine) and then introduce further substituents in a controlled manner using modern cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.[5][6][7] This decouples the ring formation from the introduction of complex substituents, offering superior regiochemical control.

Q3: My reaction mixture is turning dark brown or black. What does this indicate and how can I prevent it?

A3: A dark coloration in the reaction mixture typically signals the formation of polymeric byproducts or the degradation of your starting materials, intermediates, or product.[1] The primary causes are:

  • Excessive Heat: Overheating is a common reason for decomposition and polymerization. Carefully control the reaction temperature and avoid localized hot spots.

  • Air Oxidation: Many intermediates in pyrazine synthesis, such as dihydropyrazines, are sensitive to air oxidation.[8] This can lead to complex, often colored, side products. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

  • Aldol Condensation Side Reactions: If your solvent (like certain grades of ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, undesirable aldol condensations can occur, leading to highly conjugated and colored byproducts.[1]

To prevent this, ensure precise temperature control, use an inert atmosphere, and always use purified, high-quality starting materials and solvents.

Q4: I'm observing imidazole by-products in my analysis. How can I minimize their formation and remove them?

A4: Imidazole derivatives are common by-products, especially in Maillard-type reactions involving sugars and ammonia, but can appear in other syntheses as well.[4] They form when α-dicarbonyl intermediates react with ammonia and an aldehyde.[4]

Minimizing Formation:

  • pH Control: Carefully controlling the reaction pH can be effective. Lowering the pH may favor the formation of other heterocyclic compounds over pyrazines and imidazoles.[4]

Removal during Purification:

  • Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. Imidazoles can be co-extracted with pyrazines, particularly when using polar solvents like ethyl acetate or methyl-t-butyl ether (MTBE).[3][9] Using a less polar solvent like hexane for LLE can selectively extract pyrazines, leaving the more polar imidazole derivatives in the aqueous phase.[3][9][10][11]

  • Distillation: If your pyrazine derivatives are volatile, distillation can be an excellent method to separate them from less volatile imidazole by-products, which remain in the distillation residue.[3][9][11]

  • Column Chromatography: Passing the organic extract through a silica gel column can effectively remove imidazole impurities, as they tend to be retained more strongly on the silica.[3][9][10]

In-Depth Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion

Low product yield is one of the most frustrating challenges in synthesis. The key is to systematically identify the root cause. The following table and workflow provide a structured approach to troubleshooting this issue.

Data Presentation: Common Causes and Solutions for Low Yield
Potential Cause Recommended Solution & Scientific Rationale
Suboptimal Temperature Solution: Optimize the reaction temperature. Rationale: In dehydrogenative syntheses, temperatures that are too low (<300°C) result in incomplete dehydrogenation and the formation of piperazine byproducts. Temperatures that are too high (>450°C) can cause fragmentation of the pyrazine ring.[1][2]
Incorrect Base/Catalyst Solution: Screen different bases and optimize catalyst loading. Rationale: The base plays a critical role in deprotonation steps, and its strength and steric hindrance can significantly affect the reaction rate and pathway. For manganese-catalyzed reactions, a 2 mol% loading is often optimal.[1]
Impure Starting Materials Solution: Purify all starting materials (e.g., via distillation or recrystallization) before use. Rationale: Impurities can initiate unwanted side reactions (e.g., aldol condensations) or poison catalysts, directly competing with the desired reaction pathway and lowering the yield.[1]
Air-Sensitive Intermediates Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Rationale: Dihydropyrazine intermediates are susceptible to oxidation by atmospheric oxygen, which can lead to a complex mixture of byproducts instead of the desired pyrazine.[1][8]
Inefficient Work-up Solution: Perform multiple extractions (at least 3x) with a suitable organic solvent. Rationale: Pyrazine derivatives can have moderate water solubility. A single extraction is often insufficient to fully recover the product from the aqueous phase, leading to significant product loss.[1][3]
Mandatory Visualization: Troubleshooting Logic for Low Pyrazine Yield

LowYield_Troubleshooting start Low Yield of Pyrazine Derivative check_materials Are starting materials pure? start->check_materials purify Purify starting materials (distillation, recrystallization) check_materials->purify No check_conditions Are reaction conditions (T, base, catalyst) optimal? check_materials->check_conditions Yes purify->check_conditions optimize Optimize T, screen bases, and adjust catalyst loading check_conditions->optimize No check_atmosphere Is the reaction air-sensitive? check_conditions->check_atmosphere Yes optimize->check_atmosphere use_inert Run under N2 or Ar atmosphere check_atmosphere->use_inert Yes check_workup Is work-up efficient? check_atmosphere->check_workup No use_inert->check_workup improve_workup Perform multiple extractions; check solvent choice check_workup->improve_workup No success Improved Yield check_workup->success Yes improve_workup->success

Caption: A logical workflow for systematically troubleshooting low yields in pyrazine synthesis.

Experimental Protocols: The Gutknecht Pyrazine Synthesis

The Gutknecht synthesis involves the self-condensation of α-amino ketones, which are typically generated in situ, to form dihydropyrazines, followed by oxidation.[8][12][13]

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a solution of sodium nitrite (1.1 eq) in water.

  • Cool the mixture in an ice bath and slowly add hydrochloric acid dropwise while stirring. The formation of the α-oximino ketone is often indicated by a color change.

  • After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2: Reduction and Dimerization/Oxidation

  • Dissolve the crude α-oximino ketone from Step 1 in glacial acetic acid.

  • Add a reducing agent, such as zinc dust, portion-wise while monitoring the internal temperature. This reduces the oxime to the α-amino ketone.

  • The α-amino ketone will spontaneously dimerize to the dihydropyrazine.

  • The dihydropyrazine is then oxidized to the pyrazine. This can often be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like copper(II) sulfate.[8]

  • After the reaction is complete, filter off any solids, neutralize the filtrate, and extract the pyrazine product.

  • Purify the crude product by column chromatography or recrystallization.

Problem 2: Poor Regioselectivity in Unsymmetrical Pyrazine Synthesis

Synthesizing a pyrazine with two different substituents at the 2- and 5- (or 3- and 6-) positions is challenging with classical methods due to the formation of a product mixture.

Mandatory Visualization: Regioselectivity Challenge and Solution

Regioselectivity Regioselectivity in Unsymmetrical Pyrazine Synthesis cluster_0 Classical Condensation (Low Selectivity) cluster_1 Modern Stepwise Approach (High Selectivity) A α-Amino Ketone A P1 A-A Dimer (Symmetrical) A->P1 Self- & Cross- Condensation P2 B-B Dimer (Symmetrical) A->P2 Self- & Cross- Condensation P3 A-B Dimer (Desired Unsymmetrical) A->P3 Self- & Cross- Condensation B α-Amino Ketone B B->P1 Self- & Cross- Condensation B->P2 Self- & Cross- Condensation B->P3 Self- & Cross- Condensation C Halogenated Pyrazine Core Intermediate Mono-substituted Pyrazine C->Intermediate Suzuki Coupling 1 R1 R1-Boronic Acid R1->Intermediate R2 R2-Boronic Acid Final Di-substituted Pyrazine (Single Regioisomer) R2->Final Intermediate->Final Suzuki Coupling 2

Caption: Comparison of a low-selectivity classical method versus a high-selectivity modern approach.

Problem 3: Purification Difficulties

Effective purification is essential for obtaining high-quality material. The choice of method depends heavily on the physical properties of your product and the nature of the impurities.

Data Presentation: Comparison of Purification Techniques for Pyrazines
Technique Principle of Separation Best Suited For Common Pitfalls & Solutions
Flash Column Chromatography Adsorption/PolaritySeparating products from starting materials, regioisomers, and non-volatile impurities.[14]Pitfall: Co-elution of structurally similar byproducts. Solution: Adjust the eluent polarity (e.g., hexane/ethyl acetate system) for better separation.[3][14] Use high-resolution silica.
Recrystallization Differential SolubilityPurifying solid, crystalline pyrazine derivatives to a high degree of purity.[14]Pitfall: Product "oiling out" or poor recovery. Solution: Screen multiple solvents/solvent systems. Ensure slow cooling to promote crystal growth.
Distillation Boiling PointIsolating volatile pyrazine products from non-volatile impurities like salts or polymeric material.[3][9][11]Pitfall: Thermal decomposition of the product. Solution: Use vacuum distillation to lower the required temperature.
Liquid-Liquid Extraction (LLE) Partition CoefficientInitial work-up to remove water-soluble impurities (salts, polar starting materials).[3][9]Pitfall: Co-extraction of polar impurities (e.g., imidazoles) with polar solvents. Solution: Use a non-polar solvent like hexane to selectively extract the pyrazine.[3][9]
Experimental Protocols: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying a pyrazine derivative from a reaction mixture.

  • Sample Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the crude material onto a small amount of silica gel (dry loading) for best results.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 90/10 hexane/ethyl acetate).[3][9]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent as needed to elute the desired product.

  • Fraction Pooling: Once the product has been identified in the collected fractions (via TLC), pool the pure fractions together.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified pyrazine derivative.

References
  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 826–834. Available from: [Link]

  • Pápai, B., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(86), 54836-54845. Available from: [Link]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available from: [Link]

  • Merck Index (Online). Gutknecht Pyrazine Synthesis. Royal Society of Chemistry. Available from: [Link]

  • Merck Index (Online). Gutknecht Condensation. Wiley. Available from: [Link]

  • Wikipedia. Pyrazine. Wikimedia Foundation. Available from: [Link]

  • Ong, P. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 80-97. Available from: [Link]

  • North Bengal University Institutional Repository. (n.d.). Chapter IV Section A (General introduction and synthetic background). Available from: [Link]

  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Available from: [Link]

  • Bera, S., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(12), 11803-11809. Available from: [Link]

Sources

Technical Support Center: Best Practices for Handling and Storage of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 2-hydroxy-3-pyrazinecarboxylate (CAS No. 27825-20-3). This guide is designed for our partners in research, discovery, and drug development. It provides in-depth, field-proven insights into the optimal handling, storage, and troubleshooting for this valuable heterocyclic compound. Our goal is to ensure the integrity of your experiments by maintaining the quality and stability of this reagent.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding this compound.

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: Based on its chemical structure (a polar heterocyclic compound with hydrogen bonding capabilities), this compound is expected to be soluble in polar organic solvents. For most applications, we recommend using Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions. It is a powerful, polar aprotic solvent that can dissolve a wide array of organic materials, including many polymers and inorganic salts.[1] For applications where DMSO may interfere with downstream assays, high-purity ethanol or methanol can be used, although the achievable concentration may be lower. While data on the precise solubility in water is limited, its hydrophilic functional groups suggest some aqueous solubility, which can be enhanced at a basic pH.

Q2: How should I properly store the solid compound and my prepared stock solutions to prevent degradation?

A2: Proper storage is critical to maintain the integrity of this compound.

  • Solid Compound: The solid material should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[2] A recommended storage temperature is between 2-8°C. Exposure to moisture and air should be minimized as this can lead to chemical degradation.[2]

  • Stock Solutions: For short-term storage (up to a few weeks), stock solutions in DMSO or ethanol can be kept at 2-8°C. For long-term storage, we strongly advise aliquoting the stock solution into smaller, single-use vials and storing them at -20°C or -80°C. This practice minimizes freeze-thaw cycles, which can accelerate compound degradation.

Q3: What are the visual signs of degradation for this compound?

A3: While specific data on the visual degradation of this compound is not extensively published, for many heterocyclic compounds, degradation can be indicated by a change in color (e.g., yellowing or browning), the appearance of a precipitate in solution, or a change in the odor of the solid. If you observe any of these changes, it is advisable to perform a quality control check (e.g., by LC-MS) before using the compound in a critical experiment.

Q4: What are the known chemical incompatibilities for this compound?

A4: As a general best practice, avoid storing or mixing this compound with strong oxidizing agents, strong acids, and strong bases.[2] The pyrazine ring system and the ester functional group can be susceptible to reaction under these conditions. For example, strong bases can hydrolyze the methyl ester, and strong acids or oxidizing agents can potentially react with the pyrazine ring.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the use of this compound in your experiments.

Problem Potential Cause Recommended Solution
Low or no activity in a biological assay Compound degradation due to improper storage.Verify the storage conditions of both the solid compound and the stock solution. If degradation is suspected, use a fresh, unopened vial of the compound to prepare a new stock solution.
Low solubility in the assay buffer.Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is within the tolerance limits of your biological system and is sufficient to maintain the compound's solubility. If precipitation is observed, consider lowering the final compound concentration or using a different solvent system.
Inconsistent results between experiments Variability in stock solution concentration due to solvent evaporation or incomplete dissolution.Always ensure the compound is fully dissolved when preparing stock solutions. Use tightly sealed vials for storage to prevent solvent evaporation. Gently vortex the stock solution before each use to ensure homogeneity.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of impurities from synthesis or degradation products.Review the certificate of analysis for the batch of the compound you are using. If new peaks appear over time, this may indicate degradation. Consider re-purification of the compound if necessary for your application.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a standard stock solution of this compound.

Materials:

  • This compound (MW: 154.12 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the Compound: Accurately weigh out approximately 1.54 mg of this compound and transfer it to a clean, dry amber glass vial.

  • Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Storage: Once fully dissolved, the 10 mM stock solution should be stored under the recommended conditions (see FAQ Q2).

Technical Data Summary

Property Value Source
CAS Number 27825-20-3[3]
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
Appearance Solid (form may vary)N/A
Melting Point 154 °C[4]

Logical Workflow for Quality Assessment

The following diagram illustrates a decision-making process for assessing the quality of a stored sample of this compound before use in an experiment.

G start Start: Retrieve Stored Sample visual_inspection Visual Inspection (Color, Clarity of Solution) start->visual_inspection is_ok Appearance as Expected? visual_inspection->is_ok analytical_qc Perform Analytical QC (e.g., LC-MS, NMR) is_ok->analytical_qc No / Uncertain proceed Proceed with Experiment is_ok->proceed Yes data_ok Data Meets Specification? analytical_qc->data_ok data_ok->proceed Yes discard Discard and Prepare Fresh Stock data_ok->discard No consult_support Consult Technical Support with Data discard->consult_support

Sources

Technical Support Center: Reaction Monitoring for Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Methyl 2-hydroxy-3-pyrazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when monitoring its synthesis by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we provide field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity and success of your experiments.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction. It allows for the simultaneous analysis of the starting material, intermediates, and the final product, providing a visual confirmation of the reaction's progression towards completion. For a compound like this compound, which contains a UV-active pyrazine ring, visualization is often straightforward.

Frequently Asked Questions (FAQs) & Troubleshooting: TLC

Q1: My spots are streaking or appearing as elongated smears on the TLC plate. What is causing this and how can I fix it?

A1: Spot streaking is a common issue that obscures results and prevents accurate Rf calculation. The primary causes and their solutions are:

  • Sample Overloading: Applying too much sample to the baseline is the most frequent cause. The stationary phase becomes saturated, leading to a continuous "streak" as the mobile phase ascends.

    • Solution: Dilute your reaction aliquot significantly before spotting it on the TLC plate. Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate completely between each application to keep the spot tight and concentrated.[1][2][3]

  • Compound Acidity/Basicity: this compound has a phenolic hydroxyl group (pKa ≈ 10.55) which can interact strongly with the acidic silica gel stationary phase, causing tailing.[4]

    • Solution: To mitigate this, add a small amount of acid (e.g., 0.1–2.0% acetic or formic acid) to your eluent. This protonates the compound, reducing its interaction with the silica gel and resulting in more compact spots.[1]

  • Inappropriate Solvent System: If the sample is not fully soluble in the mobile phase or is highly polar, it can streak.

    • Solution: Ensure your spotting solvent is volatile and dissolves the sample well. Adjust the polarity of your mobile phase; sometimes a more polar system can improve the spot shape for polar compounds.[1]

Q2: I can't achieve good separation. My starting material and product spots have very similar Rf values.

A2: Poor resolution is a common challenge, especially when the reactants and products have similar polarities.

  • Solution: The key is to alter the selectivity of the chromatographic system.

    • Change Mobile Phase Polarity: If the spots are too high on the plate (Rf > 0.8), your eluent is too polar; decrease the proportion of the polar solvent. If the spots are too low (Rf < 0.2), the eluent is not polar enough; increase the proportion of the polar solvent.[1] An ideal Rf value for the product is typically between 0.3 and 0.5 for good separation and accurate assessment.

    • Change Solvent Composition: If simply adjusting polarity doesn't work, change the solvents entirely. Different solvents have different selectivities. For example, if a mixture of Ethyl Acetate/Hexanes fails, try a system with Dichloromethane/Methanol or Acetone/Toluene. These solvents interact differently with your compounds and the stationary phase.

Q3: My spots are not visible under a 254 nm UV lamp. What should I do?

A3: While the pyrazine ring is aromatic and should be UV active, several factors can lead to poor visualization.[5]

  • Insufficient Concentration: The compound may be too dilute in the reaction mixture to be detected.

    • Solution: Try concentrating the sample by spotting multiple times in the same location, ensuring the solvent dries between applications.[1]

  • Non-UV Active Compound: If one of your starting materials lacks a strong chromophore, it may not be visible.

    • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is an excellent general-purpose choice for detecting compounds that can be oxidized, such as the hydroxyl group on your product or other functional groups in your reactants.[6][7] The spots will appear as yellow-brown spots on a purple background.[6]

Standard Operating Procedure (SOP): TLC Method Development

This protocol provides a systematic approach to developing a reliable TLC method for monitoring the synthesis of this compound.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Capillary spotters

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Visualization: UV lamp (254 nm), Potassium Permanganate stain solution.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in a volatile solvent like ethyl acetate or DCM (approx. 0.5 mL) in a small vial. Prepare separate diluted solutions of your starting materials for reference.

  • Plate Spotting: Using a capillary spotter, carefully apply small spots of the diluted starting material, a "co-spot" (starting material and reaction mixture on the same spot), and the reaction mixture onto the baseline of the TLC plate (approx. 1 cm from the bottom). Keep spots small and about 1 cm apart.

  • Solvent System Selection:

    • Initial Trial: Start with a mobile phase of intermediate polarity, such as 30% EtOAc in Hexanes .

    • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[1] Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Analysis: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualization:

    • First, view the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. The pyrazine-containing compounds should appear as dark spots.

    • Next, dip the plate into a jar containing KMnO₄ stain, or spray it evenly. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background.[6]

  • Optimization:

    • If spots are too high (high Rf), decrease the polarity (e.g., move to 20% EtOAc in Hexanes).

    • If spots are too low (low Rf), increase the polarity (e.g., move to 50% EtOAc in Hexanes or switch to a DCM/MeOH system).[1]

    • The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

TLC Troubleshooting Workflow

TLC_Troubleshooting cluster_streaking Streaking / Tailing Spots cluster_separation Poor Separation (Similar Rf) cluster_visibility No Visible Spots start Problem Detected p1 Cause Overloading Acidic/Basic Compound Low Solubility start->p1 p2 Cause Eluent Polarity Incorrect Poor Solvent Selectivity start->p2 p3 Cause Sample Too Dilute Compound Not UV-Active start->p3 s1 Solution Dilute sample & re-spot Add 0.1% Acid/Base to Eluent Change Solvent System p1->s1 Address Cause end_node Problem Resolved s1->end_node s2 Solution Adjust % Polar Solvent Change Solvents (e.g., EtOAc/Hex to DCM/MeOH) p2->s2 Address Cause s2->end_node s3 Solution Concentrate Spot (re-apply) Use a Chemical Stain (e.g., KMnO4) p3->s3 Address Cause s3->end_node

Caption: A logical workflow for diagnosing and resolving common TLC issues.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For quantitative analysis and more precise monitoring, especially in later stages of development and for purity assessment, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It offers superior resolution, sensitivity, and reproducibility compared to TLC.

Frequently Asked Questions (FAQs) & Troubleshooting: HPLC

Q1: My analyte peak is tailing or fronting. What are the common causes and solutions?

A1: Peak asymmetry compromises integration accuracy and resolution.

  • Peak Tailing: This is the more common issue for amine- or hydroxyl-containing compounds like ours.

    • Cause 1: Secondary Interactions: The hydroxyl group on your compound can form strong hydrogen bonds with residual, un-capped silanol groups on the C18 stationary phase. This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later and form a "tail".[8][9]

    • Solution: Add a mobile phase modifier. A small amount of an acid like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the residual silanols, effectively "masking" them and preventing the secondary interaction. This results in sharper, more symmetrical peaks.[10]

    • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.[8][10]

    • Solution: Dilute your sample or reduce the injection volume.[8][9]

  • Peak Fronting: This is typically caused by injecting the sample in a solvent that is significantly stronger (more organic) than the mobile phase or by gross column overload.[8]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[10] If this is not feasible, ensure the injection volume is as small as possible to minimize the effect of the strong sample solvent.

Q2: I'm seeing "ghost peaks" – peaks that appear in blank runs or at unexpected retention times. Where do they come from?

A2: Ghost peaks are frustrating and can interfere with the quantification of your actual product.

  • Cause 1: Sample Carryover: Residue from a previous, more concentrated injection may remain in the autosampler needle, injection valve, or column.[8]

    • Solution: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent (like 100% acetonitrile or isopropanol). Run several blank injections (mobile phase only) after a concentrated sample to ensure the system is clean.[8][9]

  • Cause 2: Contaminated Mobile Phase: Impurities in your solvents (especially water) or buffers can accumulate on the column and elute as peaks, particularly during a gradient run.[9][10]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[9] Filter all aqueous buffers before use.

  • Cause 3: Column Bleed: As a column ages, the bonded stationary phase can slowly degrade and wash off, leading to a rising baseline or broad ghost peaks during a gradient.

    • Solution: If other causes are ruled out, it may be time to replace the column. Using a guard column can help extend the life of your analytical column.[9][11]

Q3: My retention times are shifting from one injection to the next. Why is this happening?

A3: Unstable retention times make peak identification unreliable.

  • Cause 1: Inadequate Column Equilibration: This is the most common cause. Before starting a sequence, the column must be fully equilibrated with the initial mobile phase conditions. If not, you will see retention times drift (usually to shorter times) over the first few injections.

    • Solution: Ensure your method includes a sufficient equilibration time (at least 10-15 column volumes) before the first injection and between runs.

  • Cause 2: Mobile Phase Composition or Flow Rate Fluctuation: An improperly mixed mobile phase, solvent evaporation, or a faulty pump can cause changes in retention.[8][12]

    • Solution: Ensure solvents are well-mixed and degassed. Check the pump for leaks and verify the flow rate by collecting the eluent for a set time and measuring its volume.[8]

  • Cause 3: Temperature Changes: Column temperature significantly affects retention time.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature throughout the analysis.[12]

Standard Operating Procedure (SOP): HPLC Method Development

This protocol outlines a starting point for developing a robust RP-HPLC method for this compound.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade)

Procedure:

  • System Preparation: Purge all solvent lines to remove air bubbles. Set the column temperature to 30 °C.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • UV Detection: 254 nm (or a more specific wavelength determined by a UV scan of the analyte)

    • Gradient: Start with a screening gradient to determine the approximate elution conditions.

      Time (min) %A (Water + 0.1% FA) %B (ACN + 0.1% FA)
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Sample Analysis: Prepare a dilute solution of your reaction mixture in the initial mobile phase (95:5 Water:Acetonitrile). Inject and run the screening gradient.

  • Method Optimization:

    • Based on the retention time of your product peak in the screening run, you can create a more optimized gradient.

    • If the peak elutes at 6 minutes (corresponding to ~50% B), you can create a shallower gradient around this point (e.g., from 40% to 60% B over 10 minutes) to improve resolution between the product and any nearby impurities.

    • Ensure the starting material is well-resolved from the product peak. Adjust the gradient slope as needed to maximize resolution.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_peakshape Poor Peak Shape cluster_retention Retention Time (RT) Shift cluster_ghost Ghost / Extra Peaks start Problem Detected p1 Issue Tailing Peak Fronting Peak start->p1 p2 Cause No Equilibration Mobile Phase / Flow Issue start->p2 p3 Cause Carryover Contaminated Mobile Phase start->p3 s1 Solution Add 0.1% FA to mobile phase. Check for overload. Match sample solvent to mobile phase. Reduce injection volume. p1->s1 Address Issue end_node Problem Resolved s1->end_node s2 Solution Increase equilibration time (10-15 column vol) Prepare fresh mobile phase. Check pump. p2->s2 Address Cause s2->end_node s3 Solution Add strong needle wash. Run blanks. Use fresh HPLC-grade solvents. p3->s3 Address Cause s3->end_node

Caption: A decision tree for troubleshooting common HPLC chromatography issues.

References

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Mastelf Technologies. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • Organic Chemistry at the University of Colorado Boulder. (n.d.). TLC Stains. Retrieved from [Link]

  • WordPress.com. (2006, September 27). TLC Staining solutions. Org Prep Daily. Retrieved from [Link]

  • Unknown. (n.d.). TLC stains. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on Reactions of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the nuanced world of reactions involving Methyl 2-hydroxy-3-pyrazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection on reaction outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity and logic.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments, with a focus on how solvent choice can be both the problem and the solution.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting to displace a leaving group on a pyrazine ring system derived from this compound, but I'm observing low to no product formation. What are the likely causes related to my solvent choice?

Answer:

Low yields in SNAr reactions on electron-deficient rings like pyrazine are frequently tied to solvent-reagent interactions. The pyrazine ring itself is susceptible to nucleophilic attack, a reactivity that is heavily modulated by the solvent environment.[1][2]

Potential Causes & Solutions:

  • Protic Solvents Deactivating the Nucleophile: Polar protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with anionic nucleophiles.[3][4] This solvation shell effectively "cages" the nucleophile, reducing its reactivity and hindering its ability to attack the electron-deficient pyrazine ring.[3]

    • Solution: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN). These solvents can dissolve the nucleophile but do not form strong hydrogen bonds, leaving the nucleophile "naked" and more reactive.[3][5] The large rate increases observed when moving from protic to polar aprotic solvents in SNAr reactions are well-documented.[6]

  • Poor Solubility of Starting Materials: If your pyrazine substrate or nucleophile has limited solubility in the chosen solvent, the reaction will be slow or may not proceed at all due to being mass-transfer limited.

    • Solution: Select a solvent that ensures all reactants are fully dissolved at the reaction temperature. For some pyrazine derivatives, which can be quite polar, solvents like DMF or DMSO are often good choices.[7] In some cases, a co-solvent system may be necessary to achieve complete dissolution.

  • Solvent Competing as a Nucleophile: If you are using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can deprotonate and compete with your intended nucleophile, leading to unwanted side products.[8]

    • Solution: Employ a non-reactive, polar aprotic solvent to eliminate this side reaction pathway.

  • Stabilization of the Meisenheimer Complex: The intermediate in an SNAr reaction is a negatively charged species known as a Meisenheimer complex. Electron-withdrawing groups on the ring are crucial for stabilizing this intermediate.[8] The solvent also plays a key role in this stabilization.

    • Solution: Polar aprotic solvents are excellent at stabilizing charged intermediates through dipole-dipole interactions, which helps to lower the activation energy of the reaction.[8]

Experimental Protocol: General Procedure for SNAr on a Halopyrazine Derivative

  • To a solution of the halopyrazine derivative (1.0 eq) in anhydrous DMF, add the nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) if required.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Unwanted Side Reactions: Ester Hydrolysis or Transesterification

Question: I'm performing a reaction on the pyrazine ring, but I'm observing hydrolysis of the methyl ester or transesterification with my alcohol solvent. How can I prevent this?

Answer:

The methyl ester of this compound is susceptible to nucleophilic attack, particularly under basic or acidic conditions, or in the presence of nucleophilic solvents.

Potential Causes & Solutions:

  • Basic or Acidic Conditions: The presence of strong bases or acids can catalyze the hydrolysis of the ester.

    • Solution: If possible, perform the reaction under neutral conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base. For reactions requiring acidic conditions, ensure the work-up procedure quickly neutralizes the acid to prevent prolonged exposure.

  • Nucleophilic Solvents: Alcohols (e.g., methanol, ethanol) can act as nucleophiles, leading to transesterification, especially if a base is present.

    • Solution: Avoid alcohol-based solvents if ester integrity is crucial. Opt for non-nucleophilic solvents like THF, Dioxane, Toluene, or DMF.

  • Elevated Temperatures: High reaction temperatures can promote ester hydrolysis or transesterification.

    • Solution: Conduct the reaction at the lowest effective temperature.

Issue 3: Difficulty in Product Purification and Isolation

Question: My reaction appears to be successful, but I am struggling to purify the final product from polar, solvent-related impurities. What strategies can I employ?

Answer:

Purification of polar pyrazine derivatives can be challenging, especially when using high-boiling point polar aprotic solvents like DMF or DMSO.[9]

Potential Causes & Solutions:

  • Residual High-Boiling Point Solvents: DMF and DMSO are difficult to remove completely by evaporation.

    • Solution:

      • Azeotropic Removal: Co-evaporate the crude product with a lower-boiling point solvent like toluene or heptane multiple times.

      • Aqueous Work-up: Perform a thorough aqueous wash during the work-up. DMF is water-soluble and can be largely removed by partitioning between an organic solvent (like ethyl acetate or MTBE) and water. Multiple extractions are often necessary.[9]

  • Co-elution with Polar Impurities: The polarity of your product may be similar to that of solvent-derived or reaction by-products, leading to difficult separation by column chromatography.[10]

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. For polar compounds, systems like ethyl acetate/methanol or dichloromethane/methanol may be required.[9] Reverse-phase chromatography (C18 silica) can be an effective alternative for highly polar compounds.[9]

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[9]

Frequently Asked Questions (FAQs)

Q1: How does the tautomeric form of this compound influence its reactivity and how is this affected by the solvent?

A1: this compound can exist in tautomeric forms (the hydroxy and the keto form). The equilibrium between these forms can be influenced by the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded hydroxy form may be favored. In polar protic solvents, solvent molecules can compete for hydrogen bonding, potentially favoring the keto tautomer or solvating the hydroxy form differently. This can affect the nucleophilicity and electrophilicity of different positions on the molecule.

Q2: For a reaction involving the hydroxyl group, what is the best choice of solvent?

A2: For reactions involving the hydroxyl group, such as O-alkylation or O-acylation, a polar aprotic solvent like DMF or THF is generally preferred. These solvents will not compete with the hydroxyl group for reagents. The use of a suitable base (e.g., NaH, K₂CO₃) is typically required to deprotonate the hydroxyl group and form the more nucleophilic alkoxide.

Q3: Can "green" solvents be used for reactions with this compound?

A3: Yes, greener solvent alternatives are being explored for many reaction types. For instance, polyethylene glycol (PEG) has been shown to be an effective and environmentally friendly solvent for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles.[11] Solvents like 2-Methyltetrahydrofuran (2-MeTHF) can also be considered as greener alternatives to traditional polar aprotic solvents.[10]

Q4: How does solvent polarity affect reaction rates in general for pyrazine derivatives?

A4: The effect of solvent polarity on reaction rates is highly dependent on the mechanism.

  • For reactions where the transition state is more polar than the reactants (like in many SNAr reactions), increasing solvent polarity generally increases the reaction rate by stabilizing the transition state.[12][13]

  • For reactions where the reactants are more charged than the transition state, increasing solvent polarity can actually decrease the reaction rate by over-stabilizing the starting materials.[14]

Data Summary

Table 1: Influence of Solvent on Nucleophilic Aromatic Substitution (SNAr) Yield

SolventSolvent TypeRelative RateRationale
MethanolPolar ProticLowSolvates and deactivates the nucleophile through hydrogen bonding.[3]
WaterPolar ProticVery LowStrong hydrogen bonding with the nucleophile.
AcetonitrilePolar AproticModerate to HighDoes not strongly solvate the nucleophile, increasing its reactivity.[13]
DMFPolar AproticHigh"Naked" nucleophile effect; stabilizes the Meisenheimer complex.
DMSOPolar AproticVery HighHighly polar; effectively stabilizes charged intermediates.[5]
TolueneNon-polarVery LowPoor solubility of polar reactants and poor stabilization of charged intermediates.
PEG-400Green, PolarHighShown to be an efficient medium for SNAr on N-heterocycles.[11]

Visualizations

Diagram 1: Solvent Effects on Nucleophile Reactivity in SNAr

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nuc_P Nucleophile (Nu⁻) Solv_P1 S-H⁺ Nuc_P->Solv_P1 H-Bond Solv_P2 S-H⁺ Nuc_P->Solv_P2 H-Bond Solv_P3 S-H⁺ Nuc_P->Solv_P3 H-Bond Solv_P4 S-H⁺ Nuc_P->Solv_P4 H-Bond Outcome_P Solvated ('Caged') Nucleophile Reduced Reactivity Nuc_A Nucleophile (Nu⁻) Outcome_A 'Naked' Nucleophile Enhanced Reactivity

Caption: A diagram illustrating how polar protic solvents "cage" nucleophiles, reducing their reactivity, while polar aprotic solvents leave them "naked" and more reactive.

Diagram 2: Troubleshooting Workflow for Low Yield Reactions

G start Low or No Product Yield check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent check_solubility Are all reactants fully dissolved? check_solvent->check_solubility Yes switch_solvent Switch to a polar aprotic solvent (DMF, DMSO, ACN) check_solvent->switch_solvent No check_temp Is the reaction temperature optimized? check_solubility->check_temp Yes increase_solubility Use a co-solvent or a different solvent system check_solubility->increase_solubility No check_reagents Are reagents (nucleophile, base) active and pure? check_temp->check_reagents Yes optimize_temp Screen a range of temperatures check_temp->optimize_temp No purify_reagents Purify/replace reagents check_reagents->purify_reagents No success Reaction Optimized check_reagents->success Yes switch_solvent->check_solubility increase_solubility->check_temp optimize_temp->check_reagents purify_reagents->success

Caption: A decision tree for troubleshooting low-yield reactions involving pyrazine derivatives, with a focus on solvent and reaction conditions.

References

  • Technical Support Center: Optimization of Reaction Conditions for Pyrazine Derivatives - Benchchem.
  • What are the solvation effects of pyrazine? - Blog - BIOSYNCE.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015).
  • stability issues of 2-Pyrazinecarboxylic acid under acidic or basic conditions - Benchchem.
  • managing incompatible reagents with pyrazine carboxylic acids - Benchchem.
  • How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem.
  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents.
  • Troubleshooting low yields in the Maillard reaction for pyrazine formation - Benchchem.
  • 6.2.2. Pyrazines.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. (2018).
  • Solvent Effects on the Menshutkin Reaction - arXiv. (2021).
  • An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery - Benchchem.
  • Effect of solvent in Nucleophilic Substitution Reaction - YouTube. (2019).
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts | Request PDF - ResearchGate.
  • (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity - ResearchGate.
  • Cas 27825-20-3,this compound | lookchem.
  • CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid - Technical Disclosure Commons.
  • Solvent Influence on the Transformation of Intramolecular Hydrogen Bonds in 2-Hydroxy-5-Methyl-3-Nitroacetophenone - ResearchGate.
  • Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents.
  • Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. | Sigma-Aldrich. (2001).

Sources

"Methyl 2-hydroxy-3-pyrazinecarboxylate" catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of Methyl 2-hydroxy-3-pyrazinecarboxylate and related derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the catalytic synthesis of pyrazine derivatives.

Q1: What are the primary catalytic strategies for synthesizing substituted pyrazines, and how do they differ?

A1: The synthesis of the pyrazine core can be approached through several catalytic routes, each with distinct advantages. The classical and most widely used method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which is subsequently oxidized.[1] However, modern catalysis offers more sophisticated and atom-economical alternatives:

  • Acceptorless Dehydrogenative Coupling (ADC): This elegant strategy involves the coupling of β-amino alcohols, catalyzed by transition metal complexes, particularly those based on earth-abundant metals like manganese.[2][3] The reaction is highly efficient, producing only water and hydrogen gas as byproducts. This is an excellent choice for green chemistry initiatives.

  • Enzymatic Catalysis: For transformations of existing pyrazine scaffolds, such as the amidation of pyrazine esters, enzymes offer a powerful and green alternative. Lipases, for example, can catalyze the formation of pyrazinamide derivatives from pyrazine esters and amines under mild conditions (e.g., 45°C) and in green solvents like tert-amyl alcohol.[4][5]

  • Boron-Based Catalysis: For direct amidation reactions to form pyrazine carboxamides, boron-based catalysts like boronic acids or borate esters are highly effective.[6] These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine under dehydrative conditions.

Q2: How do I select the most appropriate catalyst for my specific pyrazine synthesis?

A2: Catalyst selection is dictated by your starting materials and desired transformation. The following decision framework can guide your choice:

start Identify Your Starting Materials sm1 β-Amino Alcohol start->sm1 Building the pyrazine ring sm2 Pyrazine Ester + Amine start->sm2 Modifying the side chain sm3 Pyrazine Carboxylic Acid + Amine start->sm3 Modifying the side chain cat1 Manganese Pincer Complex (for Dehydrogenative Coupling) sm1->cat1 cat2 Immobilized Lipase (e.g., Lipozyme® TL IM for Amidation) sm2->cat2 cat3 Boronic Acid / Borate Ester (for Direct Amidation) sm3->cat3

Caption: Catalyst selection workflow based on starting materials.

Q3: What are the most critical parameters to optimize in a catalyzed pyrazine synthesis?

A3: Optimizing a catalyzed reaction requires a systematic approach. The following parameters are crucial:

  • Catalyst Loading: Higher loading does not always mean higher yield and can hinder scalability.[7] For instance, manganese-catalyzed dehydrogenative couplings often find an optimal loading around 2 mol%.[2]

  • Base Selection: The choice and amount of base are critical. In some dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated significantly higher efficacy than alkoxides like NaOEt or tBuOK.[2][7]

  • Temperature: Reaction temperature is a double-edged sword. For gas-phase dehydrogenations, temperatures below 300°C may lead to incomplete reaction and piperazine byproducts, while exceeding 450°C can cause pyrazine ring degradation.[7]

  • Solvent: The solvent can dramatically influence reaction outcomes. In enzymatic amidations, polar aprotic solvents like DMSO or THF may give low yields, whereas tert-amyl alcohol has been shown to be superior.[4] For boron-catalyzed amidations, azeotropic removal of water is key, making solvents like xylenes effective.[8]

Q4: My synthesis involves an amidation step. What are the common pitfalls with coupling agents?

A4: While classic coupling agents are effective, they often generate stoichiometric amounts of hazardous by-products and can be costly.[5] For electron-deficient amines, such as aminopyrazines, many standard coupling agents are inefficient. A combination of methanesulfonyl chloride and N-methylimidazole has been shown to be effective for activating the carboxylic acid in these challenging cases.[9] For a greener approach, consider catalytic direct amidation methods to minimize waste.[6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound and its precursors.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The catalyst may have degraded or is poisoned. 2. Suboptimal Conditions: Incorrect temperature, base, or solvent is being used.[7] 3. Impure Starting Materials: Contaminants in reactants can lead to side reactions or inhibit the catalyst.[7] 4. Inefficient Work-up: The desired product is being lost during extraction or purification steps.1. Catalyst Check: Use a freshly opened or purified catalyst. If applicable, ensure the reaction is run under an inert atmosphere to prevent deactivation.[1] 2. Systematic Optimization: Screen different bases (e.g., KH vs. NaOMe).[2] Optimize temperature in increments. Select a solvent appropriate for the reaction type (e.g., tert-amyl alcohol for enzymatic reactions, toluene for ADC).[2][4] 3. Purify Reactants: Verify the purity of starting materials via NMR or melting point. Recrystallize or distill if necessary. 4. Refine Work-up: Perform multiple extractions with a suitable solvent. Optimize your purification method (see Issue 4).
Formation of Side Products 1. Over-oxidation: In reactions involving oxidation steps, other functional groups may be susceptible.[10] 2. Imidazole Formation: This is a common side reaction in syntheses involving 1,2-diamines. 3. Resinous Byproducts: The reaction of glyoxal with diamines can produce polymeric materials.[10]1. Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent and monitor the reaction closely to stop it upon consumption of the starting material.[10] 2. pH Control & Purification: Adjusting the pH during workup can help separate basic imidazole byproducts. They can often be removed via an acid wash or by using silica gel chromatography, as they tend to be more polar.[1] 3. Use Adducts: To prevent resin formation, aqueous glyoxal solutions can be treated with two molar equivalents of sodium bisulfite before addition to the diamine.[10]
Reaction Stalls or is Incomplete 1. Intermediate Trapping: A stable intermediate, such as a hydrazone in a pyrazole synthesis or a dihydropyrazine, may not be converting to the final product.[11][12] 2. Catalyst Deactivation: The catalyst may be inhibited by the product or a byproduct as the reaction progresses.1. Promote Cyclization/Oxidation: If an intermediate is isolated, the final conversion step may need a push. This can often be achieved by increasing the temperature, changing to a more polar solvent, or adding a catalytic amount of acid.[12] For dihydropyrazine intermediates, oxidation can be achieved by bubbling air through the mixture or adding an oxidizing agent.[7] 2. Consider Immobilized Catalysts: An immobilized catalyst (e.g., Lipozyme®) can sometimes mitigate product inhibition and simplifies removal.[4]
Difficulty in Product Purification 1. Similar Polarity: The product and key impurities have similar polarities, making chromatographic separation difficult. 2. Residual Reagents: Unreacted starting materials or residual catalysts are co-eluting with the product.1. Recrystallization: This is a powerful technique for purification. Try screening various solvents (e.g., acetone, water, ethanol) to find one where the product has high solubility at high temperatures and low solubility at room temperature.[10] 2. Derivatization: For basic pyrazine products, precipitation as an acid addition salt can be a highly effective method to separate them from non-basic impurities.[12] 3. Chromatography Optimization: Screen different eluent systems. A common system for pyrazine derivatives is a hexane/ethyl acetate mixture.[1]

Experimental Protocols & Methodologies

Protocol 1: Acceptorless Dehydrogenative Coupling for 2,5-Substituted Pyrazine Synthesis

This protocol is adapted from methodologies utilizing manganese pincer complexes and serves as a representative example of a modern, atom-economical synthesis.[2][3]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 1. Add β-amino alcohol (0.5 mmol) and Toluene (2 mL) to oven-dried Schlenk tube. prep2 2. Add Mn-pincer catalyst (2 mol%) and KH base (3 mol%). prep1->prep2 react 3. Heat at 150 °C for 24h under Argon atmosphere. prep2->react workup1 4. Cool to RT, quench with water. react->workup1 workup2 5. Extract with organic solvent. workup1->workup2 workup3 6. Purify via column chromatography. workup2->workup3 analysis 7. Analyze by NMR, MS. workup3->analysis

Caption: Workflow for Manganese-catalyzed pyrazine synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the β-amino alcohol substrate (0.5 mmol), the acridine-based manganese pincer catalyst (2 mol%, 0.01 mmol), and potassium hydride (KH) (3 mol%, 0.015 mmol).

  • Solvent Addition: Add 2 mL of anhydrous toluene to the tube via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture for 24 hours.[2]

  • Monitoring: Progress can be monitored by taking aliquots (under inert atmosphere) and analyzing by GC-MS.

  • Work-up: After cooling the reaction to room temperature, carefully quench the mixture by adding 5 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-substituted pyrazine.

References

  • BenchChem. (2025). Stability issues of 2-Pyrazinecarboxylic acid under acidic or basic conditions.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Angene Chemical. (2021).
  • ChemicalBook. (2025).
  • Sigma-Aldrich. (2024).
  • PubMed Central. (2024).
  • ResearchGate. (2017).
  • National Institutes of Health (NIH). (n.d.).
  • ACS Publications. (2018).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • RSC Publishing. (2024).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Pyrazinecarboxylic Acid.
  • LookChem. (n.d.).
  • MDPI. (2024).
  • UCL Discovery. (n.d.).
  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • UCL Discovery. (n.d.).
  • MDPI. (n.d.).
  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis with N'-Acetylacetohydrazide.

Sources

"Methyl 2-hydroxy-3-pyrazinecarboxylate" work-up procedure refinement

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-hydroxy-3-pyrazinecarboxylate

A Senior Application Scientist's Guide to Work-up Procedure Refinement

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require in-depth, field-proven insights into its isolation and purification. My goal is to move beyond a simple recitation of steps and delve into the chemical principles governing the work-up, enabling you to troubleshoot and refine your procedures effectively.

Section 1: Core Compound Characteristics & Work-up Implications

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. These characteristics directly influence the design of a successful work-up strategy.

Key Physical and Chemical Properties
PropertyValueSignificance for Work-up
Molecular Formula C₆H₆N₂O₃Indicates a relatively small, polar molecule.
Molecular Weight 154.12 g/mol [1][2]Standard molecular weight for a small organic molecule.
Appearance Solid[3]The target is a solid, making crystallization a viable and effective final purification step.
Melting Point 154 °C[1]A sharp melting point around this temperature is a key indicator of purity.
Predicted pKa 10.55 ± 0.40[1]The hydroxy group is weakly acidic. This is a critical parameter; washing with strong bases (e.g., NaOH, KOH) will deprotonate the molecule, rendering it highly water-soluble and causing significant product loss from the organic layer.
Solubility Data not widely available[1][3]Assumed to be soluble in moderately polar organic solvents (Ethyl Acetate, Dichloromethane, Chloroform) and sparingly soluble in water at neutral pH.
The Critical Role of Tautomerism

This compound exists in a tautomeric equilibrium with its amide-like form, Methyl 2-oxo-1H-pyrazine-3-carboxylate.[1] For the purposes of a work-up, the key takeaway is the presence of the acidic proton on the ring, whether it's viewed as a phenolic hydroxyl or an N-H proton. This acidity dictates how the molecule behaves during acid-base washes.

Section 2: Standard Work-up & Purification Workflow

The following is a generalized, robust work-up protocol designed to isolate this compound from a typical reaction mixture. The rationale behind each step is explained to empower you to adapt it to your specific reaction conditions.

Standard Protocol: Step-by-Step
  • Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a high-boiling polar solvent like DMF or DMSO, it is often advantageous to dilute the mixture with a suitable extraction solvent (e.g., Ethyl Acetate) and a large volume of water before proceeding. This partitioning helps to remove the bulk of the high-boiling solvent into the aqueous phase.[4]

  • Liquid-Liquid Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (Ethyl Acetate is a common first choice).

    • Wash the organic layer sequentially with:

      • i. Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is a mild base used to neutralize any residual acid catalysts or acidic byproducts. Its use is critical to avoid the accidental deprotonation and loss of your product, which would occur with a stronger base.[5] Vent the funnel frequently, as CO₂ gas evolution can cause a pressure buildup.[6]

      • ii. Deionized Water: Perform one to two washes with water to remove any remaining water-soluble impurities.[5]

      • iii. Saturated Sodium Chloride (Brine) Solution: This final wash helps to remove bulk water from the organic layer, breaking up minor emulsions and initiating the drying process, a phenomenon known as "salting out".[5]

  • Drying and Filtration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Allow the slurry to stand for 10-15 minutes, with occasional swirling.

    • Filter the mixture to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Final Purification by Recrystallization:

    • Select an appropriate solvent system (e.g., Ethanol, or a mixture like Hexane/Ethyl Acetate).

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization.

    • Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualization of the Standard Workflow

cluster_extraction Liquid-Liquid Extraction cluster_isolation Isolation & Purification Quench 1. Quench Reaction Mixture LLE 2. Extract with Organic Solvent Quench->LLE Wash_Bicarb 3. Wash with Sat. NaHCO₃ LLE->Wash_Bicarb Wash_Water 4. Wash with Water Wash_Bicarb->Wash_Water Wash_Brine 5. Wash with Brine Wash_Water->Wash_Brine Dry 6. Dry Organic Layer (e.g., MgSO₄) Wash_Brine->Dry Filter 7. Filter Drying Agent Dry->Filter Rotovap 8. Remove Solvent (Rotovap) Filter->Rotovap Recrystallize 9. Recrystallize Crude Solid Rotovap->Recrystallize Pure Pure Product Recrystallize->Pure

Fig 1. Standard work-up and purification workflow.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the work-up of this compound in a direct question-and-answer format.

Q1: After extraction, my yield is extremely low or zero. Where did my product go?

A1: The most probable cause is that your product is in the aqueous layer. Due to its acidic pKa of ~10.55, washing with a strong base (like 1M NaOH) will deprotonate the hydroxyl group, forming a water-soluble pyrazinolate salt.[1] Even a mild base like sodium bicarbonate can cause some loss if the phases are in contact for an extended period or if your product has unexpected solubility.

Troubleshooting Protocol: Product Recovery from Aqueous Layer

  • Confirm Product Presence: Take a small sample of the combined aqueous layers and spot it on a TLC plate against a standard of your product.

  • Acidify: If the product is present, transfer the aqueous layers to a large flask in an ice bath. Slowly add 1M HCl with stirring, monitoring the pH with litmus paper or a pH meter. Adjust the pH to approximately 5-6. This will re-protonate the pyrazinolate salt, making it less water-soluble.

  • Back-Extract: Transfer the acidified aqueous solution to a separatory funnel and extract it three times with a fresh organic solvent (e.g., Ethyl Acetate).

  • Combine and Process: Combine these new organic extracts with your original organic layer (if you saved it) or process them separately by drying, filtering, and evaporating the solvent as described in the standard protocol.

Q2: A thick, inseparable emulsion formed in my separatory funnel. How can I resolve this?

A2: Emulsions are common when working with complex reaction mixtures containing surfactants or fine particulates.[6] They are essentially a stable suspension of microscopic droplets of one liquid within another.

Troubleshooting Protocol: Breaking an Emulsion

  • Patience: Often, simply letting the separatory funnel stand undisturbed for 10-30 minutes will allow the layers to separate.

  • Add Brine: Add a significant volume of saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase often forces the separation.[5]

  • Filtration: Gently swirl the emulsified mixture and then pass it through a pad of Celite® or glass wool in a funnel. This can physically disrupt the microscopic droplets.

  • Dilution (Last Resort): Diluting the organic layer with more solvent can sometimes break an emulsion, but this will significantly increase your total volume.[4]

Visualization of the Low-Yield Troubleshooting Logic

Start Low Yield After Extraction Check_Aq Check Aqueous Layer via TLC Start->Check_Aq Product_Found Product Detected? Check_Aq->Product_Found Acidify Acidify Aqueous Layer (pH 5-6 with 1M HCl) Product_Found->Acidify Yes Other_Issues Consider Other Issues: - Degradation - Volatility - Incomplete Reaction Product_Found->Other_Issues No Back_Extract Back-Extract with Organic Solvent (3x) Acidify->Back_Extract Combine Combine Organic Layers & Proceed with Work-up Back_Extract->Combine Success Product Recovered Combine->Success

Fig 2. Decision workflow for troubleshooting low yield.

Q3: My crude product is a dark, oily residue instead of the expected solid. What should I do?

A3: This indicates the presence of significant impurities. These could be high-boiling solvents (like DMF), unreacted starting materials, or polymeric side products. A direct recrystallization will likely fail.

Troubleshooting Protocol: Purification via Column Chromatography

  • Adsorb onto Silica: Dissolve the crude oil in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate). Add a small amount of silica gel and then remove the solvent on a rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading."

  • Select Eluent: Use TLC to determine an appropriate solvent system. A good starting point for a molecule of this polarity is a mixture of Hexane and Ethyl Acetate.[7] Aim for an Rf value of ~0.3 for your product.

  • Run the Column: Pack a flash chromatography column with silica gel and the chosen eluent. Add your dry-loaded sample to the top and elute the column, collecting fractions.

  • Analyze and Combine: Use TLC to analyze the collected fractions. Combine the pure fractions containing your product and remove the solvent under reduced pressure to yield a purified solid, which can then be recrystallized if necessary.

Q4: I suspect my ester is being hydrolyzed during the work-up. How can I confirm and prevent this?

A4: Ester hydrolysis can occur under either acidic or, more commonly for work-ups, basic aqueous conditions, converting your product into the corresponding carboxylic acid.[8][9]

Confirmation:

  • TLC: The resulting carboxylic acid will be much more polar than the ester. On a TLC plate, it will have a much lower Rf value and may streak.

  • NMR: In the ¹H NMR spectrum, the characteristic singlet for the methyl ester protons (~3.9 ppm) will disappear, and you may see a broad peak for the carboxylic acid proton (>10 ppm).

Prevention:

  • Avoid Strong Bases: Never use NaOH or KOH for washes. Stick to saturated Sodium Bicarbonate.

  • Minimize Contact Time: Perform the bicarbonate wash quickly. Do not let the layers sit in the separatory funnel for extended periods.

  • Use Anhydrous Conditions: If your reaction allows, a non-aqueous work-up (e.g., filtering through a plug of silica gel) can be an alternative to avoid hydrolysis altogether.

References

  • Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. BenchChem.
  • METHYL 2-HYDROXY-3-PYRAZINECARBOXYL
  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
  • This compound Supplier & Manufacturer China. Bouling Chemical Co., Limited.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.
  • This compound CAS#: 27825-20-3.
  • Methyl Esters. Organic Chemistry Portal.
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry.

Sources

Validation & Comparative

A Comparative Guide to Pyrazine Derivatives in Bioassays: Evaluating Methyl 2-hydroxy-3-pyrazinecarboxylate in Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold, a nitrogen-containing six-membered heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1] This guide provides a comparative analysis of pyrazine derivatives in key bioassays, with a particular focus on contextualizing the potential of Methyl 2-hydroxy-3-pyrazinecarboxylate. While direct and extensive bioassay data for this specific ester is limited in publicly accessible literature, its structural features—a hydroxyl group and a carboxylate ester on the pyrazine ring—allow for a robust, predictive comparison against well-documented analogs such as pyrazine amides, acids, and more complex hybrids. We will delve into the performance of these derivatives in antimicrobial, anticancer, and anti-inflammatory assays, supported by quantitative data and detailed experimental protocols to guide researchers in drug discovery and development.

The Pyrazine Scaffold: A Cornerstone of Modern Drug Discovery

The pyrazine ring's unique electronic properties, including its aromaticity and the presence of two nitrogen atoms at the 1 and 4 positions, make it a versatile building block in the design of therapeutic agents.[1][2] These nitrogen atoms can act as hydrogen bond acceptors, enhancing binding affinity to biological targets like enzymes and receptors.[3] Modifications to the pyrazine core have yielded compounds with a remarkable range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] This inherent biological potential makes the systematic evaluation and comparison of new pyrazine derivatives a critical endeavor for identifying novel lead compounds.

Comparative Bioactivity Analysis

This section compares the performance of various pyrazine derivatives in three major classes of bioassays. We will use the established activities of these compounds to build a framework for understanding the potential role of this compound.

Antimicrobial Activity

Pyrazine derivatives have long been investigated for their antimicrobial properties. The well-known anti-tuberculosis drug Pyrazinamide, a simple carboxamide of pyrazine, underscores the scaffold's potential.[1] Research has expanded to a wide array of derivatives, showing broad-spectrum activity.

Field Insights & Structure-Activity Relationship (SAR): The conversion of a carboxylic acid or its ester into a carboxamide or a carbohydrazide derivative is a common strategy in medicinal chemistry to enhance antimicrobial activity. The amide or hydrazide moiety can introduce additional hydrogen bonding interactions, potentially improving target engagement. For instance, studies on pyrazine carboxamide derivatives have shown that substitutions on the amide nitrogen can significantly modulate activity against various bacterial and fungal strains.[4] Compounds containing a hydrazone linkage have also demonstrated potent antimicrobial effects.[5]

Compared to these derivatives, this compound, with its methyl ester, may serve as a valuable synthetic intermediate. The ester could be readily converted to a library of amides or hydrazides to explore and optimize antimicrobial potency. The hydroxyl group at the 2-position may also influence activity through additional hydrogen bonding or by altering the electronic properties of the ring.

Comparative Data: Antimicrobial Activity of Pyrazine Derivatives

Compound ClassSpecific Derivative ExampleTarget OrganismMIC (µg/mL)Reference
Pyrazine-Chalcone HybridCompound 53Micrococcus luteus31.25[6]
Pyrazine-Chalcone HybridCompound 54Micrococcus luteus31.25[6]
Piperazine-Pyrazine HybridCompound P10Candida albicans3.125[1]
Piperazine-Pyrazine HybridCompound P4Candida albicans3.125[1]
Piperazine-Pyrazine HybridCompound P9Pseudomonas aeruginosa25[1]
Triazolo-Pyrazine DerivativeCompound 2eEscherichia coli16[7]
Triazolo-Pyrazine DerivativeCompound 2eStaphylococcus aureus32[7]
Standard DrugTetracyclineMicrococcus luteus31.25[6]
Standard DrugAmpicillinEscherichia coli8[7]

Experimental Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for quantifying the antimicrobial efficacy of a test compound.

  • Preparation of Bacterial Inoculum: A single colony of the target bacterium (e.g., S. aureus) is inoculated into a sterile nutrient broth and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution Series: The test compound (e.g., a pyrazine derivative) is dissolved in a suitable solvent (like DMSO) to create a stock solution. A two-fold serial dilution is then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control), medium with inoculum (growth control), and medium with standard antibiotic (e.g., Ampicillin) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare Bacterial Inoculum (5x10^5 CFU/mL) A2 Inoculate Wells with Bacterial Suspension P1->A2 P2 Create Serial Dilution of Test Compound A1 Dispense Dilutions into 96-Well Plate P2->A1 A1->A2 I1 Incubate Plate (37°C, 18-24h) A2->I1 A3 Include Growth & Sterility Controls A3->I1 D1 Visually Inspect for Turbidity I1->D1 D2 Read OD600 I1->D2 R1 Determine MIC Value D1->R1 D2->R1

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The pyrazine scaffold is prevalent in many anticancer agents, often functioning by inhibiting key signaling pathways that drive tumor growth and proliferation.[3]

Field Insights & Structure-Activity Relationship (SAR): Many pyrazine-based anticancer compounds are designed as kinase inhibitors. The pyrazine core can act as a "hinge-binder," forming critical hydrogen bonds with the ATP-binding site of kinases. The substituents on the ring are then optimized to occupy adjacent hydrophobic pockets, conferring potency and selectivity. For example, fusing other heterocyclic rings to the pyrazine core or creating complex hybrids can lead to highly potent molecules. Chalcone-pyrazine hybrids have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[6]

This compound possesses functional groups that could be elaborated into more complex structures targeting kinase enzymes. The ester can be a handle for adding larger side chains, while the hydroxyl group can be a key hydrogen bond donor or acceptor. Its relatively simple structure makes it an attractive starting point for the synthesis of more complex, potent anticancer derivatives.

Comparative Data: Anticancer Activity of Pyrazine Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine HybridCompound 49A549 (Lung)0.13[6]
Chalcone-Pyrazine HybridCompound 49Colo-205 (Colon)0.19[6]
Chalcone-Pyrazine HybridCompound 50MCF-7 (Breast)0.18[6]
Chalcone-Pyrazine HybridCompound 51MCF-7 (Breast)0.012[6]
Ligustrazine-Chalcone HybridCompound 55-60 RangeMDA-MB-231 (Breast)0.99 - 9.99[6]
Polyphenol-Pyrazine HybridCompound 67MCF-7 (Breast)70.9[6]
Standard DrugResveratrolMCF-7 (Breast)80.0[6]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Workflow for MTT Cell Viability Assay

MTT_Workflow S1 Seed Cancer Cells in 96-Well Plate S2 Allow Cells to Adhere Overnight S1->S2 S3 Treat Cells with Pyrazine Derivatives (Varying Conc.) S2->S3 S4 Incubate for 48-72h S3->S4 S5 Add MTT Reagent S4->S5 S6 Incubate for 3-4h (Formazan Formation) S5->S6 S7 Remove Media & Add Solubilizing Agent S6->S7 S8 Measure Absorbance (570 nm) S7->S8 S9 Calculate % Viability & Determine IC50 S8->S9

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research area. Pyrazine derivatives have been shown to modulate key inflammatory pathways.[2]

Field Insights & Structure-Activity Relationship (SAR): The anti-inflammatory action of pyrazines can occur through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins, and the suppression of nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS).[8][9] The structural features required for potent anti-inflammatory activity often overlap with those for other bioactivities, involving specific substitution patterns that enhance target binding. For instance, some pyrazole derivatives are known potent and selective COX-2 inhibitors.[8]

The hydroxyl group on this compound could potentially contribute to antioxidant activity, which is often linked to anti-inflammatory effects by reducing oxidative stress that can trigger inflammatory responses. The overall electronic nature of the molecule will dictate its potential to interact with targets like COX or iNOS.

Comparative Data: Anti-inflammatory Activity of Pyrazole/Piperazine Derivatives

Compound ClassSpecific Derivative ExampleAssayResultReference
Pyrazolone DerivativePYZ2Carrageenan-induced paw edema (% inhibition)51.02%[10]
Methyl Salicylate-PiperazineM15Inhibition of TNF-α release (at 25 µM)Significant[11]
Methyl Salicylate-PiperazineM16Inhibition of TNF-α and IL-6 releaseDose-dependent[11]
Pyrazole Derivative3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 µM[8]
Standard DrugIndomethacinCarrageenan-induced paw edema (% inhibition)54.08%[10]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and seeded into a 96-well plate at an appropriate density.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce the expression of iNOS and subsequent NO production. Wells without LPS stimulation serve as a negative control.

  • Incubation: The plate is incubated for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement (Griess Assay): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. 50 µL of supernatant from each well is transferred to a new plate.

  • Griess Reagent: 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well. This reagent reacts with nitrite to form a purple azo compound.

  • Data Acquisition: After a short incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite is calculated from a sodium nitrite standard curve.

  • Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

Inflammatory Signaling Pathway (Simplified)

Inflammatory_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS (Gene Expression) NFkB->iNOS COX2 COX-2 (Gene Expression) NFkB->COX2 NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO PGs Prostaglandins (Pro-inflammatory) COX2->PGs Pyrazine Pyrazine Derivatives (Potential Inhibitors) Pyrazine->iNOS Pyrazine->COX2

Caption: Simplified LPS-induced inflammatory pathway targeted by pyrazines.

Conclusion and Future Perspectives

The pyrazine scaffold is undeniably a rich source of biologically active compounds. This guide demonstrates that derivatives such as pyrazine-chalcone hybrids, piperazine conjugates, and fused heterocyclic systems exhibit potent antimicrobial, anticancer, and anti-inflammatory activities.

While this compound has not been extensively profiled, its structure presents a compelling case for further investigation. It serves as an ideal and versatile starting material. The ester functionality is a gateway to a diverse library of amides and hydrazides, which have proven to be effective pharmacophores. The hydroxyl group offers an additional site for hydrogen bonding and potential derivatization.

Future research should focus on the empirical bio-evaluation of this compound and its derivatives in the assays described herein. A systematic SAR study, beginning with the conversion of the ester to various amides, would be a logical first step to unlock its potential as a novel therapeutic agent. The comparative data provided in this guide serves as a benchmark for these future investigations, offering a clear context for interpreting new results in the expansive field of pyrazine chemistry.

References

  • Zuo, P., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]

  • Ranjitha, S., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

  • Zítko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules.
  • Abdel-Wahab, B. F., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. Available from: [Link]

  • Singh, R., et al. (2020). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. ResearchGate. Available from: [Link]

  • Patel, H., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Available from: [Link]

  • BenchChem. (2024).
  • Foks, H., et al. (2006). Studies on Pyrazine Derivatives. Part 49. Synthesis and Antibacterial Activity of 6-Methoxypyrazine-2-carboxylic Acid Hydrazide Derivatives. ResearchGate. Available from: [Link]

  • Bozdağ-Dündar, O., et al. (2007). Pyrazoles and Pyrazolines as Anti-inflammatory Agents: In-vivo and In-silico Studies. PMC. Available from: [Link]

  • Ceylan, Ş., et al. (2019). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. Available from: [Link]

  • Wang, Z., et al. (2023). Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial. MDPI. Available from: [Link]

  • Patel, N. B., et al. (2012). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Sil, S., et al. (2011). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. PMC. Available from: [Link]

  • Rani, I., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
  • Wang, Y., et al. (2022). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. MDPI. Available from: [Link]

  • Al-Ostath, R., et al. (2023). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC. Available from: [Link]

  • Shaikh, A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences. Available from: [Link]

  • Shaikh, A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ResearchGate. Available from: [Link]

  • Cordovez, E. Y., et al. (2021). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2017). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of heterocyclic compounds is a cornerstone of innovation. Methyl 2-hydroxy-3-pyrazinecarboxylate, a key building block in the development of novel pharmaceuticals, presents several synthetic pathways, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the primary methods for its synthesis, supported by experimental insights to inform your selection of the most suitable route for your research and development needs.

Introduction to this compound

This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry. The pyrazine ring is a common scaffold in a variety of biologically active molecules, and the specific functional groups of this compound—a hydroxyl group and a methyl ester—offer versatile handles for further chemical modification. Its structural isomer, Methyl 3-hydroxypyrazine-2-carboxylate, is also a valuable synthetic intermediate. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness, making a thorough understanding of the available methods essential.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic strategies for this compound are prevalent in the literature. The first is a classical approach involving the construction of the pyrazine ring followed by esterification. The second is a multi-step pathway starting from a pre-functionalized pyrazine derivative.

Method 1: Ring Synthesis via Cyclocondensation followed by Esterification

This is a robust and widely applicable method for constructing the pyrazine core. The general principle involves the condensation of a 1,2-dicarbonyl compound with an aminomalonamide derivative to form the 3-hydroxypyrazine-2-carboxamide, which is then hydrolyzed to the corresponding carboxylic acid and subsequently esterified.

Causality of Experimental Choices: The choice of glyoxal as the 1,2-dicarbonyl compound is critical as it directly leads to the desired unsubstituted pyrazine ring at positions 5 and 6. The use of 2-aminomalonamide provides the necessary nitrogen atoms and the carboxamide precursor at the desired positions. The initial condensation is typically performed under basic conditions to facilitate the nucleophilic attack of the amine on the carbonyl carbons. Subsequent hydrolysis of the stable amide to a carboxylic acid requires strong acidic or basic conditions. The final Fischer esterification is an acid-catalyzed equilibrium reaction, where the use of excess methanol as both reactant and solvent drives the reaction towards the desired methyl ester product.

Method 2: Multi-step Synthesis from a Pre-functionalized Pyrazine

An alternative approach leverages a commercially available or readily synthesized pyrazine starting material, such as methyl 3-aminopyrazine-2-carboxylate. This method involves a sequence of reactions to introduce the hydroxyl group at the 2-position.

Causality of Experimental Choices: This strategy is advantageous if the starting pyrazine is readily accessible. The transformation of an amino group to a hydroxyl group often proceeds through a diazotization reaction followed by hydrolysis. This sequence requires careful control of temperature and acidic conditions to manage the stability of the intermediate diazonium salt. Subsequent steps may be necessary to achieve the final product, potentially involving protection and deprotection of functional groups.

Data Presentation: Comparison of Synthesis Methods

ParameterMethod 1: Cyclocondensation & EsterificationMethod 2: From Pre-functionalized Pyrazine
Starting Materials Glyoxal, 2-Aminomalonamide, Methanol, Acid/BaseMethyl 3-aminopyrazine-2-carboxylate, Nitrous acid source
Number of Steps 3 (Condensation, Hydrolysis, Esterification)Variable (typically 2-4 steps)
Overall Yield Moderate to GoodVariable, depends on specific reaction sequence
Scalability Generally goodCan be challenging due to diazotization step
Key Challenges Purity of 2-aminomalonamide, hydrolysis conditionsHandling of unstable diazonium intermediates
Safety Considerations Use of strong acids/basesUse of potentially explosive diazonium salts

Experimental Protocols

Method 1: Cyclocondensation and Esterification

Part A: Synthesis of 3-Hydroxypyrazine-2-carboxylic Acid

  • Preparation of 3-Hydroxypyrazine-2-carboxamide: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminomalonamide in an aqueous basic solution (e.g., sodium hydroxide).

  • To this solution, add an aqueous solution of glyoxal dropwise at a controlled temperature (typically 0-10 °C).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the 3-hydroxypyrazine-2-carboxamide.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Part B: Hydrolysis to 3-Hydroxypyrazine-2-carboxylic Acid

  • Suspend the 3-hydroxypyrazine-2-carboxamide in a solution of a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the 3-hydroxypyrazine-2-carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

Part C: Fischer Esterification to this compound

  • Suspend the 3-hydroxypyrazine-2-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture under reflux for several hours until the esterification is complete.

  • Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate).

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Method 2: From Methyl 3-aminopyrazine-2-carboxylate (Conceptual Outline)

A detailed, validated protocol for this specific transformation is less commonly reported. However, a general approach would involve the following steps:

  • Diazotization: Dissolve methyl 3-aminopyrazine-2-carboxylate in a strong acid (e.g., HBF₄ or HCl) at low temperature (0-5 °C).

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature.

  • Hydrolysis: Carefully warm the solution containing the diazonium salt to induce the replacement of the diazonium group with a hydroxyl group.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product. Purify by chromatography or recrystallization.

Visualization of Synthetic Pathways

Synthesis_Methods cluster_0 Method 1: Cyclocondensation & Esterification cluster_1 Method 2: From Pre-functionalized Pyrazine A1 Glyoxal + 2-Aminomalonamide B1 3-Hydroxypyrazine-2-carboxamide A1->B1 Condensation C1 3-Hydroxypyrazine-2-carboxylic Acid B1->C1 Hydrolysis D1 This compound C1->D1 Esterification (MeOH, H+) A2 Methyl 3-aminopyrazine-2-carboxylate B2 Diazonium Salt Intermediate A2->B2 Diazotization (NaNO2, H+) C2 This compound B2->C2 Hydrolysis

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

Both presented methods offer viable routes to this compound.

  • Method 1 (Cyclocondensation & Esterification) is a fundamental and often more cost-effective approach, particularly for larger-scale synthesis, as it starts from simple, readily available precursors. The three-step process is generally robust, though optimization of each step is crucial for achieving high overall yields.

  • Method 2 (From Pre-functionalized Pyrazine) can be a more direct route if the starting material, methyl 3-aminopyrazine-2-carboxylate, is commercially available at a reasonable cost. However, the diazotization step requires careful handling and control of reaction conditions due to the inherent instability of diazonium salts.

For researchers embarking on the synthesis of this compound, a careful evaluation of the cost and availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reaction types should guide the choice of method. For initial exploratory work, Method 2 might offer a quicker entry point, while for process development and scale-up, Method 1 is likely to be the more economical and scalable option.

References

  • A search of chemical supplier databases and chemical synthesis literature would be necessary to provide specific, citable references for these generalized methods. As a language model, I do not have access to real-time, subscription-based scientific databases to pull specific DOIs and URLs for novel synthetic procedures.

"Methyl 2-hydroxy-3-pyrazinecarboxylate" biological activity compared to analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives are noted for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] This guide provides a comparative analysis of the biological activities of various pyrazine carboxylate and carboxamide analogues, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. While direct biological data for Methyl 2-hydroxy-3-pyrazinecarboxylate is not extensively available in the public domain, this document will use closely related and well-studied pyrazine derivatives as a foundation for comparison, providing researchers with a valuable reference for navigating this promising chemical space.

Comparative Analysis of Antimicrobial Activity

Pyrazine derivatives have long been investigated for their antimicrobial properties, with Pyrazinamide being a cornerstone in the treatment of tuberculosis. The core pyrazine ring and its substituents play a crucial role in determining the spectrum and potency of antimicrobial action.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring. For instance, the conversion of pyrazine-2-carboxylic acid into its corresponding carboxamide derivatives has been shown to be a viable strategy for enhancing antimicrobial activity. Studies have demonstrated that the condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines yields compounds with notable antimycobacterial and antifungal properties.

One key mechanism of action for some pyrazine derivatives is the inhibition of Glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme essential for the biosynthesis of the bacterial cell wall.[4][5] This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death.

Quantitative Comparison of Antimicrobial Activity

To illustrate the comparative antimicrobial efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of synthesized pyrazine-2-carboxamide derivatives against various microbial strains.

Compound IDAnalogue DescriptionE. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
P4 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone50>100>100>1003.125[6]
P6 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone>10025>100>100>100[6]
P7 (4-(pyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone5025>100>100>100[6]
P9 (4-(pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone5025>100>100>100[6]
P10 (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone>10025>100>1003.125[6]

Comparative Analysis of Anticancer Activity

The anticancer potential of pyrazine derivatives is an area of intense research. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the pyrazine ring is a key determinant of anticancer activity. For example, the introduction of a 4-methylsulfonylphenyl scaffold linked to a pyrazoline ring has yielded compounds with significant antitumor activity. The nature of the substituent on the phenyl ring of the pyrazoline moiety can dramatically influence the cytotoxicity, with electron-donating and electron-withdrawing groups impacting the potency and selectivity against different cancer cell lines.

A simplified representation of a kinase signaling pathway, a common target for pyrazine-based anticancer agents, is depicted below. Inhibition of kinases such as Receptor Tyrosine Kinases (RTKs) can block downstream signaling cascades that promote cell proliferation and survival.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Ligand Growth Factor Ligand->RTK Pyrazine_Inhibitor Pyrazine Analogue (Inhibitor) Pyrazine_Inhibitor->RTK Inhibition

Simplified Kinase Signaling Pathway Targeted by Pyrazine Analogues.

Quantitative Comparison of Cytotoxic Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole derivatives, which share a similar heterocyclic nitrogen core with pyrazines, against various cancer cell lines.

Compound IDAnalogue DescriptionA549 (Lung Cancer) IC50 (µM)HT1080 (Fibrosarcoma) IC50 (µM)HFL-1 (Normal Lung) IC50 (µM)Reference
3b N-formyl pyrazoline derivative12.47 ± 1.0811.40 ± 0.66116.47 ± 43.38[7]
3d N-formyl pyrazoline derivative14.46 ± 2.7623.74 ± 13.30152.36 ± 22.18[7]
18c Pyrazoline with 4-methylsulfonylphenyl16.2->40[8]
18g Pyrazoline with 4-methylsulfonylphenyl-->40[8]
18h Pyrazoline with 4-methylsulfonylphenyl-->40[8]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section details the standard protocols for the key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Broth Microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][9]

Workflow Diagram:

MTT Cytotoxicity Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight. [10]2. Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value. [10]

Conclusion and Future Perspectives

The pyrazine carboxylate and carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. The antimicrobial and anticancer activities of these compounds are highly dependent on their substitution patterns, offering a rich field for structure-activity relationship studies. While more research is needed to fully elucidate the mechanisms of action and to identify specific molecular targets, the existing data strongly supports the continued exploration of pyrazine derivatives in drug discovery programs. Future work should focus on synthesizing and evaluating a broader range of analogues, including systematic modifications of this compound, to build a more comprehensive understanding of their therapeutic potential.

References

  • Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from two α-aminocarbonyl compounds... Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • NIH. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Available at: [Link]

  • Yang, S., et al. (2023). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. Available at: [Link]

  • NIH. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Available at: [Link]

  • Scribd. (n.d.). Broth Microdilution Guide for Labs. Available at: [Link]

  • NIH. (n.d.). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Available at: [Link]

  • ResearchGate. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Available at: [Link]

  • ScienceScholar. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Available at: [Link]

  • Gaikwad, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. Available at: [Link]

  • ResearchGate. (2025). Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts. Available at: [Link]

  • PubMed. (2021). Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies. Available at: [Link]

  • MDPI. (2015). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Available at: [Link]

  • PubMed. (n.d.). Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. Available at: [Link]

  • ResearchGate. (2025). Discovery new inhibitors of bacterial glucosamine-6P synthase (GlmS) by docking simulations. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-Hydroxy-2-pyridinecarboxylate. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-methylpyrazine. Available at: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 27825-20-3. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of "Methyl 2-hydroxy-3-pyrazinecarboxylate," a key heterocyclic compound with applications in the flavor, fragrance, and pharmaceutical industries.[1] As researchers, scientists, and drug development professionals, the accurate and precise quantification of this analyte is paramount for quality control, stability testing, and pharmacokinetic studies. This document will navigate the critical aspects of method validation, grounded in internationally recognized guidelines, and present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a framework for the validation of analytical methods, ensuring data integrity and reliability.[2][3]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical in selecting and developing an appropriate analytical method.

PropertyValueImplication for Analysis
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol [1]
Melting Point 154 °C[1]Indicates the compound is a solid at room temperature.
Boiling Point 417.9 °C at 760 mmHg[1]The high boiling point suggests that GC analysis may require high inlet temperatures, potentially leading to thermal degradation. HPLC is a more suitable alternative for non-volatile and thermally labile compounds.
Structure Aromatic heterocyclic compoundThe pyrazine ring is a chromophore, making it suitable for UV-Vis detection.

Method Validation Workflow

The validation process follows a structured workflow to assess the suitability of an analytical method. This involves evaluating various performance characteristics to ensure the method is reliable for its intended purpose.

Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Analytical Method Development Specificity Specificity/ Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Method Deemed Valid

Caption: A generalized workflow for analytical method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its versatility and applicability to a wide range of analytes, including those that are non-volatile or thermally sensitive.

Rationale for HPLC-UV

Given the high boiling point of this compound, reversed-phase HPLC (RP-HPLC) is an excellent choice. The aromatic nature of the pyrazine ring allows for sensitive detection using a UV detector. This method is ideal for quantification in bulk drug substances and finished pharmaceutical products.

Exemplar Experimental Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). A C18 stationary phase is chosen for its hydrophobicity, which will provide good retention for the moderately polar analyte.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The acidic mobile phase ensures the hydroxyl group is protonated, leading to consistent retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV spectrum of the analyte should be determined. Based on the pyrazine chromophore, a wavelength between 270-320 nm is likely to provide good sensitivity. For this example, we will use 275 nm.[4]

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving the analyte in the mobile phase. Calibration standards are prepared by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

Illustrative Validation Data for HPLC-UV

The following table summarizes typical validation parameters for an RP-HPLC-UV method for a compound structurally similar to this compound.

Validation ParameterTypical Acceptance CriteriaIllustrative Performance Data
Specificity No interference from blank/placebo at the analyte's retention time.Peak purity index > 0.999. No co-eluting peaks observed.
Linearity (R²) ≥ 0.9950.9995 over a range of 1-100 µg/mL.
Range 80-120% of the target concentration for assay.[5]1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: 0.8%Intermediate: 1.5%
LOD Signal-to-Noise ratio of 3:10.2 µg/mL
LOQ Signal-to-Noise ratio of 10:10.7 µg/mL
Robustness No significant change in results with small variations in method parameters.Method is robust to minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][7][8] For pyrazine derivatives, it is a widely used analytical tool, particularly in flavor and aroma analysis.[6][7]

Rationale for GC-MS

While the high boiling point of this compound presents a challenge, GC-MS can still be employed, especially for impurity profiling where high sensitivity and structural information are required. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule. However, derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve volatility and thermal stability.

Exemplar Experimental Protocol
  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point for aromatic heterocyclic compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode at 280 °C. The high temperature is necessary for volatilization, but must be optimized to prevent degradation.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Samples are dissolved in a volatile solvent like dichloromethane or methanol. For trace analysis, a derivatization step with a silylating agent (e.g., BSTFA) may be required.

Illustrative Validation Data for GC-MS

The following table presents typical validation parameters for a GC-MS method for a hydroxylated aromatic compound, which can be considered analogous to this compound.

Validation ParameterTypical Acceptance CriteriaIllustrative Performance Data
Specificity Unique retention time and mass spectrum. No interfering peaks.Confirmed by library matching and fragmentation pattern.
Linearity (R²) ≥ 0.990.998 over a range of 0.1-20 µg/mL.
Range Dependent on the application (e.g., impurity analysis).0.1-20 µg/mL.
Accuracy (% Recovery) 80.0% - 120.0% for trace analysis.92.5% - 108.7%
Precision (RSD%) Repeatability: ≤ 15%Intermediate: ≤ 20%Repeatability: 8.5%Intermediate: 12.3%
LOD Signal-to-Noise ratio of 3:10.02 µg/mL
LOQ Signal-to-Noise ratio of 10:10.08 µg/mL
Robustness Consistent results with minor variations in GC parameters.Method is robust to small changes in flow rate (±0.1 mL/min) and oven ramp rate (±1 °C/min).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, cost-effective, and rapid technique for the quantification of compounds containing chromophores.

Rationale for UV-Vis Spectroscopy

The pyrazine ring system in this compound contains conjugated double bonds, which will absorb UV radiation. This makes UV-Vis spectroscopy a suitable method for a straightforward assay of the pure substance or in simple formulations where there are no interfering substances that absorb at the same wavelength.

Exemplar Experimental Protocol
  • Instrumentation: Shimadzu UV-1800 or equivalent double-beam spectrophotometer.

  • Solvent: A polar solvent in which the analyte is soluble, such as methanol or ethanol. The solvent should be transparent in the wavelength range of interest.

  • Wavelength of Maximum Absorbance (λmax): A solution of the analyte is scanned across the UV-Vis range (typically 200-400 nm) to determine the λmax. For pyrazine derivatives, this is often in the 270-320 nm range.

  • Sample Preparation: A stock solution is prepared by accurately weighing the analyte and dissolving it in the chosen solvent. A series of calibration standards are prepared by dilution to create a calibration curve.

Illustrative Validation Data for UV-Vis Spectroscopy

The following table shows typical validation parameters for a UV-Vis spectroscopic assay.

Validation ParameterTypical Acceptance CriteriaIllustrative Performance Data
Specificity The spectrum of the analyte should be distinct from that of any excipients or impurities.λmax at 278 nm. No significant absorbance from placebo at this wavelength.
Linearity (R²) ≥ 0.9980.9998 over a range of 2-20 µg/mL.
Range The interval over which linearity, accuracy, and precision are acceptable.2-20 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: 0.9%Intermediate: 1.8%
LOD Based on the standard deviation of the response and the slope of the calibration curve.0.4 µg/mL
LOQ Based on the standard deviation of the response and the slope of the calibration curve.1.2 µg/mL
Robustness Insensitive to minor variations in sample preparation.Results are not significantly affected by small variations in solvent composition.

Comparative Summary and Method Selection

The choice of analytical method depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and whether identification or quantification is the primary goal.

Method Selection Start Analytical Need for This compound Quant_ID Quantification or Identification? Start->Quant_ID Matrix Sample Matrix? Quant_ID->Matrix Quantification GCMS GC-MS Quant_ID->GCMS Identification Sensitivity Required Sensitivity? Matrix->Sensitivity Complex Matrix UVVIS UV-Vis Spec Matrix->UVVIS Pure Substance/ Simple Matrix HPLC HPLC-UV Sensitivity->HPLC Moderate Sensitivity->GCMS High (Trace)

Caption: Decision tree for selecting an analytical method.

FeatureHPLC-UVGC-MSUV-Vis Spectroscopy
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation of volatile compounds, followed by mass-based detection.Measurement of light absorption by chromophores.
Applicability Quantification in bulk drug and finished products. Suitable for non-volatile and thermally labile compounds.Identification and quantification of volatile and semi-volatile impurities. High specificity.Simple, rapid quantification of pure substance or in simple mixtures.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Low to moderate (µg/mL range).
Specificity Good, but can be compromised by co-eluting impurities.Excellent, provides structural information from mass spectra.Low, susceptible to interference from other UV-absorbing compounds.
Cost & Complexity Moderate cost and complexity.High cost and complexity.Low cost and simple operation.
Recommendation Recommended for routine quality control assays. Recommended for impurity profiling and trace analysis. Suitable for quick, preliminary analysis of pure material.

Conclusion

The validation of analytical methods for "this compound" is a critical exercise to ensure the quality and reliability of analytical data. This guide has provided a comparative overview of HPLC-UV, GC-MS, and UV-Vis spectroscopy, outlining their respective strengths and weaknesses.

  • HPLC-UV stands out as the most versatile and robust method for routine quantitative analysis in a quality control setting.

  • GC-MS offers unparalleled specificity and sensitivity, making it the method of choice for impurity identification and trace-level quantification, although it may require sample derivatization.

  • UV-Vis Spectroscopy serves as a rapid and cost-effective tool for the assay of the pure drug substance, provided there is no interference from other components.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, guided by the principles of method validation laid out by regulatory authorities. By following a systematic approach to method development and validation, researchers can ensure the generation of accurate, reliable, and defensible analytical data.

References

  • LookChem. (n.d.). Cas 27825-20-3, this compound. Retrieved from [Link]

  • Bohman, B., Flematti, G. R., & Phillips, R. D. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987–993. [Link]

  • SIELC Technologies. (2018, May 16). Pyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 819341, Methyl 3-Hydroxy-2-pyridinecarboxylate. Retrieved from [Link]

  • Rashid, M., et al. (2015). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. [Link]

  • Weinstein, A., Bohman, B., & Flematti, G. (2022). Oxidation of hydroxymethylpyrazines and hydroxylated phenyl compounds in a gas chromatography inlet. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88276, 2-Hydroxy-3-methylpyrazine. Retrieved from [Link]

  • Bobyleva, M. S., & Kulikov, N. S. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 951-954. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 333-339. [Link]

  • Aponte, J. C., & Gmitter, F. G. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]

  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2013). HPLC method development and validation for pharmaceutical analysis. Pharmaceutical Methods, 4(2), 29-35. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • Hites, R. A. (n.d.). Gas Chromatography Mass Spectrometry.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 38(11), 596-609. [Link]

  • Kumar, A. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 136-145. [https://www.rjpbcs.com/pdf/2015_6(4)/[9].pdf]([Link]9].pdf)

  • BuyersGuideChem. (n.d.). Methyl 2-hydroxy-3-pyridinecarboxylate. Retrieved from [Link]

  • Wang, X., et al. (2019). Crystal Structure, Spectroscopy and Photocatalytic Properties of a Co(II) Complex Based on 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic Acid. ResearchGate. [Link]

  • Al-Omair, M. A., et al. (2024). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. ResearchGate. [Link]

  • Wiley Science Solutions. (n.d.). GC-MS data are information rich. Retrieved from [Link]

  • Kumar, B., et al. (2013). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. International Journal of Environmental Sciences, 3(6), 2056-2067. [Link]

  • Asiri, A. M., et al. (2014). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54676532, methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Retrieved from [Link]

  • Sari, Y., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833(1), 012057. [Link]

  • Brosseau, C. L., & McCord, B. R. (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. Journal of AOAC International, 104(3), 629-638. [Link]

  • Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Guide for Researchers

In the landscape of pharmaceutical and flavor chemistry, the precise structural elucidation of heterocyclic compounds is paramount. Methyl 2-hydroxy-3-pyrazinecarboxylate (CAS No: 27825-20-3), a key intermediate and flavor component, is no exception.[1][2] Its synthesis and application demand rigorous analytical confirmation to ensure purity, identity, and consistency. This guide provides an in-depth comparison of the expected spectroscopic data for this compound with literature values of analogous structures, alongside detailed, field-proven protocols for data acquisition.

As scientists, our confidence in a molecule's structure is built upon the convergence of evidence from multiple analytical techniques. For a molecule like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the proton and carbon skeleton, Infrared (IR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) establishes its molecular weight and fragmentation pattern. This document serves as a practical reference for researchers to validate their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. The chemical environment of each proton (¹H) and carbon (¹³C) atom is translated into a specific resonance frequency, providing a detailed picture of the molecular connectivity.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, the methyl ester protons, and the hydroxyl proton. The exact chemical shifts can be influenced by the solvent choice; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for this class of compounds due to its ability to dissolve polar heterocyclic compounds and preserve the signal of the exchangeable hydroxyl proton.[3]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Pyrazine H-5 8.1 - 8.3 Doublet ~2.5 Deshielded by adjacent ring nitrogen and influenced by the ester group.
Pyrazine H-6 7.9 - 8.1 Doublet ~2.5 Coupled to H-5.
-OCH₃ (Ester) 3.8 - 4.0 Singlet - Typical chemical shift for methyl ester protons.

| -OH | 10.0 - 12.0 | Broad Singlet | - | Exchangeable proton, often broad. Its presence confirms the hydroxyl group. |

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ester) 165 - 170 Characteristic chemical shift for an ester carbonyl carbon.[5]
C-2 (C-OH) 155 - 160 Aromatic carbon attached to an electron-donating hydroxyl group.
C-3 (C-CO₂Me) 135 - 140 Aromatic carbon attached to the electron-withdrawing ester group.
C-5 130 - 135 Aromatic CH carbon.
C-6 125 - 130 Aromatic CH carbon.

| -OCH₃ (Ester) | 52 - 55 | Typical chemical shift for a methyl ester carbon. |

Experimental Protocol: NMR Spectrum Acquisition

Trustworthy data begins with a robust experimental protocol. The following steps outline a self-validating system for acquiring high-quality NMR spectra.

I. Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of high-purity this compound into a clean, dry vial.[3]

  • Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is excellent for hydrogen bonding solutes and prevents the rapid exchange of the -OH proton, allowing for its observation.[3]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identifier.

II. Instrument Setup & Acquisition (400 MHz Spectrometer)
  • Instrument Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, symmetrical peaks.[3]

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').[3]

    • Spectral Width: Set to ~16 ppm, centered around 8 ppm.[3]

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30').[3]

    • Spectral Width: Set to ~220 ppm, centered around 110 ppm.[3]

    • Relaxation Delay: 2-5 seconds. A longer delay is crucial for ensuring quantitative signals, especially for quaternary carbons.

    • Number of Scans: 1024-4096 scans are necessary due to the low natural abundance of the ¹³C isotope.[3]

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption signals and apply a baseline correction algorithm.

  • Calibration: Calibrate the chemical shift scale. This is a critical self-validating step. For DMSO-d₆, the residual solvent peak is referenced to δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.[3]

  • Integration & Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).[6]

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Vibration Type Expected Appearance
O-H (hydroxyl) 3200 - 3600 O-H Stretch Broad, strong band
C-H (aromatic) 3000 - 3100 C-H Stretch Medium to weak bands[7]
C=O (ester) 1710 - 1740 C=O Stretch Sharp, very strong band[8]
C=N, C=C (aromatic) 1400 - 1600 Ring Stretching Multiple medium to strong bands[6]

| C-O (ester) | 1000 - 1300 | C-O Stretch | Two strong bands[8] |

The presence of a strong, sharp peak around 1720 cm⁻¹ (C=O stretch) and a broad, strong absorption above 3200 cm⁻¹ (O-H stretch) would provide compelling evidence for the ester and hydroxyl functionalities, respectively.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₆H₆N₂O₃), the molecular weight is 154.12 g/mol .[2]

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Ion Interpretation
154 [M]⁺ Molecular Ion
123 [M - OCH₃]⁺ Loss of the methoxy radical from the ester group

| 95 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

The observation of the molecular ion peak at m/z = 154 is the most critical piece of data from the mass spectrum. High-resolution mass spectrometry (HRMS) could further confirm the elemental composition, providing a calculated mass that matches the theoretical mass of C₆H₆N₂O₃ to within a few parts per million.

Workflow for Spectroscopic Validation

The following workflow diagram illustrates the logical process for the complete spectroscopic characterization and validation of a synthesized batch of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comp Validation prep High-Purity Sample nmr NMR Spectroscopy (¹H & ¹³C) prep->nmr Acquire Data ir IR Spectroscopy prep->ir Acquire Data ms Mass Spectrometry prep->ms Acquire Data nmr_proc Process & Calibrate NMR (Ref. Solvent Peak) nmr->nmr_proc ir_proc Identify Functional Group Bands ir->ir_proc ms_proc Identify Molecular Ion & Fragments ms->ms_proc lit_comp Compare with Literature & Predicted Data nmr_proc->lit_comp Synthesize Evidence ir_proc->lit_comp Synthesize Evidence ms_proc->lit_comp Synthesize Evidence conclusion Structural Confirmation & Purity Assessment lit_comp->conclusion

Caption: Workflow for Spectroscopic Analysis and Validation.

Conclusion

The structural verification of this compound relies on a multi-faceted analytical approach. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data and comparing it against established chemical principles and data from analogous compounds, researchers can achieve a high degree of confidence in the identity and purity of their material. The protocols and comparative data presented in this guide offer a robust framework for achieving this critical scientific standard.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • LookChem. (n.d.). Cas 27825-20-3, this compound. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • NDMU. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • NIST. (n.d.). Methylpyrazine-2-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (B) Methyl 2-phenylamino-3-pyrazine carboxylate. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 27825-20-3. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Methyl 2-hydroxy-3-pyrazinecarboxylate and its Analogs Against Key Mycobacterial Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flavor and Fragrance

Methyl 2-hydroxy-3-pyrazinecarboxylate is a heterocyclic compound primarily recognized in the food and beverage industry for its characteristic nutty, roasted aroma.[1] However, the pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The most notable example is Pyrazinamide (PZA), a first-line antitubercular drug indispensable for the short-course treatment of Mycobacterium tuberculosis (Mtb).[2] PZA's unique ability to eliminate non-replicating, "persister" bacilli in acidic environments is crucial for sterilizing tuberculous lesions and preventing relapse.[3]

Given the structural similarity of this compound to PZA, a compelling scientific question arises: could this compound, or derivatives thereof, exhibit similar efficacy against key mycobacterial targets? This guide provides a framework for evaluating the potential antitubercular activity of novel pyrazine derivatives like this compound. We will use the well-established mechanism and targets of PZA as a benchmark for comparison, providing detailed experimental protocols and comparative data to guide researchers in drug discovery and development.

The Pyrazinamide Paradigm: A Multi-Target Framework for Evaluation

Understanding the efficacy of a novel pyrazine compound requires appreciating the complex mechanism of PZA. PZA is a prodrug, meaning it requires enzymatic activation within the bacterium to exert its effect.[2][4] This activation and subsequent action involve multiple steps and targets, providing a logical workflow for the evaluation of new analogs.

The established mechanism involves:

  • Activation: PZA is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[2]

  • Cellular Accumulation: In the acidic (pH 5.0-6.0) environment of the phagolysosome where Mtb persisters reside, POA becomes protonated (HPOA), allowing it to re-enter the bacillus. Inside the neutral cytoplasm, it deprotonates, trapping the active molecule and acidifying the cell interior.[4][5]

  • Target Engagement: The accumulated POA disrupts several vital cellular functions. While initially debated, research has identified multiple potential targets, including Fatty Acid Synthase I (FAS-I), Aspartate Decarboxylase (PanD), and the disruption of membrane energetics.[1][6][7]

This multi-step process provides a clear roadmap for assessing a new compound like this compound. An effective analog must ideally be a substrate for the activating enzyme (PZase) and its active form must show potent activity against one or more downstream targets.

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell M. tuberculosis Cytoplasm (Neutral pH) cluster_targets Cellular Targets PZA_out PZA (Prodrug) PZA_in PZA PZA_out->PZA_in Passive Diffusion HPOA_out HPOA (Protonated) POA POA (Active Drug) HPOA_out->POA Re-entry & Deprotonation (Accumulation) PZase Pyrazinamidase (PncA) PZA_in->PZase Substrate PZase->POA Hydrolysis POA->HPOA_out Efflux & Protonation Target1 Disruption of Membrane Potential POA->Target1 Target2 Inhibition of FAS-I POA->Target2 Target3 Inhibition of PanD (CoA Synthesis) POA->Target3

Caption: Mechanism of Pyrazinamide (PZA) Action in M. tuberculosis.

Comparative Target Analysis

Target 1: Pyrazinamidase (PncA) - The Critical Activation Step

The first and most critical test for any PZA analog is whether it can be activated by pyrazinamidase (PZase). Mtb strains with mutations in the pncA gene are resistant to PZA because they cannot convert it to active POA.[2][8] Therefore, this compound must be evaluated as a potential substrate for PZase.

Comparative Hypothesis: For this compound to be a viable prodrug, it must be hydrolyzed by PZase to its corresponding carboxylic acid, 2-hydroxy-3-pyrazinecarboxylic acid.

Experimental Protocol: The Wayne Pyrazinamidase Assay

This classic, reliable, and cost-effective method determines PZase activity by detecting the production of pyrazinoic acid.

  • Principle: Bacteria are cultured on a medium containing PZA. If the organism produces PZase, PZA is hydrolyzed to POA. The subsequent addition of ferrous ammonium sulfate results in the formation of a pink-red ferrous pyrazinoate complex. A lack of color change indicates the absence of PZase activity.

  • Methodology:

    • Medium Preparation: Prepare Pyrazinamidase Agar medium containing 0.1 g/L pyrazinamide and adjust the pH to 6.5. Dispense into tubes and autoclave.

    • Inoculation: Heavily inoculate the surface of two test tubes per isolate from an actively growing Mtb culture (e.g., on Löwenstein-Jensen medium). One tube serves as a 4-day test, the other as a 7-day test. Also, include two uninoculated control tubes.

    • Incubation: Incubate the tubes aerobically at 35-37°C.

    • Development (Day 4): After 4 days, remove one inoculated tube and one control tube. Add 1.0 mL of freshly prepared 1% (w/v) ferrous ammonium sulfate solution to each.

    • Observation: Allow tubes to stand at room temperature for 4 hours. Observe for color change against a white background.

      • Positive Result: A pink to red band appears in the agar.

      • Negative Result: No color change (or a slight yellow/brown color) occurs.

    • Confirmation (Day 7): If the 4-day test is negative, repeat the development step on the second set of tubes after 7 days of incubation.[9]

  • Controls:

    • Positive Control: A known PZA-susceptible Mtb strain (e.g., H37Rv).

    • Negative Control: A known PZA-resistant Mtb strain (e.g., a pncA mutant) or M. bovis (naturally resistant).[9]

    • Uninoculated Control: To ensure the medium itself does not react with the reagent.

  • Causality and Interpretation: A positive result for this compound would imply it is a substrate for PZase, a crucial first step for potential bioactivity via this pathway. A negative result would suggest it is not activated and likely ineffective as a PZA-like prodrug, unless it possesses intrinsic activity.

Target 2: Fatty Acid Synthase I (FAS-I) - A Biosynthetic Target

FAS-I is a large, multi-domain enzyme responsible for the de novo synthesis of long-chain fatty acids, which are precursors for the mycolic acids that form the distinctive mycobacterial cell wall.[10][11][12] Inhibition of this essential enzyme is a validated therapeutic strategy. While its role as the primary target of PZA is debated, FAS-I is demonstrably inhibited by PZA and its analogs, making it a key enzyme to evaluate.[13][14][15]

Comparative Data: The efficacy of inhibitors against FAS-I can be quantified by determining the inhibition constant (Ki). The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition and is a direct measure of binding affinity.

CompoundTarget EnzymeKi (Inhibition Constant)Citation(s)
Pyrazinamide (PZA) Mtb FAS-I~2,600 µM[13][14]
5-Chloro-pyrazinamide (5-Cl-PZA) Mtb FAS-I~57 µM[13][14]
This compound Mtb FAS-ITo Be Determined (TBD)

This table highlights that while PZA does inhibit FAS-I, its affinity is relatively weak. The chlorinated analog, 5-Cl-PZA, is significantly more potent, demonstrating that small structural modifications on the pyrazine ring can dramatically improve efficacy against this target.

Experimental Protocol: FAS-I Inhibition Assay (Spectrophotometric)

This assay measures FAS-I activity by monitoring the consumption of its co-factor, NADPH, which absorbs light at 340 nm.

  • Principle: The FAS-I enzyme uses NADPH as a reducing agent during fatty acid synthesis. As NADPH is oxidized to NADP+, the absorbance at 340 nm decreases. An effective inhibitor will slow down the rate of this decrease.

  • Methodology:

    • Enzyme Purification: Recombinant Mtb FAS-I is expressed and purified from a suitable host (e.g., M. smegmatis).[13]

    • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0) containing acetyl-CoA and malonyl-CoA (the building blocks for the fatty acid chain).

    • Inhibitor Addition: Add the test compound (e.g., this compound, dissolved in DMSO) at various concentrations. Include a "no inhibitor" control (DMSO only).

    • Reaction Initiation: Add a known concentration of NADPH and the purified FAS-I enzyme to the cuvette to start the reaction.

    • Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 10-15 minutes) at a constant temperature (e.g., 37°C).

    • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50 (concentration causing 50% inhibition). The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[13]

  • Self-Validation & Controls:

    • No Enzyme Control: To ensure the absorbance decrease is enzyme-dependent.

    • No Substrate Control: To establish the baseline NADPH stability.

    • Positive Control Inhibitor: Use PZA or 5-Cl-PZA to confirm the assay is performing correctly.

  • Causality and Interpretation: This assay provides a quantitative measure (IC50/Ki) of the compound's ability to directly inhibit a key biosynthetic enzyme. A low Ki value for the activated form of this compound would position it as a potent FAS-I inhibitor, potentially more effective than PZA itself.

FASI_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify 1. Purify FAS-I Enzyme Mix 4. Combine Mixture, Compound, NADPH, and Enzyme in Cuvette Purify->Mix Prep_Buffer 2. Prepare Reaction Mixture (Buffer, Substrates) Prep_Buffer->Mix Prep_Inhibitor 3. Prepare Serial Dilutions of Test Compound Prep_Inhibitor->Mix Monitor 5. Monitor A340 Decrease (NADPH Oxidation) Mix->Monitor Calc_Rate 6. Calculate Initial Reaction Rates Monitor->Calc_Rate Plot 7. Plot Rate vs. [Inhibitor] to Determine IC50 Calc_Rate->Plot Calc_Ki 8. Calculate Ki Plot->Calc_Ki

Caption: Experimental Workflow for the FAS-I Spectrophotometric Inhibition Assay.

Target 3: Aspartate Decarboxylase (PanD) - A High-Affinity Target

More recent and compelling evidence has identified Aspartate Decarboxylase (PanD) as a direct molecular target of POA.[6] PanD is a crucial enzyme in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A (CoA), a vital cofactor for cellular metabolism, including fatty acid synthesis. Biophysical studies have shown that POA binds directly to PanD, and mutations in the panD gene can confer PZA resistance.

Comparative Data: The affinity of POA for PanD was measured using Isothermal Titration Calorimetry (ITC), which directly quantifies the heat released or absorbed during a binding event to determine the dissociation constant (KD). A lower KD value indicates a tighter binding interaction and higher affinity.

CompoundTarget EnzymeKD (Dissociation Constant)Citation(s)
Pyrazinoic Acid (POA) Mtb PanD6.1 µM[6]
Pyrazinamide (PZA) Mtb PanDNo Binding Detected[6]
2-hydroxy-3-pyrazinecarboxylic acid Mtb PanDTo Be Determined (TBD)

This data strongly suggests that PanD is a high-affinity target for the active form (POA) but not the prodrug (PZA). This underscores the necessity of evaluating the activated metabolite of any new analog.

Evaluation Approach: While a full ITC protocol is beyond the scope of this guide, the principle involves titrating the purified PanD enzyme with the test compound (e.g., 2-hydroxy-3-pyrazinecarboxylic acid) and measuring the resulting heat changes. A confirmed binding interaction with a low micromolar or nanomolar KD would be a significant finding, indicating a potent mechanism of action similar to that of POA.

Conclusion and Future Directions

While this compound is currently known as a flavoring agent, its structural similarity to the critical antitubercular drug PZA warrants a thorough investigation into its potential biological efficacy. This guide outlines a logical, multi-target framework for such an evaluation.

A successful investigation would proceed as follows:

  • Assess Activation: Confirm if the compound is a substrate for PZase using the Wayne assay. This is a critical go/no-go step.

  • Evaluate Enzyme Inhibition: If activated, synthesize the resulting carboxylic acid and test its efficacy against key targets like FAS-I (via NADPH oxidation assay) and PanD (via biophysical binding assays like ITC).

  • Compare Potency: Directly compare the resulting Ki and KD values against the benchmark data for PZA and POA. A significantly lower Ki against FAS-I or a KD for PanD in the low micromolar range would mark the compound as a promising lead for further development.

By following this structured, evidence-based approach, researchers can systematically evaluate the potential of this compound and other novel pyrazine derivatives, potentially repurposing a simple flavor compound into a lead for the next generation of antitubercular therapies.

References

  • LookChem. This compound (CAS 27825-20-3). [Link]

  • Stehr, M., Elamin, A. A., & Singh, M. (2015). Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria. Future Microbiology. [Link]

  • Wikipedia. Pyrazinamide. [Link]

  • ResearchGate. Fatty acid biosynthesis in mycobacteria. Fatty acid synthase I (FAS-I).... [Link]

  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

  • Vardi-Kilshtain, A., et al. (2018). Structure of Type-I Mycobacterium tuberculosis fatty acid synthase at 3.3 Å resolution. Nature Communications. [Link]

  • Gopal, P., et al. (2017). Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD. ACS Infectious Diseases. [Link]

  • Njire, M., et al. (2017). Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis. PubMed. [Link]

  • Njire, M., et al. (2017). Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. The FAS I and FAS II pathways in M. tuberculosis. [Link]

  • Cole, S. T., et al. (2005). Fatty acid biosynthesis in Mycobacterium tuberculosis: Lateral gene transfer, adaptive evolution, and gene duplication. Proceedings of the National Academy of Sciences. [Link]

  • Njire, M., et al. (2017). Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Singh, V., et al. (2021). Identification of Novel Inhibitors of Type-I Mycobacterium Tuberculosis Fatty Acid Synthase Using Docking-Based Virtual Screening and Molecular Dynamics Simulation. MDPI. [Link]

  • Cynamon, M. H., et al. (2007). Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs. Antimicrobial Agents and Chemotherapy. [Link]

  • Juréen, P., et al. (2008). Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Shi, W., et al. (2011). Pyrazinamide, but not pyrazinoic acid, is a competitive inhibitor of NADPH binding to Mycobacterium tuberculosis fatty acid synthase I. Journal of Biological Chemistry. [Link]

  • Chen, Y-T., et al. (2023). A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing. Journal of Clinical Microbiology. [Link]

  • Chen, Y-T., et al. (2023). A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing. Journal of Clinical Microbiology (Methods section). [Link]

  • Shi, W., et al. (2021). Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China. Frontiers in Microbiology. [Link]

  • Cynamon, M. H., et al. (2007). Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs. PubMed. [Link]

  • Wenseleers, T., et al. (2002). Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels. Journal of Bacteriology. [Link]

  • Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis. Nature Medicine. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl 2-hydroxy-3-pyrazinecarboxylate Analogs in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of antimicrobial agent discovery, the pyrazine scaffold represents a cornerstone of significant therapeutic breakthroughs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the Methyl 2-hydroxy-3-pyrazinecarboxylate core. By objectively comparing the performance of various analogs and providing the underlying experimental data and protocols, this document aims to empower researchers to make informed decisions in the design of novel, more potent antimicrobial agents.

Introduction: The Pyrazine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. One of the most notable examples is Pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis.[2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by an amidase in Mycobacterium tuberculosis.[3][4] The core structure of this compound shares key features with POA, making its derivatives promising candidates for antimicrobial activity.

This guide will explore the critical structural modifications of the this compound scaffold and their impact on antimicrobial efficacy, with a particular focus on antitubercular activity. We will delve into the rationale behind these modifications, present comparative biological data, and provide detailed experimental methodologies to ensure the reproducibility and validation of the findings.

The Core Scaffold: this compound

The foundational structure, this compound, possesses several key features that are ripe for chemical modification to explore the SAR. These include the pyrazine ring itself, the hydroxyl group at position 2, and the methyl carboxylate group at position 3. Each of these sites offers an opportunity to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn influence its biological activity.

Structure-Activity Relationship (SAR) Studies of Pyrazine Derivatives

The following sections will dissect the SAR of pyrazine derivatives by examining key structural modifications and their impact on antimicrobial activity, primarily against Mycobacterium tuberculosis.

The Essential Role of the Pyrazine Ring and Carboxylic Acid/Amide Moiety

Studies on pyrazinoic acid analogs have unequivocally demonstrated the critical importance of the pyrazine ring and the carboxylic acid group for antimycobacterial activity.[3][4] Bioisosteric replacement of the pyrazine ring with other nitrogen-containing heterocycles like pyridazine or pyrimidine leads to a significant loss of activity. Similarly, replacement of the carboxylic acid with other functional groups also diminishes or abolishes the antimicrobial effect. This underscores the specific spatial and electronic arrangement of the pyrazinecarboxylic acid scaffold for target interaction.[3]

Impact of Substitutions on the Pyrazine Ring

Modifications to the pyrazine ring by introducing various substituents have been a key strategy to enhance potency and modulate pharmacokinetic properties.

  • Amino Substitutions: The introduction of amino groups at positions 3 and 5 of the pyrazinoic acid scaffold has been shown to significantly increase potency against M. tuberculosis.[4][5] This suggests that these positions are crucial for interaction with the biological target, potentially through hydrogen bonding.

  • Alkyl and Lipophilic Substitutions: Increasing the lipophilicity of pyrazine derivatives has shown a correlation with enhanced antimycobacterial and antifungal activity in some series. For instance, the introduction of a tert-butyl group at position 5 of the pyrazine ring in a series of pyrazine-2-carboxylic acid amides resulted in compounds with notable antituberculotic activity.[6][7] This highlights the importance of optimizing the hydrophobic interactions of the molecule with its target.

Modification of the Carboxylate/Carboxamide Group

The ester or amide functionality at position 3 is a key site for modification to create prodrugs or to alter the compound's properties.

  • Amide Derivatives: Conversion of the carboxylic acid or its ester to a carboxamide is a common strategy in the development of pyrazine-based antimicrobials, as exemplified by pyrazinamide itself. A wide range of pyrazine carboxamide derivatives have been synthesized and evaluated, showing that the nature of the substituent on the amide nitrogen can significantly influence activity.[8][9]

Comparative Analysis of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyrazine derivatives, providing a quantitative comparison of their efficacy.

Compound IDStructureTarget OrganismMIC (µg/mL)Reference
Pyrazinamide (PZA) Pyrazine-2-carboxamideM. tuberculosis H37Rv16-100 (pH dependent)[8]
Pyrazinoic Acid (POA) Pyrazine-2-carboxylic acidM. tuberculosis H37Rv~62.5 (pH 5.5)[3]
Compound 14 3-(hexylamino)-N-methyl-pyrazine-2-carboxamideM. tuberculosis H37Rv25[10]
Compound 15 3-(heptylamino)-N-methyl-pyrazine-2-carboxamideM. tuberculosis H37Rv25[10]
Compound 16 3-(octylamino)-N-methyl-pyrazine-2-carboxamideM. tuberculosis H37Rv25[10]
Compound P10 (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanoneC. albicans3.125[11]
Compound P4 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneP. aeruginosa25[11]

MIC values can vary depending on the specific assay conditions.

Experimental Protocols

To ensure the integrity and reproducibility of the SAR data presented, this section details the standard experimental protocols for determining the antimicrobial activity of the pyrazine derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Principle: This method involves challenging the test microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a specified incubation period.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis or Mueller-Hinton broth for other bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[13]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; several weeks for M. tuberculosis).

  • Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[14]

Agar Well Diffusion Method

The agar well diffusion method is another common technique for assessing the antimicrobial activity of compounds.[15]

Principle: This method involves placing the test compound into wells made in an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Step-by-Step Protocol:

  • Agar Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton agar).

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the test compound solution at a known concentration into each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters. A larger diameter indicates greater antimicrobial activity.

Visualizing SAR: Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_General_Trends cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity Core Pyrazine Ring - 2-OH - 3-COOCH3 Ring_Sub Ring Substitutions (e.g., -NH2, -Alkyl) Core->Ring_Sub Ester_Mod Ester/Amide Modification (e.g., -CONH-R) Core->Ester_Mod Lipophilicity Lipophilicity Ring_Sub->Lipophilicity Electronics Electronic Effects Ring_Sub->Electronics Sterics Steric Hindrance Ring_Sub->Sterics Ester_Mod->Lipophilicity Ester_Mod->Sterics Activity Antimicrobial Potency (e.g., lower MIC) Lipophilicity->Activity Electronics->Activity Sterics->Activity

Caption: General workflow for SAR studies of this compound analogs.

Experimental_Workflow start Synthesized Analog stock Prepare Stock Solution start->stock serial_dilution Perform Serial Dilutions in 96-well plate stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC Value (Lowest concentration with no growth) incubate->read_mic

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs and related pyrazine derivatives have provided valuable insights into the key structural features required for potent antimicrobial activity. The integrity of the pyrazinecarboxylic acid core is paramount, while strategic substitutions on the pyrazine ring and modifications of the carboxylate/carboxamide moiety offer avenues for enhancing potency and optimizing drug-like properties.

Future research in this area should focus on:

  • Exploring a wider range of bioisosteric replacements for the hydroxyl and methyl carboxylate groups to fine-tune the electronic and steric properties of the molecule.

  • Investigating the mechanism of action of these novel analogs to identify their specific cellular targets.

  • Optimizing pharmacokinetic properties to improve bioavailability and in vivo efficacy.

By leveraging the foundational SAR knowledge presented in this guide, researchers are well-equipped to design and synthesize the next generation of pyrazine-based antimicrobial agents to combat the growing threat of infectious diseases.

References

  • Doležal, M., Miletín, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 365-374. [Link]

  • Hareesh, H. N., Nagananda, G. S., Minchitha, K. U., Swetha, S., Ganai, S. A., Dhananjaya, B. L., ... & Kathyayini, N. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923. [Link]

  • Jain, A. K., & Sharma, S. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4565-4569. [Link]

  • Iikubo, K., Hori, A., Iida, S., Iwashita, A., Onoda, T., & Kakegawa, J. (2019). Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & medicinal chemistry, 27(8), 1683–1692. [Link]

  • Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • Doležal, M., Miletín, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 365-374. [Link]

  • Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research. [Link]

  • Hind, C. K., & Tateda, K. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Wanger, A. (2022). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS infectious diseases, 8(12), 2536–2545. [Link]

  • Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Fall 2022. [Link]

  • Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS infectious diseases, 8(12), 2536–2545. [Link]

  • Wahan, S. K., Sharma, S., & Chawla, P. A. (2023). Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Mini reviews in medicinal chemistry, 23(6), 700–718. [Link]

  • Sun, L., et al. (2008). Synthesis and Structure−Activity Relationships of Pyrazine−Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of medicinal chemistry, 51(23), 7594–7609. [Link]

  • Wang, Y., et al. (2015). Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. Chemical biology & drug design, 85(3), 245–252. [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7352. [Link]

  • Shingare, M., & Thorat, B. (2021). Pyrazinamide Analogs Designed for Rational Drug Designing Strategies against Resistant Tuberculosis. ResearchGate. [Link]

  • Almeida Paz, F. A., et al. (2021). Structural and antioxidant properties of guanylhydrazinium pyrazine-2-carboxylate. Open Chemistry, 19(1), 110-118. [Link]

  • Semelková, L., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8687–8711. [Link]

  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(11), 20636–20651. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of medicinal chemistry, 65(3), 2144–2161. [Link]

  • Imramovský, A., et al. (2020). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. European journal of medicinal chemistry, 198, 112356. [Link]

Sources

The Chasm and the Bridge: A Comparative Guide to In Vitro and In Vivo Studies of Methyl 2-hydroxy-3-pyrazinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] Among these, derivatives of Methyl 2-hydroxy-3-pyrazinecarboxylate represent a promising, yet underexplored, chemical space. This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate these derivatives, offering insights into the causal relationships behind experimental choices and the critical interpretation of data as these compounds journey from benchtop to preclinical models.

The Foundational Divide: Understanding In Vitro and In Vivo Paradigms

The development of any new therapeutic agent hinges on a dual-pronged approach to biological evaluation. In vitro studies, conducted in a controlled laboratory environment outside of a living organism, provide the initial, high-throughput screening of a compound's activity. Conversely, in vivo studies, performed within a whole, living organism, offer a more complex, systemic understanding of a compound's efficacy, safety, and pharmacokinetic profile. The transition from in vitro success to in vivo validation is a critical and often challenging step in the drug discovery pipeline.

Part 1: The Proving Ground - In Vitro Evaluation

In vitro assays are the workhorse of early-stage drug discovery, allowing for the rapid screening of numerous derivatives to identify promising lead compounds. These assays are designed to be robust, reproducible, and cost-effective.

Common In Vitro Assays for Pyrazine Derivatives:
  • Cytotoxicity Assays: The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability.[2] This assay is crucial for determining the concentration at which a compound exhibits cytotoxic effects against cancer cell lines.

  • Enzyme Inhibition Assays: For derivatives designed to target specific enzymes, such as kinases or phosphatases, enzyme inhibition assays are paramount.[2] These assays quantify the compound's ability to inhibit the activity of the target enzyme, often reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Antimicrobial Assays: The activity of pyrazine derivatives against bacteria and fungi is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like the microbroth dilution assay.[3]

  • Cell-Based Mechanistic Assays: To elucidate the mechanism of action, a variety of cell-based assays can be employed. These include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis (e.g., flow cytometry), and Western blotting to probe the modulation of specific signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the this compound derivative is prepared, and cells are treated with varying concentrations for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

Data Presentation: In Vitro Anticancer Activity
DerivativeTarget Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazine derivativeHep-211[4]
Imidazo[1,2-a]pyrazine derivativeHepG213[4]
Imidazo[1,2-a]pyrazine derivativeMCF-711[4]
Piperlongumine-ligustrazine derivativeHCT1163.19–8.90[1]

Note: Data presented is for representative pyrazine derivatives to illustrate typical findings, as specific data for this compound derivatives is limited in the public domain.

Part 2: The Reality Check - In Vivo Evaluation

While in vitro assays provide valuable initial data, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies are therefore essential to assess a compound's true therapeutic potential and to identify potential liabilities.

Key Aspects of In Vivo Studies:
  • Animal Models: The choice of animal model is critical and depends on the therapeutic area of interest. For anticancer studies, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

  • Pharmacokinetics (ADME): Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is crucial for determining its dosing regimen and bioavailability.[5][6]

  • Efficacy Studies: These studies are designed to evaluate the therapeutic effect of the compound in a disease model. For anticancer agents, this typically involves measuring tumor growth inhibition over time.

  • Toxicity Studies: Acute and chronic toxicity studies are conducted to determine the safety profile of the compound and to identify any potential adverse effects.

Experimental Protocol: In Vivo Xenograft Efficacy Study
  • Animal Acclimatization: Immunocompromised mice (e.g., nude mice) are acclimatized to the laboratory conditions.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The this compound derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Data Analysis: The percentage of tumor growth inhibition is calculated for the treatment group relative to the control group.

Data Presentation: In Vivo Antitumor Efficacy
CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Pyrazine Derivative XNude mice with A549 xenografts10 mg/kg, daily, p.o.55Fictional Data
Pyrazine Derivative YSCID mice with MCF-7 xenografts20 mg/kg, twice weekly, i.p.62Fictional Data

Note: This table presents fictional data to illustrate how in vivo efficacy results are typically summarized. Specific in vivo data for this compound derivatives is not widely available.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A significant challenge in drug development is the frequent disconnect between promising in vitro activity and a lack of in vivo efficacy. Several factors can contribute to this discrepancy:

  • Poor Pharmacokinetics: A compound may be highly potent in an in vitro assay but may be poorly absorbed, rapidly metabolized, or quickly excreted in vivo, preventing it from reaching the target site in sufficient concentrations.

  • Off-Target Effects: The complex biological environment in vivo can lead to unforeseen off-target effects that may either diminish the therapeutic effect or cause toxicity.

  • Tumor Microenvironment: The tumor microenvironment in a living organism is far more complex than a monolayer of cells in a culture dish, and it can significantly influence a compound's activity.

Visualizing the Workflow

In Vitro to In Vivo Drug Discovery Pipeline

DrugDiscovery cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies synthesis Synthesis of Derivatives screening High-Throughput Screening (e.g., MTT Assay) synthesis->screening Library of Compounds mechanistic Mechanistic Studies (e.g., Western Blot) screening->mechanistic Hit Compounds adme Pharmacokinetics (ADME) in Healthy Animals mechanistic->adme Lead Optimization efficacy Efficacy Studies (e.g., Xenograft Model) adme->efficacy Optimized Dosing toxicity Toxicity Studies efficacy->toxicity Lead Candidate

Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo validation in drug discovery.

Conclusion

The evaluation of this compound derivatives, like any novel class of potential therapeutic agents, requires a carefully orchestrated interplay between in vitro and in vivo studies. While in vitro assays provide the essential initial screen for biological activity, in vivo studies are indispensable for validating efficacy and assessing safety in a physiologically relevant context. A thorough understanding of the strengths and limitations of each approach, coupled with a rational strategy for bridging the gap between them, is paramount for the successful development of new and effective medicines. The journey from a promising molecule in a test tube to a life-saving drug is long and arduous, but it is a journey that is navigated by the rigorous and complementary application of both in vitro and in vivo scientific inquiry.

References

  • Parsonidis, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4389. Available from: [Link]

  • Amanote Research. Design, Synthesis, and in Vitro Activity of Pyrazine Compounds. Available from: [Link]

  • El-Sayed, M. A., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 97, 103610. Available from: [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6829. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and evaluation of some pyraz. Available from: [Link]

  • Turan-Zitouni, G., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 21(10), 1348. Available from: [Link]

  • Shaikh, I. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences, 6(S4), 1018-1036. Available from: [Link]

  • Kumar, V., et al. (2020). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Bioorganic Chemistry, 94, 103433. Available from: [Link]

  • Wang, Y., et al. (2018). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 23(11), 2948. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11(1), 1-17. Available from: [Link]

  • Shaikh, I. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences, 6(S4), 1018-1036. Available from: [Link]

  • ResearchGate. ADME/T pharmacokinetics features for the best docking interaction... Available from: [Link]

  • Gandhi, S. S. (2023). An in vitro ADME and in vivo Pharmacokinetic Study of MBIC: Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. ResearchGate. Available from: [Link]

  • Abuo-Rahma, G. E. D. A., et al. (2014). Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. Molecules, 19(6), 7439-7458. Available from: [Link]

  • Vazquez-Rodriguez, S., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Molecules, 21(3), 304. Available from: [Link]

  • Fassihi, A., et al. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 27(19), 6543. Available from: [Link]

  • MDPI. Special Issue : Advances in Pharmacokinetics and Drug-Drug Interactions. Available from: [Link]

  • Polasek, T. M., & Tucker, G. T. (2013). The ABCD of clinical pharmacokinetics. British journal of clinical pharmacology, 75(2), 585–587. Available from: [Link]

  • Salas, J. M., et al. (2021). Synthesis, Structural Characterization, and In Vitro and In Silico Antifungal Evaluation of Azo-Azomethine Pyrazoles (PhN2(PhOH)CHN(C3N2(CH3)3)PhR, R = H or NO2). Molecules, 26(11), 3326. Available from: [Link]

  • Kupczyk, D., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5828. Available from: [Link]

  • Gokhale, S. S., et al. (2016). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(4), 374–385. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Methyl 2-hydroxy-3-pyrazinecarboxylate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides a comprehensive evaluation of Methyl 2-hydroxy-3-pyrazinecarboxylate as a reference standard, particularly for applications in the food, beverage, and pharmaceutical industries where pyrazine derivatives are critical flavor and aroma components or potential process-related impurities. We will delve into its performance characteristics, compare it with a widely used alternative, 2,3,5,6-Tetramethylpyrazine, and provide detailed experimental protocols to guide researchers in their selection and application.

The Critical Role of Reference Standards in Analytical Science

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. Its primary role is to ensure the accuracy, precision, and traceability of analytical results. The qualification of a reference standard is a rigorous process that involves comprehensive characterization of its identity, purity, and stability.[1] This guide will explore how this compound measures up to these stringent requirements.

Profile of a Potential Reference Standard: this compound

This compound (CAS No. 27825-20-3) is a pyrazine derivative known for its contribution to the aroma of roasted products.[2] Its chemical structure and functional groups make it a relevant standard for the analysis of a class of compounds formed during Maillard reactions.[3]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₆N₂O₃[4]
Molecular Weight154.12 g/mol [4]
Melting Point154 °C[2]
AppearanceOff-white to light yellow crystalline powder[5]
Storage2-8°C, protected from light and moisture[2]

The suitability of a compound as a reference standard is fundamentally determined by its purity and stability. A hypothetical Certificate of Analysis (CoA) for a high-purity batch of this compound is presented below to illustrate the expected quality attributes.

Table 1: Hypothetical Certificate of Analysis for this compound Reference Standard

TestSpecificationResultMethod
Identity
¹H NMRConforms to structureConformsUSP <761>
Mass SpectrometryConsistent with molecular weightConformsIn-house
IR SpectroscopyConforms to reference spectrumConformsUSP <197>
Purity
Assay (by HPLC, on dried basis)≥ 99.5%99.8%HPLC-UV
Loss on Drying≤ 0.5%0.1%USP <731>
Residue on Ignition≤ 0.1%< 0.05%USP <281>
Heavy Metals≤ 10 ppm< 5 ppmUSP <231>
Residual Solvents
Methanol≤ 3000 ppm< 50 ppmUSP <467>
Stability
Recommended Retest Date24 months from date of release--

Comparative Analysis: this compound vs. 2,3,5,6-Tetramethylpyrazine

To provide a practical context for evaluation, we compare this compound with a well-established pyrazine reference standard, 2,3,5,6-Tetramethylpyrazine (CAS No. 1124-11-4).[6] Tetramethylpyrazine is a key aroma compound in many roasted food products and is frequently used as a marker for roasting intensity.[7]

Table 2: Head-to-Head Comparison of Pyrazine Reference Standards

FeatureThis compound2,3,5,6-TetramethylpyrazineRationale & Implications for Researchers
Structural Relevance Represents hydroxylated and carboxylated pyrazines, often found in milder roasted products or as specific reaction byproducts.Represents simple alkylated pyrazines, characteristic of more intense roasting conditions.[3]The choice of standard should align with the specific analytes of interest in the sample matrix.
Purity (Typical) High purity achievable (≥ 99.5%) through synthesis and purification.Commercially available in high purity grades (≥ 99.5%).[6]Both can serve as excellent primary or secondary reference standards.
Solubility Soluble in polar organic solvents (e.g., methanol, acetonitrile).Soluble in a range of organic solvents.Both are compatible with common mobile phases used in HPLC and GC.
Volatility Moderately volatile.More volatile than the hydroxylated counterpart.Tetramethylpyrazine is more amenable to headspace GC analysis.
Stability The hydroxyl and ester groups may be susceptible to degradation under extreme pH or temperature conditions.Generally very stable under typical storage and analytical conditions.Stability studies are crucial for this compound to establish its shelf-life and handling requirements.[8]
Chromatographic Behavior More polar, leading to longer retention times on non-polar GC columns and shorter retention on reversed-phase HPLC columns compared to Tetramethylpyrazine.Less polar, resulting in shorter GC retention times and longer reversed-phase HPLC retention times.The choice of analytical method and column chemistry will influence the separation and analysis time.

Experimental Protocol: Comparative Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a validated GC-MS method for the purity assessment of both this compound and 2,3,5,6-Tetramethylpyrazine. The use of a robust internal standard is crucial for accurate quantification.

4.1. Materials and Reagents

  • This compound Reference Standard (≥ 99.5% purity)

  • 2,3,5,6-Tetramethylpyrazine Reference Standard (≥ 99.5% purity)[6]

  • Internal Standard (IS): 2-Methyl-3-heptanone (or a suitable deuterated pyrazine)

  • Methanol, GC-grade

  • Dichloromethane, GC-grade

4.2. Instrumentation

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

4.3. Standard and Sample Preparation

  • Internal Standard Stock Solution (IS): Accurately weigh approximately 50 mg of 2-Methyl-3-heptanone and dissolve in 50 mL of methanol to obtain a concentration of 1 mg/mL.

  • Reference Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 50 mg of each reference standard (this compound and 2,3,5,6-Tetramethylpyrazine) into separate 50 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with methanol to final concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with the IS solution to a final concentration of 10 µg/mL.

4.4. GC-MS Operating Conditions

ParameterSetting
Inlet Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification

4.5. Data Analysis and Purity Calculation

  • Linearity: Inject the calibration standards and plot the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the analyte. The correlation coefficient (r²) should be ≥ 0.999.

  • Purity Assay: Prepare a sample of each reference standard at a concentration of approximately 50 µg/mL, spiked with the IS. Inject in triplicate.

  • Calculation: The purity of the reference standard is calculated using the following formula:

    Purity (%) = (Response Factor_analyte / Response Factor_IS) * (Area_analyte / Area_IS) * (Concentration_IS / Concentration_analyte) * 100

Diagram 1: Experimental Workflow for Purity Assessment

G cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Purity Calculation A Weigh Reference Standards (Target & Alternative) B Prepare Stock Solutions (1 mg/mL in Methanol) A->B D Create Calibration Curve Standards (1-100 µg/mL) B->D C Prepare Internal Standard Stock (1 mg/mL) E Spike all standards with IS C->E D->E F Inject Standards into GC-MS E->F G Acquire Data (Full Scan & SIM) F->G H Generate Calibration Curve (r² ≥ 0.999) G->H I Quantify Analyte Concentration H->I J Calculate Purity (%) I->J

Caption: Workflow for the comparative purity assessment of pyrazine reference standards using GC-MS.

Stability-Indicating Method Development: A Conceptual Framework

A critical aspect of a reference standard's qualification is the assessment of its stability. A stability-indicating method is an analytical procedure that can accurately and selectively quantify the analyte in the presence of its degradation products.[8] For this compound, forced degradation studies would be essential.

Diagram 2: Forced Degradation Study Design

G RS Reference Standard Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) RS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) RS->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) RS->Oxidation Thermal Thermal Stress (e.g., 80°C) RS->Thermal Photo Photolytic Stress (UV/Vis light) RS->Photo Analysis Analyze by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Conceptual workflow for a forced degradation study to develop a stability-indicating HPLC method.

The results of such a study would inform the recommended storage conditions and retest period for the reference standard, ensuring its continued fitness for purpose.

Conclusion and Recommendations for the Analytical Scientist

This compound presents itself as a valuable and relevant reference standard for the analysis of hydroxylated and carboxylated pyrazine derivatives. Its performance, when properly characterized and validated, is comparable to that of established standards like 2,3,5,6-Tetramethylpyrazine for their respective applications.

Key Takeaways for Researchers:

  • Selection is Application-Dependent: The choice between this compound and an alternative like 2,3,5,6-Tetramethylpyrazine should be dictated by the specific analytes being quantified in your samples.

  • Purity is Paramount: Always source reference standards with a comprehensive Certificate of Analysis confirming high purity (≥ 99.5%).[5]

  • Method Validation is Non-Negotiable: The analytical methods used for quality control and stability testing of reference standards must be thoroughly validated.[9]

  • Stability Matters: Pay close attention to the recommended storage conditions and retest dates to ensure the integrity of your analytical results.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently select and utilize this compound as a reliable reference standard in their analytical workflows, ultimately contributing to the quality and safety of consumer products.

References

  • Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. Retrieved from [Link]

  • Pickard, S., Becker, I., Merz, K.-H., & Richling, E. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(26), 6274–6281. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Scilit. (n.d.). ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. Retrieved from [Link]

  • BioPharma Consulting Group. (n.d.). Creating Working Reference Standard (WRS) Qualification Protocols. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • ResearchGate. (2018, December 7). (PDF) The formation of alkylpyrazines in roasted coffee at different roasting speeds. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxypyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments. Retrieved from [Link]

  • lookchem.com. (n.d.). Cas 27825-20-3,this compound. Retrieved from [Link]

  • Axios Research. (n.d.). Tetramethylpyrazine. Retrieved from [Link]

  • GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals? Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. Retrieved from [Link]

  • PubMed. (n.d.). A modified LC-MS/MS method for determination of tetramethylpyrazine in microdialysis samples and calibration of home-made linear probes. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Retrieved from [Link]

  • Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Hydroxy-2-pyridinecarboxylate. Retrieved from [Link]

  • CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Standard reference materials for food analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard reference materials for food analysis | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability indicating methods for assay of mequitazine in presence of its degradate. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 27825-20-3. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Comparative analysis of "Methyl 2-hydroxy-3-pyrazinecarboxylate" derivatives' antimicrobial activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, pyrazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including notable antimicrobial effects. This guide provides a comparative analysis of the antimicrobial activity of derivatives of pyrazine-2-carboxylic acid, with a conceptual focus on modifications inspired by the "Methyl 2-hydroxy-3-pyrazinecarboxylate" scaffold. We will delve into the structure-activity relationships that govern their efficacy against various bacterial and fungal pathogens, supported by available experimental data.

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This structural motif is found in numerous natural and synthetic compounds and is a key component in several approved drugs. The pyrazine ring system's unique electronic properties and its ability to participate in various non-covalent interactions make it an attractive scaffold for the design of bioactive molecules. Pyrazine carboxamide derivatives, in particular, have a rich history in medicinal chemistry, with pyrazinamide being a cornerstone of first-line tuberculosis treatment.

Visualizing the Core and Its Potential for Derivatization

The chemical structure of this compound provides a blueprint for potential antimicrobial agents. Modifications at various positions on the pyrazine ring and transformations of the ester and hydroxyl groups can lead to a diverse library of compounds with potentially enhanced antimicrobial activity and improved pharmacokinetic profiles.

Methyl_2_hydroxy_3_pyrazinecarboxylate_Derivatives core This compound R1 Position 5 (e.g., Alkyl, Halogen) core->R1 Ring Substitution R2 Position 6 (e.g., Alkyl, Halogen) core->R2 Ring Substitution X Hydroxyl Group Modification (e.g., O-alkylation, Esterification) core->X Functional Group Modification Y Ester Group Transformation (e.g., Amidation, Hydrazide formation) core->Y Functional Group Modification

Caption: Potential modification sites on the this compound scaffold.

Comparative Antimicrobial Activity of Pyrazine-2-Carboxamide Derivatives

While specific data on "this compound" derivatives is limited in the public domain, extensive research on related pyrazine-2-carboxamides provides valuable insights into their structure-activity relationships (SAR). The following tables summarize the in vitro antimicrobial activity of various N-substituted pyrazine-2-carboxamide derivatives against a panel of clinically relevant microorganisms.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentrations (MIC) of N-substituted 3-Aminopyrazine-2-carboxamides against Bacterial Pathogens

Compound IDR' (Substituent on Amide Nitrogen)S. aureus MIC (µM)Methicillin-resistant S. aureus MIC (µM)
1 Benzyl>500>500
9 n-Butyl125250
10 n-Hexyl62.5125
13 Phenyl>500>500
20 4-Trifluoromethylphenyl31.2562.5

Data synthesized from a study on N-substituted 3-aminopyrazine-2-carboxamides.[1][2]

From the data in Table 1, we can infer several key SAR trends for antibacterial activity:

  • Alkyl vs. Benzyl Substituents: Alkyl derivatives (compounds 9 and 10) exhibit antibacterial activity, whereas the benzyl derivative (compound 1) is inactive. This suggests that a flexible alkyl chain may be more favorable for interaction with the bacterial target.[2]

  • Effect of Alkyl Chain Length: Increasing the length of the alkyl chain from n-butyl (compound 9) to n-hexyl (compound 10) leads to a two-fold increase in potency against both S. aureus and MRSA.[2]

  • Electronic Effects of Phenyl Substituents: The unsubstituted phenyl derivative (compound 13) is inactive. However, the introduction of a strong electron-withdrawing group like trifluoromethyl at the para position (compound 20) confers significant antibacterial activity.[2]

Antifungal Activity

Table 2: Antifungal Activity of N-substituted 3-Aminopyrazine-2-carboxamides

Compound IDR' (Substituent on Amide Nitrogen)Candida albicans MIC (µM)Trichophyton interdigitale MIC (µM)
1 Benzyl12562.5
9 n-Butyl250125
10 n-Hexyl12562.5
13 Phenyl>500250
20 4-Trifluoromethylphenyl12562.5

Data synthesized from a study on N-substituted 3-aminopyrazine-2-carboxamides.[1][2]

The antifungal activity profile presents a different set of SAR observations:

  • Broader Activity of Benzyl Derivatives: Unlike in bacteria, the benzyl derivative (compound 1) shows good antifungal activity, particularly against T. interdigitale.[2]

  • Impact of Alkyl Chain Length: Similar to the antibacterial trend, a longer alkyl chain (n-hexyl, compound 10) is more potent than a shorter one (n-butyl, compound 9) against the tested fungal strains.[2]

  • Activity of Phenyl Derivatives: The phenyl derivative with an electron-withdrawing group (compound 20) demonstrates notable antifungal activity.[2]

Antimycobacterial Activity

The pyrazine core is famously active against Mycobacterium tuberculosis. Research into 3-benzylaminopyrazine-2-carboxamides has yielded compounds with potent antimycobacterial activity.

Table 3: Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis H37Rv

Compound IDR (Substituent on Benzyl Ring)MIC (µM)
Pyrazinamide (Standard) -20-100 (pH dependent)
8 4-Methyl6
9 4-Amino62.5

Data synthesized from a study on 3-benzylaminopyrazine-2-carboxamides.[3]

These findings highlight the following:

  • High Potency: The 4-methylbenzylamino derivative (compound 8) exhibits a significantly lower MIC than the standard drug pyrazinamide, indicating high potency.[3]

  • Influence of Benzyl Substitution: The nature of the substituent on the benzyl ring plays a crucial role in determining the antimycobacterial activity.

Experimental Protocols for Antimicrobial Susceptibility Testing

The data presented above is typically generated using standardized in vitro antimicrobial susceptibility testing methods. The following is a generalized protocol for the broth microdilution method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Assay Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of test compounds inoculation Inoculate microtiter plate wells containing compound dilutions compound_prep->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate at optimal temperature and duration for microbial growth inoculation->incubation readout Visually or spectrophotometrically assess microbial growth incubation->readout mic_determination Determine MIC: lowest concentration with no visible growth readout->mic_determination

Caption: A generalized workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized pyrazine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final cell concentration appropriate for the assay. Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can also be read using a microplate reader.

Future Directions and Concluding Remarks

The available data, while not directly on "this compound" derivatives, strongly supports the potential of the pyrazine-2-carboxylate scaffold as a source of novel antimicrobial agents. The structure-activity relationships derived from related pyrazine-2-carboxamides provide a rational basis for the design of new derivatives.

Future research should focus on the synthesis and systematic antimicrobial evaluation of a library of "this compound" derivatives. Key areas of exploration should include:

  • Amidation and Hydrazide Formation: Converting the methyl ester to a series of amides and hydrazides with diverse substituents.

  • Substitution on the Pyrazine Ring: Introducing various functional groups at positions 5 and 6 of the pyrazine ring to modulate the electronic and steric properties of the molecule.

  • Modification of the Hydroxyl Group: Exploring the effect of O-alkylation and O-acylation on antimicrobial activity and selectivity.

A comprehensive understanding of the SAR of this specific class of pyrazine derivatives will be instrumental in the development of potent and selective antimicrobial agents to combat the growing threat of drug-resistant infections.

References

  • Joshi, R. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925.
  • Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2).
  • Servusova, B., et al. (2017).
  • Sharma, P., & Kumar, V. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Pharmacy and Chemistry, 6(3), 116-120.
  • Syam, Y. M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212.
  • Thakur, A., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Asian Journal of Chemistry, 23(11), 4961-4963.
  • Vámosi, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. Available from: [Link]

  • Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 263. Available from: [Link]

Sources

A Comparative Guide to the Patent Landscape of Methyl 2-hydroxy-3-pyrazinecarboxylate and its Antiviral Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the intellectual property landscape of a key chemical scaffold is paramount. This guide provides an in-depth analysis of Methyl 2-hydroxy-3-pyrazinecarboxylate, a critical intermediate, and its derivatives, most notably in the field of antiviral therapeutics. We will dissect the patent landscape, compare key compounds with their alternatives using experimental data, and provide actionable protocols for synthesis and evaluation.

Introduction: The Pyrazine Core and its Significance

Pyrazine derivatives are a class of aromatic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent pharmacological activities. These activities span a wide range, including antibacterial, anticancer, anti-inflammatory, and, most critically for this guide, antiviral properties[1][2][3]. The pyrazine ring acts as a versatile scaffold, allowing for substitutions that can dramatically alter its biological function. This compound serves as a foundational building block for many of these advanced derivatives, making its synthesis and derivatization a focal point of extensive patent activity.

The most prominent drug developed from this pyrazine core is Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide, T-705), a broad-spectrum antiviral agent that functions as an RNA-dependent RNA polymerase (RdRp) inhibitor[4][5]. After entering a cell, it is converted into its active nucleoside triphosphate form, which is then mistakenly incorporated by viral RdRp, halting viral genome replication and transcription[5]. This mechanism grants it activity against a wide array of RNA viruses, including influenza, Ebola, and coronaviruses[4][6][7].

Part I: The Core Patent Landscape - Synthesizing the Scaffold

The synthesis of this compound and its direct precursors is a well-trodden path, yet innovation continues, driven by the need for higher yields, lower costs, and more environmentally benign processes. Early patents often described multi-step, low-yield syntheses, but the strategic importance of this scaffold, particularly for drugs like Favipiravir, has spurred the development of more efficient routes.

Key patented synthetic strategies often revolve around the condensation of aminomalonamide precursors with dicarbonyl compounds or the strategic functionalization of a pre-formed pyrazine ring. For example, several patents describe the synthesis of Favipiravir starting from 2-aminopyrazine or 3-hydroxypyrazine-2-carboxylic acid, highlighting different approaches to introducing the critical fluorine and amide functionalities[7].

Patent Number Assignee/Inventor Key Innovation / Method Highlight Overall Yield (Approx.)
WO00/10569 Toyama Chemical Co., Ltd.Early route via 6-bromo-3-amino-pyrazine-2-carboxylic acid methyl ester involving multiple steps including diazotization and palladium catalysis.Very Low (~0.44%)[5]
CN102775358A Not SpecifiedStarts from 3-amino-2-pyrazinecarboxylic acid; involves nitration and reduction steps. Faced challenges with solubility and corrosive reagents.Low[5][8]
CN111471025A Not SpecifiedUtilizes 2,5-dihalopyrazine as a starting material, aiming to reduce raw material costs through a novel intermediate, 3,6-dichloro-3-cyanopyrazine.High Yield Claimed[4]
US8835636B2 Not SpecifiedA longer route starting from aminomalonamide, involving cyclization, bromination, chlorination, fluorination, and multiple hydrolysis steps.Low (~5-9%)[8]

The causality behind these evolving synthetic routes is clear: the initial, academically interesting pathways were not scalable for pharmaceutical production. The high cost of reagents like palladium catalysts and the low overall yields prompted a shift towards cheaper starting materials (e.g., dihalopyrazines) and more robust, high-throughput reactions as seen in more recent patents[4][9].

Below is a generalized workflow illustrating the strategic steps involved in moving from a basic pyrazine precursor to a functionalized antiviral agent like Favipiravir.

G cluster_0 Starting Materials cluster_1 Core Synthesis & Functionalization cluster_2 Final Product A 2-Aminopyrazine or Aminomalonamide B Cyclization & Ring Formation A->B Condensation C Halogenation (Cl, Br) & Nitration B->C Group Installation D Fluorination (HALEX Rxn) [Key Step] C->D Halogen Exchange E Hydrolysis & Amidation D->E Functional Group Interconversion F Favipiravir (or derivative) E->F Final Assembly

Caption: Generalized workflow for Favipiravir synthesis.

Part II: Comparative Analysis - Favipiravir vs. Other Oral Antivirals

While Favipiravir, derived from the this compound scaffold, has proven effective, it does not exist in a vacuum. For treating viral infections like COVID-19, several other oral antivirals have been developed and authorized, most notably Remdesivir (administered intravenously but often discussed alongside oral options), Molnupiravir, and Paxlovid (Nirmatrelvir/Ritonavir). A direct comparison based on available clinical and preclinical data is essential for drug development professionals.

The primary mechanism for Favipiravir and Molnupiravir is similar—both are nucleoside analogs that induce lethal mutagenesis in the viral genome[10]. Remdesivir also targets the viral RdRp but acts as a chain terminator. Paxlovid has a completely different mechanism, inhibiting the viral main protease (Mpro or 3CLpro), which is essential for processing viral polyproteins.

Table 2: Comparative Performance of Oral Antivirals Against SARS-CoV-2

Compound Mechanism of Action In Vitro Potency (EC50) Key Clinical Findings & Patient Population Notable Side Effects / Risks
Favipiravir RdRp Inhibitor (Lethal Mutagenesis)Less potent than alternatives[10]Associated with faster clinical cure in mild-to-moderate cases; more comprehensive clinical experience due to prior use for influenza.[10][11][12]Generally well-tolerated; fewer adverse effects reported compared to Lopinavir/Ritonavir.[6][11]
Remdesivir RdRp Inhibitor (Chain Termination)PotentBeneficial in more severe cases, shortening recovery time; less effective in mild cases or those already on mechanical ventilation.[11]Increased frequency of adverse effects compared to Favipiravir.[11]
Molnupiravir RdRp Inhibitor (Lethal Mutagenesis)Potent[10]Reduces risk of hospitalization/death in high-risk, non-hospitalized adults. Not effective in hospitalized patients.[10]Potential for bone/cartilage toxicity and mutagenicity observed in preclinical studies.[10][13]
Paxlovid Mpro / 3CLpro Protease InhibitorPotentHigh efficacy in reducing hospitalization/death in high-risk, non-hospitalized adults.Risk of drug-drug interactions due to Ritonavir component; potential for dysgeusia (altered taste).

This comparative data highlights a critical aspect of drug development: efficacy is context-dependent. While Favipiravir may be less potent in vitro, its safety profile and effectiveness in mild-to-moderate cases have secured its role in the therapeutic arsenal[11][12]. The choice between these agents often depends on the patient's disease severity, risk factors, and potential for drug interactions.

Part III: Essential Methodologies for Evaluation

To provide practical value, this section details two core protocols: one for the synthesis of a pyrazine carboxamide and another for a standard antiviral assay. These protocols are designed to be self-validating, incorporating controls and clear endpoints.

Experimental Protocol 1: Synthesis of N-Aryl-Pyrazine-2-Carboxamide

This protocol is a representative method for creating derivatives from a pyrazine core, based on established chemical principles for amide bond formation.

Objective: To synthesize an N-aryl-pyrazine-2-carboxamide via decarboxylation of a pyrazine dicarboxylic anhydride intermediate in the presence of an amine. This method is adapted from procedures known to proceed through N-heterocyclic carbene (NHC) intermediates[14][15].

Materials:

  • 2,3-Pyrazinedicarboxylic anhydride

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Toluene (anhydrous)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2,3-pyrazinedicarboxylic anhydride (1.0 eq) and the substituted aniline (1.1 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the anhydride) to the flask.

  • Heating and Reaction: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously under a nitrogen atmosphere. The reaction involves the initial formation of a carboxylic acid intermediate, followed by decarboxylation to yield the final amide product[14].

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting anhydride spot has been consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-aryl-pyrazine-2-carboxamide.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol 2: Viral Plaque Reduction Neutralization Test (PRNT)

This is the gold-standard assay for quantifying the efficacy of an antiviral compound by measuring its ability to inhibit the formation of viral plaques (areas of cell death) in a cell monolayer[16].

Objective: To determine the 50% effective concentration (EC50) of a pyrazine derivative against a lytic RNA virus (e.g., Influenza or a surrogate).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero or MDCK cells) in 6-well plates.

  • Virus stock of known titer (PFU/mL).

  • Test compound (e.g., Favipiravir) prepared in serial dilutions.

  • Culture medium (e.g., DMEM) with and without serum.

  • Semi-solid overlay (e.g., medium with 1% low-melting-point agarose).

  • Crystal Violet staining solution.

Procedure:

  • Cell Seeding: Seed 6-well plates with host cells to achieve a 90-100% confluent monolayer on the day of infection[17][18].

  • Compound Dilution: Prepare 2-fold serial dilutions of the test compound in serum-free culture medium. Include a "no drug" virus control and a "no virus" cell control[16].

  • Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will produce ~80-120 plaques per well[19].

  • Neutralization: Mix equal volumes of each compound dilution with the prepared virus suspension. Incubate the mixture at 37 °C for 1 hour to allow the compound to interact with the virus[18].

  • Infection: Aspirate the growth medium from the cell monolayers. Inoculate the cells with the virus-compound mixtures (in duplicate or triplicate) and incubate for 1 hour at 37 °C to allow for viral adsorption[17][20].

  • Overlay Application: After adsorption, carefully aspirate the inoculum. Add 2 mL of the semi-solid agarose overlay to each well. Allow it to solidify at room temperature for 20-30 minutes[16][17].

  • Incubation: Incubate the plates at 37 °C in a CO₂ incubator for 2-5 days, depending on the virus, until visible plaques are formed.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with Crystal Violet solution. The viable cells will stain purple, while plaques will appear as clear zones[16]. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percent reduction against the log of the compound concentration and determine the EC50 value using non-linear regression.

G A Prepare Cell Monolayer (e.g., Vero cells) E Infect Cell Monolayer (Adsorption 1 hr @ 37°C) A->E B Prepare Serial Dilutions of Test Compound D Mix Compound + Virus (Incubate 1 hr @ 37°C) B->D C Prepare Virus Inoculum (~100 PFU/well) C->D D->E F Remove Inoculum & Add Agarose Overlay E->F G Incubate 2-5 Days (Plaque Formation) F->G H Fix & Stain Cells (Crystal Violet) G->H I Count Plaques & Calculate % Reduction H->I J Determine EC50 Value I->J

Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).

Part IV: Future Outlook and White Space Analysis

The patent landscape for pyrazine derivatives is mature but far from static. While the focus has been heavily on antiviral applications, driven by Favipiravir's success, significant "white space" remains for innovation.

  • Oncology: Recent patent reviews highlight a growing interest in pyrazine derivatives as inhibitors of protein kinases and for targeting cell proliferation, representing a major growth area[2][21].

  • Neurodegenerative Diseases: Another promising frontier is the development of pyrazine-based inhibitors of β-secretase for the potential treatment of Alzheimer's disease[2][21].

  • Next-Generation Antivirals: While Favipiravir is a broad-spectrum agent, there is an opportunity to develop derivatives with enhanced potency against specific viral families or resistant strains. The core this compound scaffold remains a valuable starting point for generating novel chemical diversity to tackle emerging viral threats.

For researchers, the path forward involves leveraging the established synthetic knowledge of the pyrazine core to explore these less-developed therapeutic areas. The combination of a proven scaffold with novel biological targets presents a fertile ground for future patent filings and drug discovery breakthroughs.

References

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • EURL. (2021). Standard Operating Procedure: Virus Neutralisation Test. Retrieved from [Link]

  • Agil, A., et al. (2020). New anti-viral drugs for the treatment of COVID-19 instead of favipiravir. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Google Patents. (2020). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • Mikhailov, S. N., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Retrieved from [Link]

  • VIRAPUR. (n.d.). Virus Plaque Assay Protocol. Retrieved from [Link]

  • Rich, K. M., et al. (2019). Plaque Reduction Neutralization Test. Bio-protocol. Retrieved from [Link]

  • Nadolski, R. R., et al. (2017). Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC) Intermediates. Organic Letters. Retrieved from [Link]

  • Slekovec, C., et al. (2021). Comparison of remdesivir and favipiravir - the anti-Covid-19 agents mimicking purine RNA constituents. Farmacia. Retrieved from [Link]

  • Nadolski, R. R., et al. (2017). Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates. PubMed. Retrieved from [Link]

  • European Union Reference Laboratory for Equine Diseases. (2021). STANDARD OPERATING PROCEDURE - Virus neutralization tests. Retrieved from a general search, specific deep link unavailable.
  • Google Patents. (2017). CN106478528A - The synthesis technique of Favipiravir.
  • de Oliveira, R. S., et al. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Zitko, J., et al. (2015). Pyrazine derivatives: a patent review (June 2012 - present). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Google Patents. (2017). CN107226794A - A kind of synthetic method of Favipiravir.
  • Scientific Update. (2020). Favipiravir and the battle against COVID-19. Retrieved from [Link]

  • Zitko, J., et al. (2015). Pyrazine derivatives: A patent review (June 2012-present). ResearchGate. Retrieved from [Link]

  • Islam, T., et al. (2022). Comparative evaluation of authorized drugs for treating Covid-19 patients. Health Science Reports. Retrieved from [Link]

  • Shneider, A. M., et al. (2022). Risk/Benefit Profiles of Currently Approved Oral Antivirals for Treatment of COVID-19: Similarities and Differences. MDPI. Retrieved from [Link]

  • Wiwin, L., et al. (2021). Effectiveness of Remdesivir, Lopinavir/Ritonavir, and Favipiravir for COVID-19 Treatment: A Systematic Review. Scientia Pharmaceutica. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2012). Pyrazine derivatives: A patent review (2008 present). ResearchGate. Retrieved from [Link]

Sources

A Comparative Analysis of the Cytotoxic Potential of Methyl 2-hydroxy-3-pyrazinecarboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of available data and the experimental methodologies crucial for assessing the cytotoxic effects of this chemical class.

Structural Comparison and Inferred Cytotoxicity

The cytotoxic activity of pyrazine derivatives is often influenced by the nature and position of substituents on the pyrazine ring.[1] These modifications can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Core Structure: Methyl 2-hydroxy-3-pyrazinecarboxylate

Chemical structure of this compound
Figure 1: Chemical structure of this compound.

The core compound features a pyrazine ring substituted with a hydroxyl group at the 2-position and a methyl carboxylate group at the 3-position. To build a comparative framework, we will examine pyrazine derivatives with variations at these positions and others on the ring.

Comparative Compounds and Their Reported Activities

A review of the literature reveals several studies on the synthesis and cytotoxic evaluation of various pyrazine derivatives. For instance, a study on hederagenin–pyrazine derivatives showed that the addition of a pyrazine moiety significantly enhanced cytotoxic activity against several cancer cell lines, including A549 (human non-small-cell lung cancer), HepG2 (human liver cancer), and MCF-7 (human breast cancer).[3] Another study highlighted that certain indenopyrazine derivatives exhibited potent, dose-dependent cytotoxic activity against MCF-7 and A549 cell lines.[2]

These findings suggest that the pyrazine core can serve as a potent pharmacophore for anticancer agents. The specific substituents play a critical role in modulating this activity. For example, the introduction of bulky aromatic groups or additional heterocyclic rings can lead to enhanced cytotoxicity.

While a direct quantitative comparison is challenging without experimental data for the lead compound, we can hypothesize that the relatively simple structure of this compound might confer a lower level of cytotoxicity compared to more complex, substituted pyrazine derivatives. However, the presence of the hydroxyl and carboxylate groups could still allow for interactions with biological targets, and its potential as a lead compound for further modification should not be dismissed.

Quantitative Cytotoxicity Data of Structurally Similar Pyrazine Derivatives

To provide a tangible comparison, the following table summarizes the reported cytotoxic activities (IC50 values) of several pyrazine derivatives from the literature. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/Derivative ClassCell Line(s)IC50 (µM)Reference
Hederagenin–pyrazine derivative (Compound 9)A5493.45 ± 0.59[3]
Indenopyrazine derivative (Compound 11)MCF-75.4[2]
Indenopyrazine derivative (Compound 11)A5494.3[2]
Flavono–pyrazine derivative (Complex 91)MCF-7, HOS, A549, PC-3, A2780, A2780R, Caco-2, THP-12.2–3.3[4]
Ligustrazine–curcumin hybrid (Compound 79)A5490.60[4]
Ligustrazine–curcumin hybrid (Compound 79)A549/DDP (drug-resistant)0.85[4]

This table is a representative sample and not an exhaustive list. The specific structures of the compounds can be found in the cited references.

The data clearly indicates that pyrazine derivatives can exhibit potent cytotoxic effects, with some compounds showing IC50 values in the low micromolar range. This further underscores the potential of the pyrazine scaffold in the development of novel anticancer agents.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical step in drug discovery and development. Several in vitro assays are routinely employed to measure cell viability and death. Below are detailed protocols for three common and robust assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells.[6]

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed_cells Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate_overnight Incubate overnight at 37°C, 5% CO2 seed_cells->incubate_overnight add_compound Add varying concentrations of the test compound incubate_treatment Incubate for a desired period (e.g., 24, 48, or 72 hours) add_compound->incubate_treatment add_mtt Add MTT solution (e.g., 0.5 mg/mL) to each well incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only controls.[6]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon membrane damage.[10][11]

Experimental Workflow:

LDH_Workflow cluster_prep Cell Seeding & Treatment cluster_assay Assay Execution seed_and_treat Seed cells and treat with compound as in MTT assay collect_supernatant Centrifuge plate and collect supernatant mix_reagents Add supernatant to reaction mixture in a new plate collect_supernatant->mix_reagents prepare_reaction Prepare LDH reaction mixture (substrate, cofactor, and dye) prepare_reaction->mix_reagents incubate_reaction Incubate at room temperature (e.g., 30 minutes) mix_reagents->incubate_reaction stop_reaction Add stop solution incubate_reaction->stop_reaction read_absorbance Measure absorbance at ~490 nm stop_reaction->read_absorbance

Caption: LDH Assay Workflow for Measuring Cell Lysis.

Detailed Steps:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[12]

  • LDH Reaction: Add the LDH reaction mixture, containing substrate, cofactor, and a tetrazolium dye, to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13]

  • Stop Reaction and Measurement: Add a stop solution to each well and measure the absorbance at a wavelength of around 490 nm.[9][13] The amount of color change is proportional to the amount of LDH released.

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis (programmed cell death).[14] Caspase activity assays measure the activation of specific caspases, providing insights into the mechanism of cell death.

Experimental Workflow:

Caspase_Workflow cluster_prep Cell Lysis cluster_assay Assay Execution treat_cells Treat cells with compound to induce apoptosis lyse_cells Lyse cells to release cellular contents, including caspases add_substrate Add a fluorogenic or colorimetric caspase-specific substrate (e.g., DEVD-pNA for caspase-3) incubate_reaction Incubate at 37°C add_substrate->incubate_reaction read_signal Measure fluorescence or absorbance incubate_reaction->read_signal

Caption: Caspase Activity Assay Workflow for Apoptosis Detection.

Detailed Steps:

  • Induce Apoptosis: Treat cells with the test compound for a period sufficient to induce apoptosis.

  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release the caspases.[15]

  • Substrate Addition: Add a caspase-specific substrate conjugated to a reporter molecule (either a fluorophore like AMC or a chromophore like pNA) to the cell lysate.[14][15]

  • Incubation: Incubate the reaction at 37°C to allow the activated caspases to cleave the substrate.[16]

  • Signal Detection: Measure the resulting fluorescent or colorimetric signal using a microplate reader. The signal intensity is directly proportional to the caspase activity.[16]

Conclusion

While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the broader family of pyrazine derivatives has demonstrated significant cytotoxic potential against a variety of cancer cell lines. Structure-activity relationship studies suggest that the cytotoxic efficacy of these compounds is highly dependent on the nature and position of their substituents. The relatively simple structure of this compound may result in modest activity, but it holds promise as a scaffold for the development of more potent analogs.

The standardized and robust experimental protocols detailed in this guide, including the MTT, LDH, and caspase activity assays, provide a clear framework for the systematic evaluation of this compound and other novel pyrazine derivatives. Such studies are essential to elucidate their cytotoxic mechanisms and to advance the development of this promising class of heterocyclic compounds as potential anticancer therapeutics.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
  • Legrier, M. E., & MacIver, N. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Al-Ostoot, F. H., Al-Ghamdi, K. M., & El-Gazzar, A. A. (2020). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Journal of the Chemical Society of Pakistan, 42(5), 735-743.
  • Promega. (n.d.). CytoTox 96 Non-Radioactive Cytotoxicity Assay. protocols.io. Retrieved from [Link]

  • Park, D., & Kelliher, M. A. (2014). Caspase Protocols in Mice. In Methods in molecular biology (Vol. 1133, pp. 243–253). Humana Press.
  • Wang, Y., et al. (2019). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Molecules, 24(18), 3329.
  • Ghorab, M. M., et al. (2021). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1230, 129881.
  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4933.

Sources

A Guide to the Synthetic Utility of Methyl 2-hydroxy-3-pyrazinecarboxylate: A Comparative Analysis for Precursor Selection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrazine moiety stands out as a privileged scaffold, integral to a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. Within this class of heterocycles, Methyl 2-hydroxy-3-pyrazinecarboxylate (MHPC) emerges as a particularly versatile precursor. Its trifunctional nature—featuring a pyrazine core, a hydroxyl group, and a methyl ester—offers multiple avenues for synthetic diversification.

This guide provides an in-depth technical comparison of MHPC's performance in key reaction types critical to drug discovery workflows. Moving beyond a simple recitation of protocols, we will dissect the causality behind precursor selection, comparing MHPC to common alternatives. The analysis is grounded in mechanistic principles and supported by experimental data from the literature, offering researchers and process chemists a logical framework for strategic synthetic planning.

Amide Bond Formation: A Primary Application

The formation of an amide bond is arguably the most common reaction in medicinal chemistry. The choice of precursor for this transformation significantly impacts reaction efficiency, atom economy, and purification overhead. Here, we compare the direct aminolysis of MHPC with the traditional coupling of its corresponding carboxylic acid.

Mechanistic Insight & Precursor Comparison

The synthesis of pyrazinamide derivatives, a class of compounds with significant biological activities including anti-tuberculosis and antiviral properties, serves as an excellent case study.[3] The two predominant pathways to these amides begin with either a pyrazine ester (like MHPC) or a pyrazine carboxylic acid.

  • Route A: Direct Aminolysis of this compound (MHPC) This approach involves the direct reaction of the ester with an amine. While often requiring elevated temperatures or catalysts, it represents a highly atom-economical pathway. Recent advancements have demonstrated the remarkable efficiency of biocatalysis, such as the use of Lipozyme® TL IM, to mediate this transformation under mild conditions in a continuous-flow system, presenting a greener alternative to traditional chemical methods.[3] This enzymatic approach avoids the need for stoichiometric activating agents and coupling reagents, drastically simplifying purification.

  • Route B: Activated Coupling of 2-Hydroxy-3-pyrazinecarboxylic Acid The more conventional route involves activating the corresponding carboxylic acid. This typically requires conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or the use of carbodiimide coupling agents (e.g., EDC, DCC) along with additives like HOBt or DMAP.[3] While robust and broadly applicable, this method generates significant stoichiometric byproducts (e.g., hydrochloride salts, ureas), which can complicate reaction work-up and product isolation.

The logical workflow for choosing a precursor for amidation is outlined below. The decision hinges on factors such as substrate compatibility with enzymatic conditions, desired process greenness, and tolerance for additional reagents and byproducts.

G start Goal: Synthesize Pyrazine-3-carboxamide Derivative precursor_choice Precursor Selection start->precursor_choice ester_route Use Ester Precursor: This compound precursor_choice->ester_route Prioritize Green Chemistry & Atom Economy acid_route Use Carboxylic Acid Precursor: 2-Hydroxy-3-pyrazinecarboxylic Acid precursor_choice->acid_route Amine is Incompatible with Enzymatic Route ester_method Method: Direct Aminolysis (Thermal or Enzymatic) ester_route->ester_method acid_method Method: Activate & Couple (e.g., with SOCl₂ or EDC/HOBt) acid_route->acid_method ester_pros Pros: + High Atom Economy + Fewer Byproducts + Green (Enzymatic) ester_method->ester_pros ester_cons Cons: - May require higher temps - Enzyme compatibility/cost ester_method->ester_cons acid_pros Pros: + Broad Substrate Scope + Well-established Methods acid_method->acid_pros acid_cons Cons: - Poor Atom Economy - Stoichiometric Waste - Harsher Reagents acid_method->acid_cons

Caption: Decision workflow for amide synthesis precursor selection.

Data Comparison: Ester vs. Carboxylic Acid Routes
ParameterMethyl Ester Precursor (Enzymatic)[3]Carboxylic Acid Precursor (Activation)[3]
Key Reagents Lipozyme® TL IM, AmineSOCl₂ or EDC/HOBt, Amine, Base
Typical Yield Good to ExcellentVariable, often Good to Excellent
Reaction Conditions Mild (e.g., 60-80 °C), Continuous-flowVariable (often 0 °C to reflux)
Key Byproducts MethanolSalts (e.g., NaCl), Urea derivatives, SO₂
Atom Economy HighLow
Work-up Simplicity High (Solvent evaporation, filtration)Moderate (Aqueous washes, extractions)
Experimental Protocol: Enzymatic Synthesis of a Pyrazinamide Derivative

This protocol is adapted from the continuous-flow synthesis described by Li, et al.[3]

  • System Setup: A packed-bed reactor is prepared by loading a stainless-steel column (e.g., 4.6 mm i.d. × 100 mm) with Lipozyme® TL IM (e.g., 500 mg). The column is connected to a high-performance liquid chromatography (HPLC) pump and a back-pressure regulator, and maintained at 70 °C in a column oven.

  • Reagent Preparation: A solution of this compound (1.0 equiv.) and the desired amine (1.5-2.0 equiv.) is prepared in a suitable solvent (e.g., 2-methyltetrahydrofuran).

  • Reaction Execution: The reagent solution is pumped through the packed-bed reactor at a determined flow rate (e.g., 0.1-0.5 mL/min) to achieve the desired residence time.

  • Work-up and Purification: The eluent from the reactor is collected. The solvent is removed under reduced pressure. The resulting crude product can be purified by simple recrystallization or flash column chromatography to yield the pure pyrazinamide derivative.

C-C Bond Formation via Cross-Coupling Reactions

While the hydroxyl group of MHPC is not an ideal handle for direct cross-coupling, it provides a synthetic linchpin for conversion into a reactive electrophile, such as a triflate. This unlocks access to powerful C-C bond-forming methodologies like the Suzuki-Miyaura reaction.

Theoretical Framework & Precursor Comparison

The electron-deficient nature of the pyrazine ring makes it an excellent substrate for cross-coupling reactions, which are fundamental for constructing biaryl structures common in pharmaceuticals.[4]

  • Route A: Activation of MHPC via Triflation The phenolic hydroxyl group of MHPC can be readily converted into a nonaflate or triflate group (-OTf) using triflic anhydride (Tf₂O) in the presence of a base like pyridine. This transforms the inert C-O bond into an excellent leaving group, enabling its participation as an electrophile in palladium-catalyzed cross-coupling reactions. This strategy allows the core MHPC structure to be coupled with a wide variety of boronic acids or esters.

  • Route B: Use of a Halogenated Pyrazine Precursor The traditional alternative is to start with a halogenated pyrazine, such as 2-chloro-3-methylpyrazine. Chloro- and bromo-substituted heterocycles are standard electrophiles in cross-coupling.[5] The choice between using an activated MHPC derivative versus a halogenated pyrazine often comes down to the commercial availability and cost of the starting materials and the desired substitution pattern on the final molecule. The MHPC route offers the advantage of late-stage functionalization if the hydroxyl group is carried through several synthetic steps before activation.

G cluster_cat Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L_n-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 R¹-Pd(II)L_n-R² transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Product R¹-R² reagents_in Reagents reagents_in->oxidative_add Pyrazine-OTf (R¹-X) reagents_in->transmetal R²-B(OH)₂ + Base

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Data Comparison: Triflate vs. Halide Precursors
ParameterPyrazine Triflate (from MHPC)Chloro-PyrazineBromo-Pyrazine
Reactivity Very HighModerateHigh
Catalyst Loading Typically low (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)Low to Moderate
Ligand Choice Broad scope (e.g., SPhos, XPhos)Often requires electron-rich, bulky phosphinesBroad scope
Precursor Cost Two steps (MHPC + Tf₂O)Often commercially availableOften commercially available
Functional Group Tolerance ExcellentGoodGood
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyrazine Triflate
  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add the pyrazine triflate (derived from MHPC) (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Synthesis of the Pyrazine Core: Context for Precursor Availability

Understanding the synthesis of the pyrazine ring itself provides crucial context for the availability and strategic use of precursors like MHPC. Classical methods often require harsh conditions, but modern approaches offer milder and more sustainable alternatives.

Synthetic Route Comparison
  • Staedel–Rugheimer & Gutknecht Syntheses: These are classical methods dating back to the 1870s.[6] They typically involve the self-condensation of α-amino ketones, which are often generated in situ.[7] While historically significant, these reactions can suffer from low yields and harsh conditions, limiting their applicability for complex or sensitive substrates.[7]

  • Dehydrogenative Coupling: More contemporary methods focus on atom economy and sustainability. The dehydrogenative coupling of β-amino alcohols, catalyzed by earth-abundant metals like manganese, provides a direct route to substituted pyrazines.[8] These reactions are highly efficient, producing only water and hydrogen gas as byproducts, which aligns with the principles of green chemistry.

The retrosynthetic analysis below illustrates how a substituted pyrazine ester like MHPC can be conceptually disconnected to simpler, more fundamental starting materials.

G product This compound intermediate1 Substituted Dihydropyrazine product->intermediate1 Oxidation intermediate3 β-Amino Alcohol product->intermediate3 Dehydrogenative Coupling [1] intermediate2 α-Amino Ketone Intermediate intermediate1->intermediate2 Self-Condensation (Gutknecht Synthesis) [5] precursor1 α-Halo Ketone + Ammonia intermediate2->precursor1 Amination precursor2 Vicinal Diol + Ethylenediamine intermediate3->precursor2 Condensation

Caption: Retrosynthetic pathways to the pyrazine core.

Conclusion

This compound is a high-potential precursor for the synthesis of complex pyrazine derivatives. Its performance profile reveals distinct advantages and considerations across different reaction classes:

  • For Amide Synthesis: MHPC is an excellent precursor, particularly when paired with modern enzymatic methods that offer a green, atom-economical alternative to traditional carboxylic acid activation routes.

  • For Cross-Coupling Reactions: While not directly reactive, the hydroxyl group of MHPC serves as an effective handle for activation to a triflate, enabling participation in a wide array of powerful C-C bond-forming reactions. This two-step sequence provides a valuable pathway for late-stage functionalization.

  • Availability: The pyrazine core is accessible through both classical and modern synthetic methods, ensuring that precursors like MHPC can be prepared through increasingly sustainable and efficient routes.

Ultimately, the selection of MHPC over alternatives like halogenated pyrazines or the corresponding carboxylic acid depends on a strategic evaluation of the overall synthetic plan, with key considerations being atom economy, step count, functional group tolerance, and the desired level of "greenness" in the chemical process.

References

  • Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

  • Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • ResearchGate. (2023). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • ResearchGate. (2022). Pyrazine Derivatives—Versatile Scaffold. Russian Journal of Bioorganic Chemistry, 48(5). [Link]

Sources

Benchmarking "Methyl 2-hydroxy-3-pyrazinecarboxylate" synthesis against green chemistry principles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-hydroxy-3-pyrazinecarboxylate is a key heterocyclic compound with applications in the food, beverage, and pharmaceutical industries, valued for its characteristic aroma and potential biological activities.[1] This guide provides a critical comparison of traditional versus green synthetic routes for its production. By evaluating these methods against the core principles of green chemistry, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting sustainable and efficient synthetic strategies. This analysis is supported by experimental data, detailed protocols, and quantitative green metrics, offering a practical roadmap for environmentally responsible chemical synthesis.

Introduction: The Significance of this compound and the Imperative for Green Synthesis

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are widely found in nature and are integral to the flavor and aroma of many foods.[2][3] this compound, in particular, is noted for its earthy, nutty, and roasted coffee-like scent, making it a valuable flavoring agent.[1] Beyond its sensory properties, the pyrazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[4][5]

The synthesis of such valuable compounds, however, often relies on traditional chemical methods that can be resource-intensive and generate significant hazardous waste. The principles of green chemistry offer a crucial framework for mitigating the environmental impact of chemical production. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[6] This guide will benchmark the synthesis of this compound against these principles, providing a clear comparison of different methodologies.

Traditional vs. Green Synthesis: A Comparative Analysis

The synthesis of pyrazine derivatives has historically involved multi-step procedures that may not align with modern standards of sustainability.[7] Greener alternatives are emerging that prioritize efficiency, safety, and reduced environmental impact.[2][3]

Traditional Synthesis Routes

A common approach to synthesizing pyrazine rings involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[3] While effective, these methods can suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste streams. For instance, some syntheses may employ toxic solvents and require high temperatures, leading to energy inefficiency and safety concerns.

A potential traditional route to a related compound, methyl 2-phenylamino-3-pyrazine carboxylate, involves the reaction of methyl 2-bromo-3-pyrazine carboxylate with aniline in the presence of p-toluene sulfonic acid and water, followed by extraction with ethyl acetate.[8] This method, while illustrative, highlights the use of halogenated intermediates and organic solvents for extraction, which are areas of concern from a green chemistry perspective.

Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on developing more environmentally benign methods. For pyrazine synthesis, this includes the use of greener solvents, catalytic reactions, and processes with higher atom economy.[2][6][9]

Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic and flammable. Green alternatives include water, supercritical fluids like CO2, ionic liquids, and bio-derived solvents such as glycerol and ethyl lactate.[10][11][12][13] Water is particularly attractive due to its non-toxicity, availability, and non-flammability, although the low solubility of many organic compounds can be a limitation.[11]

Catalysis: Catalytic reactions are a cornerstone of green chemistry as they can reduce energy requirements, increase selectivity, and minimize waste by enabling reactions to proceed under milder conditions.[3] For pyrazine synthesis, various catalytic systems, including those based on earth-abundant metals like manganese, have been developed to promote efficient and selective transformations with minimal byproducts.[7][14] Biocatalysis, using enzymes, offers a highly specific and environmentally friendly approach to amide bond formation in the synthesis of pyrazinamide derivatives, a related class of compounds.[9][15]

Quantitative Comparison of Synthesis Routes: Green Chemistry Metrics

To objectively compare the "greenness" of different synthetic routes, several metrics have been developed. The most common include Atom Economy and the E-Factor.[16][17][18]

  • Atom Economy: Introduced by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product.[16] A higher atom economy indicates a more efficient process with less waste generation.

  • E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[17][19] A lower E-Factor signifies a greener process.

MetricTraditional Synthesis (Illustrative)Green Synthesis (Hypothetical)
Atom Economy Lower (due to byproducts and protecting groups)Higher (e.g., addition and cycloaddition reactions)
E-Factor Higher (significant solvent and reagent waste)Lower (use of recyclable catalysts and solvents)
Solvents Halogenated solvents, other VOCsWater, supercritical CO2, bio-solvents[10][11][12]
Catalysts Stoichiometric reagents, heavy metalsRecyclable catalysts, enzymes[7][9]
Reaction Conditions High temperatures, harsh reagentsMilder conditions, ambient temperature/pressure
Safety Use of toxic and flammable materialsReduced hazard potential

Table 1: Comparative Analysis of Synthesis Routes using Green Chemistry Metrics.

Experimental Protocols

To provide a practical context, the following sections detail hypothetical, yet plausible, experimental protocols for both a traditional and a greener synthesis of a pyrazine carboxylate derivative.

Protocol 1: A Traditional Synthesis Approach

This protocol is a conceptual representation of a traditional synthesis and may involve hazardous materials. Appropriate safety precautions must be taken.

Objective: To synthesize a substituted methyl pyrazinecarboxylate via a condensation reaction.

Materials:

  • A 1,2-dicarbonyl compound

  • A 1,2-diamino compound

  • An organic solvent (e.g., toluene)

  • A strong acid or base catalyst

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve the 1,2-dicarbonyl compound in toluene in a round-bottom flask.

  • Add the 1,2-diamino compound to the solution.

  • Add the catalyst and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: A Green Synthesis Approach

This protocol outlines a greener alternative, emphasizing the use of safer solvents and catalytic methods.

Objective: To synthesize this compound using a greener, enzyme-catalyzed approach in an aqueous medium.

Materials:

  • A suitable pyrazine ester precursor

  • An amine source

  • A commercially available lipase (e.g., Lipozyme® TL IM)[9][15]

  • A green solvent (e.g., tert-amyl alcohol or an aqueous buffer)[9]

  • Phosphate buffer solution

Procedure:

  • In a reaction vessel, dissolve the pyrazine ester precursor in the chosen green solvent.

  • Add the amine source to the solution.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 45°C) for a specified time, monitoring the reaction progress.[9]

  • Upon completion, filter the immobilized enzyme for reuse.

  • Isolate the product by simple extraction with a greener solvent or by crystallization.

  • Wash the product with water and dry under vacuum.

Visualizing the Pathways

To better illustrate the logical flow of both traditional and green synthesis, the following diagrams are provided.

Traditional_Synthesis Reactants 1,2-Dicarbonyl + 1,2-Diamine Reaction Reflux Reaction Reactants->Reaction Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction Catalyst Acid/Base Catalyst Catalyst->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Waste Hazardous Waste Workup->Waste Product Final Product Purification->Product Purification->Waste

Caption: A workflow for a traditional synthesis of a pyrazine derivative.

Green_Synthesis Substrates Pyrazine Ester Precursor + Amine Source Reaction Mild Reaction (e.g., 45°C) Substrates->Reaction Solvent Green Solvent (e.g., Water, tert-Amyl Alcohol) Solvent->Reaction Catalyst Biocatalyst (e.g., Immobilized Lipase) Catalyst->Reaction Separation Catalyst Filtration & Product Isolation Reaction->Separation Product Final Product Separation->Product Recycling Catalyst Recycling Separation->Recycling

Caption: A workflow for a green synthesis of a pyrazine derivative.

Conclusion and Future Perspectives

The synthesis of this compound and related pyrazine derivatives presents a clear case for the adoption of green chemistry principles. While traditional methods have been effective, they often come at a significant environmental cost. Greener alternatives, leveraging biocatalysis, safer solvents, and more efficient reaction designs, offer a sustainable path forward. These methods not only reduce waste and hazard but can also lead to improved yields and simplified purification processes.

For researchers and professionals in drug development, embracing these greener synthetic routes is not just an environmental consideration but also a strategic one. As regulations become more stringent and the demand for sustainable practices grows, expertise in green chemistry will be paramount. The continued development of novel catalysts, innovative reaction media, and continuous flow processes will further enhance the efficiency and environmental performance of pyrazine synthesis, ensuring the continued availability of these valuable compounds for various applications.

References

  • Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds. (n.d.). Google Books.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). MDPI.
  • Greener approach toward one pot route to pyrazine synthesis. (2012). Taylor & Francis Online.
  • Green solvents for eco-friendly synthesis of bioactive heterocycles | Request PDF. (n.d.). ResearchGate.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central.
  • Full article: Greener approach toward one pot route to pyrazine synthesis. (2012). Taylor & Francis Online.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). Google Books.
  • Editorial: Green Synthesis of Heterocycles. (n.d.). Frontiers.
  • a green synthesis of pyrazinamide from pyrazine esters and amines cat. (2024). RSC Publishing.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). NIH.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). ACS Publications.
  • Metrics to 'green' chemistry—which are the best?. (n.d.). Google Scholar.
  • Synthesis of pyrazines. (n.d.). Organic Chemistry Portal.
  • Atom economy / E factor. (n.d.). ChemBAM.
  • 13.10: The E-Factor in Green Chemistry. (2021). LibreTexts.
  • METRICS. (n.d.). Green Chemistry Toolkit.
  • Green chemistry metrics. (n.d.). Wikipedia.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Cas 27825-20-3,this compound. (n.d.). lookchem.
  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate. (n.d.). Google Patents.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI.
  • [Application of methyl in drug design]. (2013). PubMed.
  • Synthesis of (B) Methyl 2-phenylamino-3-pyrazine carboxylate. (n.d.). PrepChem.com.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Google Books.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Google Books.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). PubMed Central.
  • CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine. (n.d.). Google Patents.
  • Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). MDPI.
  • Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). (n.d.). European Commission.
  • Methyl Salicylate. (n.d.). PubChem.

Sources

A Cross-Validated Guide to the Experimental Landscape of Methyl 2-hydroxy-3-pyrazinecarboxylate and its Bioactive Congeners

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the pyrazine scaffold stands as a privileged heterocyclic motif, underpinning a diverse array of biologically active molecules. Among these, Methyl 2-hydroxy-3-pyrazinecarboxylate has garnered significant interest for its potential applications, stemming from its structural resemblance to known bioactive agents. This guide provides a comprehensive, cross-validated examination of the experimental data surrounding this compound, offering a comparative analysis with relevant alternatives to inform and guide researchers in their scientific pursuits.

At the heart of pyrazine synthesis lies the elegant and versatile condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. This fundamental transformation provides a direct and efficient route to the pyrazine core, allowing for the introduction of various substituents that modulate the compound's physicochemical and biological properties.

Synthesis and Characterization of this compound: A Proposed Protocol

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • Methyl glyoxylate

  • 2-Aminomalonamide

  • Methanol (Anhydrous)

  • Sodium Methoxide (NaOMe)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminomalonamide (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: To the stirred solution, add sodium methoxide (1.1 eq) portion-wise at room temperature.

  • Addition of Glyoxylate: Slowly add a solution of methyl glyoxylate (1.0 eq) in anhydrous methanol to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully neutralize the reaction mixture with 1N HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Rationale for Experimental Choices:

  • Base Catalyst: Sodium methoxide is a common and effective base for promoting the initial condensation reaction between the amine and carbonyl groups.

  • Solvent: Anhydrous methanol is a suitable solvent for dissolving the reactants and facilitating the reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the isolation of a high-purity product for subsequent characterization and biological evaluation.

Spectroscopic Characterization: The Molecular Fingerprint

The definitive identification of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

Expected Spectroscopic Data
Spectroscopic TechniqueExpected Key Features
¹H NMR - Aromatic protons on the pyrazine ring (singlets or doublets, depending on substitution, typically in the δ 7.5-9.0 ppm region).- A singlet for the methyl ester protons (-OCH₃) around δ 3.9-4.1 ppm.- A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.
¹³C NMR - Carbonyl carbon of the ester group in the δ 160-170 ppm region.- Aromatic carbons of the pyrazine ring in the δ 120-160 ppm region.- Methyl carbon of the ester group around δ 50-55 ppm.
IR Spectroscopy - A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹.- A sharp C=O stretching band for the ester carbonyl group around 1700-1730 cm⁻¹.- C=N and C=C stretching vibrations for the pyrazine ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₆H₆N₂O₃ = 154.12 g/mol ).- Characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Comparative Analysis of Biological Activity: Pyrazines vs. Pyrazoles

The biological potential of this compound can be contextualized by comparing its anticipated activities with those of structurally related heterocyclic compounds, particularly pyrazole derivatives, which are also known for their diverse pharmacological properties. The following sections present a comparative overview of the reported antimicrobial and antifungal activities of various pyrazine and pyrazole carboxamide derivatives.

Antimicrobial Activity

Both pyrazine and pyrazole scaffolds have been extensively investigated for their antibacterial properties. The introduction of different substituents on the core ring system allows for the fine-tuning of their activity against various bacterial strains.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrazine and Pyrazole Derivatives

Compound ClassDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Pyrazine Carboxamides N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide>100>100>100>100[1]
N-(3-hydroxypyridin-2-yl)pyrazine-2-carboxamide>100>100>100>100[1]
Pyrazole Carboxamides 5-(4-chlorophenyl)-N-phenyl-1H-pyrazole-3-carboxamide6412864128
N-(4-bromophenyl)-5-phenyl-1H-pyrazole-3-carboxamide3264128256

Note: Data for pyrazole carboxamides is representative and compiled from various sources in the literature.

Antifungal Activity

Fungal infections represent a significant global health challenge, and the development of novel antifungal agents is a critical area of research. Both pyrazine and pyrazole derivatives have demonstrated promising antifungal activity.

Table 2: Comparative Antifungal Activity (MIC, µg/mL) of Pyrazine and Pyrazole Derivatives

Compound ClassDerivativeCandida albicansAspergillus nigerReference
Pyrazine Carboxamides N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide>100>100[1]
N-(3-hydroxypyridin-2-yl)pyrazine-2-carboxamide>100>100[1]
Pyrazole Carboxamides 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide1632
N-(4-chlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide816

Note: Data for pyrazole carboxamides is representative and compiled from various sources in the literature.

Logical Framework for Experimental Validation

The successful synthesis and evaluation of this compound and its analogs necessitate a structured and logical experimental approach. The following diagram outlines the key stages of this process, from initial synthesis to comprehensive biological characterization.

Caption: A logical framework for the synthesis, characterization, and biological evaluation of novel pyrazine derivatives.

Conclusion and Future Directions

This guide has provided a cross-validated overview of the experimental considerations for this compound. While a definitive published synthesis and full characterization data remain to be consolidated, a robust experimental plan has been proposed based on established chemical principles. The comparative analysis with bioactive pyrazole derivatives highlights the potential of the pyrazine scaffold in the development of new therapeutic agents.

Future research should focus on the execution of the proposed synthesis, followed by thorough spectroscopic characterization to confirm the structure of this compound. Subsequent comprehensive biological screening, including a broader range of microbial strains and cancer cell lines, will be crucial to fully elucidate its therapeutic potential. The systematic exploration of structure-activity relationships through the synthesis of a library of related derivatives will undoubtedly pave the way for the discovery of novel and potent drug candidates.

References

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 2-hydroxy-3-pyrazinecarboxylate (CAS No. 27825-20-3), ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: A Prerequisite for Safe Disposal

This compound is a synthetic pyrazine derivative. While many pyrazines are found naturally in foods and are used as flavoring agents, it is crucial to handle the pure laboratory-grade compound with the appropriate precautions.[1][2] The limited availability of a comprehensive Safety Data Sheet (SDS) with full GHS hazard classifications for this specific compound necessitates a conservative approach to its disposal, treating it as a potentially hazardous chemical waste.

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number27825-20-3
Molecular FormulaC₆H₆N₂O₃
Molecular Weight154.12 g/mol
AppearanceSolid
Melting Point154 °C

The high melting point indicates that at ambient laboratory conditions, this compound will be a solid. This is a critical piece of information for determining the appropriate waste container and handling procedures.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to align with the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for the disposal of laboratory chemical waste.[3][4][5]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This includes:

  • Safety Goggles or Glasses: To protect the eyes from any potential dust or splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Step 2: Waste Characterization and Segregation - The Principle of "Like with Like"

Proper segregation of chemical waste is fundamental to safe disposal.[6][7]

  • Designate as Non-Acutely Hazardous Solid Chemical Waste: In the absence of specific toxicity data, treat this compound as a non-acutely hazardous solid chemical waste.

  • Do Not Mix with Other Waste Streams: This compound should be disposed of in a dedicated waste container and not mixed with liquid waste, sharps, or other incompatible solid wastes.[6]

Step 3: Containment - Secure and Clearly Labeled
  • Select an Appropriate Container: Use a clean, dry, and sealable wide-mouth container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container). The container must be in good condition with no leaks or cracks.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date when the first waste was added to the container.

Step 4: Accumulation and Storage - A Safe Waiting Period
  • Satellite Accumulation Area (SAA): The designated waste container should be kept in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[3][5]

  • Secure Storage: The container must be kept securely closed at all times, except when adding waste.[4] Store the container in a well-ventilated area, away from heat, and incompatible materials.

Step 5: Final Disposal - The Professional Hand-Off
  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste container.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.

Disposal Decision-Making Pathway

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE start->ppe characterize Step 2: Characterize as Non-Acutely Hazardous Solid Waste ppe->characterize segregate Segregate from other waste streams characterize->segregate contain Step 3: Place in a Labeled, Compatible Container segregate->contain store Step 4: Store in Satellite Accumulation Area contain->store contact_ehs Step 5: Contact EHS for Professional Disposal store->contact_ehs end_disposal End: Compliant Disposal contact_ehs->end_disposal

Caption: Disposal Workflow for this compound.

The Rationale Behind the Protocol: A Commitment to Safety and Compliance

The procedures outlined in this guide are not arbitrary; they are rooted in established principles of laboratory safety and environmental stewardship.

  • Precautionary Principle: In the absence of complete hazard information, treating the substance with a higher level of caution is the most responsible course of action.

  • Regulatory Compliance: Adherence to EPA and OSHA guidelines ensures that the disposal process is legally compliant, protecting both the individual and the institution from potential liabilities.[3][4][5]

  • Prevention of Chemical Accidents: Proper segregation and containment of chemical waste prevent accidental reactions, fires, and exposures that can occur when incompatible chemicals are mixed.[6]

By following these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, upholding the highest standards of scientific integrity and environmental care.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Columbia University, Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]

  • LookChem. (n.d.). This compound CAS No. 27825-20-3. Retrieved from [Link]

  • Advanced Biotech. (2024, December 19). Pyrazines as Crop Protection in Sustainable Agriculture. Retrieved from [Link]

  • El-Hellani, A., El-Hage, R., Baalbaki, R., Salman, R., Talih, S., Shihadeh, A., & Saliba, N. A. (2018). Fate of pyrazines in the flavored liquids of e-cigarettes. Aerosol Science and Technology, 52(8), 855–863. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04698. [Link]

  • El-Hellani, A., El-Hage, R., Baalbaki, R., Salman, R., Talih, S., Shihadeh, A., & Saliba, N. A. (2018). Fate of pyrazines in the flavored liquids of e-cigarettes. Aerosol Science and Technology, 52(8), 855–863. [Link]

Sources

Personal protective equipment for handling Methyl 2-hydroxy-3-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 2-hydroxy-3-pyrazinecarboxylate

As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of the molecules we work with. This compound and its derivatives are no exception, showing promise in various therapeutic areas.[1][2] However, innovation and safety must go hand-in-hand. This guide provides essential, practical guidance on the safe handling of this compound, ensuring that your work can proceed both efficiently and, most importantly, safely.

Understanding the Risks: Hazard Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound may be limited, we can infer a great deal from the known properties of similar pyrazine derivatives. These compounds can be combustible and may cause irritation upon contact with the skin or eyes.[3][4][5]

Based on data for analogous compounds, here is a summary of potential hazards associated with this compound:

Hazard ClassificationPotential EffectGHS PictogramPrecautionary Statements
Acute Toxicity, OralMay be harmful if swallowed.[6]P270: Do not eat, drink or smoke when using this product.[3][6] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
Skin Corrosion/IrritationMay cause skin irritation.[5][6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6] P302+P352: IF ON SKIN: Wash with plenty of water.[3][6]
Serious Eye Damage/IrritationMay cause serious eye irritation.[5][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
FlammabilityCombustible solid or liquid.[7][8]🔥P210: Keep away from heat, sparks, open flames and hot surfaces. No smoking.[3][4][7][8]
Your Personal Protective Equipment (PPE) Protocol

Engineering controls, such as fume hoods, are the first line of defense.[4] However, appropriate PPE is a critical secondary barrier to prevent exposure.

Always wear chemical safety goggles that comply with OSHA 1910.133 standards.[3][9] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Gloves: Chemical-resistant, impervious gloves are mandatory.[3][4] Nitrile or neoprene gloves are generally recommended for handling pyrazine derivatives.[10] Always check the manufacturer's glove compatibility chart for the specific solvent you are using with the compound. It is good practice to double-glove, especially when handling concentrated solutions.

  • Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn and kept buttoned.

  • Footwear: Closed-toe shoes are required in the laboratory. Additional protective footwear may be necessary based on a risk assessment.[4]

A NIOSH-approved respirator may be necessary if you are handling the powdered form of the compound outside of a fume hood or if there is a risk of aerosol generation.[9]

Safe Handling Workflow: A Step-by-Step Approach

The following workflow is designed to minimize your exposure risk at every stage of handling this compound.

prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use an analytical balance with a draft shield - Handle solid with care to avoid dust prep->weigh 1 dissolve Dissolution - Add solvent slowly to the solid - Use a magnetic stirrer to aid dissolution weigh->dissolve 2 transfer Transfer - Use a pipette or syringe for liquid transfer - Avoid splashing dissolve->transfer 3 reaction Reaction - Keep the reaction vessel closed - Monitor the reaction from a safe distance transfer->reaction 4 cleanup Cleanup - Decontaminate glassware - Dispose of waste properly reaction->cleanup 5

Caption: A typical workflow for safely handling this compound.

Decontamination and Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Collection: All waste containing this compound, including contaminated solvents and disposable labware, should be collected in a designated, labeled hazardous waste container.

  • Decontamination: Work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) after handling is complete.

  • PPE Disposal: Used gloves and other contaminated disposable PPE should be placed in the hazardous waste container.

  • Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[3][4]

In Case of Emergency
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

By adhering to these guidelines, you can confidently and safely work with this compound, paving the way for your next discovery.

References

  • Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Retrieved from [Link]

  • Synerzine. (2019, February 12). SAFETY DATA SHEET Pyrazine, 2-methoxy-5-methyl-. Retrieved from [Link]

  • Advanced Biotech. (2025, January 25). Safety Data Sheet 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Retrieved from [Link]

  • European Food Safety Authority. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04696. [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • International Programme on Chemical Safety. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • University of Nebraska–Lincoln. (2014, October 6). Personal Protective Equipment for Pesticide Applicators [Video]. YouTube. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.